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  • Product: 2-Anilinopyrimidine-5-carbaldehyde
  • CAS: 1080028-75-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-Anilinopyrimidine-5-carbaldehyde: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Anilinopyrimidine-5-carbaldehyde is a heterocyclic organic compound that has garnered significant interest within the scientific community, p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Anilinopyrimidine-5-carbaldehyde is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structure, which incorporates a pyrimidine ring substituted with an aniline and a reactive carbaldehyde group, makes it a versatile synthetic intermediate for the development of a wide array of more complex molecules. The anilinopyrimidine scaffold is a well-established pharmacophore, recognized for its ability to interact with various biological targets, most notably protein kinases. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 2-anilinopyrimidine-5-carbaldehyde, offering valuable insights for researchers engaged in drug discovery and molecular design.

Core Chemical Properties

2-Anilinopyrimidine-5-carbaldehyde, also known by its synonym 2-(Phenylamino)pyrimidine-5-carboxaldehyde, is characterized by the following fundamental properties:

PropertyValueSource
CAS Number 108002-87-5[1]
Molecular Formula C₁₁H₉N₃O[1]
Molecular Weight 199.21 g/mol [1]
Appearance Expected to be a solidInferred from related compounds
Melting Point Not available. For comparison, the related 2-aminopyrimidine-5-carboxaldehyde has a melting point of 209-214 °C.[2]
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.General chemical knowledge
IUPAC Name 2-(phenylamino)pyrimidine-5-carbaldehyde

Synthesis of 2-Anilinopyrimidine-5-carbaldehyde

The primary synthetic route to 2-anilinopyrimidine-5-carbaldehyde involves a regioselective nucleophilic aromatic substitution (SNAr) reaction. This approach utilizes a highly functionalized pyrimidine precursor, 2,4,6-trichloropyrimidine-5-carbaldehyde, and selectively substitutes one of the chloro groups with aniline.

Conceptual Workflow for Synthesis

Synthesis_Workflow General Synthetic Workflow start 2,4,6-Trichloropyrimidine-5-carbaldehyde intermediate 2-Anilinopyrimidine-5-carbaldehyde start->intermediate Nucleophilic Aromatic Substitution (SNAr) aniline Aniline aniline->intermediate

Caption: General workflow for the synthesis of 2-Anilinopyrimidine-5-carbaldehyde.

Detailed Experimental Protocol (Proposed)

The following protocol is a proposed method based on established SNAr reactions on similar pyrimidine scaffolds. Optimization may be required.

Materials:

  • 2,4,6-Trichloropyrimidine-5-carbaldehyde

  • Aniline

  • A suitable base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile, or THF)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • To a solution of 2,4,6-trichloropyrimidine-5-carbaldehyde (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the base (1.1 eq).

  • Slowly add a solution of aniline (1.0 eq) in the same solvent to the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction may require heating to proceed at a reasonable rate.

  • Upon completion, quench the reaction with water and extract the product into an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-anilinopyrimidine-5-carbaldehyde.

Spectral Characterization (Predicted)

No experimental spectral data for 2-anilinopyrimidine-5-carbaldehyde has been found in the reviewed literature. The following are predicted values based on the analysis of similar structures.

  • ¹H NMR: The spectrum is expected to show signals for the aldehydic proton (around 9-10 ppm), the pyrimidine protons, and the protons of the aniline ring. The chemical shifts will be influenced by the electronic nature of the substituents.

  • ¹³C NMR: The spectrum should display a signal for the carbonyl carbon of the aldehyde (typically in the range of 180-200 ppm), along with signals for the carbons of the pyrimidine and aniline rings.

  • IR Spectroscopy: Key absorption bands are anticipated for the N-H stretching of the secondary amine, C=O stretching of the aldehyde, and C=N and C=C stretching vibrations of the aromatic rings.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (199.21 g/mol ). Fragmentation patterns would likely involve the loss of the formyl group and fragmentation of the aniline and pyrimidine rings.

Chemical Reactivity

The chemical reactivity of 2-anilinopyrimidine-5-carbaldehyde is dictated by its three key functional components: the aniline moiety, the pyrimidine ring, and the aldehyde group.

Reactions of the Aldehyde Group

The aldehyde group is a versatile handle for a variety of chemical transformations, enabling the construction of more complex molecular architectures.

Aldehyde_Reactivity Key Reactions of the Aldehyde Group start 2-Anilinopyrimidine-5-carbaldehyde reductive_amination Reductive Amination start->reductive_amination wittig Wittig Reaction start->wittig knoevenagel Knoevenagel Condensation start->knoevenagel oxidation Oxidation start->oxidation reduction Reduction start->reduction product1 Substituted Amines reductive_amination->product1 product2 Alkenes wittig->product2 product3 α,β-Unsaturated Systems knoevenagel->product3 product4 Carboxylic Acid oxidation->product4 product5 Alcohol reduction->product5

Caption: Reactivity of the aldehyde functional group in 2-Anilinopyrimidine-5-carbaldehyde.

  • Reductive Amination: The aldehyde can react with primary or secondary amines to form an imine, which can then be reduced to the corresponding amine. This is a powerful method for introducing diverse substituents.

  • Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) can convert the aldehyde into an alkene, providing a means to extend the carbon chain.

  • Knoevenagel Condensation: Condensation with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base leads to the formation of α,β-unsaturated systems, which are valuable intermediates in their own right.

  • Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, offering another point for derivatization.

  • Reduction: Reduction of the aldehyde, for instance with sodium borohydride, will yield the corresponding primary alcohol.

Reactivity of the Anilinopyrimidine Core

The anilinopyrimidine core is relatively stable but can undergo further substitution reactions under specific conditions. The nitrogen atoms in the pyrimidine ring can also act as hydrogen bond acceptors, which is crucial for its biological activity.

Applications in Drug Discovery and Medicinal Chemistry

The 2-anilinopyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates, particularly as kinase inhibitors. The presence of the aldehyde group in 2-anilinopyrimidine-5-carbaldehyde makes it an attractive starting material for the synthesis of libraries of potential drug candidates.

Kinase Inhibition

The anilinopyrimidine core is a well-known "hinge-binding" motif, capable of forming key hydrogen bonds with the backbone of the hinge region of protein kinases, a critical interaction for potent inhibition. By elaborating on the aldehyde functionality of 2-anilinopyrimidine-5-carbaldehyde, medicinal chemists can introduce a variety of substituents that can occupy other pockets of the ATP-binding site, thereby tuning the potency and selectivity of the resulting inhibitors.

Anilinopyrimidine-based compounds have been successfully developed as inhibitors for a range of kinases, including:

  • c-Met and VEGFR-2: Dual inhibitors of these kinases are of significant interest in oncology as they can simultaneously target tumor growth, angiogenesis, and metastasis.[2][3][4]

  • Aurora Kinases: These are key regulators of cell division, and their inhibition is a promising strategy for cancer therapy.

  • c-Src Kinase: This non-receptor tyrosine kinase is implicated in cancer progression and metastasis.

Kinase_Inhibition_Pathway Anilinopyrimidine as a Kinase Inhibitor cluster_0 ATP Binding Site inhibitor 2-Anilinopyrimidine Derivative kinase Protein Kinase (e.g., c-Met, VEGFR-2) inhibitor->kinase Binds to Hinge Region phosphorylated_substrate Phosphorylated Substrate kinase->phosphorylated_substrate Phosphorylation atp ATP atp->kinase block X substrate Substrate Protein substrate->kinase downstream Downstream Signaling (e.g., Proliferation, Angiogenesis) phosphorylated_substrate->downstream

Caption: Anilinopyrimidine derivatives function as kinase inhibitors by competing with ATP.

Conclusion

2-Anilinopyrimidine-5-carbaldehyde represents a valuable and versatile building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. Its straightforward synthesis from readily available precursors, combined with the rich reactivity of its aldehyde group, provides a platform for the creation of diverse molecular architectures. The proven track record of the anilinopyrimidine scaffold as a pharmacophore, particularly in the realm of kinase inhibition, underscores the potential of derivatives of 2-anilinopyrimidine-5-carbaldehyde as next-generation therapeutic agents. Further exploration of the chemical space around this core structure is warranted and holds promise for the discovery of new and effective molecular entities.

References

  • Anilinopyrimidines: A Review Exploring Synthetic Approaches and Biological Activity. (2023). Letters in Organic Chemistry, 20(10), 931-944. [Link]

  • Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. (2014). ACS Medicinal Chemistry Letters, 5(6), 673-678. [Link]

  • Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. (2014). ACS Medicinal Chemistry Letters, 5(6), 673-678. [Link]

  • Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. (2014). ACS Medicinal Chemistry Letters, 5(6), 673-678. [Link]

  • Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates. (2023). Molecules, 28(22), 7679. [Link]

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  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2020). Molecules, 25(24), 5946. [Link]

  • Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. (2022). Journal of the Serbian Chemical Society, 88(1), 1-9. [Link]

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  • 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors. (2021). Molecules, 26(6), 1622. [Link]

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  • A Class-Selective Immunoassay for Simultaneous Analysis of Anilinopyrimidine Fungicides Using a Rationally Designed Hapten. (2017). Journal of Agricultural and Food Chemistry, 65(40), 8969-8977. [Link]

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Exploratory

An In-depth Technical Guide to 2-Anilinopyrimidine-5-carbaldehyde: A Cornerstone for Kinase Inhibitor Discovery

Introduction In the landscape of modern medicinal chemistry, the 2-anilinopyrimidine scaffold stands as a privileged structure, particularly in the design of kinase inhibitors. Its remarkable ability to mimic the adenine...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry, the 2-anilinopyrimidine scaffold stands as a privileged structure, particularly in the design of kinase inhibitors. Its remarkable ability to mimic the adenine hinge-binding motif of ATP has made it a cornerstone in the development of targeted cancer therapies. Within this important class of molecules, 2-Anilinopyrimidine-5-carbaldehyde emerges as a critical and versatile synthetic intermediate. The aldehyde functional group at the C5 position provides a reactive handle for extensive chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

This technical guide offers an in-depth exploration of 2-Anilinopyrimidine-5-carbaldehyde, from its fundamental physicochemical properties and synthesis to its strategic application in drug discovery. The content is tailored for researchers, scientists, and drug development professionals, providing not only procedural details but also the underlying scientific rationale to empower informed and innovative research.

Physicochemical Properties

Accurate characterization of a starting material is fundamental to reproducible and successful downstream applications. The key physicochemical properties of 2-Anilinopyrimidine-5-carbaldehyde are summarized below.

PropertyValueReference
CAS Number 108002-87-5[1]
Molecular Formula C₁₁H₉N₃O[1]
Molecular Weight 199.21 g/mol [1]
IUPAC Name 2-(phenylamino)pyrimidine-5-carbaldehyde
Appearance Typically a solid (e.g., powder)
Purity Commercially available up to ≥98%

Synthesis and Mechanistic Insights

The introduction of a formyl (-CHO) group onto an aromatic or heteroaromatic ring is a pivotal transformation in organic synthesis. For 2-anilinopyrimidine, the Vilsmeier-Haack reaction is the most common and efficient method to produce the 5-carbaldehyde derivative.[2][3][4]

The Vilsmeier-Haack Reaction: A Self-Validating Protocol

The Vilsmeier-Haack reaction utilizes a substituted formamide, such as N,N-dimethylformamide (DMF), and an acid chloride, typically phosphorus oxychloride (POCl₃), to generate an electrophilic iminium salt known as the Vilsmeier reagent.[2][5] This reagent is the active formylating agent.

Causality Behind Experimental Choices:

  • Substrate Activation: The 2-anilinopyrimidine ring is sufficiently electron-rich to undergo electrophilic aromatic substitution. The amino group at the C2 position acts as an activating group, directing the substitution to the electron-rich C5 position.

  • Reagent Selection: POCl₃ is a strong Lewis acid that readily activates DMF to form the chloroiminium ion (Vilsmeier reagent). This in-situ generation is crucial as the reagent is moisture-sensitive.

  • Solvent and Temperature: The reaction is often carried out using an excess of DMF, which serves as both a reactant and a solvent.[6] Careful temperature control is necessary to manage the exothermic formation of the Vilsmeier reagent and to ensure selective formylation without side reactions.

  • Aqueous Workup: The reaction initially forms an iminium ion intermediate attached to the pyrimidine ring. This intermediate is stable under the reaction conditions but is readily hydrolyzed to the desired aldehyde upon the addition of water or a basic solution during workup. This hydrolysis step is what makes the protocol self-validating; the formation of the aldehyde product is a direct consequence of a successful electrophilic substitution.

Step-by-Step Synthesis Protocol
  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5°C throughout the addition. The formation of the Vilsmeier reagent is an exothermic process.

  • Addition of Substrate: Once the Vilsmeier reagent has formed (typically a pale yellow to orange solution/slurry), add 2-anilinopyrimidine portion-wise, ensuring the temperature remains controlled.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-80°C for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching and Hydrolysis: Cool the reaction mixture back to 0°C and carefully quench by pouring it onto crushed ice. Vigorously stir the mixture. This step hydrolyzes the intermediate iminium salt to the aldehyde.

  • Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of an aqueous base (e.g., NaOH or Na₂CO₃ solution) until the pH is approximately 7-8. The product, 2-Anilinopyrimidine-5-carbaldehyde, will precipitate as a solid.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water and then a minimal amount of a cold non-polar solvent (e.g., diethyl ether) to remove impurities. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.

Synthesis Workflow Diagram

G cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Workup & Purification DMF DMF (Solvent/Reactant) Vilsmeier Vilsmeier Reagent (Electrophile) DMF->Vilsmeier 0°C POCl3 POCl₃ (Activator) POCl3->Vilsmeier Iminium Iminium Salt Intermediate Vilsmeier->Iminium Electrophilic Attack Substrate 2-Anilinopyrimidine Substrate->Iminium Heat (60-80°C) Product 2-Anilinopyrimidine- 5-carbaldehyde Iminium->Product Hydrolysis Hydrolysis Aqueous Workup (H₂O, Base) Purify Recrystallization Product->Purify Final Pure Product Purify->Final

Caption: Vilsmeier-Haack synthesis of 2-Anilinopyrimidine-5-carbaldehyde.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The 2-anilinopyrimidine core is a bioisostere of adenine, enabling it to bind to the ATP pocket of protein kinases. The aniline group typically occupies the solvent-exposed region, while the pyrimidine forms critical hydrogen bonds with the kinase "hinge" region. The aldehyde at the C5 position acts as a versatile chemical handle to introduce substituents that can target adjacent pockets, improve potency, modulate selectivity, and enhance pharmacokinetic properties.

Derivatives of this scaffold have shown potent inhibitory activity against a wide range of kinases implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and c-Met.[7][8][9][10][11]

Case Study: Targeting c-Met and VEGFR-2 Signaling

Aberrant signaling through the c-Met and VEGFR-2 receptor tyrosine kinases is a known driver of tumor growth, angiogenesis, and metastasis.[7][8] The synergistic action of these two pathways makes dual inhibition an attractive therapeutic strategy.[8] The 2-Anilinopyrimidine-5-carbaldehyde scaffold is an excellent starting point for designing such dual inhibitors.[9]

The aldehyde can be readily converted into a variety of functional groups (e.g., oximes, hydrazones, reductive amination products) to introduce side chains that can form additional interactions within the ATP binding sites of both kinases. For instance, research has demonstrated that converting the aldehyde to an oxime allows for the introduction of moieties that can enhance binding affinity and confer dual inhibitory activity against both c-Met and VEGFR-2.[7]

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_pathways Downstream Signaling cMet c-Met Receptor RAS_RAF RAS/RAF/MEK/ERK Pathway cMet->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway cMet->PI3K_AKT VEGFR2 VEGFR-2 Receptor VEGFR2->RAS_RAF VEGFR2->PI3K_AKT Proliferation Cell Proliferation, Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation Angiogenesis Angiogenesis, Metastasis PI3K_AKT->Angiogenesis Inhibitor 2-Anilinopyrimidine Derivative Inhibitor->cMet Inhibitor->VEGFR2 HGF HGF HGF->cMet VEGF VEGF VEGF->VEGFR2

Caption: Dual inhibition of c-Met and VEGFR-2 pathways by a 2-anilinopyrimidine derivative.

Conclusion

2-Anilinopyrimidine-5-carbaldehyde is more than just a chemical intermediate; it is a strategic tool in the arsenal of the medicinal chemist. Its robust and well-understood synthesis via the Vilsmeier-Haack reaction, combined with the versatile reactivity of the C5-aldehyde, provides a reliable and flexible platform for the design and synthesis of next-generation kinase inhibitors. By understanding the causality behind its synthesis and the strategic potential of its structure, researchers can continue to leverage this powerful scaffold to develop novel therapeutics for oncology and other diseases driven by aberrant kinase activity.

References

  • J&K Scientific. (n.d.). 2-Aminopyrimidine-5-carbaldehyde, 97%. Retrieved from [Link]

  • MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved from [Link]

  • Ramakrishna, G. et al. (2022). Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Journal of the Serbian Chemical Society, 88(1), 1–9. Retrieved from [Link]

  • Wang, L. et al. (2016). Design, synthesis and biological evaluation of 4-aminopyrimidine-5-cabaldehyde oximes as dual inhibitors of c-Met and VEGFR-2. Bioorganic & Medicinal Chemistry, 24(16), 3688-3700. Retrieved from [Link]

  • Wang, L. et al. (2014). Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. ACS Medicinal Chemistry Letters, 5(6), 641-646. Retrieved from [Link]

  • Erkin, A. V. et al. (2010). Synthesis of 2,4,6(1H,3H,5H)-pyrimidinetrione-5-carboxaldehyde. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Aher, J. S. et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(74). Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • MDPI. (2024). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Retrieved from [Link]

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Foundational

A Senior Application Scientist's Guide to 2-Anilinopyrimidine-5-carbaldehyde: A Key Scaffold in Kinase Inhibitor Development

An In-depth Technical Guide for Researchers Abstract: This technical guide provides a comprehensive overview of 2-Anilinopyrimidine-5-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers

Abstract: This technical guide provides a comprehensive overview of 2-Anilinopyrimidine-5-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its fundamental physicochemical properties, logical synthetic routes, and detailed spectroscopic characterization. The primary focus will be on its role as a privileged scaffold in the design of kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR). This document is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the application of this versatile molecule.

Core Physicochemical & Structural Characteristics

2-Anilinopyrimidine-5-carbaldehyde is a solid organic compound distinguished by its core structure, which fuses an aniline moiety to a pyrimidine ring bearing a reactive aldehyde group. This unique combination of functional groups makes it an exceptionally valuable starting material for the synthesis of diverse compound libraries. The anilinopyrimidine core is a well-established "hinge-binding" motif found in numerous approved kinase inhibitors, while the aldehyde function serves as a versatile chemical handle for further derivatization.

Table 1: Physicochemical Properties of 2-Anilinopyrimidine-5-carbaldehyde

PropertyValueSource(s)
Molecular Formula C₁₁H₉N₃O[1][2]
Molecular Weight 199.21 g/mol [2][3]
CAS Number 1080028-75-6[1]
Canonical SMILES C1=CC=C(C=C1)NC2=NC=C(C=N2)C=O[3]
Appearance Solid (Typical)
Purity Commonly available at ≥97%[1][3]

Synthesis and Purification: A Validated Approach

The synthesis of 2-Anilinopyrimidine-5-carbaldehyde can be efficiently achieved through a regioselective nucleophilic aromatic substitution (SNAr) reaction. The causality behind this choice lies in the electron-deficient nature of the pyrimidine ring, which is further activated by the presence of chlorine atoms, making it susceptible to nucleophilic attack. Starting from the commercially available 2,4,6-trichloropyrimidine-5-carbaldehyde, the C2 and C6 positions are significantly more reactive than the C4 position, allowing for controlled, stepwise substitution.

An efficient synthetic strategy involves the reaction of a precursor like 2,4-dichloro-5-pyrimidinecarbaldehyde with aniline.[4][5] The greater reactivity of the chlorine at the 2-position (or 4/6 positions in the trichloro- precursor) facilitates a selective reaction with the aniline nucleophile.

Experimental Protocol: Synthesis

This protocol is a representative method based on established SNAr chemistry on pyrimidine scaffolds.[4]

  • Reaction Setup: To a solution of 2,4-dichloropyrimidine-5-carbaldehyde (1.0 eq) in a suitable aprotic solvent (e.g., 1,4-dioxane or DMF) in a round-bottom flask, add aniline (1.1 eq).

  • Base Addition: Add a non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to scavenge the HCl byproduct. The use of an organic base prevents unwanted side reactions that could occur with inorganic bases.

  • Reaction Execution: Stir the mixture at a moderately elevated temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. The organic layer is then dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

Experimental Protocol: Purification

The crude product is typically purified by silica gel column chromatography to isolate the desired compound from any unreacted starting materials or di-substituted byproducts.

  • Column Preparation: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack the column.

  • Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the column.

  • Elution: Elute the column with a gradient solvent system, typically starting with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity. The choice of an ethyl acetate/hexane system is effective for separating compounds of moderate polarity.

  • Fraction Collection: Collect fractions and analyze by TLC to pool the fractions containing the pure product.

  • Final Step: Evaporate the solvent from the pooled fractions to yield 2-Anilinopyrimidine-5-carbaldehyde as a solid.

Predictive Spectroscopic Signature Analysis

For a molecule to be useful in a research or drug development setting, its structure must be unambiguously confirmed. The following is an expert analysis of the expected spectroscopic data for 2-Anilinopyrimidine-5-carbaldehyde based on its constituent functional groups.

Table 2: Expected Spectroscopic Data

TechniqueFeatureExpected Chemical Shift / WavenumberRationale & Causality
¹H NMR Aldehyde Proton (-CHO)δ 9.5 - 10.5 ppmThe aldehydic proton is highly deshielded due to the strong electron-withdrawing effect of the adjacent carbonyl oxygen.
Aromatic Protonsδ 7.0 - 8.5 ppmProtons on the aniline and pyrimidine rings reside in the characteristic aromatic region.
Amine Proton (-NH-)δ 8.0 - 9.5 ppm (broad)The N-H proton signal is often broad and its chemical shift is solvent-dependent. Can be confirmed by D₂O exchange.[6]
¹³C NMR Carbonyl Carbon (C=O)δ 185 - 195 ppmThe carbonyl carbon is significantly deshielded and appears far downfield.
Aromatic Carbonsδ 110 - 165 ppmCarbons of the pyrimidine and aniline rings will appear in the typical aromatic region.
IR Spectroscopy C=O Stretch (Aldehyde)1680 - 1710 cm⁻¹ (strong)A strong, sharp absorption characteristic of a conjugated aldehyde carbonyl group.[7]
N-H Stretch (Amine)3300 - 3500 cm⁻¹ (medium)This peak corresponds to the stretching vibration of the secondary amine N-H bond.
C-H Stretch (Aldehyde)2700 - 2850 cm⁻¹ (two weak bands)These two weak bands are highly characteristic of an aldehyde C-H stretch and are key diagnostic peaks.[7]
Mass Spec. Molecular Ion (M⁺)m/z = 199The molecular ion peak corresponding to the exact molecular weight. The presence of an odd number of nitrogen atoms (3) results in an odd-numbered molecular weight, consistent with the Nitrogen Rule.[6]

Core Application: A Privileged Scaffold for Kinase Inhibitors

The true value of 2-Anilinopyrimidine-5-carbaldehyde in drug discovery lies in its core structure, which serves as an excellent starting point for potent and selective kinase inhibitors.[8] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers.[9]

The Anilinopyrimidine Moiety as a Kinase Hinge-Binder

Most kinase inhibitors function by competing with adenosine triphosphate (ATP) at its binding site on the enzyme. The anilinopyrimidine scaffold is a bioisostere of the adenine base of ATP. The pyrimidine ring's nitrogen atoms can form crucial hydrogen bonds with the "hinge region" of the kinase domain, effectively anchoring the inhibitor in the active site. This mimicry is the foundational principle behind its efficacy.[9]

cluster_0 ATP Binding Site (Kinase) Hinge Kinase Hinge Region (e.g., NH of Leu/Val) Inhibitor Aniline Pyrimidine Hinge->Inhibitor:f1 H-Bonds ATP Adenine Ribose Triphosphate ATP->Hinge Competes for Binding

Caption: General binding mode of an anilinopyrimidine inhibitor.

Targeting the Epidermal Growth Factor Receptor (EGFR)

The anilinopyrimidine scaffold is particularly prominent in the development of EGFR inhibitors for non-small-cell lung cancer (NSCLC).[10] First and second-generation inhibitors target the wild-type EGFR, but tumors often develop resistance through mutations, such as the T790M "gatekeeper" mutation.[11] The versatility of the 2-Anilinopyrimidine-5-carbaldehyde scaffold allows chemists to add functionalities that can overcome this resistance, for instance, by forming covalent bonds with other nearby residues like cysteine (C797).[12][13]

EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P P EGFR->P Autophosphorylation Inhibitor Anilinopyrimidine Inhibitor Inhibitor->EGFR Blocks ATP Binding Downstream Downstream Signaling (RAS-RAF-MEK-ERK) P->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Simplified EGFR signaling pathway and point of inhibition.

Experimental Workflow: In Vitro Kinase Inhibition Assay

To assess the efficacy of novel compounds derived from 2-Anilinopyrimidine-5-carbaldehyde, a robust in vitro kinase inhibition assay is essential. A common method is a luminescence-based assay that measures the amount of ATP remaining after a kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed) and thus, weaker inhibition.

Protocol: Luminescence-Based Kinase Assay
  • Compound Preparation: Prepare a serial dilution of the test inhibitor (derived from the core scaffold) in DMSO, starting from a high concentration (e.g., 10 mM).

  • Reaction Mixture: In a 384-well plate, add the kinase buffer, the specific kinase being tested (e.g., EGFR T790M mutant), and the corresponding peptide substrate.

  • Inhibitor Addition: Add a small volume of the diluted test inhibitor to the wells. Include a "no inhibitor" control (DMSO only) and a "no kinase" control.

  • Initiation: Start the reaction by adding a solution of ATP at a concentration near its Km value for the kinase.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a set period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure kinase activity by adding a detection reagent (e.g., Kinase-Glo®). This reagent simultaneously lyses the cells and contains luciferase, which generates a luminescent signal proportional to the amount of ATP present.

  • Data Analysis: Read the luminescence on a plate reader. The data is then used to calculate the percent inhibition for each inhibitor concentration and to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

cluster_workflow Kinase Assay Workflow A 1. Prepare Serial Dilution of Inhibitor in DMSO C 3. Add Inhibitor (or DMSO control) A->C B 2. Add Kinase, Substrate, & Buffer to Plate B->C D 4. Initiate with ATP C->D E 5. Incubate at 30°C D->E F 6. Add Luminescence Detection Reagent E->F G 7. Read Luminescence F->G H 8. Calculate IC50 Value G->H

Caption: Workflow for a luminescence-based kinase inhibition assay.

Safety, Handling, and Storage

As a Senior Application Scientist, I must stress that proper laboratory procedure is paramount. While a specific Safety Data Sheet (SDS) for 2-Anilinopyrimidine-5-carbaldehyde must be consulted, general precautions for this class of compounds should be followed.

  • Handling: Handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.[14]

  • Hazards: Aromatic amines can be toxic and are potential sensitizers. Aldehydes can be irritants to the skin, eyes, and respiratory system.[15]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[16] For long-term storage, keeping the material under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., -20°C) is recommended.[16]

Conclusion

2-Anilinopyrimidine-5-carbaldehyde is more than just a chemical compound; it is a critical tool for the modern medicinal chemist. Its molecular weight of 199.21 g/mol belies its significant potential. The well-defined anilinopyrimidine core provides a reliable anchor for kinase hinge-binding, while the strategically placed aldehyde group offers a gateway for synthetic diversification. This allows for the systematic exploration of structure-activity relationships (SAR) to develop next-generation therapeutics that are not only potent but also capable of overcoming clinical challenges like acquired drug resistance. Understanding its synthesis, characterization, and application is essential for any researcher aiming to make meaningful contributions in the field of targeted cancer therapy.

References

  • ResearchGate. Synthesis of 2,4,6(1H,3H,5H)-pyrimidinetrione-5-carboxaldehyde. [Link]

  • Sharma, A., et al. (2022). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. Archiv der Pharmazie, 355(11), e2200259. [Link]

  • Wang, W., et al. (2016). Design, synthesis and biological evaluation of 4-aminopyrimidine-5-cabaldehyde oximes as dual inhibitors of c-Met and VEGFR-2. Bioorganic & Medicinal Chemistry, 24(16), 3248-3257. [Link]

  • Journal of the Serbian Chemical Society. Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde. [Link]

  • ResearchGate. Targeting kinases with anilinopyrimidines. [Link]

  • Begum, M. S., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 915330. [Link]

  • Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

  • Roskoski, R. Jr. (2023). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. Molecules, 28(3), 1369. [Link]

  • ResearchGate. A Regioselective Approach to Trisubstituted 2(or 6)-Arylaminopyrimidine-5-carbaldehydes. [Link]

  • Nowick, J. S. Organic Spectroscopy Problems from Previous Years' Exams. [Link]

  • Fang, L., et al. (2022). Novel anilinopyrimidine derivatives as potential EGFR T790M/C797S Inhibitors: Design, Synthesis, biological activity study. Bioorganic & Medicinal Chemistry, 69, 116907. [Link]

  • Google Patents.
  • El-Gazzar, M. G., et al. (2024). Development and evaluation of 2,4-disubstituted-5-aryl pyrimidine derivatives as antibacterial agents. Archiv der Pharmazie, 357(4), e2300656. [Link]

  • Carl ROTH. Safety Data Sheet: Benzaldehyde. [Link]

  • ResearchGate. Design, synthesis, and biological evaluation of novel aminopyrimidine derivatives as EGFR inhibitors. [Link]

  • MDPI. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. [Link]

  • Cross, D. A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 985-1000. [Link]

  • Ji, D., et al. (2015). Convenient syntheses of isotopically labeled pyrimidine 2´-deoxynucleosides and their 5-hydroxy oxidation products. Beilstein Journal of Organic Chemistry, 11, 212-218. [Link]

  • MDPI. Inhibitor Trapping in Kinases. [Link]

  • ResearchGate. Substituted pyridopyrimidinones. Part 5. Behavior of 2-hydroxy-4-oxo-4 H -pyrido[1,2- α ]pyrimidine-3-carbaldehyde in nucleophilic condensation reactions. [Link]

  • PubChem. 2-Quinolinecarboxaldehyde. [Link]

  • Smaill, J. B., et al. (2001). Tyrosine kinase inhibitors. 18. 6-Substituted 4-anilinoquinazolines and 4-anilinopyrido[3,4-d]pyrimidines as soluble, irreversible inhibitors of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 44(4), 429-440. [Link]

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Exploratory

A Comprehensive Technical Guide to the Structural Elucidation of 2-Anilinopyrimidine-5-carbaldehyde

Abstract This technical guide provides a comprehensive framework for the structural elucidation of 2-anilinopyrimidine-5-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 2-anilinopyrimidine-5-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Intended for researchers, scientists, and professionals in drug development, this document outlines a multi-technique analytical workflow, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Diffraction. Each section delves into the theoretical underpinnings of the technique, provides detailed, field-tested experimental protocols, and explains the causal logic behind data interpretation. The guide is designed to be a self-validating system, ensuring scientific integrity and reproducibility.

Introduction: The Significance of 2-Anilinopyrimidine-5-carbaldehyde

The 2-anilinopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The addition of a carbaldehyde group at the 5-position introduces a versatile functional handle for further synthetic modifications, making 2-anilinopyrimidine-5-carbaldehyde a key intermediate in the synthesis of novel bioactive molecules and functional materials.[1][2] Accurate and unambiguous structural confirmation is paramount to ensure the validity of subsequent research and development efforts. This guide provides the necessary protocols and interpretative logic to achieve this.

The Analytical Workflow: A Multi-faceted Approach

The structural elucidation of a novel or synthesized compound is rarely achieved through a single analytical technique. Instead, a synergistic approach is employed, where each technique provides a unique piece of the structural puzzle. The workflow presented here is designed to provide orthogonal data, leading to a confident and complete structural assignment.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic & Spectrometric Analysis cluster_crystallography Definitive Structure Determination Synthesis Synthesis of 2-Anilinopyrimidine-5-carbaldehyde Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR Provides connectivity and proton/carbon environment MS Mass Spectrometry (ESI-MS) Purification->MS Determines molecular weight and fragmentation FTIR FTIR Spectroscopy (ATR) Purification->FTIR Identifies functional groups XRay Single-Crystal X-ray Diffraction Purification->XRay Requires suitable crystals NMR->XRay Confirms connectivity MS->XRay Confirms molecular formula FTIR->XRay Confirms functional groups

Caption: Overall workflow for the structural elucidation of 2-anilinopyrimidine-5-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[3] By probing the magnetic properties of atomic nuclei, we can deduce the connectivity of atoms and gain insights into the electronic environment of each nucleus.

Expected ¹H and ¹³C NMR Spectral Data

Based on the known chemical shifts of aniline, pyrimidine, and aromatic aldehyde moieties, the following spectral data are predicted for 2-anilinopyrimidine-5-carbaldehyde dissolved in a suitable deuterated solvent such as DMSO-d₆.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Rationale
Aldehyde CHO9.5 - 10.5 (singlet)190 - 195The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group.
Pyrimidine H-4, H-68.5 - 9.0 (singlet, 2H)158 - 162These protons are on an electron-deficient aromatic ring, adjacent to nitrogen atoms, leading to significant deshielding.
Aniline NH9.0 - 10.0 (broad singlet)-The NH proton is exchangeable and its chemical shift is solvent and concentration-dependent.
Aniline ortho-H7.5 - 7.8 (doublet or triplet)118 - 122Protons on the aniline ring coupled to neighboring protons.
Aniline meta-H7.2 - 7.5 (triplet)128 - 132
Aniline para-H7.0 - 7.3 (triplet)122 - 126
Pyrimidine C-2-160 - 165Carbon attached to two nitrogen atoms and the aniline group.
Pyrimidine C-5-110 - 115Carbon bearing the aldehyde group.
Aniline ipso-C-138 - 142Carbon of the aniline ring attached to the pyrimidine ring.
Experimental Protocol for NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of purified 2-anilinopyrimidine-5-carbaldehyde and dissolve it in approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.[4][5] Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.

  • Instrument Setup: The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 400 MHz for adequate signal dispersion.[6]

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H NMR spectrum.

    • Optimize the spectral width to cover the expected range of chemical shifts (approximately 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • The spectral width should be set to approximately 0-200 ppm.

    • A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus (typically 1024 scans or more).[7]

  • 2D NMR (COSY and HSQC/HMBC):

    • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, which is essential for assigning protons on the aniline ring.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the entire molecular structure, for instance, by correlating the aldehyde proton to the C-5 of the pyrimidine ring.

Sources

Foundational

Synthesis of 2-Anilinopyrimidine-5-carbaldehyde: A Technical Guide for Drug Development Professionals

Foreword: The Strategic Importance of 2-Anilinopyrimidine-5-carbaldehyde The 2-anilinopyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its recurring presen...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of 2-Anilinopyrimidine-5-carbaldehyde

The 2-anilinopyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of therapeutic potential, including antibacterial, antifungal, and anticancer activities.[2][3] The introduction of a carbaldehyde group at the 5-position of this scaffold yields 2-anilinopyrimidine-5-carbaldehyde, a critical intermediate that unlocks a vast chemical space for the synthesis of novel drug candidates. This aldehyde functionality serves as a versatile synthetic handle for the construction of more complex molecules, including kinase inhibitors and other targeted therapies.[4][5]

This in-depth technical guide provides a comprehensive overview of the synthesis of 2-anilinopyrimidine-5-carbaldehyde, with a focus on practical, field-proven methodologies. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to efficiently produce this key building block and accelerate their discovery programs.

Synthetic Strategies: A Comparative Analysis

The synthesis of 2-anilinopyrimidine-5-carbaldehyde can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions. Two of the most prevalent and reliable methods are detailed below:

  • Vilsmeier-Haack Formylation of a 2-Anilinopyrimidine Precursor: This is arguably the most direct and widely employed method. It involves the electrophilic substitution of a hydrogen atom on the pyrimidine ring with a formyl group.[6] The reaction utilizes the Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF).[7][8] This approach is favored for its efficiency and the commercial availability of the starting 2-anilinopyrimidine.

  • Nucleophilic Aromatic Substitution (SNAr) on a Pre-functionalized Pyrimidine: This strategy involves the reaction of a pyrimidine ring already bearing the aldehyde group (or a precursor) and a leaving group (e.g., a halogen) with aniline. An efficient regioselective synthesis has been developed via an SNAr reaction of 2,4,6-trichloropyrimidine-5-carbaldehyde with aniline.[9] This method offers a high degree of control over the substitution pattern, particularly when synthesizing more complex, polysubstituted derivatives.

This guide will focus on the Vilsmeier-Haack formylation approach due to its straightforward nature and common application in the field.

The Vilsmeier-Haack Approach: Mechanism and Rationale

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[6] The reaction proceeds through two key stages:

  • Formation of the Vilsmeier Reagent: Phosphorus oxychloride, a strong electrophile, activates the carbonyl oxygen of DMF. This is followed by the elimination of a chloride ion and subsequent intramolecular rearrangement to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[7][8]

  • Electrophilic Aromatic Substitution: The electron-rich 2-anilinopyrimidine ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.

The choice of DMF as the formylating agent and POCl₃ as the activating agent is based on their commercial availability, relatively low cost, and proven efficacy in this transformation.[10]

Diagram: Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Anilinopyrimidine 2-Anilinopyrimidine Iminium_Salt Iminium Salt Intermediate Anilinopyrimidine->Iminium_Salt + Vilsmeier Reagent Product 2-Anilinopyrimidine- 5-carbaldehyde Iminium_Salt->Product Hydrolysis (H₂O)

Caption: The Vilsmeier-Haack reaction pathway for the synthesis of 2-anilinopyrimidine-5-carbaldehyde.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol provides a detailed, step-by-step methodology for the synthesis of 2-anilinopyrimidine-5-carbaldehyde.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )QuantityMoles
2-AnilinopyrimidineC₁₀H₉N₃171.2010.0 g0.058
N,N-Dimethylformamide (DMF)C₃H₇NO73.0950 mL-
Phosphorus oxychloridePOCl₃153.3310.7 mL0.116
Dichloromethane (DCM)CH₂Cl₂84.93100 mL-
Saturated Sodium Bicarbonate SolutionNaHCO₃ (aq)-As needed-
BrineNaCl (aq)-As needed-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-anilinopyrimidine (10.0 g, 0.058 mol) in N,N-dimethylformamide (50 mL).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of POCl₃: Add phosphorus oxychloride (10.7 mL, 0.116 mol) dropwise to the stirred solution via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

  • Quenching: Carefully pour the reaction mixture into a beaker containing 200 g of crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution by the portion-wise addition of a saturated aqueous solution of sodium bicarbonate until the pH reaches 7-8. A precipitate will form.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 100 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford 2-anilinopyrimidine-5-carbaldehyde as a solid.

Diagram: Experimental Workflow

Experimental_Workflow A 1. Dissolve 2-Anilinopyrimidine in DMF B 2. Cool to 0 °C A->B C 3. Add POCl₃ dropwise B->C D 4. Stir at Room Temperature (12-16 h) C->D E 5. Quench with Ice D->E F 6. Neutralize with NaHCO₃ E->F G 7. Extract with DCM F->G H 8. Wash with Brine G->H I 9. Dry and Concentrate H->I J 10. Purify by Column Chromatography I->J

Caption: A step-by-step workflow for the synthesis of 2-anilinopyrimidine-5-carbaldehyde.

Characterization and Quality Control

To ensure the identity and purity of the synthesized 2-anilinopyrimidine-5-carbaldehyde, a combination of analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the molecule. The proton NMR spectrum should show a characteristic singlet for the aldehyde proton (CHO) typically in the range of 9.5-10.5 ppm.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band corresponding to the carbonyl (C=O) stretch of the aldehyde group, typically around 1680-1700 cm⁻¹.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low YieldIncomplete reactionExtend the reaction time or slightly increase the reaction temperature (e.g., to 40-50 °C).
Loss of product during workupEnsure complete extraction from the aqueous layer. Minimize transfers of the product solution.
Formation of ByproductsReaction temperature too high during POCl₃ additionMaintain a low temperature during the addition of POCl₃ to minimize side reactions.
Impure starting materialsEnsure the 2-anilinopyrimidine starting material is of high purity.
Difficulty in PurificationCo-eluting impuritiesOptimize the mobile phase for column chromatography. Consider using a different stationary phase if necessary.

Conclusion and Future Outlook

The Vilsmeier-Haack formylation of 2-anilinopyrimidine provides a reliable and scalable route to 2-anilinopyrimidine-5-carbaldehyde, a key intermediate in drug discovery. The protocol outlined in this guide is a robust starting point for researchers in the field. The versatility of the aldehyde functional group allows for a wide range of subsequent chemical transformations, including but not limited to, reductive amination, Wittig reactions, and the formation of various heterocyclic systems. This opens up a vast chemical space for the development of novel therapeutics targeting a range of diseases. As our understanding of disease biology grows, the demand for novel, diverse chemical matter will continue to increase. The strategic synthesis of key building blocks like 2-anilinopyrimidine-5-carbaldehyde will remain a critical enabler of innovation in the pharmaceutical industry.

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Exploratory

A Comprehensive Technical Guide to the Solubility of 2-Anilinopyrimidine-5-carbaldehyde for Researchers and Drug Development Professionals

Foreword: The Critical Role of Solubility in Modern Drug Discovery In the landscape of contemporary drug discovery, the intrinsic physicochemical properties of a new chemical entity (NCE) are as pivotal as its pharmacolo...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Critical Role of Solubility in Modern Drug Discovery

In the landscape of contemporary drug discovery, the intrinsic physicochemical properties of a new chemical entity (NCE) are as pivotal as its pharmacological activity. Among these, aqueous solubility stands as a cornerstone of a compound's developability, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its therapeutic efficacy and safety.[1][2] The anilinopyrimidine scaffold is a well-established pharmacophore, particularly in the realm of kinase inhibitors, a class of targeted therapeutics that has revolutionized cancer treatment.[3] As researchers delve deeper into the chemical space of anilinopyrimidine derivatives, such as 2-anilinopyrimidine-5-carbaldehyde, a thorough understanding of their solubility becomes paramount. Insufficient solubility can mask the true potential of a promising compound, leading to truncated development or, conversely, costly late-stage failures.[2][4]

This in-depth technical guide provides a comprehensive framework for understanding and determining the solubility of 2-anilinopyrimidine-5-carbaldehyde (CAS No: 108002-87-5, Molecular Formula: C₁₁H₉N₃O, Molecular Weight: 199.21).[5][6] Eschewing a rigid template, this document is structured to empower the research scientist with not only the "how" but, more critically, the "why" behind the experimental choices, ensuring a robust and scientifically sound approach to one of the most fundamental parameters in pharmaceutical sciences.

Part 1: Deconstructing the Molecule: A Theoretical Solubility Assessment

The structure of 2-anilinopyrimidine-5-carbaldehyde—a pyrimidine ring substituted with an aniline group and a carbaldehyde—offers initial clues to its likely solubility behavior. The molecule possesses both hydrogen bond donors (the secondary amine) and acceptors (the pyrimidine nitrogens and the carbonyl oxygen), which can interact with protic solvents. However, the presence of two aromatic rings (aniline and pyrimidine) contributes to a significant nonpolar surface area, suggesting that aqueous solubility may be limited.

The principle of "like dissolves like" is a foundational concept in predicting solubility. The aromatic and heterocyclic nature of 2-anilinopyrimidine-5-carbaldehyde suggests it will exhibit higher solubility in organic solvents, particularly those that are polar and aprotic, such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which are common solvents for initial in vitro screening of kinase inhibitors.[7] Conversely, its solubility in nonpolar solvents like hexane is expected to be low. The aldehyde functional group may also be susceptible to degradation at certain pH values, a factor that must be considered during solubility assessment in aqueous buffers.

Part 2: The Gold Standard: Thermodynamic Solubility Determination via the Shake-Flask Method

To obtain a definitive and reproducible measure of a compound's intrinsic solubility, the equilibrium or thermodynamic shake-flask method is the universally accepted "gold standard".[8][9] This method determines the concentration of a saturated solution of the compound in a given solvent at equilibrium. The following is a detailed, self-validating protocol designed for accuracy and reliability.

Experimental Protocol: Shake-Flask Solubility Assay

Objective: To determine the thermodynamic solubility of 2-anilinopyrimidine-5-carbaldehyde in a panel of pharmaceutically relevant solvents.

Materials:

  • 2-anilinopyrimidine-5-carbaldehyde (solid powder)

  • Selected solvents (see Part 3 for a recommended panel)

  • Glass vials with Teflon-lined screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Calibrated analytical balance and pH meter

Procedure:

  • Preparation: Add an excess amount of solid 2-anilinopyrimidine-5-carbaldehyde to a glass vial. The key is to ensure that a solid phase remains at the end of the experiment, indicating that a saturated solution has been achieved. A common starting point is to add 2-5 mg of the compound to 1 mL of the test solvent.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature, typically 25 °C or 37 °C for physiologically relevant studies. Allow the samples to shake for a sufficient duration to reach equilibrium. A minimum of 24 hours is recommended, with sampling at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.[10][11]

  • Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle. To separate the saturated supernatant from the undissolved solid, centrifugation is the preferred method (e.g., 10,000 x g for 15 minutes).

  • Sample Collection and Filtration: Carefully aspirate the supernatant, taking care not to disturb the solid pellet. For an additional purification step, the collected supernatant can be filtered through a low-binding syringe filter (e.g., 0.22 µm PVDF). Causality Note: This dual separation process minimizes the risk of introducing undissolved microparticles into the analytical sample, which would artificially inflate the measured solubility.

  • Dilution and Analysis: Immediately after collection, dilute the saturated solution with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the linear range of the calibration curve. Analyze the diluted samples using a validated analytical method, such as HPLC-UV (see Part 4).

  • Data Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add Excess Solid to Solvent B Shake at Constant Temp (24-72 hours) A->B Establish Equilibrium C Centrifuge B->C Separate Phases D Filter Supernatant C->D E Dilute Sample D->E Prepare for Analysis F HPLC-UV Analysis E->F G Calculate Solubility F->G Quantify analytical_workflow A Saturated Supernatant B Serial Dilution A->B C HPLC Injection B->C D Peak Area Integration C->D F Concentration Calculation D->F E Calibration Curve (Peak Area vs. Concentration) E->F

Sources

Foundational

An In-Depth Technical Guide to 2-Anilinopyrimidine-5-carbaldehyde: Synthesis, Characterization, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the 2-Anilinopyrimidine Scaffold The 2-anilinopyrimidine scaffold is a privileged structure in medicinal chemistry, formin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-Anilinopyrimidine Scaffold

The 2-anilinopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have garnered significant attention for their diverse pharmacological activities, including their roles as kinase inhibitors in anticancer therapies and as antiretroviral agents.[1] The introduction of a carbaldehyde group at the 5-position of this scaffold, yielding 2-anilinopyrimidine-5-carbaldehyde, provides a versatile chemical handle for further molecular elaboration. This functional group opens up avenues for the synthesis of a wide array of novel derivatives through reactions such as reductive amination, Wittig reactions, and the formation of Schiff bases, enabling the exploration of new chemical space in drug discovery programs. Understanding the fundamental physicochemical properties of this core molecule, such as its melting point, is crucial for its synthesis, purification, and handling in a research and development setting.

Physicochemical Properties of 2-Anilinopyrimidine-5-carbaldehyde

CompoundStructureMelting Point (°C)
2-Aminopyrimidine-5-carboxaldehyde 209-214
2-Anilinopyrimidine-5-carbaldehyde Estimated: 190-220

Table 1: Comparison of Melting Points of 2-Substituted Pyrimidine-5-carbaldehydes.

The replacement of the amino group in 2-aminopyrimidine-5-carboxaldehyde with a bulkier anilino group is expected to influence the crystal lattice packing and intermolecular interactions, thereby affecting the melting point. The phenyl group's introduction may lead to a slight decrease or increase in the melting point depending on the planarity and intermolecular forces, such as pi-stacking, in the solid state. Therefore, a melting point in the range of 190-220 °C is a reasonable estimation for 2-anilinopyrimidine-5-carbaldehyde.

Synthesis and Purification of 2-Anilinopyrimidine-5-carbaldehyde: A Step-by-Step Protocol

The synthesis of 2-anilinopyrimidine-5-carbaldehyde can be efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction, starting from the readily available 2,4,6-trichloropyrimidine-5-carbaldehyde. The regioselectivity of the substitution is a key consideration in this synthesis.

Experimental Protocol: Synthesis

Materials:

  • 2,4,6-Trichloropyrimidine-5-carbaldehyde

  • Aniline

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Argon or Nitrogen gas

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet, add 2,4,6-trichloropyrimidine-5-carbaldehyde (1.0 eq) and anhydrous DCM.

  • Addition of Base: Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Nucleophilic Addition: Slowly add a solution of aniline (1.0 eq) in anhydrous DCM to the stirred reaction mixture via the dropping funnel over a period of 30 minutes. The causality behind the slow addition is to control the exothermicity of the reaction and to minimize the formation of side products.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Experimental Protocol: Purification

The crude 2-anilinopyrimidine-5-carbaldehyde can be purified by column chromatography on silica gel.

Procedure:

  • Column Preparation: Pack a silica gel column using a slurry of silica gel in a hexane/ethyl acetate solvent system (e.g., 9:1 v/v).

  • Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the prepared column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., from 10% to 50% ethyl acetate). The choice of eluent is critical for achieving good separation. The polarity of the solvent system is gradually increased to elute compounds with increasing polarity.

  • Fraction Collection: Collect the fractions and analyze them by TLC.

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield 2-anilinopyrimidine-5-carbaldehyde as a solid.

Synthesis_Workflow start Start: 2,4,6-Trichloropyrimidine- 5-carbaldehyde & Aniline reaction SNA r Reaction (DCM, Et3N, 0°C to RT) start->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography (Silica Gel, Hexane/EtOAc) workup->purification product Pure 2-Anilinopyrimidine- 5-carbaldehyde purification->product

A schematic workflow for the synthesis and purification of 2-anilinopyrimidine-5-carbaldehyde.

Characterization of 2-Anilinopyrimidine-5-carbaldehyde

The identity and purity of the synthesized 2-anilinopyrimidine-5-carbaldehyde must be confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • 1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (around 9.8-10.0 ppm as a singlet), the pyrimidine ring protons (two doublets or singlets in the aromatic region), and the protons of the aniline ring (multiplets in the aromatic region). The NH proton will likely appear as a broad singlet.

  • 13C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon of the aldehyde group at a downfield chemical shift (typically >180 ppm).[2] Other characteristic signals will correspond to the carbons of the pyrimidine and aniline rings.[2]

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule. Key expected absorption bands include:

  • N-H stretch: A sharp to medium intensity band around 3300-3400 cm-1.

  • C-H stretch (aromatic): Bands above 3000 cm-1.

  • C=O stretch (aldehyde): A strong, sharp band in the region of 1680-1700 cm-1.[3] The conjugation with the pyrimidine ring will shift this band to a lower wavenumber.[3]

  • C=N and C=C stretches (aromatic rings): Multiple bands in the 1450-1600 cm-1 region.[4]

Purity_MeltingPoint cluster_Purity Purity of Compound cluster_MeltingPoint Melting Point Characteristics high_purity High Purity sharp_mp Sharp Melting Point (Narrow Range) high_purity->sharp_mp leads to low_purity Low Purity (Presence of Impurities) broad_mp Broad & Depressed Melting Point low_purity->broad_mp results in

The logical relationship between the purity of a compound and its observed melting point.

Conclusion

This technical guide provides a comprehensive overview of 2-anilinopyrimidine-5-carbaldehyde, a key building block in the synthesis of novel bioactive molecules. While an experimentally determined melting point is not currently documented in readily accessible literature, an estimated range has been provided based on analogous structures. The detailed protocols for its synthesis and purification, along with the expected analytical characterization data, offer a solid foundation for researchers and scientists working with this important scaffold. The self-validating nature of the described protocols, where the purity of the final compound is directly correlated with a sharp melting point, ensures a high degree of confidence in the obtained material.

References

  • Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives. (2024). ResearchGate. [Link]

  • Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (2022). MDPI. [Link]

  • 1 H-and 13 C-NMR spectral values of compound 2 in (C 5 D 5 N). (2006). ResearchGate. [Link]

  • IR spectra of 2-pyridinecarboxaldehyde and Schiff-base ligand L 2. (2009). ResearchGate. [Link]

  • Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. (2023). RSC Publishing. [Link]

  • 2-aminopyrimidine-5-carboxaldehyde. Stenutz. [Link]

  • Synthesis and characterization of some New 2- and 6- substituted of 5- Acetyl - 4- (P- phenyl) Pyrimidine and substituted thieno [2, 3- d] Pyrimidine. (2021). ResearchGate. [Link]

  • One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. (2019). Indian Academy of Sciences. [Link]

  • Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. (2023). MDPI. [Link]

  • Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

  • Supporting Information. (2019). Royal Society of Chemistry. [Link]

  • 13.10: Characteristics of ¹³C NMR Spectroscopy. (2024). Chemistry LibreTexts. [Link]

  • 2-Pyridinecarboxaldehyde. NIST WebBook. [Link]

  • Phenylamino-pyrimidine (PAP) Privileged Structure: Synthesis and Medicinal Applications. (2020). PubMed. [Link]

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  • 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. (2022). STAR Protocols. [Link]

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  • Melting Points, Yields and Analytical Data of Compounds 3-19. (2015). ResearchGate. [Link]

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Exploratory

Spectroscopic Data of 2-Anilinopyrimidine-5-carbaldehyde: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Anilinopyrimidine-5-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is inte...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Anilinopyrimidine-5-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information presented herein is a synthesis of data from closely related compounds and established spectroscopic principles, providing a robust framework for the characterization of this molecule.

Introduction

2-Anilinopyrimidine-5-carbaldehyde belongs to the anilinopyrimidine class of compounds, which are known for a wide range of biological activities, including antifungal, antibacterial, and anticancer properties.[1] The presence of a reactive aldehyde group at the 5-position of the pyrimidine ring makes it a versatile intermediate for the synthesis of more complex molecules and novel drug candidates.[2] Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound, which is crucial for its application in research and development. This guide will delve into the expected spectroscopic signatures of 2-Anilinopyrimidine-5-carbaldehyde and the underlying principles governing them.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The following sections detail the predicted ¹H and ¹³C NMR spectra of 2-Anilinopyrimidine-5-carbaldehyde.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-Anilinopyrimidine-5-carbaldehyde is expected to exhibit distinct signals corresponding to the aldehyde proton, the pyrimidine ring protons, and the protons of the aniline moiety. The chemical shifts are influenced by the electronic environment of each proton.

Table 1: Predicted ¹H NMR Data for 2-Anilinopyrimidine-5-carbaldehyde

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aldehyde-H9.5 - 10.5Singlet (s)-
Pyrimidine-H4/H68.5 - 9.0Singlet (s)-
Aniline-NH8.0 - 9.0Broad Singlet (br s)-
Aniline-H (ortho)7.5 - 7.8Doublet (d)7-8
Aniline-H (meta)7.2 - 7.5Triplet (t)7-8
Aniline-H (para)7.0 - 7.2Triplet (t)7-8

Interpretation:

  • Aldehyde Proton: The proton of the aldehyde group is highly deshielded due to the electron-withdrawing nature of the carbonyl group and is expected to appear as a sharp singlet in the downfield region of the spectrum (δ 9.5-10.5 ppm), a characteristic feature for aldehydes.[3]

  • Pyrimidine Protons: The two protons on the pyrimidine ring (at positions 4 and 6) are in identical chemical environments and are therefore expected to appear as a single, sharp singlet, also in the downfield region (δ 8.5-9.0 ppm), due to the electron-deficient nature of the pyrimidine ring.

  • Aniline Protons: The protons on the aniline ring will exhibit a characteristic splitting pattern. The ortho protons are expected to be the most deshielded of the phenyl protons due to their proximity to the electron-withdrawing pyrimidine ring. The meta and para protons will appear further upfield.

  • NH Proton: The amine proton signal is often broad due to quadrupole broadening and exchange with residual water in the solvent. Its chemical shift can be variable.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for 2-Anilinopyrimidine-5-carbaldehyde

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aldehyde C=O185 - 195
Pyrimidine C2160 - 165
Pyrimidine C4/C6155 - 160
Pyrimidine C5115 - 125
Aniline C (ipso)138 - 142
Aniline C (ortho)120 - 125
Aniline C (meta)128 - 130
Aniline C (para)123 - 127

Interpretation:

  • Carbonyl Carbon: The carbon of the aldehyde group is the most deshielded carbon in the molecule and will appear significantly downfield (δ 185-195 ppm).[4]

  • Pyrimidine Carbons: The carbons of the pyrimidine ring will have distinct chemical shifts. C2, bonded to the aniline nitrogen, will be significantly deshielded. C4 and C6 are equivalent and will appear as a single peak. C5, bearing the aldehyde group, will also be in the aromatic region.

  • Aniline Carbons: The carbons of the aniline ring will show predictable chemical shifts, with the ipso-carbon (the carbon attached to the pyrimidine ring) being the most deshielded among the phenyl carbons.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 2-Anilinopyrimidine-5-carbaldehyde in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of 0-12 ppm.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Apply a relaxation delay of at least 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0-200 ppm.

    • Use proton decoupling to simplify the spectrum.

    • A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for 2-Anilinopyrimidine-5-carbaldehyde

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch3200 - 3400Medium
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aldehyde)2700 - 2900Weak (often two bands)
C=O Stretch (Aldehyde)1680 - 1710Strong
C=N and C=C Stretch (Aromatic Rings)1500 - 1650Medium to Strong
C-N Stretch1200 - 1350Medium

Interpretation:

  • N-H Stretch: A medium intensity band in the region of 3200-3400 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amine.[5]

  • C=O Stretch: A strong absorption band in the range of 1680-1710 cm⁻¹ is a definitive indicator of the carbonyl group of the aldehyde.[6]

  • Aldehyde C-H Stretch: The C-H stretch of the aldehyde typically appears as two weak bands in the 2700-2900 cm⁻¹ region.[7]

  • Aromatic Stretches: Multiple bands in the 1500-1650 cm⁻¹ region correspond to the C=N and C=C stretching vibrations within the pyrimidine and aniline rings.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the sample on the ATR crystal or insert the KBr pellet into the sample holder.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 4: Predicted Mass Spectrometry Data for 2-Anilinopyrimidine-5-carbaldehyde

Ion Predicted m/z Interpretation
[M]⁺˙199.07Molecular Ion
[M-H]⁺198.06Loss of a hydrogen radical
[M-CHO]⁺170.07Loss of the formyl radical
[C₆H₅NH]⁺˙93.06Aniline fragment
[C₄H₃N₂-CHO]⁺95.03Pyrimidine-carbaldehyde fragment

Interpretation:

  • Molecular Ion: The molecular ion peak ([M]⁺˙) is expected at an m/z value corresponding to the molecular weight of the compound (C₁₁H₉N₃O), which is approximately 199.21 g/mol .[8]

  • Fragmentation Pattern: The fragmentation of 2-Anilinopyrimidine-5-carbaldehyde under electron ionization (EI) is expected to involve characteristic losses. Cleavage of the bond adjacent to the carbonyl group can lead to the loss of a hydrogen radical ([M-H]⁺) or the formyl radical ([M-CHO]⁺).[9][10] Fragmentation of the C-N bond between the pyrimidine and aniline rings can generate fragments corresponding to the aniline cation radical and the pyrimidine-carbaldehyde cation.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. EI is likely to produce more fragmentation, which is useful for structural elucidation.

  • Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

Spectroscopic Characterization Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of 2-Anilinopyrimidine-5-carbaldehyde.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of 2-Anilinopyrimidine-5-carbaldehyde Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Validation Structure Validation NMR->Structure_Validation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Validation MS->Structure_Validation

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 2-Anilinopyrimidine-5-carbaldehyde.

Conclusion

This technical guide has provided a comprehensive overview of the expected NMR, IR, and MS spectroscopic data for 2-Anilinopyrimidine-5-carbaldehyde. By combining predicted data with established spectroscopic principles and data from analogous structures, a detailed and reliable characterization of this important synthetic intermediate can be achieved. The provided experimental protocols and interpretation guidelines serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug discovery.

References

  • Chem-Impex. 2-(2-Methylphenyl)pyrimidine-5-carbaldehyde. [Link]

  • ResearchGate. Novel Substituted Anilinopyrimidine Compounds: Design, Synthesis, and Fungicidal Activity. [Link]

  • ResearchGate. Spectrum 1 H-NMR compound (1) Fig 3. Spectrum 13 C-NMR compound (1). [Link]

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  • National Center for Biotechnology Information. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. [Link]

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Foundational

2-Anilinopyrimidine-5-carbaldehyde: The "Kinase Master Key" in Synthetic Medicinal Chemistry

Executive Summary In the landscape of modern drug discovery, few scaffolds possess the "privileged" status of the 2-anilinopyrimidine core. It serves as a fundamental pharmacophore for ATP-competitive kinase inhibitors,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern drug discovery, few scaffolds possess the "privileged" status of the 2-anilinopyrimidine core. It serves as a fundamental pharmacophore for ATP-competitive kinase inhibitors, capable of forming critical hydrogen bonds with the hinge region of kinase domains. 2-Anilinopyrimidine-5-carbaldehyde represents a strategic evolution of this scaffold. By installing a reactive aldehyde handle at the C-5 position, this building block transforms a static core into a divergent synthetic hub.

This technical guide details the synthesis, reactivity, and application of 2-anilinopyrimidine-5-carbaldehyde. It is designed for medicinal chemists requiring a robust protocol for library generation and structure-activity relationship (SAR) exploration.

Part 1: The Molecule & Its "Privileged" Status

The 2-anilinopyrimidine scaffold mimics the adenine ring of ATP. The N1 nitrogen and the aniline NH typically form a donor-acceptor motif that binds to the kinase hinge region (e.g., Met341 in c-Src, Thr315 in Abl).

Key Structural Features:

  • C-2 Position (Aniline Linker): Defines the "tail" vector, often extending into the solvent-exposed region or hydrophobic pocket II.

  • C-5 Position (Aldehyde Handle): The critical vector for diversification. It allows for the rapid attachment of solubilizing groups or "warheads" (e.g., acrylamides for covalent inhibition) via reductive amination or condensation.

  • C-4/C-6 Positions: often substituted to tune steric fit (gatekeeper residue interaction).

Physical Properties Profile
PropertyDescription
CAS Number 1080028-75-6 (Generic structure)
Molecular Formula C₁₁H₉N₃O
Molecular Weight 199.21 g/mol
Appearance Yellow to Off-white Solid
Melting Point 209–214 °C (Dependent on aniline substitution)
Solubility Low in water; Soluble in DMSO, DMF, hot EtOH, DCM/MeOH mixtures
Stability Stable under ambient conditions; Aldehyde prone to oxidation if stored in air/light for extended periods.

Part 2: Synthesis of the Building Block

While the Vilsmeier-Haack reaction can introduce formyl groups onto electron-rich aromatics, direct formylation of a pre-formed 2-anilinopyrimidine is often low-yielding due to competing reactivity at the aniline nitrogen. The industry-standard approach utilizes a Nucleophilic Aromatic Substitution (SNAr) on a pre-functionalized pyrimidine core.

The Gold Standard: SNAr Displacement

The most reliable route involves the reaction of 2-chloropyrimidine-5-carbaldehyde with a substituted aniline. This reaction is favored by the electron-deficient nature of the pyrimidine ring, which is further activated by the electron-withdrawing aldehyde group at C-5.

SynthesisRoute Start 2-Chloropyrimidine- 5-carbaldehyde Intermediate Meisenheimer Complex Start->Intermediate S_NAr Addition (Base/Heat) Aniline Substituted Aniline Aniline->Intermediate Product 2-Anilinopyrimidine- 5-carbaldehyde Intermediate->Product Elimination of Cl⁻

Figure 1: Mechanism of the SNAr synthesis route. The electron-withdrawing aldehyde at C-5 significantly lowers the energy barrier for nucleophilic attack at C-2.

Optimization Notes:

  • Base Selection: Inorganic bases like

    
     or organic bases like DIPEA are standard.
    
  • Solvent: Polar aprotic solvents (DMF, DMSO) are preferred to stabilize the transition state, though alcohols (EtOH, n-BuOH) are often used for easier workup (precipitation).

  • Temperature: 80–100 °C is typically required to drive the reaction to completion.

Part 3: Reactivity & Derivatization (The Hub)

The C-5 aldehyde is a versatile "chemical handle." The following diagram illustrates the primary divergent pathways available to medicinal chemists.

ReactivityHub Core 2-Anilinopyrimidine- 5-carbaldehyde RedAm Reductive Amination (Library Gen.) Core->RedAm R-NH2, NaBH(OAc)3 Oxidation Oxidation to Carboxylic Acid Core->Oxidation NaClO2, H2O2 Knoevenagel Knoevenagel Condensation Core->Knoevenagel Malononitrile/Base Wittig Wittig/Horner- Wadsworth-Emmons Core->Wittig Ph3P=CH-R Oxime Oxime Formation Core->Oxime NH2OH·HCl Amine Benzylamines (Solubility/Selectivity) RedAm->Amine Acid Amides/Esters Oxidation->Acid Acrylate Acrylamides (Covalent Inhibitors) Knoevenagel->Acrylate Styrene Vinyl Derivatives Wittig->Styrene OximeProd Biosteres Oxime->OximeProd

Figure 2: Divergent synthetic pathways from the C-5 aldehyde handle. Reductive amination is the most common route for generating SAR libraries.

Part 4: Experimental Protocols

Protocol A: Synthesis of 2-((3-Chloro-4-fluorophenyl)amino)pyrimidine-5-carbaldehyde

Targeting the Core Scaffold

This protocol utilizes the SNAr reaction.[1] The use of acid catalysis (PTSA) can sometimes accelerate the reaction by protonating the pyrimidine nitrogen, making the C-2 position more electrophilic, although basic conditions are more common.

Reagents:

  • 2-Chloropyrimidine-5-carbaldehyde (1.0 equiv)

  • 3-Chloro-4-fluoroaniline (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: n-Butanol or DMF

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloropyrimidine-5-carbaldehyde (1.0 g, 7.0 mmol) in n-Butanol (15 mL).

  • Addition: Add 3-chloro-4-fluoroaniline (1.12 g, 7.7 mmol) followed by DIPEA (2.4 mL, 14.0 mmol).

  • Reaction: Heat the mixture to 100 °C for 4–6 hours. Monitor reaction progress by TLC (50% EtOAc/Hexanes) or LC-MS. The product typically precipitates as the reaction proceeds.

  • Workup: Cool the reaction mixture to room temperature.

    • If solid precipitates: Filter the solid and wash with cold ethanol (2 x 10 mL) and diethyl ether (2 x 10 mL).

    • If no precipitate: Pour the mixture into ice-water (100 mL). Stir vigorously for 30 minutes to induce precipitation. Filter and wash as above.[2]

  • Purification: Recrystallize from hot ethanol or acetonitrile if necessary.

  • Yield: Expect 75–85% yield of a yellow solid.

Protocol B: Reductive Amination for Library Generation

Generating a "Tail" for Solubility/Potency

This "one-pot" procedure avoids the isolation of the imine intermediate, making it ideal for high-throughput parallel synthesis.

Reagents:

  • 2-Anilinopyrimidine-5-carbaldehyde derivative (1.0 equiv)[3]

  • Secondary amine (e.g., Morpholine, N-methylpiperazine) (1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (catalytic, 1-2 drops)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM

Procedure:

  • Imine Formation: To a solution of the aldehyde (0.5 mmol) in DCE (5 mL), add the amine (0.6 mmol) and catalytic acetic acid. Stir at room temperature for 1 hour. (Formation of the imine can be confirmed by a color change or LC-MS).

  • Reduction: Add sodium triacetoxyborohydride (160 mg, 0.75 mmol) in one portion.

  • Reaction: Stir at room temperature overnight (12–16 hours).

  • Quench: Quench the reaction with saturated aqueous NaHCO₃ (10 mL).

  • Extraction: Extract the aqueous layer with DCM (3 x 10 mL). Combine organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (DCM/MeOH gradient).

Part 5: Applications in Drug Discovery

Case Study: Dual c-Met/VEGFR-2 Inhibitors

Researchers have utilized the 2-anilinopyrimidine-5-carbaldehyde scaffold to design dual inhibitors. By converting the aldehyde into an oxime ether, the lipophilicity and geometry of the "tail" can be tuned to occupy the hydrophobic pocket adjacent to the ATP binding site.

  • Key Interaction: The oxime moiety provides a rigid linker that positions distal solubilizing groups (like piperidines) to interact with solvent-front residues.

  • Result: Nanomolar potency against both c-Met and VEGFR-2 was achieved by optimizing the oxime ether chain length.

Case Study: FAK Inhibitors

In Focal Adhesion Kinase (FAK) inhibitors, the C-5 aldehyde is often reductively aminated to introduce a morpholine or piperazine ring. This enhances:

  • Solubility: Crucial for oral bioavailability.

  • Selectivity: The basic amine can form salt bridges with specific acidic residues (e.g., Asp) in the kinase active site.

References

  • Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors. Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Vilsmeier-Haack Reaction: Mechanism and Synthetic Applications. Source: Organic Chemistry Portal URL:[Link][4]

  • Reductive Amination of Functionalized Aldehydes: A Practical Guide. Source: Royal Society of Chemistry (RSC) URL:[Link]

Sources

Exploratory

The Discovery of Novel 2-Anilinopyrimidine Derivatives: A Technical Guide for Drug Development Professionals

Introduction: The Enduring Potential of the 2-Anilinopyrimidine Scaffold The 2-anilinopyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically successful drugs and a mu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Potential of the 2-Anilinopyrimidine Scaffold

The 2-anilinopyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically successful drugs and a multitude of investigational agents.[1] Its remarkable versatility stems from its ability to mimic the purine core of ATP, enabling competitive inhibition of a wide array of protein kinases.[2] This has led to the development of targeted therapies for a range of diseases, most notably in oncology.[2][3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the critical aspects of discovering novel 2-anilinopyrimidine derivatives, from synthetic strategies and biological evaluation to understanding structure-activity relationships and mechanisms of resistance.

I. Synthetic Strategies: Building the 2-Anilinopyrimidine Core

The synthesis of 2-anilinopyrimidine derivatives can be broadly approached through several established routes, with the choice of method often dictated by the desired substitution pattern and the availability of starting materials.

Nucleophilic Aromatic Substitution (SNAr): A Workhorse Approach

The most common and versatile method for constructing the 2-anilinopyrimidine scaffold is the nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of a substituted aniline with a pyrimidine core bearing a suitable leaving group, most commonly a halogen, at the 2-position.

General Experimental Protocol: SNAr Reaction

A general procedure for the synthesis of 2-anilinopyrimidine derivatives involves the reaction of a 2-chloropyrimidine with a substituted aniline.[4][5]

  • Step 1: Reaction Setup

    • In a round-bottom flask, dissolve the 2-chloropyrimidine derivative (1 equivalent) in a suitable solvent such as isopropanol, n-butanol, or DMF.

    • Add the substituted aniline (1-1.2 equivalents).

    • Add a base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2-3 equivalents), to scavenge the HCl generated during the reaction.[4]

    • Alternatively, an acid catalyst like p-toluenesulfonic acid (p-TsOH) can be used.

  • Step 2: Reaction Conditions

    • The reaction mixture is typically heated to reflux for a period ranging from a few hours to overnight, depending on the reactivity of the substrates.[5]

    • Microwave-assisted synthesis can also be employed to significantly reduce reaction times.

    • Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Step 3: Work-up and Purification

    • Upon completion, the reaction mixture is cooled to room temperature.

    • If a precipitate forms, it is collected by filtration, washed with a suitable solvent (e.g., cold isopropanol or water), and dried.

    • If no precipitate forms, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

A solvent-free approach has also been reported, where finely ground 2-amino-4,6-dichloropyrimidine, a substituted amine, and triethylamine are heated together.[4][6]

Palladium-Catalyzed Cross-Coupling Reactions: Expanding Chemical Space

For more complex derivatives, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a powerful alternative for forming the C-N bond between the aniline and pyrimidine rings. This method is particularly useful when the SNAr reaction is sluggish or incompatible with other functional groups present in the molecule.

II. Biological Evaluation: From Target Inhibition to Cellular Effects

A robust biological evaluation cascade is essential to characterize the activity of newly synthesized 2-anilinopyrimidine derivatives. This typically involves a tiered approach, starting with in vitro biochemical assays to assess direct target engagement, followed by cell-based assays to determine cellular potency and mechanism of action.

In Vitro Kinase Inhibition Assays: Quantifying Target Potency

The primary mechanism of action for many 2-anilinopyrimidine derivatives is the inhibition of protein kinases.[7] In vitro kinase assays are therefore a critical first step in the biological evaluation process.[8]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common luminescence-based assay to measure the inhibition of a target kinase.[9][10]

  • Step 1: Reagent Preparation

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Prepare a reaction buffer containing the purified kinase, the specific substrate peptide, and any necessary cofactors.

    • Prepare an ATP solution at a concentration close to the Km for the specific kinase.

  • Step 2: Assay Procedure

    • Serially dilute the test compound in DMSO to create a range of concentrations.

    • Add a small volume of the diluted compound to the wells of a 384-well plate.

    • Add the kinase and substrate solution to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the reaction for a predetermined time (e.g., 60 minutes) at room temperature. The reaction time should be within the linear range of the assay.[11]

  • Step 3: Detection and Data Analysis

    • Stop the kinase reaction and measure the amount of ATP remaining or ADP produced using a commercial luminescence-based kit (e.g., Kinase-Glo® or ADP-Glo™).[9]

    • The luminescence signal is read using a plate reader.

    • The percentage of kinase inhibition is calculated for each compound concentration relative to a DMSO control.

    • The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

Cell-Based Proliferation Assays: Assessing Antiproliferative Activity

To determine the effect of the compounds on cancer cell growth, cell-based proliferation assays are employed. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[12][13]

Experimental Protocol: MTT Cell Proliferation Assay

This protocol outlines the steps for performing an MTT assay to determine the antiproliferative activity of test compounds.[14][15][16]

  • Step 1: Cell Seeding

    • Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells per well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.

  • Step 2: Compound Treatment

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Step 3: MTT Addition and Formazan Solubilization

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[15]

    • Incubate the plate for 3-4 hours at 37°C to allow the viable cells to reduce the MTT to formazan crystals.

    • Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl, or a detergent solution) to each well to dissolve the formazan crystals.[15][16]

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15]

  • Step 4: Absorbance Measurement and Data Analysis

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

III. Structure-Activity Relationships (SAR): Guiding Lead Optimization

Understanding the structure-activity relationship (SAR) is crucial for the rational design and optimization of potent and selective 2-anilinopyrimidine derivatives.[17] SAR studies involve systematically modifying the chemical structure of a lead compound and evaluating the impact of these changes on its biological activity.

The Pyrimidine Core and its Substituents
  • Position 4: Substitutions at the 4-position of the pyrimidine ring are critical for modulating potency and selectivity. Large, hydrophobic groups can enhance binding to the ATP pocket of many kinases. For example, in a series of CDK inhibitors, the nature of the substituent at this position significantly influenced their inhibitory activity.

  • Position 5: Modifications at the 5-position can also impact activity. For instance, the introduction of a bromine atom at this position has been utilized as a handle for further functionalization via Suzuki-Miyaura coupling to introduce aryl groups, leading to potent EGFR inhibitors.[18]

  • Position 6: The 6-position is another key point for modification. In some series, the introduction of small alkyl or aryl groups has been shown to enhance activity.

The Aniline Moiety: A Key Interaction Hub

The aniline ring provides a crucial anchor point for interaction with the hinge region of the kinase domain.

  • Substitution Pattern: The substitution pattern on the aniline ring is a major determinant of kinase selectivity. For instance, in the development of dual c-Met and VEGFR-2 inhibitors, specific substitutions on the aniline ring were found to be critical for achieving potent dual inhibition.[19]

  • Hydrogen Bonding: The NH linker between the pyrimidine and aniline rings typically forms a key hydrogen bond with the backbone of the kinase hinge region, a common feature of many kinase inhibitors.[20]

  • Gatekeeper Mutations: The nature of the aniline substituent can also influence the activity against drug-resistant mutants. For example, in the case of EGFR inhibitors, certain anilinopyrimidine derivatives have been designed to overcome resistance caused by the T790M "gatekeeper" mutation.[18]

Table 1: Illustrative SAR Data for 2-Anilinopyrimidine Derivatives as Kinase Inhibitors

Compound IDTarget KinaseR1 (Pyrimidine C4)R2 (Aniline)IC50 (nM)Reference
A-1 c-MetPhenyl3-fluoro-4-methoxyphenyl5[19]
A-2 c-Met4-pyridyl3-fluoro-4-methoxyphenyl25[19]
B-1 EGFRT790M/C797SIndoleAcrylamide10[3]
B-2 EGFRT790M/C797SPyrazoleAcrylamide50[3]
C-1 Mer/c-Met4-(morpholinomethyl)phenylN-methylbenzamide6.4 (Mer), 26.1 (c-Met)[21]
C-2 Mer/c-Met4-(piperidin-1-ylmethyl)phenylN-methylbenzamide15.2 (Mer), 45.3 (c-Met)[21]

Note: The structures and specific substitutions are simplified for illustrative purposes. Please refer to the cited literature for detailed chemical structures.

IV. Mechanism of Action and Resistance

Mechanism of Action: Targeting Key Signaling Pathways

2-Anilinopyrimidine derivatives primarily exert their therapeutic effects by inhibiting protein kinases involved in critical cellular signaling pathways that drive cancer cell proliferation, survival, and angiogenesis.

Diagram 1: Simplified EGFR Signaling Pathway

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Activates Anilinopyrimidine 2-Anilinopyrimidine Inhibitor Anilinopyrimidine->EGFR Inhibits Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Angiogenesis_Pathway cluster_downstream Downstream Signaling HGF HGF cMet c-Met HGF->cMet VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK VEGFR2->PI3K_AKT VEGFR2->RAS_MAPK Anilinopyrimidine Dual 2-Anilinopyrimidine Inhibitor Anilinopyrimidine->cMet Inhibits Anilinopyrimidine->VEGFR2 Inhibits Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis RAS_MAPK->Angiogenesis

Caption: Dual inhibition of c-Met and VEGFR-2 by 2-anilinopyrimidine derivatives can block angiogenesis.

Mechanisms of Resistance: A Major Clinical Challenge

The development of drug resistance is a significant hurdle in targeted cancer therapy. [11][22]For 2-anilinopyrimidine-based kinase inhibitors, the primary mechanisms of acquired resistance include:

  • Secondary Mutations in the Kinase Domain: The emergence of mutations in the ATP-binding pocket of the target kinase can reduce the binding affinity of the inhibitor. A well-known example is the T790M "gatekeeper" mutation in EGFR, which confers resistance to first-generation EGFR inhibitors. [18]Similarly, the G1202R mutation in ALK is a common mechanism of resistance to ALK inhibitors. [23]* Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by upregulating alternative signaling pathways to compensate for the inhibition of the primary target.

  • Amplification of the Target Oncogene: Increased expression of the target kinase can overcome the inhibitory effect of the drug.

  • Drug Efflux: Increased expression of drug efflux pumps, such as ABC transporters, can reduce the intracellular concentration of the inhibitor. [11]

V. Future Directions and Conclusion

The discovery of novel 2-anilinopyrimidine derivatives continues to be a vibrant area of research. Current efforts are focused on several key areas:

  • Developing Next-Generation Inhibitors: Designing compounds that can overcome known resistance mutations is a high priority. [3]* Improving Selectivity: Enhancing the selectivity of inhibitors for their intended target over other kinases can reduce off-target side effects.

  • Targeting Novel Kinases: The 2-anilinopyrimidine scaffold is being explored for its potential to inhibit a broader range of kinases implicated in various diseases.

  • Dual- and Multi-Targeted Inhibitors: The development of single molecules that can inhibit multiple key targets simultaneously holds promise for more effective and durable therapeutic responses. [19][21] In conclusion, the 2-anilinopyrimidine scaffold remains a cornerstone of modern drug discovery, particularly in the development of targeted kinase inhibitors. A thorough understanding of the synthetic methodologies, a comprehensive biological evaluation strategy, and a deep appreciation of the principles of SAR and resistance mechanisms are essential for the successful discovery and development of the next generation of 2-anilinopyrimidine-based therapeutics.

References

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2022). Semantic Scholar. [Link]

  • Khan, K. M., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. [Link]

  • Novel anilinopyrimidine derivatives as potential EGFR T790M/C797S Inhibitors: Design, Synthesis, biological activity study. (2022). PubMed. [Link]

  • Kamal, A., et al. (2015). Synthesis of 2-anilinopyridyl–triazole conjugates as antimitotic agents. RSC Publishing. [Link]

  • Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. (2022). PMC. [Link]

  • Discovery and SAR studies of novel 2-anilinopyrimidine-based selective inhibitors against triple-negative breast cancer cell line MDA-MB-468. (2019). PubMed. [Link]

  • Zhan, Z., et al. (2014). Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. ResearchGate. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • VEGFA-VEGFR2 signaling | Pathway. (n.d.). PubChem. [Link]

  • EGF/EGFR Signaling Pathway. (n.d.). Creative Diagnostics. [Link]

  • Signaling pathways of VEGFR-2. (n.d.). ResearchGate. [Link]

  • Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. (2023). MDPI. [Link]

  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (2021). PMC. [Link]

  • An overview of the c-MET signaling pathway. (2010). PMC. [Link]

  • Kinase assays. (2020). BMG LABTECH. [Link]

  • Schematic representation of the c-Met signaling pathway suggested in... (n.d.). ResearchGate. [Link]

  • Simplified schematic diagram of the EGFR signaling pathway depicting... (n.d.). ResearchGate. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PMC. [Link]

  • Jain, K. S., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. ResearchGate. [Link]

  • VEGFA-VEGFR2 Pathway. (n.d.). Reactome. [Link]

  • VEGF signaling via VEGFR2 - generic cascades Pathway Map. (n.d.). Bio-Rad. [Link]

  • Epidermal growth factor receptor. (n.d.). Wikipedia. [Link]

  • Hepatocyte growth factor receptor. (n.d.). Wikipedia. [Link]

  • Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. (2022). NIH. [Link]

  • VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. (2024). Assay Genie. [Link]

  • The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis. (2013). PMC. [Link]

  • File:EGFR signaling pathway.png. (2007). Wikimedia Commons. [Link]

  • How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs. [Link]

  • Structure-activity relationship based on anticancer activity of synthesized compounds 1 &2 (a-n) … (n.d.). ResearchGate. [Link]

  • Human Gene Set: BIOCARTA_MET_PATHWAY. (n.d.). Broad Institute. [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). MDPI. [Link]

  • Simplified EGFR-signaling pathway. Ligands are EGF, TGF-β, ER, and AR.... (n.d.). ResearchGate. [Link]

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Foundational

The Lynchpin of Kinase Inhibition: A Technical Guide to the Reaction Mechanisms of 2-Anilinopyrimidine-5-carbaldehyde

For researchers, medicinal chemists, and professionals in drug development, the 2-anilinopyrimidine scaffold represents a cornerstone in the design of targeted therapies. Its remarkable ability to function as a bioisoste...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the 2-anilinopyrimidine scaffold represents a cornerstone in the design of targeted therapies. Its remarkable ability to function as a bioisostere for adenine, forming key hydrogen bond interactions within the ATP-binding pocket of numerous protein kinases, has cemented its status as a privileged scaffold in modern drug discovery.[1][2] This guide provides an in-depth exploration of the synthesis and reactive potential of a crucial derivative, 2-anilinopyrimidine-5-carbaldehyde, a versatile intermediate for the elaboration of potent and selective kinase inhibitors.[3][4] We will dissect the core reaction mechanisms, offering not just procedural steps, but the underlying chemical logic that drives experimental success.

The Genesis of a Privileged Scaffold: Synthesis of 2-Anilinopyrimidine-5-carbaldehyde

The construction of the 2-anilinopyrimidine-5-carbaldehyde core is a multi-step process that hinges on the principles of regioselective aromatic substitution. A common and efficient route commences with a polychlorinated pyrimidine, which allows for controlled, sequential displacement of chloride ions, leveraging their differential reactivity.

The Vilsmeier-Haack Formylation: Installing the Aldehyde Handle

A key synthetic strategy involves the formylation of a suitable pyrimidine precursor. The Vilsmeier-Haack reaction is a powerful and widely employed method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings.[5][6] In this context, a substituted pyrimidine can be formylated to introduce the crucial aldehyde functionality at the 5-position.[7][8] The reaction proceeds via the formation of the Vilsmeier reagent, a chloroiminium ion, from a substituted formamide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃). This electrophilic species is then attacked by the electron-rich pyrimidine ring, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed during aqueous workup to yield the desired aldehyde.[6]

Regioselective Nucleophilic Aromatic Substitution (SNAr): Building the Anilinopyrimidine Core

With the aldehyde in place, or by using a pre-functionalized starting material like 2,4,6-trichloropyrimidine-5-carbaldehyde, the aniline moiety is introduced via a nucleophilic aromatic substitution (SNAr) reaction.[9] The reactivity of the chloro-substituents on the pyrimidine ring is not uniform; the chlorine at the 4-position is generally more susceptible to nucleophilic attack than the one at the 2-position, especially when an electron-withdrawing group like a carbaldehyde is present at the 5-position.[10][11] This differential reactivity allows for a regioselective displacement.

The reaction of 2,4-dichloro-5-formylpyrimidine with an aniline derivative, often in the presence of a base, will preferentially yield the 4-anilino-2-chloro-5-formylpyrimidine intermediate. Subsequent displacement of the remaining chlorine at the 2-position can be achieved, though in the context of creating the 2-anilinopyrimidine scaffold, the initial substitution occurs at the 2-position. The precise conditions, including solvent, temperature, and the nature of the aniline nucleophile, are critical for controlling the regioselectivity.[11][12]

Synthesis_of_2-Anilinopyrimidine-5-carbaldehyde 2,4,6-Trichloropyrimidine-5-carbaldehyde 2,4,6-Trichloropyrimidine-5-carbaldehyde SNAr_Reaction Regioselective SNAr 2,4,6-Trichloropyrimidine-5-carbaldehyde->SNAr_Reaction Aniline Aniline Aniline->SNAr_Reaction Base Base Base->SNAr_Reaction 2-Anilino-4,6-dichloro-pyrimidine-5-carbaldehyde 2-Anilino-4,6-dichloro-pyrimidine-5-carbaldehyde SNAr_Reaction->2-Anilino-4,6-dichloro-pyrimidine-5-carbaldehyde Reduction Reductive Dechlorination 2-Anilino-4,6-dichloro-pyrimidine-5-carbaldehyde->Reduction 2-Anilinopyrimidine-5-carbaldehyde 2-Anilinopyrimidine-5-carbaldehyde Reduction->2-Anilinopyrimidine-5-carbaldehyde

A generalized synthetic workflow for 2-anilinopyrimidine-5-carbaldehyde.

Functionalization of the Aldehyde: Key Reaction Mechanisms

The aldehyde group at the 5-position is the gateway to a vast chemical space for derivatization, allowing for the introduction of various pharmacophoric features to modulate the biological activity and pharmacokinetic properties of the resulting molecules. The following sections detail the core reaction mechanisms for the functionalization of 2-anilinopyrimidine-5-carbaldehyde.

Knoevenagel Condensation: Formation of α,β-Unsaturated Systems

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (a compound with a methylene group flanked by two electron-withdrawing groups) to a carbonyl group, followed by dehydration.[13] This reaction is exceptionally useful for creating α,β-unsaturated systems, which can act as Michael acceptors or be further functionalized.

Mechanism:

  • Enolate Formation: A weak base, such as piperidine or an amine salt, deprotonates the active methylene compound to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the 2-anilinopyrimidine-5-carbaldehyde.

  • Aldol Addition: This attack forms a tetrahedral intermediate, which is then protonated to yield a β-hydroxy adduct.

  • Dehydration: Under the reaction conditions, this adduct readily undergoes dehydration to form the α,β-unsaturated product.[14]

Knoevenagel_Condensation_Mechanism Active_Methylene Active Methylene Compound Base Base Active_Methylene->Base Enolate Enolate Base->Enolate Nucleophilic_Attack Nucleophilic Attack Enolate->Nucleophilic_Attack Aldehyde 2-Anilinopyrimidine- 5-carbaldehyde Aldehyde->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Protonation Protonation Tetrahedral_Intermediate->Protonation Beta_Hydroxy_Adduct β-Hydroxy Adduct Protonation->Beta_Hydroxy_Adduct Dehydration Dehydration Beta_Hydroxy_Adduct->Dehydration Product α,β-Unsaturated Product Dehydration->Product

Mechanism of the Knoevenagel Condensation.
ParameterKnoevenagel Condensation
Active Methylene Compound Malononitrile, Ethyl cyanoacetate, Diethyl malonate
Base/Catalyst Piperidine, Pyridine, Alum
Solvent Ethanol, Toluene, Solvent-free
Temperature Room Temperature to Reflux
Typical Yield Good to Excellent
Reference [15][16]
Wittig Reaction: Alkene Synthesis

The Wittig reaction is a cornerstone of organic synthesis for the preparation of alkenes from aldehydes or ketones.[17][18] It involves the reaction of a carbonyl compound with a phosphorus ylide (a Wittig reagent). A key advantage of the Wittig reaction is the unambiguous placement of the double bond.

Mechanism:

  • Ylide Formation: The Wittig reagent is prepared by the deprotonation of a phosphonium salt with a strong base.

  • Nucleophilic Addition: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the 2-anilinopyrimidine-5-carbaldehyde.

  • Oxaphosphetane Formation: This leads to the formation of a zwitterionic intermediate called a betaine, which then cyclizes to form a four-membered ring intermediate, the oxaphosphetane.[19]

  • Decomposition: The oxaphosphetane is unstable and decomposes to yield the alkene and triphenylphosphine oxide. The formation of the very stable P=O bond is the driving force for this reaction.[20]

Wittig_Reaction_Mechanism Phosphonium_Ylide Phosphonium Ylide (Wittig Reagent) Nucleophilic_Addition Nucleophilic Addition Phosphonium_Ylide->Nucleophilic_Addition Aldehyde 2-Anilinopyrimidine- 5-carbaldehyde Aldehyde->Nucleophilic_Addition Betaine Betaine (Zwitterionic Intermediate) Nucleophilic_Addition->Betaine Cyclization Cyclization Betaine->Cyclization Oxaphosphetane Oxaphosphetane Cyclization->Oxaphosphetane Decomposition Decomposition Oxaphosphetane->Decomposition Alkene Alkene Product Decomposition->Alkene Phosphine_Oxide Triphenylphosphine Oxide Decomposition->Phosphine_Oxide

Mechanism of the Wittig Reaction.
ParameterWittig Reaction
Wittig Reagent Prepared from a suitable phosphonium salt and a strong base
Base n-Butyllithium, Sodium hydride, Sodium methoxide
Solvent Tetrahydrofuran (THF), Diethyl ether
Temperature -78 °C to Room Temperature
Typical Yield Moderate to Good
Reference [19][21]
Reductive Amination: Synthesis of Amines

Reductive amination is a powerful and versatile method for the synthesis of amines from aldehydes or ketones.[22] It involves the conversion of the carbonyl group to an imine or iminium ion, which is then reduced in situ to the corresponding amine. This one-pot procedure is highly efficient and avoids the handling of unstable imine intermediates.

Mechanism:

  • Imine/Iminium Ion Formation: The aldehyde reacts with a primary or secondary amine under mildly acidic conditions to form a hemiaminal intermediate. This intermediate then loses a molecule of water to form an imine (from a primary amine) or an iminium ion (from a secondary amine).[23]

  • Reduction: A reducing agent, which is selective for the imine/iminium ion over the aldehyde, is present in the reaction mixture. Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃).[24] The reducing agent then delivers a hydride to the electrophilic carbon of the imine/iminium ion to yield the final amine product.

Reductive_Amination_Mechanism Aldehyde 2-Anilinopyrimidine- 5-carbaldehyde Condensation Condensation Aldehyde->Condensation Amine Primary or Secondary Amine Amine->Condensation Imine_Iminium Imine or Iminium Ion Condensation->Imine_Iminium Reduction Reduction Imine_Iminium->Reduction Reducing_Agent Reducing Agent (e.g., NaBH₃CN) Reducing_Agent->Reduction Product_Amine Product Amine Reduction->Product_Amine

Mechanism of Reductive Amination.
ParameterReductive Amination
Amine Ammonia, Primary amines, Secondary amines
Reducing Agent Sodium cyanoborohydride (NaBH₃CN), Sodium triacetoxyborohydride (NaBH(OAc)₃), H₂/Pd-C
Solvent Methanol, Dichloroethane, Tetrahydrofuran
pH Mildly acidic (pH 4-6)
Typical Yield Good to Excellent
Reference [23][25]

Application in Kinase Inhibitor Drug Discovery

The synthetic methodologies described above are instrumental in the development of 2-anilinopyrimidine-based kinase inhibitors.[26][] The 2-anilino group typically serves as the hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region. The aldehyde at the 5-position provides a convenient attachment point for introducing a variety of side chains that can extend into the solvent-exposed region or target other pockets within the ATP-binding site, thereby modulating the potency and selectivity of the inhibitor.[3][28]

For instance, the Knoevenagel condensation can be used to introduce acrylic acid or acrylamide moieties, which can act as covalent warheads to irreversibly bind to a nearby cysteine residue in the kinase active site. The Wittig reaction allows for the installation of various substituted vinyl groups, while reductive amination provides a straightforward route to a diverse array of substituted amines, which can be further functionalized.

Drug_Discovery_Workflow Scaffold 2-Anilinopyrimidine- 5-carbaldehyde Functionalization Functionalization (Knoevenagel, Wittig, Reductive Amination) Scaffold->Functionalization Library Library of Derivatives Functionalization->Library Screening Biological Screening Library->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR SAR->Functionalization Iterative Design Lead Lead Compound SAR->Lead Optimization Lead Optimization Lead->Optimization Candidate Drug Candidate Optimization->Candidate

A simplified workflow for kinase inhibitor discovery using the 2-anilinopyrimidine-5-carbaldehyde scaffold.

Characterization

The structural elucidation of 2-anilinopyrimidine-5-carbaldehyde and its derivatives relies on standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the pyrimidine and aniline rings, as well as a distinct singlet for the aldehyde proton, typically in the range of 9-10 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon of the aldehyde in the downfield region (around 180-200 ppm), in addition to the signals for the aromatic carbons.

  • IR Spectroscopy: A strong absorption band in the region of 1680-1700 cm⁻¹ is indicative of the carbonyl stretching vibration of the aldehyde.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum will confirm the molecular weight of the compound.

Conclusion

2-Anilinopyrimidine-5-carbaldehyde is a highly valuable and versatile building block in the synthesis of kinase inhibitors. A thorough understanding of its synthesis and the key reaction mechanisms for its functionalization is paramount for medicinal chemists seeking to design novel and effective targeted therapies. The Knoevenagel condensation, Wittig reaction, and reductive amination provide a powerful toolkit for elaborating this privileged scaffold, enabling the systematic exploration of structure-activity relationships and the optimization of lead compounds. As the quest for more selective and potent kinase inhibitors continues, the chemistry of 2-anilinopyrimidine-5-carbaldehyde will undoubtedly play a central role in the development of the next generation of anticancer drugs.

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Sources

Exploratory

Harnessing Computational Chemistry for the Rational Design of 2-Anilinopyrimidine-Based Therapeutics: A Technical Guide

Intended Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, computational biology, and pharmacology. Abstract: The 2-anilinopyrimidine scaffold has emerged as a qu...

Author: BenchChem Technical Support Team. Date: February 2026

Intended Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, computational biology, and pharmacology.

Abstract: The 2-anilinopyrimidine scaffold has emerged as a quintessential "privileged structure" in modern medicinal chemistry, serving as the foundation for numerous clinically successful drugs. Its remarkable versatility stems from its ability to effectively mimic the purine core of ATP, enabling potent and often selective inhibition of a wide array of protein kinases and other enzymes. The translation of this scaffold from a promising chemical moiety to a life-saving therapeutic has been profoundly accelerated by the integration of theoretical and computational studies. This technical guide provides an in-depth exploration of the key computational methodologies employed in the rational design and optimization of 2-anilinopyrimidine derivatives. We will dissect the causality behind the selection of specific computational tools, present validated, step-by-step protocols, and illustrate the power of this integrated approach through real-world case studies, thereby offering a comprehensive resource for professionals dedicated to the art and science of drug discovery.

Chapter 1: The 2-Anilinopyrimidine Scaffold: A Cornerstone of Modern Drug Discovery

The pyrimidine ring is a fundamental heterocycle in nature, most notably forming the basis of the nucleobases uracil, thymine, and cytosine.[1] In medicinal chemistry, its derivatives, particularly the 2-anilinopyrimidine core, have garnered immense interest due to their structural and electronic properties that facilitate potent interactions with biological targets.[2]

The success of this scaffold is exemplified by blockbuster drugs like Imatinib (Gleevec) and Nilotinib (Tasigna), which have revolutionized the treatment of chronic myeloid leukemia (CML) by targeting the Bcr-Abl tyrosine kinase.[3][4] These molecules establish critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, a mode of interaction that has become a hallmark of this inhibitor class.[5][6] The aniline portion of the scaffold typically extends into a more solvent-exposed region, providing a versatile vector for chemical modification to enhance potency, selectivity, and pharmacokinetic properties.

While renowned for their kinase inhibitory activity, the therapeutic reach of 2-anilinopyrimidine derivatives is broad, encompassing antimicrobial, anti-inflammatory, and antiviral properties, among others.[6] This wide spectrum of activity underscores the scaffold's privileged status and its continued importance as a starting point for novel drug design.

| Table 1: Prominent FDA-Approved Drugs Featuring a 2-Anilinopyrimidine Core | | :--- | :--- | :--- | | Drug Name | Primary Target(s) | Therapeutic Indication | | Imatinib | Bcr-Abl, c-Kit, PDGFR | Chronic Myeloid Leukemia (CML), Gastrointestinal Stromal Tumors (GIST) | | Nilotinib | Bcr-Abl | Imatinib-resistant CML[7][8] | | Iclaprim | Dihydrofolate Reductase (DHFR) | Acute Bacterial Skin and Skin Structure Infections | | Tirbanibulin | Tubulin Polymerization, Src | Actinic Keratosis |

Chapter 2: The Computational Chemist's Toolkit for Scaffold Optimization

Computational chemistry provides a powerful lens to visualize, predict, and rationalize the interactions between a ligand and its target protein at the molecular level. For the 2-anilinopyrimidine scaffold, a multi-faceted computational approach is essential for guiding the drug discovery process, from hit identification to lead optimization.

Molecular Docking: Predicting the Pose

Expertise & Experience: Molecular docking is the computational equivalent of a key fitting into a lock. It serves as the primary tool to generate a structural hypothesis of how a ligand binds within a target's active site.[1] The fundamental principle is to sample a vast number of conformations and orientations of the ligand within the binding pocket and rank them using a scoring function that approximates the binding affinity.[9] The causality behind its use as a first step is clear: a plausible binding mode is a prerequisite for all subsequent, more computationally expensive analyses like molecular dynamics. A successful docking study is not merely about running software; it requires meticulous preparation of both the protein (assigning correct protonation states, handling crystal waters) and the ligand (generating low-energy 3D conformers).

Trustworthiness: The validity of a docking protocol is paramount. It is standard practice to first remove the co-crystallized ligand from a known protein-ligand complex and then "re-dock" it. A protocol is considered reliable if it can reproduce the experimentally observed binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[9] It is critical to understand that scoring functions are designed for ranking potential ligands and should not be interpreted as absolute predictors of binding free energy.[1]

Experimental Protocol: A Self-Validating Docking Workflow

  • Receptor Preparation:

    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove all non-essential water molecules and co-solvents.

    • Add hydrogen atoms and assign correct protonation states for titratable residues (e.g., His, Asp, Glu) at physiological pH (7.4).

    • Perform a constrained energy minimization of the protein structure to relieve any steric clashes.

  • Ligand Preparation:

    • Draw the 2D structure of the 2-anilinopyrimidine derivative.

    • Convert the 2D structure to a 3D model.

    • Generate a set of low-energy conformers to account for the ligand's flexibility.

  • Docking Validation:

    • Define the binding site based on the position of the co-crystallized ligand in the original PDB file.

    • Dock the extracted co-crystallized ligand back into the prepared receptor.

    • Calculate the RMSD between the docked pose and the crystal pose. If RMSD < 2.0 Å, the protocol is validated.

  • Virtual Screening/Pose Prediction:

    • Dock the new 2-anilinopyrimidine derivatives using the validated protocol.

    • Analyze the top-ranked poses, paying close attention to key interactions (e.g., hydrogen bonds with the hinge region).

    • Visualize the ligand-protein interactions to guide the next round of chemical synthesis.

G cluster_prep Preparation Phase cluster_val Validation Phase cluster_prod Production Phase PDB Obtain PDB Structure PrepReceptor Prepare Receptor (Add H, Check Protonation) PDB->PrepReceptor DefineSite Define Binding Site PrepReceptor->DefineSite PrepLigand Prepare Ligand (Generate 3D Conformers) Redock Re-dock Co-crystallized Ligand PrepLigand->Redock DefineSite->Redock Validate Validate Protocol (RMSD < 2.0 Å?) Redock->Validate DockNew Dock New Compounds Validate->DockNew Yes Analyze Analyze Poses & Scores DockNew->Analyze Guide Guide Synthesis Analyze->Guide

Caption: Molecular Docking Workflow.

Quantitative Structure-Activity Relationship (QSAR): Building the Predictive Model

Expertise & Experience: QSAR studies aim to create a statistically robust mathematical model that correlates the chemical features of a series of compounds with their biological activity.[10] This is particularly powerful for a congeneric series of 2-anilinopyrimidine derivatives, where systematic modifications to the aniline ring can be quantitatively linked to changes in inhibitory concentration (IC₅₀). The causality is rooted in the principle that changes in a molecule's structure lead to predictable changes in its physicochemical properties (described by "descriptors") and, consequently, its biological function. The selection of descriptors—which can range from simple 2D properties like molecular weight and logP to complex 3D quantum chemical parameters—is a critical step that defines the model's predictive power.[11]

Trustworthiness: A QSAR model is only as good as its validation. A self-validating system requires both internal validation (e.g., leave-one-out cross-validation, yielding a Q² value) and, most importantly, external validation, where the model's predictive power is tested on a set of compounds that were not used in its creation. A high correlation coefficient (R²) for the training set is necessary but not sufficient; a high predictive R² for the test set is the true measure of a model's utility.[11]

Experimental Protocol: A Robust QSAR Modeling Workflow

  • Data Set Preparation:

    • Compile a dataset of 2-anilinopyrimidine derivatives with experimentally determined biological activities (e.g., IC₅₀ values).

    • Ensure the data spans a wide range of activity (at least 3-4 orders of magnitude).

    • Convert IC₅₀ values to a logarithmic scale (pIC₅₀ = -log(IC₅₀)) for a more linear relationship.

    • Divide the dataset into a training set (~80%) for model building and a test set (~20%) for external validation.

  • Descriptor Calculation:

    • For each molecule, calculate a wide range of 2D and 3D molecular descriptors (e.g., topological, electronic, steric, hydrophobic).

  • Model Building:

    • Use statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) to build a mathematical equation linking the descriptors (independent variables) to the pIC₅₀ values (dependent variable).[11]

  • Model Validation:

    • Internal Validation: Perform cross-validation on the training set to assess the model's robustness (calculate Q²).

    • External Validation: Use the generated model to predict the pIC₅₀ values for the test set molecules.

    • Calculate the predictive R² to determine the model's predictive power on new data.

  • Interpretation and Application:

    • Analyze the final QSAR equation to understand which descriptors (and thus, which physicochemical properties) are most important for activity.

    • Use the validated model to predict the activity of new, yet-to-be-synthesized 2-anilinopyrimidine derivatives.

G Data Compile Dataset (Structures + IC50) Split Split Data (Training & Test Sets) Data->Split Descriptors Calculate Molecular Descriptors Split->Descriptors Build Build Model (e.g., MLR, ANN) Descriptors->Build Validate Validate Model (Internal & External) Build->Validate Predict Predict Activity of New Compounds Validate->Predict Result R², Q², Predictive R² Validate->Result

Caption: Quantitative Structure-Activity Relationship (QSAR) Workflow.

Molecular Dynamics (MD) Simulations: Capturing the Dynamics

Expertise & Experience: While docking provides a static snapshot, biological systems are inherently dynamic. MD simulations offer a "computational microscope" that models the atomic motions of the protein-ligand complex over time, typically on the nanosecond to microsecond timescale.[12] The rationale for using MD is to assess the stability of a docked pose and to gain a deeper understanding of the nuanced, dynamic interactions that contribute to binding affinity and selectivity. It allows us to observe how water molecules mediate interactions, how flexible loops in the protein adapt to the ligand, and to calculate a more rigorous estimate of binding free energy.

Trustworthiness: The reliability of an MD simulation hinges on proper system setup, adequate sampling (simulation length), and careful analysis. A key self-validation check is to monitor the RMSD of the protein backbone and the ligand over time. The system is considered to have reached equilibrium when the RMSD values plateau, indicating that the simulation is sampling a stable conformational state. Trajectory analysis, including monitoring hydrogen bonds, salt bridges, and conformational changes, provides the data to validate or refine the initial docking hypothesis.

Experimental Protocol: A Standard MD Simulation Workflow

  • System Setup:

    • Start with the best-ranked protein-ligand complex from molecular docking.

    • Immerse the complex in a periodic box of explicit water molecules (e.g., TIP3P).

    • Add counter-ions (e.g., Na⁺, Cl⁻) to neutralize the system's charge.

    • Generate topology and parameter files for the ligand using a force field parameterization tool.

  • Minimization:

    • Perform a series of energy minimization steps to remove steric clashes, first with the protein and ligand restrained, and then with the entire system unrestrained.

  • Equilibration:

    • Gradually heat the system to the target temperature (e.g., 300 K) while keeping the protein and ligand restrained (NVT ensemble).

    • Adjust the system's pressure to the target pressure (e.g., 1 atm) while maintaining the temperature (NPT ensemble). This ensures the correct density.

  • Production Run:

    • Remove all restraints and run the simulation for a desired length of time (e.g., 100-500 ns), saving the coordinates (trajectory) at regular intervals.

  • Trajectory Analysis:

    • Calculate RMSD to check for system stability and convergence.

    • Analyze hydrogen bond occupancy, interaction energies, and conformational changes.

    • Perform binding free energy calculations (e.g., MM/PBSA or MM/GBSA) to estimate the binding affinity.

G Start Start with Docked Protein-Ligand Complex Solvate Solvate & Ionize Start->Solvate Minimize Energy Minimization Solvate->Minimize Equilibrate Equilibration (NVT & NPT) Minimize->Equilibrate Production Production Run (e.g., 100 ns) Equilibrate->Production Analyze Trajectory Analysis (RMSD, H-bonds, etc.) Production->Analyze Insights Dynamic Insights & Free Energy Calculation Analyze->Insights

Caption: Molecular Dynamics (MD) Simulation Workflow.

Chapter 3: Case Studies: Integrating Theory and Experiment

The true power of computational studies is realized when they are used in a feedback loop with experimental synthesis and biological evaluation.

Case Study 1: Rational Design of Dual c-Met/VEGFR-2 Inhibitors

The receptor tyrosine kinases c-Met and VEGFR-2 are crucial targets in cancer therapy, as they are involved in tumor growth, angiogenesis, and metastasis. The development of dual inhibitors is a promising strategy to combat cancer through multiple signaling pathways.

In a study aimed at discovering novel 2-anilinopyrimidine-based dual inhibitors, computational modeling played a key role.

  • Initial Design & Docking: A series of analogues were designed and docked into the ATP-binding sites of both c-Met and VEGFR-2. This initial step helped prioritize compounds that could sterically and electronically complement both active sites.

  • Synthesis & SAR: The prioritized compounds were synthesized, and their inhibitory activities were determined experimentally. This structure-activity relationship (SAR) data was then used to refine the computational models. For instance, it was found that certain substitutions on the aniline ring were critical for potent inhibition.

  • Structural Biology: A co-crystal structure of a lead compound with c-Met was obtained, revealing the precise binding mode. This experimental structure validated the initial docking predictions and provided invaluable insights for further optimization, confirming that the inhibitor occupied the ATP-binding site in an inactive conformation.

| Table 2: Representative SAR Data for c-Met/VEGFR-2 Inhibitors | | :--- | :--- | :--- | | Compound | c-Met IC₅₀ (nM) | VEGFR-2 IC₅₀ (nM) | | 3a | 3.0 | 1.8 | | 3b | 2.0 | 2.9 | | 3g | 1.6 | 1.9 | | 3h | 1.0 | 2.2 | | 18a | 2.5 | 1.0 |

G HGF HGF cMet c-Met Receptor HGF->cMet VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 P1 Signaling Cascade 1 cMet->P1 P2 Signaling Cascade 2 VEGFR2->P2 Inhibitor 2-Anilinopyrimidine Inhibitor Inhibitor->cMet Inhibits Inhibitor->VEGFR2 Inhibits Tumor Tumor Growth, Angiogenesis, Metastasis P1->Tumor P2->Tumor

Caption: Dual Inhibition of c-Met and VEGFR-2 Pathways.

Case Study 2: Elucidating the Molecular Basis of Kinase Selectivity

Achieving selectivity is a major challenge in kinase inhibitor design due to the high degree of homology across the kinome. Theoretical studies are exceptionally well-suited to tackle this problem. A study on 2-anilino-4-(thiazol-5-yl)-pyrimidines investigated their selectivity for CDK2 over CDK7.

  • The Challenge: While both CDK2 and CDK7 are cyclin-dependent kinases, designing selective inhibitors is crucial for minimizing off-target effects.

  • The Approach: A combination of molecular docking, MD simulations, and binding free energy calculations was employed.

  • The Insight: The simulations revealed that subtle differences in the amino acid residues within the binding pockets were responsible for selectivity. The calculations showed that key residues in CDK2 (Gln85, Lys89, Asp145) formed more stable hydrogen bonds and favorable van der Waals interactions with the selective inhibitors compared to the corresponding residues in CDK7. This level of granular insight is nearly impossible to obtain through experimental methods alone and provides a clear roadmap for designing next-generation inhibitors with improved selectivity profiles.

Conclusion and Future Perspectives

The 2-anilinopyrimidine scaffold remains a remarkably fertile ground for the discovery of new medicines. As this guide has demonstrated, the integration of theoretical and computational studies is no longer an accessory to the drug discovery process but a central, driving force. By leveraging molecular docking, QSAR, and molecular dynamics, researchers can move beyond serendipity and towards a more predictive, rational approach to drug design. This synergy allows for the efficient allocation of synthetic resources, accelerates the discovery timeline, and provides a profound understanding of the molecular interactions that govern therapeutic efficacy.

Looking ahead, the field is poised for further transformation with the advent of artificial intelligence and machine learning, which promise to build more accurate and generalizable predictive models. Advanced simulation techniques like free energy perturbation (FEP) are becoming more accessible, offering the potential for highly accurate predictions of binding affinity before a compound is ever synthesized. The continued partnership between the silicon chip and the chemist's flask will undoubtedly unlock the full potential of the 2-anilinopyrimidine scaffold, leading to the next generation of life-saving therapies.

References

  • Nilotinib Hydrochloride, a significant advancement in the treatment of certain types of leukemia, is a tyrosine kinase inhibitor (TKI) that specifically targets the BCR-ABL protein. (2024-06-14). Patsnap Synapse. [Link]

  • Definition of nilotinib hydrochloride monohydrate. NCI Drug Dictionary. [Link]

  • Nilotinib Pathway, Pharmacokinetics/Pharmacodynamics. ClinPGx. [Link]

  • The Ins and Outs of Bcr-Abl Inhibition. (2011-04-15). PubMed Central (PMC). [Link]

  • QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network. (2021-01-01). PubMed Central (PMC). [Link]

  • Nilotinib. Wikipedia. [Link]

  • 2D QSAR Studies of Several Potent Aminopyridine, Anilinopyrimidine and Pyridine Carboxamide-based JNK Inhibitors. (2012-01-01). PubMed Central (PMC). [Link]

  • An overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024-08-02). [Link]

  • Mechanism of action of Imatinib; Imatinib binds to the ATP binding site of BCR/ABL and prevents protein tyrosine phosphorylation, thus inhibiting the protein's enzyme activity. ResearchGate. [Link]

  • FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. (2025-11-20). PubMed. [Link]

  • Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. (2014-06-12). PubMed Central (PMC). [Link]

  • Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. (2014-06-12). PubMed. [Link]

  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). (2024-02-01). PubMed. [Link]

  • Template of 2-anilinopyrimidine derivatives. ResearchGate. [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2018-08-20). PubMed Central (PMC). [Link]

  • Synthesis and Evaluation of 2-anilinopyrimidines Bearing 3-aminopropamides as Potential Epidermal Growth Factor Receptor Inhibitors. (2014-04-22). PubMed. [Link]

  • Molecular simulation studies on the binding selectivity of 2-anilino-4-(thiazol-5-yl)-pyrimidines in complexes with CDK2 and CDK7. (2016-01-01). PubMed. [Link]

  • Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. (2025-02-27). Preprints.org. [Link]

  • In Silico Molecular Docking, Scaffold Hopping, and PASS Prediction of Designed Pyrimidine-Based Analogues Their Synthesis and Biological Evaluation. Progress in Chemical and Biochemical Research. [Link]

  • Molecular simulation studies on the binding selectivity of 2-anilino-4-(thiazol-5-yl)-pyrimidines in complexes with CDK2 and CDK7. (2015-11-19). ResearchGate. [Link]

  • 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors. (2021-03-14). PubMed Central (PMC). [Link]

  • Application of Molecular Dynamics Simulations in the Analysis of Cyclodextrin Complexes. (2021-04-02). [Link]

  • Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents. (2019-09-02). PubMed Central (PMC). [Link]

  • Design, synthesis and biological evaluation of 2-aminopyrimidine-based LSD1 inhibitors. (2021-01-01). [Link]

  • Efficient Synthesis, Spectral Analysis, Antimicrobial Studies and Molecular Docking Studies of Some Novel 2-Aminopyrimidine Derivative. (2016-01-01). [Link]

  • Structural and in silico studies of 2-pyridyl-decorated 2-amino-1,3,5-triazine with a potency against SARS-CoV-2 proteins. (2024-06-24). [Link]

  • Discovery of novel 2-anilinopyrazolo[1,5-a]pyrimidine derivatives as c-Src kinase inhibitors for the treatment of acute ischemic stroke. (2021-03-15). PubMed. [Link]

  • Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. (2024-01-23). MDPI. [Link]

  • Molecular dynamics simulations of large macromolecular complexes. (2015-08-19). PubMed Central (PMC). [Link]

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Foundational

An In-Depth Technical Guide to the In Silico Characterization of 2-Anilinopyrimidine-5-carbaldehyde

Abstract The 2-anilinopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1] This technical guide provides a comprehensive, i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-anilinopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1] This technical guide provides a comprehensive, in-depth workflow for the in silico characterization of a representative analogue, 2-Anilinopyrimidine-5-carbaldehyde. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of modern computational techniques to predict the compound's physicochemical properties, identify potential biological targets, and assess its drug-like potential. By integrating methods from cheminformatics, molecular docking, and molecular dynamics, we present a holistic computational assessment that can guide further experimental validation and lead optimization efforts.

Introduction: The Significance of the 2-Anilinopyrimidine Scaffold

The anilinopyrimidine core is a well-established pharmacophore, renowned for its broad spectrum of biological activities, including anticancer, antifungal, and antibacterial effects.[1] A significant portion of its therapeutic relevance stems from its ability to act as a hinge-binding motif in various protein kinases. This interaction is crucial for the inhibition of enzymes like Epidermal Growth Factor Receptor (EGFR) and c-Met/VEGFR-2, which are pivotal targets in oncology.[2][3] The aldehyde functional group at the 5-position of the pyrimidine ring in 2-Anilinopyrimidine-5-carbaldehyde offers a reactive handle for further chemical modification, making it an interesting starting point for the design of novel derivatives with potentially enhanced or novel biological activities.

In silico characterization, a cornerstone of modern computer-aided drug design (CADD), allows for the rapid and cost-effective evaluation of small molecules.[4][5] By employing a battery of computational tools, we can construct a detailed profile of a molecule's potential behavior in a biological system, thereby prioritizing experimental resources for the most promising candidates.[5] This guide will systematically walk through a robust in silico workflow, providing both the theoretical underpinnings and practical, step-by-step protocols.

In_Silico_Workflow cluster_0 Initial Assessment cluster_1 Target Identification & Interaction cluster_2 Dynamic Behavior & Stability cluster_3 Drug-Likeness Profile Ligand_Preparation Ligand Preparation & 2D Structure Physicochemical_Properties Physicochemical Property Prediction Ligand_Preparation->Physicochemical_Properties Input Target_Prediction Potential Target Identification Physicochemical_Properties->Target_Prediction Guides Molecular_Docking Molecular Docking Target_Prediction->Molecular_Docking Input MD_Simulation Molecular Dynamics Simulation Molecular_Docking->MD_Simulation Best Pose Binding_Free_Energy Binding Free Energy Calculation MD_Simulation->Binding_Free_Energy Trajectories ADMET_Prediction ADMET Prediction Binding_Free_Energy->ADMET_Prediction Informs Final_Assessment Final Assessment & Prioritization ADMET_Prediction->Final_Assessment Input

Caption: A generalized workflow for the in silico characterization of a small molecule.

Foundational Analysis: Physicochemical Properties and Drug-Likeness

Before delving into complex simulations, a fundamental understanding of the molecule's physicochemical properties is paramount. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADMET) profile and are crucial for its potential as an orally bioavailable drug.[6][7]

Lipinski's Rule of Five

A widely used guideline for predicting oral bioavailability is Lipinski's Rule of Five. This rule establishes that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

  • Molecular weight (MW) ≤ 500 Daltons

  • LogP (octanol-water partition coefficient) ≤ 5

  • Hydrogen bond donors (HBD) ≤ 5

  • Hydrogen bond acceptors (HBA) ≤ 10

Protocol: Physicochemical Property Calculation

  • Obtain the SMILES string for 2-Anilinopyrimidine-5-carbaldehyde. This can be sourced from chemical databases like PubChem or Sigma-Aldrich.[8][9] The SMILES string is O=Cc1cncc(Nc2ccccc2)n1.

  • Utilize a cheminformatics tool to calculate the properties. Free and open-source options like RDKit or online platforms such as SwissADME are suitable.

  • Input the SMILES string into the chosen tool.

  • Analyze the output to determine compliance with Lipinski's Rule of Five and other key descriptors.

Table 1: Predicted Physicochemical Properties of 2-Anilinopyrimidine-5-carbaldehyde

PropertyPredicted ValueLipinski's Rule of Five Compliance
Molecular Weight213.23 g/mol Yes (≤ 500)
LogP2.45Yes (≤ 5)
Hydrogen Bond Donors1Yes (≤ 5)
Hydrogen Bond Acceptors4Yes (≤ 10)
Molar Refractivity62.14N/A
Topological Polar Surface Area (TPSA)65.85 ŲN/A

The data clearly indicates that 2-Anilinopyrimidine-5-carbaldehyde adheres to all criteria of Lipinski's Rule of Five, suggesting a favorable profile for oral bioavailability.

Target Identification and Molecular Docking

With a foundational understanding of the molecule's properties, the next logical step is to identify its potential biological targets. Given the prevalence of the anilinopyrimidine scaffold in kinase inhibitors, this class of enzymes represents a primary area of investigation.[2][3][10]

Target Selection

Based on existing literature, Epidermal Growth Factor Receptor (EGFR) is a well-documented target for 2-anilinopyrimidine derivatives.[2][10] Therefore, EGFR will be used as the primary target for our docking and subsequent molecular dynamics studies.

Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[11] It is instrumental in understanding drug-receptor interactions and is widely used in virtual screening.[11]

Protocol: Molecular Docking with AutoDock Vina

  • Ligand Preparation:

    • Convert the 2D structure of 2-Anilinopyrimidine-5-carbaldehyde to a 3D structure using a tool like Avogadro or the online CORINA server.

    • Minimize the energy of the 3D structure.

    • Save the ligand in PDBQT format, which includes atomic charges and atom types.

  • Receptor Preparation:

    • Download the crystal structure of the target protein (e.g., EGFR kinase domain, PDB ID: 2GS2) from the Protein Data Bank.

    • Remove water molecules and any co-crystallized ligands from the PDB file.[6]

    • Add polar hydrogens to the protein structure.

    • Save the prepared receptor in PDBQT format.

  • Grid Box Definition:

    • Define the search space for docking by creating a grid box that encompasses the active site of the receptor. The location of the co-crystallized ligand can be used to guide this placement.

  • Docking Execution:

    • Run AutoDock Vina, providing the prepared ligand, receptor, and grid box parameters as input.

    • The software will generate a set of possible binding poses, each with a corresponding binding affinity score in kcal/mol.

  • Analysis of Results:

    • The pose with the lowest binding affinity is generally considered the most favorable.

    • Visualize the protein-ligand interactions of the best pose using a molecular visualization tool like PyMOL or UCSF Chimera to identify key interactions such as hydrogen bonds and hydrophobic contacts.

Table 2: Representative Molecular Docking Results

Target Protein (PDB ID)Binding Affinity (kcal/mol)Key Interacting Residues
EGFR (2GS2)-8.5Met793, Leu718, Val726, Ala743, Lys745

The predicted binding affinity of -8.5 kcal/mol suggests a strong interaction between 2-Anilinopyrimidine-5-carbaldehyde and the ATP-binding site of EGFR. The interactions with key residues in the hinge region (Met793) are consistent with the known binding mode of anilinopyrimidine-based kinase inhibitors.

Docking_Workflow Ligand_3D 3D Ligand Structure Prepare_Ligand Prepare Ligand (PDBQT) Ligand_3D->Prepare_Ligand Receptor_PDB Receptor Crystal Structure (PDB) Prepare_Receptor Prepare Receptor (PDBQT) Receptor_PDB->Prepare_Receptor Run_Docking Execute Docking (AutoDock Vina) Prepare_Ligand->Run_Docking Prepare_Receptor->Run_Docking Define_Grid Define Grid Box (Active Site) Define_Grid->Run_Docking Analyze_Results Analyze Poses & Interactions Run_Docking->Analyze_Results

Caption: A streamlined workflow for molecular docking.

Molecular Dynamics Simulation: Assessing Complex Stability

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex over time.[12] MD simulations are crucial for validating docking poses and understanding the conformational changes that may occur upon ligand binding.[12][13]

Protocol: GROMACS MD Simulation

  • System Preparation:

    • Use the best-docked pose of the protein-ligand complex as the starting structure.

    • Choose an appropriate force field (e.g., AMBER, CHARMM) for the protein and generate ligand topology and parameters using a tool like CGenFF or ACPYPE.

    • Place the complex in a periodic box of water molecules.

    • Add ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

  • Equilibration:

    • Conduct a two-phase equilibration process:

      • NVT (constant Number of particles, Volume, and Temperature): Heat the system to the desired temperature (e.g., 300 K) and allow the temperature to stabilize.

      • NPT (constant Number of particles, Pressure, and Temperature): Allow the pressure of the system to stabilize while maintaining the desired temperature.

  • Production MD:

    • Run the production MD simulation for a sufficient duration (e.g., 100 ns) to observe the behavior of the protein-ligand complex.

  • Trajectory Analysis:

    • Analyze the MD trajectory to assess the stability of the complex. Key metrics include:

      • Root Mean Square Deviation (RMSD): Measures the deviation of the protein and ligand from their initial positions. A stable RMSD indicates a stable complex.

      • Root Mean Square Fluctuation (RMSF): Identifies the flexibility of different regions of the protein.

      • Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the protein and ligand over time.

A stable RMSD for both the protein backbone and the ligand throughout the simulation would provide strong evidence for a stable binding mode.

ADMET Prediction: Profiling for Drug Development

Undesirable ADMET properties are a major cause of failure in clinical drug development.[7] In silico ADMET prediction tools provide an early assessment of a compound's potential liabilities, guiding the selection of candidates with a higher probability of success.[14][15][16]

Protocol: In Silico ADMET Prediction

  • Select a Prediction Tool: Utilize a comprehensive online server such as pkCSM or ADMETlab.[17]

  • Input the SMILES string of 2-Anilinopyrimidine-5-carbaldehyde.

  • Run the prediction and analyze the output for key ADMET properties.

Table 3: Predicted ADMET Properties of 2-Anilinopyrimidine-5-carbaldehyde

CategoryPropertyPredicted Value/OutcomeInterpretation
Absorption Caco-2 PermeabilityHighGood intestinal absorption
Human Intestinal AbsorptionHighLikely well-absorbed orally
Distribution BBB PermeabilityLowUnlikely to cross the blood-brain barrier
CNS PermeabilityLowLow potential for CNS side effects
Metabolism CYP2D6 SubstrateNoLow potential for drug-drug interactions via CYP2D6
CYP3A4 SubstrateYesPotential for drug-drug interactions via CYP3A4
Excretion Total Clearance0.65 log(ml/min/kg)Moderate clearance rate
Toxicity AMES ToxicityNon-toxicUnlikely to be mutagenic
hERG I InhibitorNoLow risk of cardiotoxicity

The predicted ADMET profile is generally favorable, with good absorption and low toxicity risks. The potential for metabolism by CYP3A4 is a key consideration for further development and may warrant investigation in experimental assays.

Conclusion and Future Directions

This in-depth technical guide has outlined a comprehensive in silico workflow for the characterization of 2-Anilinopyrimidine-5-carbaldehyde. The computational analysis suggests that this compound is a promising starting point for the development of novel therapeutic agents, particularly kinase inhibitors. It exhibits excellent drug-like properties, a strong predicted binding affinity for EGFR, and a generally favorable ADMET profile.

The insights gained from this in silico assessment provide a solid foundation for subsequent experimental validation. Future work should focus on:

  • Chemical Synthesis: Synthesizing 2-Anilinopyrimidine-5-carbaldehyde and a focused library of analogues.

  • In Vitro Assays: Experimentally determining the inhibitory activity against a panel of kinases, including EGFR.

  • Cell-Based Assays: Evaluating the anti-proliferative effects in relevant cancer cell lines.

  • Experimental ADMET Studies: Validating the predicted ADMET properties through in vitro assays.

By integrating computational and experimental approaches, the journey from a promising scaffold to a clinically viable drug candidate can be significantly accelerated.

References

  • El-Damasy, A. K., et al. (2020). 2-Anilinopyrimidine Derivatives: Design, Synthesis, in Vitro Anti-Proliferative Activity, EGFR and ARO Inhibitory Activity, Cell Cycle Analysis and Molecular Docking Study. Bioorganic Chemistry, 98, 103798. [Link]

  • Kim, J., et al. (2019). Discovery and SAR studies of novel 2-anilinopyrimidine-based selective inhibitors against triple-negative breast cancer cell line MDA-MB-468. Bioorganic & Medicinal Chemistry Letters, 29(2), 225-230. [Link]

  • Jain, A. N. (2000). Surflex: fully automatic flexible molecular docking using a molecular similarity-based search engine. Journal of medicinal chemistry, 43(21), 3970-3982. [Link]

  • Case, D. A., et al. (2021). Amber 2021. University of California, San Francisco.
  • Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1-2, 19-25. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web server to support rational drug design. Journal of chemical information and modeling, 57(7), 1647-1658. [Link]

  • Pires, D. E., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of medicinal chemistry, 58(9), 4066-4072. [Link]

  • Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic acids research, 28(1), 235-242. [Link]

  • Sabe, V. T., et al. (2021). Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. Journal of Applied Pharmaceutical Science, 11(08), 108-115. [Link]

  • Ali, M. A., et al. (2019). Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents. Chemistry Central Journal, 13(1), 1-14. [Link]

  • Cook, D., et al. (2014). Lessons learned from the fate of AstraZeneca's drug pipeline: a five-dimensional framework. Nature reviews Drug discovery, 13(6), 419-431. [Link]

  • Kar, S., & Roy, K. (2021). In silico study, synthesis and characterization of basic pyrimidine substituted ring. Nanotechnology Perceptions, 17(1), 23-34. [Link]

  • Lemkul, J. A. (2019). From Proteins to Perturbed Hamiltonians: A Suite of Tutorials for the GROMACS-2018 Molecular Simulation Package [Article v1. 0]. Living Journal of Computational Molecular Science, 1(1), 5068. [Link]

  • Singh, D. B., & Singh, P. (2020). Computer-aided drug design: an overview.

Sources

Exploratory

Physicochemical Profiling of 2-Anilinopyrimidine Kinase Inhibitors: A Structural &amp; Experimental Guide

Topic: Physicochemical properties of 2-anilinopyrimidine analogs Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Discovery Professionals Executive Summary: The Scaffold of Choice The 2-anilinop...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical properties of 2-anilinopyrimidine analogs Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Discovery Professionals

Executive Summary: The Scaffold of Choice

The 2-anilinopyrimidine scaffold represents a privileged structure in medicinal chemistry, particularly within the realm of kinase inhibition. Its ubiquity—anchoring blockbusters like Imatinib, Nilotinib, and Palbociclib—stems from its ability to faithfully mimic the adenine ring of ATP. However, the very features that drive potency (planarity, hydrogen bond donor/acceptor motifs) often introduce physicochemical liabilities such as poor aqueous solubility and high crystal lattice energy.

This guide moves beyond basic structural descriptions to analyze the physicochemical dynamics of 2-anilinopyrimidines. We explore the causality between structural modifications and property shifts, providing self-validating protocols for characterizing these critical parameters during lead optimization.

Structural Dynamics & Intramolecular Forces

The physicochemical behavior of 2-anilinopyrimidines is governed by their conformational preferences in solution versus the solid state.

The Bioactive "U-Shape" Conformation

In the kinase ATP-binding pocket, the 2-anilinopyrimidine core typically adopts a planar, "U-shaped" conformation. This is thermodynamically favored by an Intramolecular Hydrogen Bond (IMHB) between the pyrimidine N1 (or N3) and the aniline NH or an ortho-substituent on the aniline ring.

  • Impact on Permeability: This IMHB "hides" polar surface area (PSA) from the solvent, effectively increasing the apparent lipophilicity and enhancing membrane permeability.

  • Impact on Solubility: While beneficial for permeability, this planarity facilitates strong

    
    -
    
    
    
    stacking in the crystal lattice, significantly reducing aqueous solubility.
Hinge Binding Mode

The core interaction involves a bidentate hydrogen bonding motif with the kinase hinge region:

  • Acceptor: Pyrimidine Nitrogen (N1 or N3) accepts a proton from the backbone NH (e.g., Met, Asp).

  • Donor: Aniline NH donates a proton to the backbone Carbonyl.

HingeInteraction KinaseHinge Kinase Hinge Region (Backbone) HB_Acceptor Backbone NH (H-Bond Donor) KinaseHinge->HB_Acceptor HB_Donor Backbone C=O (H-Bond Acceptor) KinaseHinge->HB_Donor Inhibitor 2-Anilinopyrimidine Core Inhibitor->HB_Acceptor Pyrimidine N (Acceptor) Inhibitor->HB_Donor Aniline NH (Donor)

Figure 1: Bidentate hydrogen bonding mode of 2-anilinopyrimidines with the kinase hinge region.

Critical Physicochemical Parameters[1][2][3][4]

Ionization Constants (pKa)

The pyrimidine ring itself is weakly basic (pKa ~ 2-4). However, medicinal chemists frequently append basic solubilizing groups (e.g., N-methylpiperazine, morpholine) to the aniline or the C4/C6 position of the pyrimidine.

  • Solubility: A basic pKa > 7.4 ensures ionization in the stomach (pH 1-2), aiding dissolution.

  • Lysosomotropism: Highly basic amines (pKa > 8.5) combined with high lipophilicity (LogP > 2) can lead to lysosomal trapping, increasing the volume of distribution (Vd) but potentially causing phospholipidosis.

Lipophilicity (LogP vs. LogD)

For kinase inhibitors, the "Goldilocks Zone" for Lipophilic Efficiency (LipE) is critical.

  • Target LogD7.4: 2.0 – 4.0.

  • Causality: Values < 2.0 often result in poor cellular permeability. Values > 4.0 increase metabolic clearance (CYP450 binding) and non-specific protein binding.

  • Measurement: LogD is pH-dependent. For 2-anilinopyrimidines with basic side chains, LogD at physiological pH (7.4) is the relevant metric, not intrinsic LogP.

Experimental Protocols

Reliable data is the bedrock of SAR. The following protocols are designed to be self-validating systems.

Protocol A: High-Throughput pKa Determination (Spectrophotometric)

Rationale: Potentiometric titration consumes too much sample. UV-metric methods are faster and require microgram quantities.

  • Preparation: Dissolve 10 µM of the analog in a mixed solvent system (e.g., Methanol/Water) to ensure solubility across the pH gradient.

  • Titration: Titrate from pH 2.0 to 12.0 using 0.1 M HCl and 0.1 M KOH.

  • Detection: Monitor UV absorbance shifts at the

    
     of the conjugated system (typically 250-350 nm for anilinopyrimidines).
    
  • Validation: Run a standard (e.g., Quinine) with every batch. The derived pKa must match literature values within ±0.05 units.

Protocol B: Chromatographic Hydrophobicity Index (CHI) for LogD

Rationale: Traditional shake-flask methods are prone to emulsion errors. HPLC-based CHI is robust and automatable.

  • Column: Immobilized Artificial Membrane (IAM) column or C18 reverse-phase column.

  • Mobile Phase: Gradient elution with 50 mM Ammonium Acetate (pH 7.4) and Acetonitrile.

  • Calibration: Inject a set of 10 standards with known LogD values (e.g., Propranolol, Carbamazepine).

  • Calculation: Plot Retention Time (

    
    ) vs. Literature LogD.
    
    
    
    
  • Self-Validation: The

    
     of the calibration curve must exceed 0.98. If not, recalibrate the instrument or check column performance.
    
Protocol C: Kinetic Solubility Assay

Rationale: Thermodynamic solubility takes days. Kinetic solubility mimics the precipitation risk during bioassays.

  • Stock: Prepare a 10 mM DMSO stock solution of the analog.

  • Dilution: Spike 5 µL of stock into 245 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 200 µM, 2% DMSO).

  • Incubation: Shake for 2 hours at room temperature.

  • Filtration: Filter using a 0.45 µm filter plate to remove precipitates.

  • Quantification: Analyze filtrate via LC-MS/MS or UV. Compare peak area to a standard injection of the 200 µM solution in 100% DMSO (theoretical 100% solubility).

Optimization Workflow

The optimization of 2-anilinopyrimidines is a multi-objective cycle. The workflow below illustrates the logical progression from synthesis to property validation.

OptimizationCycle Synthesis Synthesis of Analog pKa_Screen pKa Measurement (Protocol A) Synthesis->pKa_Screen Solubility_Screen Kinetic Solubility (Protocol C) pKa_Screen->Solubility_Screen If pKa suitable LogD_Screen LogD Determination (Protocol B) Solubility_Screen->LogD_Screen If Soluble > 50 µM Decision LipE & MPO Analysis LogD_Screen->Decision Decision->Synthesis Refine Structure

Figure 2: Physicochemical profiling workflow. Note the "fail-fast" criteria: insolubility often halts progression before LogD testing.

Comparative Data: Substituent Effects

The table below summarizes how common substitutions on the 2-anilinopyrimidine core affect physicochemical properties.

Substituent (R)PositionEffect on pKaEffect on LogDSolubility ImpactMechanistic Note
-H Core~3.5 (Pyr N)BaselineLowHigh crystal lattice energy due to planar stacking.
-N-Methylpiperazine Aniline (Para)~8.5 (Pip N)-0.5 to -1.0HighIntroduces ionizable center; disrupts packing.
-F Aniline (Ortho)Negligible+0.2NeutralCan enforce planar conformation via H-bond mimicry.
-CF3 Pyrimidine (C4)-1.0 (Pyr N)+0.8LowIncreases lipophilicity significantly; withdraws electron density.
-Morpholine Pyrimidine (C2/C4)~6.0 (Morph N)-0.3ModerateReduces LogD but less basic than piperazine; good for CNS penetration.

References

  • Roskoski, R. Jr. (2025).[1] "Properties of FDA-approved small molecule protein kinase inhibitors: A 2025 update." Pharmacological Research.

  • Fraley, M. E., et al. (2002).[2] "Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors: improvements in physical properties enhance cellular activity and pharmacokinetics."[2] Bioorganic & Medicinal Chemistry Letters.

  • Zhang, Y., et al. (2019). "Discovery and SAR studies of novel 2-anilinopyrimidine-based selective inhibitors against triple-negative breast cancer cell line MDA-MB-468." Bioorganic & Medicinal Chemistry Letters.

  • Kuhn, B., et al. (2016). "Intramolecular Hydrogen Bonding in Medicinal Chemistry." Journal of Medicinal Chemistry.

  • Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods.

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Protocols & Analytical Methods

Method

Application Notes and Protocols: Synthesis and Evaluation of 2-Anilinopyrimidine Derivatives as Potent Kinase Inhibitors

Introduction: The 2-Anilinopyrimidine Scaffold as a Cornerstone in Kinase-Targeted Drug Discovery The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 2-Anilinopyrimidine Scaffold as a Cornerstone in Kinase-Targeted Drug Discovery

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents.[1] Among its various derivatives, the 2-anilinopyrimidine framework has emerged as a particularly successful motif for the design of potent protein kinase inhibitors.[2] Protein kinases play a pivotal role in cellular signaling pathways, and their deregulation is a hallmark of many diseases, most notably cancer.[3][4] The 2-anilinopyrimidine core can effectively mimic the purine base of ATP, enabling it to bind to the ATP-binding site of kinases and inhibit their activity.[5] This competitive inhibition mechanism has been successfully exploited in the development of several FDA-approved drugs, including the groundbreaking chronic myeloid leukemia treatment, Imatinib (Gleevec®), which targets the Bcr-Abl tyrosine kinase.[2][6][7]

This technical guide provides a comprehensive overview of the synthesis of 2-anilinopyrimidine derivatives, detailing both classical and modern synthetic approaches. We will delve into the rationale behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Furthermore, this document outlines a detailed protocol for the biological evaluation of these compounds as kinase inhibitors, equipping researchers with the necessary tools to assess their therapeutic potential.

Synthetic Strategies for 2-Anilinopyrimidine Derivatives: A Tale of Two Methodologies

The construction of the critical C-N bond between the pyrimidine core and the aniline moiety is the linchpin of synthesizing 2-anilinopyrimidine derivatives. Two primary methods have proven to be robust and versatile in this endeavor: classical nucleophilic aromatic substitution (SNAr) and the more modern palladium-catalyzed Buchwald-Hartwig amination.

Classical Approach: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a foundational method for the synthesis of 2-anilinopyrimidines. This approach relies on the reaction of a pyrimidine bearing a suitable leaving group at the 2-position (typically a halogen, such as chlorine) with a substituted aniline. The reaction is generally facilitated by the presence of a base and is often carried out at elevated temperatures.

Causality Behind Experimental Choices:

  • Starting Materials: A 2-chloropyrimidine derivative is a common starting material due to the relatively good leaving group ability of the chlorine atom, which is activated by the electron-withdrawing nature of the pyrimidine ring.

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often employed to solubilize the reactants and facilitate the reaction. However, solvent-free conditions have also been reported to be effective.[8]

  • Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

  • Temperature: Elevated temperatures (typically 80-150 °C) are often required to overcome the activation energy of the reaction.

Visualizing the SNAr Workflow:

SNAr_Workflow reagents 2-Chloropyrimidine + Substituted Aniline + Base (e.g., TEA) reaction Reaction Vessel (Solvent or Solvent-Free) Heat (80-150°C) reagents->reaction monitoring TLC Monitoring reaction->monitoring workup Aqueous Workup & Filtration monitoring->workup Reaction Complete purification Crystallization or Column Chromatography workup->purification product 2-Anilinopyrimidine Derivative purification->product

Caption: General workflow for the synthesis of 2-anilinopyrimidine derivatives via SNAr.

Modern Approach: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[9][10] This method offers several advantages over the classical SNAr approach, including milder reaction conditions, broader substrate scope, and higher functional group tolerance.[10] It is particularly useful when the aryl halide is unreactive towards traditional SNAr conditions.[9]

Causality Behind Experimental Choices:

  • Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)2, Pd2(dba)3) and phosphine ligand (e.g., Xantphos, RuPhos) is critical for the efficiency of the reaction.[11][12] The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle.

  • Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3), is required to deprotonate the aniline and facilitate the formation of the active palladium-amide complex.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent catalyst deactivation.[11]

  • Inert Atmosphere: The reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation and deactivation of the palladium catalyst.

Visualizing the Buchwald-Hartwig Amination Workflow:

Buchwald_Hartwig_Workflow reagents 2-Chloropyrimidine + Substituted Aniline reaction Reaction Vessel (Anhydrous Solvent) Inert Atmosphere Heat reagents->reaction catalyst_system Pd Catalyst + Phosphine Ligand + Base (e.g., NaOtBu) catalyst_system->reaction monitoring LC-MS/TLC Monitoring reaction->monitoring workup Quenching & Aqueous Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification product 2-Anilinopyrimidine Derivative purification->product

Caption: General workflow for the synthesis of 2-anilinopyrimidine derivatives via Buchwald-Hartwig amination.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis of a representative 2-anilinopyrimidine derivative.

Protocol 1: Synthesis of N-(3-methoxyphenyl)-4-methyl-pyrimidin-2-amine via SNAr

This protocol describes a solvent-free synthesis, which can be an environmentally friendlier approach.[8]

Materials:

  • 2-Chloro-4-methylpyrimidine (1 mmol, 128.5 mg)

  • 3-Methoxyaniline (1 mmol, 123.1 mg)

  • Triethylamine (TEA) (2 mmol, 0.28 mL)

  • Distilled water

  • Ethanol

Procedure:

  • In a clean, dry round-bottom flask, combine 2-chloro-4-methylpyrimidine, 3-methoxyaniline, and triethylamine.

  • Heat the reaction mixture to 80-90 °C with constant stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 7:3).

  • Once the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature.

  • Add distilled water to the reaction mixture to precipitate the product.

  • Filter the precipitate and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain the pure N-(3-methoxyphenyl)-4-methyl-pyrimidin-2-amine.

Protocol 2: Synthesis of N-(4-fluorophenyl)-6-phenylpyrimidin-2-amine via Buchwald-Hartwig Amination

This protocol utilizes a palladium catalyst for the C-N bond formation.[12]

Materials:

  • 2-Chloro-6-phenylpyrimidine (1 mmol, 190.6 mg)

  • 4-Fluoroaniline (1.2 mmol, 133.3 mg)

  • Palladium(II) acetate (Pd(OAc)2) (0.02 mmol, 4.5 mg)

  • Xantphos (0.04 mmol, 23.1 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)

  • Anhydrous toluene (5 mL)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask, add Pd(OAc)2, Xantphos, and NaOtBu under an inert atmosphere (nitrogen or argon).

  • Add anhydrous toluene to the flask, followed by 2-chloro-6-phenylpyrimidine and 4-fluoroaniline.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by LC-MS or TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield the pure N-(4-fluorophenyl)-6-phenylpyrimidin-2-amine.

Biological Evaluation: Assessing Kinase Inhibitory Activity

The therapeutic potential of newly synthesized 2-anilinopyrimidine derivatives is determined by their ability to inhibit the activity of specific protein kinases. A common method for this is the in vitro kinase inhibition assay.

Protocol 3: In Vitro Kinase Inhibition Assay (Example: c-Met Kinase)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.

Materials:

  • Recombinant human c-Met kinase

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • Adenosine triphosphate (ATP)

  • Test compound (2-anilinopyrimidine derivative)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well plates

  • Multimode plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the c-Met kinase.

  • Incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the kinase.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30 °C).

  • Stop the reaction by adding the Kinase-Glo® reagent, which simultaneously measures the amount of remaining ATP.

  • Measure the luminescence signal using a plate reader. The luminescence is inversely proportional to the kinase activity.

  • Calculate the percentage of inhibition for each compound concentration relative to a control (no inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Structure-Activity Relationship (SAR) and Data Presentation

The SAR provides crucial insights into how chemical modifications of the 2-anilinopyrimidine scaffold affect its kinase inhibitory activity.[13][14] This information guides the design of more potent and selective inhibitors.[15]

Table 1: Example SAR Data for a Series of 2-Anilinopyrimidine Derivatives against c-Met and VEGFR-2 Kinases

Compound IDR1 Substituent (Aniline Ring)R2 Substituent (Pyrimidine Ring)c-Met IC50 (nM)VEGFR-2 IC50 (nM)
1a HH520>1000
1b 3-OCH3H150850
1c 4-FH85450
1d 4-F4-CH350320
1e 4-F4-Phenyl15180

Data is hypothetical and for illustrative purposes only.

Visualizing Kinase Inhibition Signaling Pathway:

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., c-Met) ADP ADP RTK->ADP downstream Downstream Signaling (e.g., MAPK, STAT pathways) RTK->downstream Phosphorylation ATP ATP ATP->RTK inhibitor 2-Anilinopyrimidine Inhibitor inhibitor->RTK Blocks ATP Binding Site cellular_response Cellular Response (Proliferation, Survival) downstream->cellular_response

Sources

Application

The Versatile Scaffold: 2-Anilinopyrimidine-5-carbaldehyde in Modern Medicinal Chemistry

Introduction: The Privileged 2-Anilinopyrimidine Core In the landscape of contemporary drug discovery, the 2-anilinopyrimidine scaffold has emerged as a "privileged" structure, particularly in the realm of kinase inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged 2-Anilinopyrimidine Core

In the landscape of contemporary drug discovery, the 2-anilinopyrimidine scaffold has emerged as a "privileged" structure, particularly in the realm of kinase inhibition. Its inherent ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of various kinases has cemented its status as a foundational element in the design of numerous targeted therapies.[1][2] The diverse biological activities of pyrimidine derivatives are well-documented, ranging from anticancer and antimicrobial to anti-inflammatory applications.[3][4][5] This wide spectrum of activity underscores the remarkable versatility of the pyrimidine core.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of a key intermediate, 2-anilinopyrimidine-5-carbaldehyde. We will delve into detailed protocols for its synthesis and subsequent derivatization into medicinally relevant compounds, with a particular focus on the rationale behind the synthetic strategies and the crucial role of the 5-carbaldehyde functional group as a versatile handle for molecular elaboration.

Synthesis of the Core Intermediate: 2-Anilinopyrimidine-5-carbaldehyde

The synthesis of 2-anilinopyrimidine-5-carbaldehyde can be approached through a multi-step process commencing from readily available starting materials. A common and effective strategy involves the initial formylation and chlorination of a pyrimidine precursor, followed by selective nucleophilic aromatic substitution.

Protocol 1: Synthesis of 2,4-Dichloro-5-pyrimidinecarbaldehyde

This initial step focuses on the creation of a highly reactive di-chlorinated pyrimidine intermediate. The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich heterocycles.[6][7]

Reaction Scheme:

G Uracil Uracil Intermediate1 2,4-Dihydroxy-5-pyrimidinecarbaldehyde Uracil->Intermediate1 Vilsmeier-Haack Formylation DMF_SOCl2 DMF, SOCl₂ FinalProduct 2,4-Dichloro-5-pyrimidinecarbaldehyde Intermediate1->FinalProduct Chlorination POCl3 POCl₃

A simplified reaction scheme for the synthesis of 2,4-dichloro-5-pyrimidinecarbaldehyde.

Materials:

ReagentCAS NumberMolecular Weight
Uracil66-22-8112.09 g/mol
Dimethylformamide (DMF)68-12-273.09 g/mol
Thionyl chloride (SOCl₂)7719-09-7118.97 g/mol
Phosphorus oxychloride (POCl₃)10025-87-3153.33 g/mol

Procedure:

  • Formylation: To a stirred solution of Uracil in DMF at a controlled temperature below 40°C, slowly add thionyl chloride dropwise.

  • After the addition is complete, maintain the reaction temperature between 35-40°C. Monitor the reaction progress by HPLC until the starting material is consumed (typically 8-12 hours).[8]

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into ice water.

  • The precipitated solid, 2,4-dihydroxy-5-pyrimidinecarbaldehyde, is collected by filtration and washed with water.

  • Chlorination: The dried 2,4-dihydroxy-5-pyrimidinecarbaldehyde is then treated with phosphorus oxychloride.

  • The reaction mixture is heated to reflux and maintained for a period of 1-10 hours, with reaction progress monitored by TLC or HPLC.[8]

  • After completion, the excess phosphorus oxychloride is carefully removed under reduced pressure.

  • The residue is cautiously quenched with ice water and the resulting precipitate, 2,4-dichloro-5-pyrimidinecarbaldehyde, is collected by filtration, washed with water, and dried.

Rationale: The Vilsmeier-Haack formylation introduces the crucial aldehyde group at the 5-position. Subsequent chlorination with phosphorus oxychloride converts the hydroxyl groups into more reactive chlorine atoms, setting the stage for nucleophilic substitution.

Protocol 2: Regioselective Synthesis of 2-Anilinopyrimidine-5-carbaldehyde

The differential reactivity of the chlorine atoms at the C2 and C4 positions of the pyrimidine ring allows for a regioselective substitution.

Reaction Scheme:

G Start 2,4-Dichloro-5-pyrimidinecarbaldehyde Intermediate 4-Anilino-2-chloro-5-pyrimidinecarbaldehyde Start->Intermediate SNAr Aniline Aniline, Base Final 2-Anilinopyrimidine-5-carbaldehyde Intermediate->Final Dechlorination Reduction Reduction (e.g., H₂, Pd/C)

A general scheme for the synthesis of 2-anilinopyrimidine-5-carbaldehyde.

Materials:

ReagentCAS NumberMolecular Weight
2,4-Dichloro-5-pyrimidinecarbaldehyde933702-55-7177.00 g/mol
Aniline62-53-393.13 g/mol
Palladium on Carbon (Pd/C)7440-05-3-
Sodium Bicarbonate (NaHCO₃)144-55-884.01 g/mol
Dichloromethane (DCM)75-09-284.93 g/mol
Ethanol (EtOH)64-17-546.07 g/mol

Procedure:

  • Nucleophilic Aromatic Substitution (SNAr): Dissolve 2,4-dichloro-5-pyrimidinecarbaldehyde in a suitable solvent such as dichloromethane.

  • Add aniline and a base, for example, sodium bicarbonate, to the solution. The C4 position is generally more susceptible to nucleophilic attack.[3]

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-anilino-2-chloro-5-pyrimidinecarbaldehyde.

  • Reductive Dechlorination: Dissolve the intermediate from the previous step in ethanol.

  • Add a catalytic amount of palladium on carbon (10%).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete as monitored by TLC.

  • Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate to obtain 2-anilinopyrimidine-5-carbaldehyde.

Rationale: The SNAr reaction with aniline proceeds selectively at the more electrophilic C4 position. The subsequent catalytic hydrogenation removes the remaining chlorine atom at the C2 position, yielding the desired product. The choice of base and solvent can influence the regioselectivity of the initial substitution.

Physicochemical Properties of 2-Anilinopyrimidine-5-carbaldehyde:

PropertyValue
CAS Number 108002-87-5[9][10]
Molecular Formula C₁₁H₉N₃O[9][10]
Molecular Weight 199.21 g/mol [9][10]
Appearance Solid[4]
Melting Point 209-214 °C[4]

Medicinal Chemistry Applications: Derivatization of the Aldehyde

The 5-carbaldehyde group of 2-anilinopyrimidine-5-carbaldehyde is a versatile functional handle that allows for a wide range of chemical transformations to generate libraries of potential drug candidates.

Protocol 3: Synthesis of Oxime Derivatives as Kinase Inhibitors

The formation of oximes from the aldehyde is a common strategy to introduce new functionalities and explore structure-activity relationships (SAR). Oxime derivatives of pyrimidines have shown potent inhibitory activity against kinases such as VEGFR-2, EGFR, and ErbB-2.[11][12]

Reaction Scheme:

G Start 2-Anilinopyrimidine-5-carbaldehyde Product 2-Anilinopyrimidine-5-carbaldehyde Oxime Start->Product Condensation Hydroxylamine Hydroxylamine Hydrochloride, Base

Synthesis of an oxime derivative.

Procedure:

  • Dissolve 2-anilinopyrimidine-5-carbaldehyde in a mixture of ethanol and pyridine.

  • Add hydroxylamine hydrochloride to the solution.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the reaction mixture and pour it into water.

  • Collect the precipitated product by filtration, wash with water, and dry to yield the corresponding oxime.

Rationale: The condensation of the aldehyde with hydroxylamine provides a straightforward route to oxime derivatives. The oxime functionality can introduce new hydrogen bonding interactions within the kinase active site and serve as a point for further derivatization.

Protocol 4: Reductive Amination for Linker Introduction

Reductive amination of the aldehyde with various primary or secondary amines is an effective method to introduce diverse side chains and linkers, which can be crucial for targeting specific sub-pockets of the kinase active site or for attaching solubility-enhancing groups.

Procedure:

  • Dissolve 2-anilinopyrimidine-5-carbaldehyde and the desired amine (1.1 equivalents) in a suitable solvent like dichloromethane or 1,2-dichloroethane.

  • Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) to the mixture.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the aminated product.

Rationale: This one-pot procedure forms an imine intermediate in situ, which is then immediately reduced to the corresponding amine. This method is mild and tolerates a wide range of functional groups.

Application in Kinase Inhibitor Design: A Mechanistic Perspective

The 2-anilinopyrimidine core acts as a scaffold that orients the aniline substituent towards the solvent-exposed region of the ATP-binding pocket, while the pyrimidine nitrogen atoms form crucial hydrogen bonds with the kinase hinge region. The modifications at the 5-position, facilitated by the carbaldehyde group, allow for the exploration of the ribose-binding pocket and the solvent-front region, which can significantly impact both potency and selectivity.

Kinase Hinge Interaction Diagram:

G cluster_0 Kinase Hinge Region cluster_1 2-Anilinopyrimidine Inhibitor Hinge_AA1 Backbone NH Hinge_AA2 Backbone C=O Pyrimidine_N1 Pyrimidine N1 Pyrimidine_N1->Hinge_AA1 H-Bond Anilino_NH Anilino NH Anilino_NH->Hinge_AA2 H-Bond Position_5 Position 5 (Derived from CHO) Solvent Front Solvent Front Position_5->Solvent Front Targets Aniline_Ring Aniline Ring Hydrophobic Pocket Hydrophobic Pocket Aniline_Ring->Hydrophobic Pocket Interacts with

Key interactions of the 2-anilinopyrimidine scaffold within a kinase active site.

Derivatives of the 2-anilinopyrimidine scaffold have shown potent inhibitory activity against a range of kinases implicated in cancer, including Cyclin-Dependent Kinases (CDKs), c-Met, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[13][14][15] For example, modifications at the 5-position can be designed to interact with specific amino acid residues, thereby enhancing selectivity for a particular kinase.

Conclusion

2-Anilinopyrimidine-5-carbaldehyde represents a highly valuable and versatile intermediate in the field of medicinal chemistry. Its synthesis is achievable through well-established synthetic routes, and the presence of the 5-carbaldehyde group provides a convenient handle for a wide array of chemical modifications. The protocols and insights provided in this application note are intended to empower researchers to efficiently synthesize and utilize this important scaffold in the design and development of novel therapeutic agents, particularly in the exciting and rapidly evolving area of kinase inhibitor discovery.

References

  • [Reference to a general synthesis of pyrimidine-5-carboxaldehydes]
  • MDPI. (n.d.). Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof.
  • PubMed Central. (n.d.). Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. Retrieved from [Link]

  • PubMed Central. (n.d.). Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. Retrieved from [Link]

  • PubMed Central. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]

  • [Reference to a general review on anilinopyrimidines]
  • [Reference to a general review on pyrimidine synthesis]
  • [Reference to a general review on kinase inhibitors]
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • PubMed. (n.d.). 4-aminopyrimidine-5-carbaldehyde oximes as potent VEGFR-2 inhibitors. Part II. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery of novel 4-amino-6-arylaminopyrimidine-5-carbaldehyde oximes as dual inhibitors of EGFR and ErbB-2 protein tyrosine kinases. Retrieved from [Link]

  • PubMed. (n.d.). 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity. Retrieved from [Link]

  • [Reference to spectroscopic d
  • [Reference to Vilsmeier-Haack on pyrimidines]
  • [Reference to Vilsmeier-Haack reagent applic
  • Juniper Publishers. (n.d.). Biological Activity of Pyrimidine Derivativies: A Review. Retrieved from [Link]

  • [Reference to theoretical studies on Vilsmeier-Haack]

Sources

Method

Application Notes and Protocols: A Detailed Guide to the Knoevenagel Condensation of 2-Anilinopyrimidine-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the 2-Anilinopyrimidine Scaffold The 2-anilinopyrimidine scaffold is a privileged structure in medicinal chemistry and dru...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-Anilinopyrimidine Scaffold

The 2-anilinopyrimidine scaffold is a privileged structure in medicinal chemistry and drug discovery, forming the core of numerous kinase inhibitors and other biologically active molecules. Its derivatives have shown promise in a range of therapeutic areas, including oncology and immunology. The functionalization of this core structure is crucial for modulating its pharmacological properties. The Knoevenagel condensation of 2-anilinopyrimidine-5-carbaldehyde represents a key synthetic transformation, allowing for the introduction of diverse functionalities at the 5-position of the pyrimidine ring, thereby enabling the exploration of a wider chemical space for drug development.

This application note provides a comprehensive guide to the Knoevenagel condensation reaction of 2-anilinopyrimidine-5-carbaldehyde with active methylene compounds, focusing on the underlying mechanistic principles, a detailed experimental protocol, and key considerations for successful synthesis.

The Knoevenagel Condensation: A Powerful C-C Bond Forming Reaction

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction, ultimately leading to the formation of a new carbon-carbon double bond.[1][2] This reaction is a modification of the aldol condensation and is particularly effective for aldehydes and ketones reacting with compounds possessing a methylene group flanked by two electron-withdrawing groups (e.g., malononitrile, cyanoacetic esters, malonic esters).[2][3]

Mechanistic Insights: The Role of the Catalyst

The Knoevenagel condensation is typically catalyzed by a weak base, such as a primary, secondary, or tertiary amine (e.g., piperidine, triethylamine).[1] The catalytic cycle can be understood through the following key steps:

  • Enolate Formation: The basic catalyst deprotonates the active methylene compound to form a resonance-stabilized enolate ion. The acidity of the methylene protons is crucial for this step to proceed under weakly basic conditions.

  • Nucleophilic Attack: The enolate ion, a potent nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde (2-anilinopyrimidine-5-carbaldehyde in this case). This results in the formation of a tetrahedral alkoxide intermediate.

  • Protonation: The alkoxide intermediate is protonated, often by the conjugate acid of the basic catalyst, to yield an aldol-type addition product.

  • Dehydration: The aldol adduct undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated product. This step is often facile due to the acidity of the proton alpha to the electron-withdrawing groups and the formation of a conjugated system.

A piperidine-catalyzed mechanism can also proceed through the formation of an iminium ion intermediate from the aldehyde and piperidine, which is then attacked by the enolate.

Synthesis of the Starting Material: 2-Anilinopyrimidine-5-carbaldehyde

The starting material, 2-anilinopyrimidine-5-carbaldehyde, is not commonly commercially available and typically requires synthesis. A common and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds is the Vilsmeier-Haack reaction.[4][5] This reaction utilizes a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[4] The Vilsmeier reagent, a chloroiminium ion, acts as the electrophile that attacks the electron-rich 2-anilinopyrimidine ring, followed by hydrolysis to yield the desired aldehyde.

Alternatively, 2-anilinopyrimidine derivatives can be synthesized through the condensation of a substituted guanidine with a β-dicarbonyl compound or its equivalent.[3] Another approach involves the nucleophilic aromatic substitution of a suitable pyrimidine precursor, such as 2-chloropyrimidine, with aniline.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

This protocol details a representative Knoevenagel condensation of 2-anilinopyrimidine-5-carbaldehyde with malononitrile, a common active methylene compound, to yield (E)-2-((2-anilinopyrimidine-5-yl)methylene)malononitrile. This procedure is adapted from analogous reactions with heterocyclic aldehydes.

Materials and Reagents
  • 2-Anilinopyrimidine-5-carbaldehyde

  • Malononitrile

  • Ethanol (anhydrous)

  • Triethylamine or Piperidine (catalytic amount)

  • Glacial Acetic Acid (optional, for catalysis with piperidine)

  • Deionized Water

  • Ethyl Acetate

  • Hexane

  • Silica Gel (for column chromatography)

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-anilinopyrimidine-5-carbaldehyde (1.0 eq) in anhydrous ethanol.

  • Addition of Reagents: To the stirred solution, add malononitrile (1.0-1.2 eq).

  • Catalyst Addition: Add a catalytic amount of a weak base. Two common catalytic systems are:

    • Triethylamine: Add triethylamine (0.1-0.2 eq) to the reaction mixture.

    • Piperidine/Acetic Acid: Add piperidine (a few drops) followed by a few drops of glacial acetic acid. The acetic acid acts as a co-catalyst.

  • Reaction Monitoring: The reaction mixture is typically stirred at room temperature or gently heated to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane mixture). The disappearance of the starting aldehyde spot and the appearance of a new, typically more polar, product spot indicates the reaction is proceeding.

  • Work-up and Isolation:

    • Once the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.

    • If a precipitate has formed, collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol or water to remove any residual catalyst and unreacted starting materials.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure (E)-2-((2-anilinopyrimidine-5-yl)methylene)malononitrile.

  • Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its identity and purity. The olefinic proton of the Knoevenagel product typically appears as a singlet in the ¹H NMR spectrum in the range of δ 7-9 ppm.[2]

Key Reaction Parameters and Expected Outcomes

ParameterCondition/ValueRationale
Solvent Ethanol, Methanol, DMFGood solubility for reactants and facilitates the reaction.
Catalyst Piperidine, Triethylamine, Boric AcidWeak bases are effective in catalyzing the reaction without promoting self-condensation of the aldehyde.
Temperature Room Temperature to RefluxReaction rate can be controlled by temperature. Higher temperatures may be required for less reactive substrates.
Reaction Time 1-24 hoursDependent on the reactivity of the aldehyde and the active methylene compound, as well as the reaction temperature.
Stoichiometry Aldehyde:Active Methylene (1:1 to 1:1.2)A slight excess of the active methylene compound can drive the reaction to completion.
Expected Yield 60-95%Yields are generally good to excellent for Knoevenagel condensations.

Visualizing the Workflow

Knoevenagel_Condensation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Dissolve 2-Anilinopyrimidine- 5-carbaldehyde in Ethanol Add_Methylene Add Active Methylene Compound (e.g., Malononitrile) Start->Add_Methylene Add_Catalyst Add Catalytic Amount of Base Add_Methylene->Add_Catalyst Stir_Heat Stir at RT or Reflux Add_Catalyst->Stir_Heat Monitor Monitor by TLC Stir_Heat->Monitor Cool Cool to RT Monitor->Cool Isolate Isolate Crude Product (Filtration or Evaporation) Cool->Isolate Purify Purify (Recrystallization or Chromatography) Isolate->Purify Characterize Characterize Product (NMR, IR, MS) Purify->Characterize

Caption: Workflow for the Knoevenagel condensation.

Troubleshooting and Considerations

  • Low Yield: If the yield is low, consider increasing the reaction temperature, extending the reaction time, or using a slight excess of the active methylene compound. Ensure all reagents and solvents are of high purity and anhydrous where specified.

  • Side Reactions: The primary potential side reaction is the self-condensation of the aldehyde, although this is less likely with a weak base catalyst. Michael addition of a second molecule of the active methylene compound to the α,β-unsaturated product can also occur under certain conditions.

  • Product Purification: The product is often a solid that can be purified by recrystallization. If it is an oil or if recrystallization is ineffective, column chromatography is the preferred method of purification.

  • Catalyst Choice: While piperidine and triethylamine are common, greener catalysts such as boric acid have also been shown to be effective for Knoevenagel condensations and may be worth exploring for a more environmentally benign process.[2]

Conclusion

The Knoevenagel condensation of 2-anilinopyrimidine-5-carbaldehyde is a robust and versatile method for the synthesis of novel derivatives with potential applications in drug discovery. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can efficiently generate a library of compounds for biological screening. This application note provides a solid foundation for the successful implementation of this important synthetic transformation.

References

  • J&K Scientific LLC. (2021). Knoevenagel Condensation. Retrieved from [Link]

  • Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(6), 53.
  • ChemHelpASAP. (2023, January 8). Knoevenagel condensation to make a coumarin - laboratory experiment [Video]. YouTube. [Link]

  • Matsukawa, T., & Sirakawa, K. (1951).
  • Thorat, B. R., et al. (2023). One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Engineering Proceedings, 52(1), 27.
  • Khan, I., et al. (2021). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 26(11), 3192.
  • Antypenko, L. M., et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry.
  • Wikipedia contributors. (2023, December 22). Vilsmeier–Haack reaction. In Wikipedia, The Free Encyclopedia. Retrieved February 6, 2026, from [Link]

  • Lecturer Muhammad Asfandyar. (2025, September 16). Knoevenagel Condensation Reaction Mechanism | Full Video Lecture [Video]. YouTube. [Link]

  • Wikipedia contributors. (2023, November 28). Knoevenagel condensation. In Wikipedia, The Free Encyclopedia. Retrieved February 6, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved February 6, 2026, from [Link]

  • Ferreira, P. M., et al. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B, 121(21), 5464–5472.
  • ResearchGate. (2025). Three-Component Condensation of 5-Aminoimidazole Derivatives with Aldehydes and Meldrum's Acid. Synthesis of 3,4,6,7-Tetrahydroimidazo[4,5-b]pyridin-5-ones. Retrieved from [Link]

  • ResearchGate. (n.d.). Piperidine and acetic acid as catalysts for Knoevenagel condensation. Retrieved from [Link]

  • Thorat, B. R., et al. (2023).
  • ResearchGate. (n.d.). Knoevenagel condensation of aldehydes with active methylene compounds.... Retrieved from [Link]

  • Szafranski, F., et al. (2015). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. Molecules, 20(10), 18066-18086.
  • Calvano, C. D., et al. (2020). Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives. RSC Advances, 10(23), 13535-13543.
  • Organic Chemistry Portal. (n.d.). Substituted active methylene synthesis by condensation. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (2025). Substituted pyridopyrimidinones. Part 5. Behavior of 2-hydroxy-4-oxo-4 H -pyrido[1,2- a ]pyrimidine-3-carbaldehyde in nucleophilic condensation reactions. Retrieved from [Link]

  • Calvano, C. D., et al. (2020).
  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]

  • Knoevenagel Condensation. (n.d.). Retrieved from [Link]

  • Purechemistry. (2023, February 24). Knoevenagel condensation mechanism and applications. Retrieved from [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]

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Application

The Strategic Application of 2-Anilinopyrimidine-5-carbaldehyde in Multi-Component Reactions for Accelerated Drug Discovery

Introduction: The Power of Convergent Synthesis in Medicinal Chemistry In the landscape of modern drug discovery, the efficient synthesis of complex, biologically active molecules is a paramount objective. Multi-componen...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Convergent Synthesis in Medicinal Chemistry

In the landscape of modern drug discovery, the efficient synthesis of complex, biologically active molecules is a paramount objective. Multi-component reactions (MCRs) have emerged as a powerful strategy, enabling the construction of diverse molecular scaffolds in a single, atom-economical step.[1][2] This approach significantly curtails the lengthy and often arduous nature of traditional linear synthesis, thereby accelerating the identification and optimization of lead compounds.[1][2][3] At the heart of many successful MCRs lies the judicious choice of building blocks. 2-Anilinopyrimidine-5-carbaldehyde, a versatile and highly reactive scaffold, has garnered significant attention for its utility in generating a wide array of medicinally relevant heterocyclic compounds.[4][5] Its unique electronic and structural features make it an ideal substrate for a variety of MCRs, leading to the rapid generation of compound libraries with high structural diversity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 2-anilinopyrimidine-5-carbaldehyde in MCRs, detailing its synthesis, key reactions, and the pharmacological potential of the resulting products.

Synthesis of the Keystone Building Block: 2-Anilinopyrimidine-5-carbaldehyde

A reliable and scalable synthesis of 2-anilinopyrimidine-5-carbaldehyde is the foundational step for its application in MCRs. An efficient and regioselective method involves the nucleophilic aromatic substitution (SNAr) reaction of 2,4,6-trichloropyrimidine-5-carbaldehyde with aniline.[6] This approach offers a straightforward route to the desired product with good yields.

Protocol: Synthesis of 2-Anilinopyrimidine-5-carbaldehyde

Materials:

  • 2,4,6-trichloropyrimidine-5-carbaldehyde

  • Aniline

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of 2,4,6-trichloropyrimidine-5-carbaldehyde (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.1 eq).

  • Slowly add a solution of aniline (1.0 eq) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 2-anilinopyrimidine-5-carbaldehyde as a solid.

Causality of Experimental Choices:

  • The use of triethylamine is crucial to neutralize the hydrochloric acid generated during the SNAr reaction, driving the reaction to completion.

  • Performing the initial addition at 0 °C helps to control the exothermicity of the reaction.

  • DCM is an excellent solvent for this reaction due to its ability to dissolve the reactants and its relatively low boiling point, which facilitates easy removal during workup.

Harnessing the Power of 2-Anilinopyrimidine-5-carbaldehyde in Key Multi-Component Reactions

The aldehyde functionality of 2-anilinopyrimidine-5-carbaldehyde serves as a versatile handle for its incorporation into various MCRs. Here, we detail its application in three prominent named reactions: the Biginelli, Hantzsch, and Ugi reactions.

The Biginelli Reaction: Accessing Dihydropyrimidinone Scaffolds

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce dihydropyrimidinones (DHPMs).[7][8] These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties.[9][10]

Protocol: Biginelli Reaction with 2-Anilinopyrimidine-5-carbaldehyde

Materials:

  • 2-Anilinopyrimidine-5-carbaldehyde

  • Ethyl acetoacetate

  • Urea

  • Ethanol

  • Catalytic amount of hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, combine 2-anilinopyrimidine-5-carbaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.5 eq) in ethanol.

  • Add a catalytic amount of concentrated HCl.

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will often precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the desired dihydropyrimidinone derivative.

Mechanism and Rationale:

The reaction is believed to proceed through the formation of an acyliminium ion intermediate from the aldehyde and urea, which then undergoes nucleophilic attack by the enolate of the β-ketoester.[7] Subsequent cyclization and dehydration afford the final DHPM product. The acidic catalyst is essential to promote the formation of the reactive intermediates.

Caption: Proposed mechanism of the Biginelli reaction.

The Hantzsch Dihydropyridine Synthesis: Building Calcium Channel Blocker Analogs

The Hantzsch synthesis is a classic MCR that combines an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (typically ammonia or ammonium acetate) to form dihydropyridines.[11][12] This scaffold is the core of several important drugs, including calcium channel blockers like nifedipine and amlodipine.[11]

Protocol: Hantzsch Synthesis with 2-Anilinopyrimidine-5-carbaldehyde

Materials:

  • 2-Anilinopyrimidine-5-carbaldehyde

  • Ethyl acetoacetate

  • Ammonium acetate

  • Ethanol

Procedure:

  • To a solution of 2-anilinopyrimidine-5-carbaldehyde (1.0 eq) in ethanol, add ethyl acetoacetate (2.0 eq) and ammonium acetate (1.2 eq).

  • Reflux the mixture for 6-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration.

  • Recrystallize the crude product from ethanol to yield the pure dihydropyridine derivative.

Mechanism and Rationale:

The Hantzsch synthesis is thought to proceed through the initial formation of an enamine from one equivalent of the β-ketoester and ammonia, and a Knoevenagel condensation product from the aldehyde and the other equivalent of the β-ketoester.[12] These two intermediates then undergo a Michael addition followed by cyclization and dehydration to furnish the dihydropyridine ring.[12]

Caption: Experimental workflow for the Hantzsch synthesis.

The Ugi Four-Component Reaction: Generating Peptidomimetic Scaffolds

The Ugi reaction is a four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide, which rapidly generates α-acylamino amides.[13][14] This reaction is highly valued in drug discovery for its ability to produce peptide-like molecules with high structural diversity.[15][16][17]

Protocol: Ugi Reaction with 2-Anilinopyrimidine-5-carbaldehyde

Materials:

  • 2-Anilinopyrimidine-5-carbaldehyde

  • A primary amine (e.g., benzylamine)

  • A carboxylic acid (e.g., acetic acid)

  • An isocyanide (e.g., tert-butyl isocyanide)

  • Methanol

Procedure:

  • In a vial, dissolve 2-anilinopyrimidine-5-carbaldehyde (1.0 eq) and the primary amine (1.0 eq) in methanol.

  • Stir the mixture for 30 minutes to allow for imine formation.

  • Add the carboxylic acid (1.0 eq) and the isocyanide (1.0 eq) to the reaction mixture.

  • Stir at room temperature for 24-48 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the Ugi product.

Mechanism and Rationale:

The Ugi reaction mechanism involves the initial condensation of the aldehyde and the amine to form an imine.[13][14] The carboxylic acid then protonates the imine, which is subsequently attacked by the isocyanide. The resulting nitrilium ion is trapped by the carboxylate to form an intermediate that undergoes an intramolecular acyl transfer (Mumm rearrangement) to yield the final stable α-acylamino amide product.[13]

Ugi_Reaction_Pathway Reactants 2-Anilinopyrimidine- 5-carbaldehyde Amine Carboxylic Acid Isocyanide Imine Imine Formation Reactants:f0->Imine Reactants:f1->Imine Nitrilium Nitrilium Ion Formation Reactants:f2->Nitrilium Imine->Nitrilium + Isocyanide, H+ Intermediate Acyl Transfer Intermediate Nitrilium->Intermediate + Carboxylate Product α-Acylamino Amide Product Intermediate->Product Mumm Rearrangement

Caption: Key steps in the Ugi four-component reaction.

Pharmacological Significance of 2-Anilinopyrimidine Derivatives

The 2-anilinopyrimidine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[18] These include, but are not limited to, anticancer, antimicrobial, and anti-inflammatory properties.[9][18][19]

Biological ActivityTarget/MechanismReference Compounds/Derivatives
Anticancer Kinase inhibition (e.g., c-Met, VEGFR-2, EGFR)Anilinopyrimidine-based dual inhibitors[4], EGFR and ARO inhibitors[5]
Antimicrobial Inhibition of essential microbial enzymesVarious substituted anilinopyrimidines[18][19]
Antifungal Disruption of fungal cell wall synthesisNovel anilinopyrimidine analogs[20][21]
Anti-inflammatory Modulation of inflammatory pathwaysPyrimidine derivatives[9][19]

The products derived from MCRs involving 2-anilinopyrimidine-5-carbaldehyde are therefore of high interest for screening in various disease models. The structural diversity that can be rapidly achieved through these reactions allows for the efficient exploration of structure-activity relationships (SAR).

Conclusion: A Versatile Tool for Modern Drug Discovery

2-Anilinopyrimidine-5-carbaldehyde stands out as a highly valuable and versatile building block for the construction of complex and diverse molecular architectures through multi-component reactions. Its application in well-established MCRs such as the Biginelli, Hantzsch, and Ugi reactions provides a streamlined and efficient pathway to libraries of compounds with significant potential for drug discovery. The protocols and mechanistic insights provided in this application note are intended to empower researchers to leverage the full potential of this key intermediate in their quest for novel therapeutic agents. The convergent nature of these synthetic strategies aligns with the principles of green chemistry and offers a significant advantage in the rapid generation of new chemical entities for biological evaluation.[1][22]

References

  • Ilfahmi, Y. A., et al. (n.d.). 124 DIFFERENT ROUTES FOR THE SYNTHESIS OF BENZALDEHYDE-BASED DIHYDROPYIMIDINONES VIA BIGINELLI REACTION.
  • (2025, August 6). A Regioselective Approach to Trisubstituted 2 (or 6)-Arylaminopyrimidine-5-carbaldehydes and Their Application in the Synthesis of Structurally and Electronically Unique G∧C Base Precursors. ResearchGate.
  • (n.d.). Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. PubMed.
  • Patravale, A. A., et al. (2025, August 6). A Trouble-free Multicomponent Way for Combinatorial Synthesis of 2-Amino-4-Phenyl-5-H-Indeno [1, 2-d] Pyrimidine-5-One and their Screening Against Cancer Cell Lines. ResearchGate.
  • (2019, June 21). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Indian Academy of Sciences.
  • (2024, December 3). Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. Beilstein Journals.
  • (2025, August 9). Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. ResearchGate.
  • (2025, August 10). Novel Substituted Anilinopyrimidine Compounds: Design, Synthesis, and Fungicidal Activity. ResearchGate.
  • (n.d.). Synthesis, characterization, antimicrobial and antitubercular activity of some new pyrimidine derivatives.
  • (2025, August 5). Synthesis and fungicidal evaluation of some new anilinopyrimidine derivatives. ResearchGate.
  • Parchinsky, V., et al. (2006, February 6). Multi-component reactions between 2-aminopyrimidine, aldehydes and isonitriles : the use of a nonpolar solvent suppresses formation of multiple products. Semantic Scholar.
  • (2020, November 24). One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. PubMed.
  • (n.d.). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents.
  • (n.d.). 2-Anilinopyrimidine-5-carboxaldehyde. SCBT.
  • (n.d.). Ugi Reaction. Organic Chemistry Portal.
  • (n.d.). 2-Anilinopyrimidine Derivatives: Design, Synthesis, in Vitro Anti-Proliferative Activity, EGFR and ARO Inhibitory Activity, Cell Cycle Analysis and Molecular Docking Study. PubMed.
  • (2018, August 24). A Five-Component Biginelli-Diels-Alder Cascade Reaction. PMC - NIH.
  • (2024, December 3). Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies.
  • (2017, June 14). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. PMC - NIH.
  • (n.d.). Photoinduced carbonylative multicomponent reaction of anilines and arylaldehydes. Green Chemistry (RSC Publishing).
  • (2019, February 15). A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines.
  • Tandi, M., et al. (2025, January 16). Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds.
  • Mahmoud, A. R. (2025, October 6). Multicomponent Reactions in Drug Discovery: Rapid Access to Bioactive Molecules. ResearchGate.
  • (n.d.). Recent Developments on Five-Component Reactions. PMC - NIH.
  • (n.d.). Hantzsch pyridine synthesis. Wikipedia.
  • (2018, August 24). A Five-Component Biginelli-Diels-Alder Cascade Reaction. ResearchGate.
  • (2000, November 7). Learning from the Hantzsch synthesis.
  • (n.d.). The Biginelli Dihydropyrimidine Synthesis. Organic Reactions.
  • (2019, June 15). α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. MDPI.
  • (n.d.). Multicomponent Reactions in Drug Discovery and Medicinal. VU Research Portal.
  • (2023, February 26). Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling. YouTube.
  • (n.d.). Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace.
  • (n.d.). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. MDPI.
  • (n.d.). Library synthesis a The multicomponent Ugi reaction incorporates an.... ResearchGate.
  • (n.d.). Unveiling the Mechanistic Complexity and Potential Applications of the Ugi Multicomponent Reaction. Amerigo Scientific.

Sources

Method

Application Note: High-Fidelity Suzuki-Miyaura Coupling of 2-Anilinopyrimidine Scaffolds

Executive Summary & Strategic Importance The 2-anilinopyrimidine motif is a "privileged scaffold" in medicinal chemistry, serving as the hinge-binding core for numerous FDA-approved kinase inhibitors, including Imatinib...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 2-anilinopyrimidine motif is a "privileged scaffold" in medicinal chemistry, serving as the hinge-binding core for numerous FDA-approved kinase inhibitors, including Imatinib , Nilotinib , and Ceritinib . While the Suzuki-Miyaura cross-coupling is the industry standard for functionalizing these rings, the reaction is frequently plagued by low yields and irreproducibility.

The Core Chemical Challenge:

  • Catalyst Poisoning: The pyrimidine nitrogens and the secondary aniline amine possess significant Lewis basicity, capable of displacing phosphine ligands and forming inactive Palladium-Amine complexes (Pd-N coordination).

  • Protodeboronation: Heteroaryl boronic acids (often required for these couplings) are notoriously unstable, undergoing rapid hydrolytic C-B bond cleavage under standard basic aqueous conditions.

  • Competitive Hydrolysis: The C4-position of the pyrimidine ring is highly electrophilic; hydroxide bases can displace the halide to form the inactive 4-hydroxypyrimidine byproduct.

This guide provides a validated, mechanistic approach to overcoming these failure modes using Third-Generation Buchwald Precatalysts and anhydrous base systems.

Mechanistic Insight: The "Trap" State

To optimize conditions, one must understand the failure mechanism. In standard protocols (e.g., Pd(PPh₃)₄), the monodentate phosphine ligands dissociate easily. The electron-rich nitrogen of the 2-anilinopyrimidine then coordinates to the Pd(II) center, creating a stable "off-cycle" resting state that halts turnover.

Visualization: Catalytic Cycle & Poisoning Trap

SuzukiMechanism Pd0 Active Catalyst Pd(0)L OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd + Ar-Cl Trap POISON TRAP Pd(II) Coordinated by Pyrimidine Nitrogen OxAdd->Trap + Substrate N-Lone Pair (Ligand Displacement) TransMet Transmetalation (Ar-Pd-Ar') OxAdd->TransMet + Ar'-B(OH)2 / Base Trap->OxAdd Slow Reversal (High Heat Required) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Cycle Closes

Figure 1: The Catalytic Cycle illustrating the competitive "Poison Trap" where the substrate itself inhibits the catalyst. Bulky ligands (e.g., XPhos) prevent this coordination.

Critical Parameters & Reagent Selection

Ligand Architecture: The Steric Shield

Standard phosphines (PPh₃, dppf) are insufficient for 2-anilinopyrimidines. We utilize Dialkylbiaryl Phosphines (Buchwald Ligands).

  • XPhos: The bulky isopropyl groups on the aryl ring provide a "roof" over the Pd center, physically blocking the approach of the nitrogen lone pair while accelerating oxidative addition into the C-Cl bond [1].

  • SPhos: Preferred for extremely sterically hindered substrates.

The Precatalyst Advantage

We strictly recommend G2 or G3 Precatalysts (e.g., XPhos Pd G2) over generating catalysts in situ (Pd(OAc)₂ + Ligand).

  • Why: G2 catalysts contain a pre-formed Pd-Ligand bond and an aminobiphenyl scaffold that reductively eliminates upon heating to release the active monolithic Pd(0) species. This guarantees a 1:1 Pd:L ratio and prevents the initial sequestration of Pd(II) salts by the substrate [2].

Base & Solvent Matrix

The choice of base determines the rate of protodeboronation vs. transmetalation.

VariableRecommendationRationale
Base K₃PO₄ (Tribasic Potassium Phosphate) Buffers pH lower than carbonates; minimizes protodeboronation of sensitive boronic acids [3].
Alt. Base Cs₂CO₃ (Cesium Carbonate) Higher solubility in organic solvents allows for anhydrous coupling if hydrolysis is a major side reaction.
Solvent THF/Water (4:1) or Dioxane/Water Water is essential for the boronate activation, but excess water promotes chloride hydrolysis. 4:1 is the "Goldilocks" ratio.

Experimental Protocols

Protocol A: The "Workhorse" Method (High-Throughput Compatible)

Best for coupling aryl boronic acids to 4-chloro-2-anilinopyrimidines.

Materials:

  • Substrate: 4-chloro-N-phenylpyrimidin-2-amine (1.0 equiv)

  • Boronic Acid: Aryl boronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G2 (1.0 - 2.0 mol%)

  • Base: K₃PO₄ (2.0 equiv, 0.5 M aqueous solution)

  • Solvent: THF (Tetrahydrofuran)

Step-by-Step Procedure:

  • Charge Solids: In a reaction vial equipped with a stir bar, add the chloropyrimidine derivative (1.0 mmol), boronic acid (1.5 mmol), and XPhos Pd G2 precatalyst (15 mg, ~0.02 mmol).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Argon or Nitrogen (x3). Note: Oxygen is the enemy of Pd(0).

  • Solvent Addition: Inject degassed THF (4 mL) via syringe.

  • Base Addition: Inject degassed 0.5 M aqueous K₃PO₄ (4 mL). The biphasic mixture allows phase-transfer catalysis.

  • Reaction: Heat the block to 60°C for 2-4 hours.

    • Checkpoint: Monitor by LCMS. Look for the disappearance of the chloride (M+H) and the emergence of the product. If the reaction stalls, raise to 80°C.

  • Workup: Cool to RT. Dilute with EtOAc (10 mL) and wash with Brine. Dry organic layer over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Anhydrous Conditions for Labile Substrates

Use this if you observe significant Protodeboronation (Ar-B(OH)₂ → Ar-H) or Hydrolysis (Py-Cl → Py-OH).

Materials:

  • Catalyst: XPhos Pd G3 (2.0 mol%)

  • Base: Cs₂CO₃ (Powdered, anhydrous, 2.0 equiv)

  • Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Procedure:

  • Dehydration: Flame-dry the reaction vessel under vacuum before use.

  • Charge Solids: Add substrate, boronic ester (Pinacol esters are more stable than acids here), catalyst, and powdered Cs₂CO₃ inside a glovebox or under a heavy flow of Argon.

  • Solvent: Add anhydrous Dioxane.

  • Reaction: Heat to 90-100°C for 12 hours. The higher temperature is required because the solubility of the inorganic base in Dioxane is low (heterogeneous reaction).

  • Filtration: Filter the hot mixture through a Celite pad to remove salts before aqueous workup.

Troubleshooting & Optimization Logic

Use the following logic tree to diagnose failures.

OptimizationTree Start Reaction Analysis (LCMS) Result1 Starting Material Remains Start->Result1 Result2 Protodeboronation (Ar-H observed) Start->Result2 Result3 Hydrolysis (Py-OH observed) Start->Result3 Sol1 Increase Temp to 100°C Switch to SPhos Pd G2 Result1->Sol1 Catalyst Inactive Sol2 Switch to Protocol B (Anhydrous Cs2CO3) Result2->Sol2 Base too strong/wet Sol3 Reduce Water Ratio Switch to t-BuOH solvent Result3->Sol3 OH- competition

Figure 2: Decision matrix for troubleshooting common Suzuki coupling failures.

Metal Scavenging (Pharma Compliance)

For drug development applications, residual Palladium must be removed (<10 ppm).

  • SiliaMetS® Thiol: Add 4 equivalents (w/w relative to catalyst) of scavenger resin to the crude organic solution.

  • Incubate: Stir at 50°C for 1 hour.

  • Filter: Remove resin via filtration. This typically reduces Pd content by >95%.

References

  • Buchwald, S. L., et al. (2013). "Precatalysts for the Rapid Generation of Active L1Pd(0) Complexes in Cross-Coupling." Journal of the American Chemical Society.[1] Link

  • Biscoe, M. R., et al. (2008). "A New Class of Easily Activated Palladium Precatalysts for Facile C-N and C-C Bond Formation." Journal of the American Chemical Society.[1] Link

  • Molander, G. A., & Ellis, N. (2002). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research. Link

  • Harris, C. S., et al. (2005). "Synthesis of Pazopanib (GW786034)." Journal of Medicinal Chemistry. (Demonstrates industrial scale coupling on pyrimidine scaffolds). Link

Sources

Application

Application Notes and Protocols for the Biological Evaluation of 2-Anilinopyrimidine-5-carbaldehyde Derivatives

Introduction: The Therapeutic Potential of 2-Anilinopyrimidine Scaffolds The 2-anilinopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with significant...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of 2-Anilinopyrimidine Scaffolds

The 2-anilinopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with significant therapeutic potential, particularly in oncology. These compounds often function as ATP-competitive inhibitors, targeting the catalytic site of kinases involved in crucial cellular signaling pathways that, when dysregulated, can drive cancer cell proliferation, survival, and metastasis.[1][2] The addition of a 5-carbaldehyde group to this core can serve as a crucial handle for further chemical modifications, allowing for the synthesis of diverse libraries of compounds with potentially enhanced potency and selectivity. This guide provides a comprehensive overview of the essential in vitro and in vivo assays for the biological evaluation of novel 2-anilinopyrimidine-5-carbaldehyde derivatives, with a focus on anticancer applications. The protocols and insights provided herein are intended to equip researchers, scientists, and drug development professionals with the necessary tools to rigorously assess the therapeutic promise of these compounds.

Part 1: Initial Screening and Target Validation

The initial phase of evaluation focuses on determining the antiproliferative activity of the synthesized derivatives and identifying their molecular targets.

In Vitro Kinase Inhibition Assays

Expertise & Experience: Many 2-anilinopyrimidine derivatives are designed to be kinase inhibitors.[1] Therefore, a direct assessment of their inhibitory activity against a panel of relevant kinases is a critical first step. The choice of kinases for screening should be guided by the intended therapeutic area. For oncology, this often includes kinases that are frequently overexpressed or mutated in cancers, such as receptor tyrosine kinases (e.g., Mer, c-Met) and serine/threonine kinases (e.g., PAK1).[1][3][4]

Trustworthiness: A robust kinase inhibition assay should yield reproducible IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%). Utilizing a well-established assay format, such as a coupled-enzyme assay or a fluorescence-based binding assay, ensures data reliability.[5]

Protocol: Coupled-Enzyme Kinase Assay

This protocol describes a generic coupled-enzyme assay that can be adapted for various kinases.[5]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • PK/LDH (Pyruvate kinase/Lactate dehydrogenase) coupled enzyme system

  • PEP (Phosphoenolpyruvate)

  • NADH (Nicotinamide adenine dinucleotide, reduced form)

  • Test compounds (2-anilinopyrimidine-5-carbaldehyde derivatives) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • 384-well microplate

  • Plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add the assay buffer, kinase, and substrate peptide.

  • Add the diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined time.

  • Stop the kinase reaction and initiate the coupled-enzyme reaction by adding a solution containing PK/LDH, PEP, and NADH.

  • Incubate at room temperature for 30 minutes.

  • Measure the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value using a suitable software.

Data Presentation: Kinase Inhibition Profile

CompoundTarget KinaseIC50 (nM)[3][4]
Derivative 1Mer18.5 ± 2.3
Derivative 1c-Met33.6 ± 4.3
Derivative 2PAK150.2 ± 5.1
.........
Cell Viability and Cytotoxicity Assays

Expertise & Experience: Demonstrating that a compound can inhibit a purified enzyme is a good start, but it is crucial to confirm that it can also exert a biological effect in a cellular context. Cell viability assays measure the overall health of a cell population and are a primary method for assessing the cytotoxic or cytostatic effects of a compound.[6] The MTT assay is a widely used, robust, and cost-effective colorimetric assay for this purpose.[7]

Trustworthiness: The MTT assay relies on the metabolic activity of viable cells to reduce a tetrazolium salt (MTT) into a colored formazan product.[7][8] The amount of formazan produced is directly proportional to the number of living cells. To ensure the validity of the results, it is essential to include appropriate controls, such as untreated cells and cells treated with a known cytotoxic agent.

Protocol: MTT Cell Viability Assay

This protocol is a standard method for assessing cell viability in adherent cell cultures.[9]

Materials:

  • Cancer cell lines of interest (e.g., HepG2, MDA-MB-231, HCT116)[4]

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Multi-well spectrophotometer

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • Add MTT solution to each well to a final concentration of 0.5 mg/mL.[9]

  • Incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 500 and 600 nm.[7]

  • Calculate the percentage of cell viability for each compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

Data Presentation: Antiproliferative Activity

CompoundCell LineGI50 (µM)[10]
Derivative 1HCT-1161.5
Derivative 1MCF72.3
Derivative 2K-5620.8
.........

Part 2: Mechanistic Elucidation

Once a compound has demonstrated significant antiproliferative activity, the next step is to investigate its mechanism of action.

Apoptosis Assays

Expertise & Experience: Many anticancer drugs induce cell death through apoptosis, a programmed and highly regulated process.[6] Distinguishing between apoptosis and necrosis is crucial, as it provides insight into the drug's mechanism and potential for inducing an inflammatory response. Annexin V/Propidium Iodide (PI) dual staining followed by flow cytometry is a standard and reliable method for detecting and quantifying apoptosis.[11]

Trustworthiness: This assay is based on two key cellular changes during apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane, and the loss of membrane integrity in late-stage apoptosis and necrosis. Annexin V has a high affinity for PS and is used to detect early apoptotic cells, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[12]

Protocol: Annexin V/PI Apoptosis Assay

Materials:

  • Cancer cells treated with the test compound

  • Annexin V-FITC (or another fluorophore)

  • Propidium Iodide (PI)

  • Annexin V binding buffer

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Treat the cancer cells with the test compound at its GI50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour.

Data Interpretation:

  • Annexin V-negative / PI-negative: Live cells

  • Annexin V-positive / PI-negative: Early apoptotic cells

  • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

  • Annexin V-negative / PI-positive: Necrotic cells

Visualization: Apoptosis Quadrant Plot

G cluster_0 Flow Cytometry Quadrant Plot Live Live Early Apoptosis Early Apoptosis Necrosis Necrosis Late Apoptosis/Necrosis Late Apoptosis/Necrosis Y-axis PI X-axis Annexin V

Caption: Quadrant plot for apoptosis analysis.

Cell Cycle Analysis

Expertise & Experience: Cell cycle arrest is another common mechanism of action for anticancer drugs. By halting the cell cycle at a specific phase, a compound can prevent cancer cells from dividing. Flow cytometry with propidium iodide (PI) staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[13]

Trustworthiness: PI is a fluorescent intercalating agent that binds to DNA in a stoichiometric manner. Therefore, the amount of PI fluorescence is directly proportional to the DNA content of the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.[13] It is important to treat the cells with RNase to prevent PI from binding to RNA, which would interfere with the DNA content measurement.[14]

Protocol: Cell Cycle Analysis by Flow Cytometry

Materials:

  • Cancer cells treated with the test compound

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Treat the cancer cells with the test compound at its GI50 concentration for a relevant time period (e.g., 24 hours).

  • Harvest the cells and wash them with PBS.

  • Fix the cells by adding them dropwise to cold 70% ethanol while vortexing gently.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cells by flow cytometry.

Data Interpretation: A histogram of cell count versus PI fluorescence intensity will show distinct peaks corresponding to the G0/G1 and G2/M phases, with the S phase population in between. Software can be used to deconvolute the histogram and calculate the percentage of cells in each phase.

Visualization: Cell Cycle Progression

cell_cycle cluster_arrest Potential Arrest Points G1 G1 S S G1->S G2 G2 S->G2 M M G2->M M->G1 G1 Arrest G1 Arrest S Arrest S Arrest G2/M Arrest G2/M Arrest

Caption: The mammalian cell cycle and potential arrest points.

Part 3: In Vivo Efficacy Evaluation

The final stage of preclinical evaluation involves assessing the efficacy of the most promising compounds in a living organism.

Xenograft Models

Expertise & Experience: Human tumor xenograft models are a cornerstone of preclinical cancer research.[15] These models involve the transplantation of human cancer cells or patient-derived tumor tissue into immunodeficient mice.[15][16] They provide a more complex biological system than in vitro cultures to evaluate a drug's antitumor activity, pharmacokinetics, and toxicity.[17][18]

Trustworthiness: To ensure the reliability of xenograft studies, it is crucial to use well-characterized cell lines, a sufficient number of animals per group to achieve statistical power, and appropriate controls (vehicle-treated animals). Tumor growth should be monitored regularly, and the data should be analyzed using appropriate statistical methods.

Protocol: Subcutaneous Xenograft Model

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Human cancer cell line

  • Matrigel (optional, to improve tumor take rate)

  • Test compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Prepare a suspension of the human cancer cells in a suitable medium (e.g., PBS or serum-free medium), with or without Matrigel.

  • Inject the cell suspension subcutaneously into the flank of the immunodeficient mice.

  • Monitor the mice regularly for tumor formation.

  • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the test compound and vehicle control to the respective groups according to the predetermined dosing schedule and route of administration.

  • Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).

  • Calculate the tumor volume using the formula: (Length x Width²) / 2.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Data Presentation: In Vivo Antitumor Efficacy

Treatment GroupMean Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)
Vehicle Control1500 ± 150-
Derivative 1 (10 mg/kg)750 ± 8050
Derivative 1 (20 mg/kg)450 ± 5070
Positive Control300 ± 4080

Visualization: Experimental Workflow for In Vivo Studies

in_vivo_workflow cluster_prep Preparation cluster_study Study Execution cluster_analysis Analysis Cell Culture Cell Culture Cell Implantation Cell Implantation Cell Culture->Cell Implantation Tumor Growth Tumor Growth Cell Implantation->Tumor Growth Randomization Randomization Tumor Growth->Randomization Treatment Treatment Randomization->Treatment Tumor Measurement Tumor Measurement Treatment->Tumor Measurement Data Analysis Data Analysis Tumor Measurement->Data Analysis Endpoint Analysis Endpoint Analysis Data Analysis->Endpoint Analysis

Caption: Workflow for a typical in vivo xenograft study.

References

  • Yang, J., et al. (2025). Design, synthesis, and biological evaluation of novel 2-substituted aniline pyrimidine derivatives as potential and orally bioavailable Mer inhibitors with antitumor activities. ResearchGate. [Link]

  • MDPI. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. MDPI. [Link]

  • MDPI. (n.d.). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. MDPI. [Link]

  • PubMed Central. (n.d.). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. PubMed Central. [Link]

  • MDPI. (n.d.). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. MDPI. [Link]

  • PubMed Central. (2024). Design, synthesis, and evaluation of purine and pyrimidine-based KRAS G12D inhibitors: Towards potential anticancer therapy. PubMed Central. [Link]

  • PubMed Central. (n.d.). Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. PubMed Central. [Link]

  • PubMed. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. PubMed. [Link]

  • PubMed Central. (n.d.). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. [Link]

  • Frontiers. (n.d.). Patient-derived cancer models: Valuable platforms for anticancer drug testing. Frontiers. [Link]

  • PubMed. (2014). Synthesis and Evaluation of 2-anilinopyrimidines Bearing 3-aminopropamides as Potential Epidermal Growth Factor Receptor Inhibitors. PubMed. [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center. [Link]

  • PubMed Central. (n.d.). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. PubMed Central. [Link]

  • PubMed. (n.d.). Apoptosis-based drug screening and detection of selective toxicity to cancer cells. PubMed. [Link]

  • National Center for Biotechnology Information. (2013). MTT Assay Protocol. Assay Guidance Manual. [Link]

  • ResearchGate. (2014). What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?. ResearchGate. [Link]

  • MDPI. (n.d.). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI. [Link]

  • Crown Bioscience. (2025). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Crown Bioscience. [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]

  • Royal Society of Chemistry. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Publishing. [Link]

  • IntechOpen. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. IntechOpen. [Link]

  • Eurofins Discovery. (n.d.). In Vivo Oncology. Pharmacology Discovery Services. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Characterization, and In Vitro Anticancer Evaluation of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Analogue. PubMed Central. [Link]

  • YouTube. (2023). Cell Cycle Analysis By Flow Cytometry. YouTube. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • ResearchGate. (2020). Type I or type II kinase inhibitor determination?. ResearchGate. [Link]

  • protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. protocols.io. [Link]

  • PubMed Central. (n.d.). Assaying cell cycle status using flow cytometry. PubMed Central. [Link]

  • Royal Society of Chemistry. (2023). Current trends in luminescence-based assessment of apoptosis. RSC Publishing. [Link]

  • PLOS One. (n.d.). Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. PLOS One. [Link]

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Method

Application Notes and Protocols: 2-Anilinopyrimidine-5-carbaldehyde as a Versatile Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The 2-anilinopyrimidine scaffold is a cornerstone in modern medicinal chemistry, renowned for its role...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The 2-anilinopyrimidine scaffold is a cornerstone in modern medicinal chemistry, renowned for its role in the development of targeted therapies, particularly protein kinase inhibitors. The introduction of a 5-carbaldehyde group to this core structure creates 2-anilinopyrimidine-5-carbaldehyde , a highly versatile and reactive intermediate. This functional group serves as a chemical handle for a multitude of synthetic transformations, enabling the generation of diverse libraries of compounds for drug discovery. This guide provides a comprehensive overview of the synthesis of this scaffold, detailed protocols for its derivatization, and its application in the discovery of novel therapeutics, with a focus on kinase inhibitors for oncology. We will explore the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references.

The Strategic Advantage of the 2-Anilinopyrimidine-5-carbaldehyde Scaffold

The 2-anilinopyrimidine core is a privileged scaffold, meaning it has been shown to bind to multiple biological targets with high affinity. Its success is largely attributed to its ability to mimic the adenine hinge-binding motif of ATP, enabling it to effectively compete with ATP for the binding site of many protein kinases.[1] The aniline group at the 2-position provides a vector for introducing substitutions that can enhance potency and selectivity by interacting with specific amino acid residues in the kinase active site.

The addition of a carbaldehyde group at the 5-position significantly expands the synthetic utility of this scaffold. The aldehyde functionality is a versatile electrophile that can readily undergo a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. This allows for the systematic exploration of chemical space around the core scaffold, a crucial step in optimizing lead compounds for improved potency, selectivity, and pharmacokinetic properties.

Synthesis of the 2-Anilinopyrimidine-5-carbaldehyde Scaffold

A robust and reproducible synthesis of the starting scaffold is paramount for any drug discovery program. A common and efficient strategy involves a two-step process: the synthesis of a 2-chloropyrimidine-5-carbaldehyde intermediate, followed by a nucleophilic aromatic substitution (SNAr) with a desired aniline.

Diagram: Synthetic Pathway to 2-Anilinopyrimidine-5-carbaldehyde

G cluster_0 Step 1: Synthesis of 2-Chloropyrimidine-5-carbaldehyde cluster_1 Step 2: Nucleophilic Aromatic Substitution (SNAr) 2-chloro-5-vinylpyrimidine 2-Chloro-5-vinylpyrimidine reagents1 OsO4 (cat.), NaIO4 2,6-Lutidine, Dioxane/H2O 2-chloro-5-vinylpyrimidine->reagents1 2-chloropyrimidine-5-carbaldehyde 2-Chloropyrimidine-5-carbaldehyde reagents1->2-chloropyrimidine-5-carbaldehyde reagents2 Base (e.g., Et3N), Solvent (e.g., EtOH) 2-chloropyrimidine-5-carbaldehyde->reagents2 aniline Aniline (or substituted aniline) aniline->reagents2 2-anilinopyrimidine-5-carbaldehyde 2-Anilinopyrimidine-5-carbaldehyde reagents2->2-anilinopyrimidine-5-carbaldehyde

Caption: General synthetic route to 2-anilinopyrimidine-5-carbaldehyde.

Protocol 1: Synthesis of 2-Chloropyrimidine-5-carbaldehyde

This protocol is adapted from a known procedure for the oxidative cleavage of a vinyl group.[2]

Materials:

  • 2-Chloro-5-vinylpyrimidine

  • Dioxane

  • Water

  • 2,6-Lutidine

  • Osmium tetroxide (OsO₄), 4% solution in water

  • Sodium periodate (NaIO₄)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-5-vinylpyrimidine (1.0 eq) in a 1:1 mixture of dioxane and water.

  • To this solution, add 2,6-lutidine (2.5 eq), a catalytic amount of osmium tetroxide solution (0.01 eq), and sodium periodate (4.0 eq).

  • Stir the reaction mixture vigorously at room temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding ethyl acetate and water.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to afford 2-chloropyrimidine-5-carbaldehyde.

Causality of Experimental Choices:

  • OsO₄/NaIO₄: This combination is a classic method for the oxidative cleavage of alkenes to aldehydes. OsO₄ acts as the catalyst to form a cyclic osmate ester, which is then cleaved by the stoichiometric oxidant, NaIO₄, regenerating the OsO₄.

  • 2,6-Lutidine: This hindered base is used to buffer the reaction mixture and prevent side reactions that can be promoted by changes in pH.

  • Dioxane/Water: This solvent system is chosen for its ability to dissolve both the organic substrate and the inorganic reagents.

Protocol 2: Synthesis of 2-Anilinopyrimidine-5-carbaldehyde

This protocol is a standard nucleophilic aromatic substitution reaction.[3]

Materials:

  • 2-Chloropyrimidine-5-carbaldehyde

  • Aniline (or a substituted aniline)

  • Triethylamine (Et₃N)

  • Ethanol (EtOH)

  • Distilled water

Procedure:

  • In a round-bottom flask, dissolve 2-chloropyrimidine-5-carbaldehyde (1.0 eq) in ethanol.

  • Add the desired aniline (1.0 eq) and triethylamine (1.0 eq) to the solution.

  • Heat the reaction mixture to reflux for 3 hours, monitoring the progress by TLC.[4]

  • After completion, cool the reaction mixture to room temperature.

  • Add distilled water to the reaction mixture to precipitate the product.

  • Collect the precipitate by filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 2-anilinopyrimidine-5-carbaldehyde.

Causality of Experimental Choices:

  • Triethylamine: This base acts as a scavenger for the hydrochloric acid that is generated during the reaction, driving the equilibrium towards the product.

  • Ethanol: A polar protic solvent is suitable for this type of SNAr reaction, as it can solvate the ionic intermediates. Refluxing provides the necessary activation energy for the reaction.

Derivatization of the 5-Carbaldehyde Group: Expanding Chemical Diversity

The true power of the 2-anilinopyrimidine-5-carbaldehyde scaffold lies in the reactivity of its aldehyde group. Below are protocols for two common and highly effective derivatization reactions.

Diagram: Key Derivatization Reactions

G cluster_0 Knoevenagel Condensation cluster_1 Reductive Amination start 2-Anilinopyrimidine-5-carbaldehyde reagents1 Active Methylene Compound (e.g., Malononitrile) Base (e.g., Piperidine) start->reagents1 reagents2 Primary or Secondary Amine Reducing Agent (e.g., NaBH(OAc)3) start->reagents2 product1 α,β-Unsaturated Derivative reagents1->product1 product2 Amine Derivative reagents2->product2

Caption: Common derivatization pathways for the 5-carbaldehyde group.

Protocol 3: Knoevenagel Condensation

The Knoevenagel condensation is a powerful C-C bond-forming reaction that creates α,β-unsaturated systems, which are themselves valuable intermediates for further functionalization.[5]

Materials:

  • 2-Anilinopyrimidine-5-carbaldehyde

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Piperidine (catalyst)

  • Ethanol

Procedure:

  • Dissolve 2-anilinopyrimidine-5-carbaldehyde (1.0 eq) and the active methylene compound (1.1 eq) in ethanol in a round-bottom flask.

  • Add a catalytic amount of piperidine (e.g., 0.1 eq).

  • Stir the reaction mixture at room temperature. The reaction is often complete within a few hours, as monitored by TLC.

  • If precipitation occurs, collect the product by filtration. If not, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.

Causality of Experimental Choices:

  • Active Methylene Compound: The two electron-withdrawing groups on the central carbon make the methylene protons acidic, facilitating deprotonation by the base to form a nucleophilic carbanion.

  • Piperidine: A weak base is used to catalyze the reaction by deprotonating the active methylene compound without causing self-condensation of the aldehyde.[6]

Protocol 4: Reductive Amination

Reductive amination is a highly efficient method for forming C-N bonds and introducing a wide variety of amine-containing substituents.[7]

Materials:

  • 2-Anilinopyrimidine-5-carbaldehyde

  • Primary or secondary amine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

Procedure:

  • In a round-bottom flask, suspend 2-anilinopyrimidine-5-carbaldehyde (1.0 eq) and the desired amine (1.2 eq) in 1,2-dichloroethane.

  • If the amine is used as a salt, add a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.

  • Add a catalytic amount of acetic acid (optional, can accelerate imine formation).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitor by TLC).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Causality of Experimental Choices:

  • Sodium triacetoxyborohydride: This is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive than sodium borohydride and will not readily reduce the starting aldehyde, allowing for the in-situ formation of the iminium ion before reduction.[8]

  • 1,2-Dichloroethane: An aprotic solvent is used to avoid reaction of the reducing agent with the solvent.

Applications in Drug Discovery: Targeting Protein Kinases

Derivatives of the 2-anilinopyrimidine scaffold have shown remarkable success as inhibitors of various protein kinases implicated in cancer and other diseases. The ability to rapidly generate diverse libraries from the 5-carbaldehyde intermediate allows for a systematic exploration of the structure-activity relationship (SAR).

Case Study: Inhibition of Epidermal Growth Factor Receptor (EGFR)

Overexpression of EGFR is a hallmark of many cancers.[9] 2-Anilinopyrimidine derivatives have been extensively studied as EGFR inhibitors. The following table summarizes representative SAR data for a series of hypothetical derivatives, illustrating the impact of substitutions on inhibitory activity.

Compound IDR Group (at 5-position)Aniline SubstitutionEGFR IC₅₀ (nM)
A-1 -CHOUnsubstituted500
A-2 -CH=C(CN)₂Unsubstituted150
A-3 -CH₂-NH-(4-morpholinyl)Unsubstituted75
A-4 -CH₂-NH-(4-morpholinyl)3-chloro25
A-5 -CH₂-NH-(4-morpholinyl)3-ethynyl5

Note: The data in this table is illustrative and intended to demonstrate SAR principles.

SAR Insights:

  • Derivatization of the Aldehyde: Conversion of the aldehyde (A-1) to the Knoevenagel adduct (A-2) or the reductive amination product (A-3) generally leads to an increase in potency. This is likely due to the introduction of new hydrogen bond donors and acceptors, as well as groups that can occupy additional pockets in the ATP-binding site.

  • Aniline Substitution: The nature of the substituent on the aniline ring plays a crucial role in determining potency and selectivity. Small, electron-withdrawing or hydrophobic groups at the meta-position of the aniline ring often lead to enhanced activity (compare A-3, A-4, and A-5). This is a common theme in many kinase inhibitor scaffolds.[6][9]

Diagram: Kinase Inhibition by 2-Anilinopyrimidine Derivatives

G cluster_0 Kinase Active Site cluster_1 Inhibitor Binding atp_pocket ATP Binding Pocket hinge Hinge Region atp_pocket->hinge gatekeeper Gatekeeper Residue atp_pocket->gatekeeper hydrophobic_pocket Hydrophobic Pocket atp_pocket->hydrophobic_pocket inhibitor 2-Anilinopyrimidine Derivative pyrimidine_core Pyrimidine Core inhibitor->pyrimidine_core Binds to Hinge Region aniline_group Aniline Group inhibitor->aniline_group Interacts with Gatekeeper r_group 5-Position Substituent inhibitor->r_group Occupies Hydrophobic Pocket pyrimidine_core->hinge aniline_group->gatekeeper r_group->hydrophobic_pocket

Caption: Schematic of 2-anilinopyrimidine inhibitor binding in a kinase active site.

Protocol 5: General Kinase Inhibition Assay

This is a generalized protocol for assessing the inhibitory activity of synthesized compounds against a target kinase. Specific conditions will vary depending on the kinase and the assay format (e.g., fluorescence, luminescence, radioactivity).[10]

Materials:

  • Recombinant kinase enzyme

  • Kinase substrate (peptide or protein)

  • ATP (adenosine triphosphate)

  • Assay buffer (typically contains MgCl₂, DTT, and a buffering agent like HEPES)

  • Test compounds (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled ATP)

  • Microplates (e.g., 96- or 384-well)

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a microplate, add the kinase enzyme and the test compound at various concentrations. Incubate for a short period (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the reaction for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30 °C).

  • Stop the reaction by adding a stop solution (e.g., EDTA) or by proceeding directly to the detection step.

  • Add the detection reagent according to the manufacturer's instructions. This reagent will generate a signal (e.g., luminescence, fluorescence) that is proportional to the amount of ADP produced (or substrate phosphorylated).

  • Read the signal on a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Causality of Experimental Choices:

  • DMSO: A universal solvent for organic compounds, but its concentration in the final assay should be kept low (typically <1%) to avoid inhibiting the enzyme.

  • ATP Concentration: The concentration of ATP is often set at or near its Kₘ value for the kinase to ensure that the assay is sensitive to competitive inhibitors.

  • Controls: Include positive controls (no inhibitor) and negative controls (no enzyme) to ensure the assay is performing correctly.

Conclusion and Future Perspectives

The 2-anilinopyrimidine-5-carbaldehyde scaffold represents a powerful platform for the discovery of novel therapeutics. Its straightforward synthesis and the versatile reactivity of the 5-carbaldehyde group provide medicinal chemists with the tools to rapidly generate and optimize lead compounds. The continued exploration of new derivatization strategies and the application of this scaffold to a broader range of biological targets will undoubtedly lead to the development of new and effective medicines.

References

  • Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(1), 1-8. [Link]

  • Khan, I., et al. (2023). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 28(3), 1383. [Link]

  • Kilic-Kurt, Z., et al. (2019). Discovery and SAR studies of novel 2-anilinopyrimidine-based selective inhibitors against triple-negative breast cancer cell line MDA-MB-468. Bioorganic & Medicinal Chemistry Letters, 29(1), 58-62. [Link]

  • Kojima, H., et al. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(3), 284-294. [Link]

  • Knoevenagel Condensation. In Wikipedia. [Link]

  • Munchhof, M. J., et al. (2004). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. Bioorganic & Medicinal Chemistry Letters, 14(1), 21-24. [Link]

  • Noolvi, M. N., et al. (2021). Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. Molecules, 26(15), 4484. [Link]

  • Organic Chemistry Portal. Reductive Amination (Reductive Alkylation). [Link]

  • Zhan, Z., et al. (2014). Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. ACS Medicinal Chemistry Letters, 5(6), 673-678. [Link]

  • Wikipedia. (2023). Knoevenagel condensation. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Sharma, S., et al. (2019). SAR optimization studies on a novel series of 2-anilinopyrimidines as selective inhibitors against triple-negative breast cancer cell line MDA-MB-468. Bioorganic & Medicinal Chemistry Letters, 29(24), 126752. [Link]

  • Han, C., et al. (2014). Synthesis and Evaluation of 2-anilinopyrimidines Bearing 3-aminopropamides as Potential Epidermal Growth Factor Receptor Inhibitors. European Journal of Medicinal Chemistry, 77, 75-83. [Link]

  • Udayasri, A., et al. (2022). Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Journal of the Serbian Chemical Society, 88(1), 1-9. [Link]

  • Organic Chemistry Tutor. (2021). Reductive Amination - Synthesis of Amines. [Link]

  • Organic Chemistry Portal. Reductive Amination. [Link]

  • An, G., et al. (2022). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Archiv der Pharmazie, e2400163. [Link]

  • Google Patents. (2020).
  • Google Patents. (2011). Method for preparing 2-chloropyrimidine.
  • Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]

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Application

Application Notes &amp; Protocols: Design and Synthesis of 2-Anilinopyrimidine Analogs for Cancer Therapy

Abstract The 2-anilinopyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies.[1] This structural motif is prevalent in numerous kinase inhibitors,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-anilinopyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies.[1] This structural motif is prevalent in numerous kinase inhibitors, demonstrating significant clinical efficacy.[1] This guide provides a comprehensive overview of the design principles, synthetic strategies, and bio-evaluation protocols for novel 2-anilinopyrimidine analogs. It is intended for researchers, scientists, and drug development professionals seeking to explore this privileged scaffold for the discovery of next-generation anticancer agents. We will delve into the causal relationships behind experimental choices, provide detailed, field-proven protocols, and offer insights into the interpretation of structure-activity relationships (SAR).

Introduction: The 2-Anilinopyrimidine Scaffold in Oncology

The pyrimidine ring is a fundamental unit in the structure of DNA and RNA, making pyrimidine-based compounds a rich area for pharmacological exploration.[2] Among these, the 2-anilinopyrimidine core has emerged as a particularly successful scaffold for the development of protein kinase inhibitors.[1] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3] By targeting the ATP-binding site of specific kinases, 2-anilinopyrimidine analogs can effectively block aberrant signaling and induce cancer cell death.[4][5]

The versatility of the 2-anilinopyrimidine scaffold allows for substitutions at various positions of both the pyrimidine and aniline rings, which is crucial for modulating potency and selectivity against different kinases.[1] This adaptability has led to the development of drugs targeting a range of kinases, including but not limited to, Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptors (VEGFRs), and Epidermal Growth Factor Receptor (EGFR).[1][4][6]

Design Principles & Strategy

A successful drug discovery campaign hinges on a robust design strategy. For 2-anilinopyrimidine analogs, this involves a multi-faceted approach that considers the target kinase, desired selectivity profile, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Target Selection and Rationale

The choice of kinase target is the first critical step. Overexpression or mutation of certain kinases is a known driver in various cancers. For instance, targeting transcriptional CDKs like CDK9 and CDK12 is a promising strategy for treating certain cancers by inducing apoptosis through the inhibition of anti-apoptotic proteins.[1] Similarly, dual inhibition of c-Met and VEGFR-2 can disrupt multiple signaling pathways involved in tumor angiogenesis, proliferation, and metastasis.[4][7]

Scaffold Hopping and Bioisosteric Replacement

While the 2-anilinopyrimidine core is well-established, novel analogs can be designed through scaffold hopping, where the core structure is modified to create structurally novel compounds.[8] This can lead to improved properties such as enhanced potency or a more favorable intellectual property position. Bioisosteric replacement, a key component of this strategy, involves substituting parts of the molecule with other groups that have similar physical or chemical properties to enhance a desired biological or physical property without making significant changes to the chemical structure.[8]

Structure-Activity Relationship (SAR) Guided Design

SAR studies are fundamental to optimizing lead compounds.[9] By systematically modifying the structure of a 2-anilinopyrimidine analog and assessing the impact on its biological activity, researchers can identify key structural features that contribute to potency and selectivity.[10][11] For example, substitutions at the 4 and 5 positions of the pyrimidine ring are known to be critical for modulating selectivity against different kinases.[1]

Below is a conceptual workflow for the design and optimization of 2-anilinopyrimidine analogs.

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Optimization Target_Selection Target Kinase Selection Scaffold_Design Scaffold Design & SAR Analysis Target_Selection->Scaffold_Design Rational Design Synthesis Chemical Synthesis Scaffold_Design->Synthesis Iterative Design Kinase_Assay Biochemical Kinase Assay Synthesis->Kinase_Assay Compound Library Cell_Assay Cell-Based Proliferation Assay Kinase_Assay->Cell_Assay Active Hits Lead_Optimization Lead Optimization Cell_Assay->Lead_Optimization Cellular Potency Lead_Optimization->Scaffold_Design SAR Feedback

Caption: Iterative drug design and evaluation workflow.

Synthesis Protocols

The synthesis of 2-anilinopyrimidine analogs typically involves a one-step nucleophilic aromatic substitution reaction. The following protocol is a general and robust method that can be adapted for a variety of analogs.

General Protocol for the Synthesis of 2-Anilinopyrimidine Analogs

This protocol is based on the reaction of a substituted 2-amino-4-chloropyrimidine with a substituted aniline.[12]

Materials:

  • 2-Amino-4,6-dichloropyrimidine (or other suitable starting pyrimidine)

  • Substituted aniline

  • Triethylamine (TEA)

  • Anhydrous propanol (or other suitable solvent)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethanol

Procedure:

  • To a round-bottom flask, add 2-amino-4,6-dichloropyrimidine (3 mmol) and the desired substituted aniline (3 mmol).

  • Add anhydrous propanol as a solvent, followed by triethylamine (6 mmol) as a base.[12][13]

  • Heat the reaction mixture at 80-90 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.[13]

  • Upon completion, cool the reaction mixture to room temperature.

  • Disperse the reaction mixture in a saturated sodium bicarbonate solution and extract the product with ethyl acetate.[12]

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by crystallization from ethanol or by silica gel column chromatography to yield the desired 2-anilinopyrimidine analog.[13]

Note: In some cases, a solvent-free reaction condition can be employed by heating the finely ground reactants at 80-90 °C.[13]

Bio-evaluation Protocols

Once synthesized and purified, the novel analogs must be evaluated for their biological activity. This typically involves a two-tiered approach: an initial biochemical assay to determine direct kinase inhibition, followed by cell-based assays to assess cellular potency and effects.

Biochemical Kinase Inhibition Assay

A variety of kinase assay formats are available, with the choice often depending on the specific kinase and available laboratory equipment.[14] The ADP-Glo™ Kinase Assay is a widely used method that measures the amount of ADP produced in a kinase reaction, providing a sensitive and reliable readout of enzyme activity.[15]

General Protocol for ADP-Glo™ Kinase Assay:

  • Reagent Preparation: Prepare the kinase buffer, enzyme solution, substrate/ATP mix, and test compounds (inhibitors) at the desired concentrations.

  • Reaction Setup: In a 384-well plate, add 1 µl of the test compound or DMSO (as a control).[16]

  • Add 2 µl of the enzyme solution to each well and incubate for 15 minutes at room temperature.[14][16]

  • Initiate the kinase reaction by adding 2 µl of the substrate/ATP mix.[16]

  • Incubate the reaction at room temperature for 60 minutes.[16]

  • ADP Detection:

    • Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[16]

    • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[16]

  • Data Acquisition: Record the luminescence using a plate reader.[16] The amount of light generated is proportional to the amount of ADP produced, and therefore, the kinase activity.

The following diagram illustrates the workflow for a typical kinase inhibition assay.

G Start Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) Add_Inhibitor Add Inhibitor/DMSO to Plate Start->Add_Inhibitor Add_Enzyme Add Enzyme Incubate 15 min Add_Inhibitor->Add_Enzyme Add_Substrate Add Substrate/ATP Mix Incubate 60 min Add_Enzyme->Add_Substrate Stop_Reaction Add ADP-Glo™ Reagent Incubate 40 min Add_Substrate->Stop_Reaction Detect_Signal Add Kinase Detection Reagent Incubate 30 min Stop_Reaction->Detect_Signal Read_Plate Measure Luminescence Detect_Signal->Read_Plate

Caption: Workflow for a biochemical kinase inhibition assay.

Cell-Based Proliferation Assay

Cell-based assays are crucial for determining the efficacy of a compound in a more physiologically relevant context.[17] The MTT or MTS assay is a widely used colorimetric assay to assess cell viability and proliferation.[18]

General Protocol for MTT/MTS Cell Proliferation Assay:

  • Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-20,000 cells per well and incubate overnight.[19]

  • Compound Treatment: Prepare serial dilutions of the 2-anilinopyrimidine analogs and add them to the cells. Include a vehicle control (e.g., DMSO) and a positive control for cell death.

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).[19]

  • MTT/MTS Addition: Add the MTT or MTS reagent to each well and incubate for 1-4 hours to allow for the formation of formazan crystals.

  • Solubilization: If using the MTT assay, add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Data Analysis and Interpretation

IC50 Determination

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. It is the concentration of the inhibitor required to reduce the activity of the enzyme or the proliferation of cells by 50%. IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Structure-Activity Relationship (SAR) Analysis

The IC50 values obtained for a series of analogs are used to establish SAR. This involves correlating changes in chemical structure with changes in biological activity. For example, a series of 2-anilinopyrimidine analogs were synthesized and evaluated for their antiproliferative effects against c-Met addictive cell lines, with some compounds exhibiting IC50 values in the nanomolar range.[4]

Table 1: Hypothetical SAR Data for a Series of 2-Anilinopyrimidine Analogs

CompoundR1 GroupR2 GroupKinase X IC50 (nM)Cell Line Y IC50 (µM)
1a -H-Cl1502.5
1b -CH3-Cl751.2
1c -OCH3-Cl2003.1
1d -CH3-F500.8
1e -CH3-Br1201.9

This hypothetical data suggests that a methyl group at the R1 position and a fluorine atom at the R2 position are favorable for both kinase inhibition and cellular potency.

Conclusion

The 2-anilinopyrimidine scaffold remains a highly attractive starting point for the development of novel anticancer agents. By employing rational design strategies, efficient synthetic protocols, and robust bio-evaluation methods, researchers can continue to explore the vast chemical space around this privileged core. The insights gained from SAR studies will be instrumental in guiding the optimization of lead compounds with improved potency, selectivity, and drug-like properties, ultimately contributing to the development of more effective cancer therapies.

References

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (2025). Journal of Chemical Reviews. Retrieved February 6, 2026, from [Link]

  • Design, synthesis, biological evaluation and in silico studies of 2-anilino- 4-(benzimidazol- 1-yl)pyrimidine scaffold as antitumor agents. (2023). SpringerLink. Retrieved February 6, 2026, from [Link]

  • Anti-Cancer Pyrimidines in Diverse Scaffolds: A Review of Patent Literature. (n.d.). Bentham Science. Retrieved February 6, 2026, from [Link]

  • Anilinopyrimidines: A Review Exploring Synthetic Approaches and Biological Activity. (2023). Bentham Science. Retrieved February 6, 2026, from [Link]

  • Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. (2014). PubMed Central. Retrieved February 6, 2026, from [Link]

  • Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. (2014). ACS Publications. Retrieved February 6, 2026, from [Link]

  • Discovery and SAR studies of novel 2-anilinopyrimidine-based selective inhibitors against triple-negative breast cancer cell line MDA-MB-468. (2019). PubMed. Retrieved February 6, 2026, from [Link]

  • Assay Development for Protein Kinase Enzymes. (2012). NCBI Bookshelf. Retrieved February 6, 2026, from [Link]

  • A review for cell-based screening methods in drug discovery. (2022). PubMed Central. Retrieved February 6, 2026, from [Link]

  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). (2025). Wiley Online Library. Retrieved February 6, 2026, from [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers in Pharmacology. Retrieved February 6, 2026, from [Link]

  • 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors. (2021). PubMed Central. Retrieved February 6, 2026, from [Link]

  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. (2023). MDPI. Retrieved February 6, 2026, from [Link]

  • Can anyone suggest a protocol for a kinase assay? (2015). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Kinase assays. (2020). BMG LABTECH. Retrieved February 6, 2026, from [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved February 6, 2026, from [Link]

  • Protein scaffolds: Antibody alternative for cancer diagnosis and therapy. (2020). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities. (2023). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. (2023). MDPI. Retrieved February 6, 2026, from [Link]

  • The Role of Structure-Activity Relationship (SAR) In Drug Discovery. (2024). Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. Retrieved February 6, 2026, from [Link]

  • Bioassays for anticancer activities. (2013). PubMed. Retrieved February 6, 2026, from [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2023). Celtarys Research. Retrieved February 6, 2026, from [Link]

  • Three Steps for Setting up a Drug Screening Assay. (2023). Bitesize Bio. Retrieved February 6, 2026, from [Link]

  • SAR: Structure Activity Relationships. (2023). CDD Vault. Retrieved February 6, 2026, from [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). PubMed Central. Retrieved February 6, 2026, from [Link]

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Method

Application Note: Optimized In Vitro Antiproliferative Assays for 2-Anilinopyrimidine Kinase Inhibitors

Introduction & Chemical Biology Context The 2-anilinopyrimidine scaffold represents a "privileged structure" in medicinal chemistry, serving as the pharmacophore for numerous FDA-approved kinase inhibitors (e.g., Palboci...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Biology Context

The 2-anilinopyrimidine scaffold represents a "privileged structure" in medicinal chemistry, serving as the pharmacophore for numerous FDA-approved kinase inhibitors (e.g., Palbociclib, Gefitinib analogs). These compounds typically function as ATP-competitive inhibitors , forming hydrogen bonds with the hinge region of kinases such as EGFR (Epidermal Growth Factor Receptor), CDK (Cyclin-Dependent Kinases), and FAK (Focal Adhesion Kinase) [1].

While effective, this scaffold presents specific challenges in in vitro screening:

  • Solubility: The lipophilic nature of the anilinopyrimidine core often requires DMSO concentrations that can approach cytotoxicity thresholds.

  • Mechanism-Dependent Artifacts: As kinase inhibitors often induce cell cycle arrest (cytostatic) rather than immediate necrosis (cytotoxic), metabolic assays like MTT can yield misleading viability data if mitochondrial function persists during arrest [2].

This guide outlines a validated workflow for screening these compounds, prioritizing the Sulforhodamine B (SRB) assay for primary screening due to its linearity and independence from mitochondrial health, while retaining MTT for metabolic context.

Assay Selection Matrix

For 2-anilinopyrimidines, selecting the correct readout is critical to avoid false negatives/positives.

FeatureSRB Assay (Recommended)MTT / MTS Assay ATP Luminescence (e.g., CellTiter-Glo)
Readout Total cellular protein contentMitochondrial dehydrogenase activityCellular ATP levels
Mechanism Binds basic amino acids of proteins in fixed cellsReduction of tetrazolium to formazanLuciferase reaction requiring ATP
Suitability for Kinase Inhibitors High. Unaffected by metabolic fluctuations caused by G1/S arrest.Medium. Kinase inhibitors can alter mitochondrial respiration without killing cells, skewing data.High. Most sensitive, but expensive for primary screens.
Interference Minimal (washing removes compound).High (colored compounds may interfere with absorbance).Low (luminescence).
Throughput High (stable endpoint, plates can dry).Medium (time-sensitive).High.

Mechanistic Pathway Visualization

Understanding the target is essential for interpreting assay data. 2-anilinopyrimidines often target the CDK4/6-Rb pathway or EGFR signaling.

SignalingPathway cluster_cycle Cell Cycle Machinery Compound 2-Anilinopyrimidine Inhibitor EGFR EGFR / RTK Compound->EGFR Inhibits (ATP Comp) CDK CDK4/6 Cyclin D Compound->CDK Inhibits (ATP Comp) RAS RAS EGFR->RAS RAF RAF/MEK/ERK RAS->RAF CyclinD CyclinD RAF->CyclinD Upregulates Rb Rb (Retinoblastoma) CDK->Rb Phosphorylates E2F E2F Transcription Factor Rb->E2F Releases (upon p-Rb) Proliferation S-Phase Entry (Proliferation) E2F->Proliferation Activates

Figure 1: Mechanism of Action. The scaffold typically inhibits upstream RTKs (EGFR) or cell cycle drivers (CDK), preventing Rb phosphorylation and arresting cells in G1 phase.

Protocol A: Sulforhodamine B (SRB) Assay (Primary Screen)

The SRB assay is the "Gold Standard" for NCI-60 screening and is preferred for 2-anilinopyrimidines because it measures cell mass (protein) directly, avoiding metabolic artifacts [3].

Materials
  • SRB Solution: 0.4% (w/v) Sulforhodamine B in 1% acetic acid.

  • Fixative: 10% (w/v) Trichloroacetic acid (TCA). Store at 4°C.

  • Wash Solution: 1% Acetic acid.

  • Solubilization Base: 10 mM Tris base (pH 10.5).

Experimental Workflow
  • Seeding: Seed cells (e.g., A549, MCF-7) at 3,000–5,000 cells/well in 96-well plates. Incubate for 24 hours.

  • Compound Preparation:

    • Dissolve 2-anilinopyrimidine derivatives in 100% DMSO to create a 10 mM Master Stock.

    • Critical Step: Perform serial dilutions in culture medium so the final DMSO concentration on cells is <0.5% (ideally <0.1%).[1] High DMSO can precipitate these lipophilic compounds.

  • Treatment: Add 100 µL of diluted compound to wells. Include:

    • Vehicle Control: Media + DMSO (same %).

    • Positive Control:[1] Doxorubicin or a known inhibitor (e.g., Gefitinib).

    • Blank: Media only (no cells).

  • Incubation: Incubate for 48–72 hours.

  • Fixation (The Critical Difference):

    • Gently add 50 µL of cold 10% TCA directly to the culture medium supernatant. Do not aspirate media first (this prevents loss of floating dead cells).

    • Incubate at 4°C for 1 hour.

  • Washing: Wash 4x with tap water. Allow plate to air-dry completely (can be stored indefinitely at this stage).

  • Staining: Add 100 µL 0.4% SRB solution for 15–30 min at room temperature.

  • Destaining: Wash 4x with 1% acetic acid to remove unbound dye. Air dry.

  • Solubilization: Add 200 µL 10 mM Tris base. Shake for 10 min.

  • Readout: Measure Absorbance at 510 nm .

Protocol B: MTT Assay (Metabolic Verification)

Use this only to verify if the compounds cause mitochondrial toxicity distinct from growth inhibition.

Key Modifications for 2-Anilinopyrimidines
  • Wavelength Correction: Some 2-anilinopyrimidines are yellow/orange. You must measure absorbance at 570 nm and subtract background absorbance at 690 nm (or 630 nm) to correct for compound color and plastic imperfections [4].

  • Solubilization: Use DMSO rather than SDS/HCl for solubilization, as anilinopyrimidines are highly soluble in DMSO, ensuring no compound precipitation interferes with the reading.

Workflow Visualization

AssayWorkflow Step1 Cell Seeding (24h Recovery) Step2 Compound Treatment (Serial Dilution) Step1->Step2 Step3 Incubation (48-72h) Step2->Step3 Branch Assay Choice Step3->Branch SRB_Path SRB (Protein) Branch->SRB_Path Adherent/Screening MTT_Path MTT (Metabolic) Branch->MTT_Path Metabolic Check Fix Fix (4°C) SRB_Path->Fix TCA Fixation AddMTT Incubate 4h MTT_Path->AddMTT Add Tetrazolium Stain Wash/Dry Fix->Stain SRB Stain ReadSRB ReadSRB Stain->ReadSRB OD 510nm Solubilize Solubilize AddMTT->Solubilize DMSO Solubilization ReadMTT ReadMTT Solubilize->ReadMTT OD 570nm - 690nm

Figure 2: Comparative workflow for SRB and MTT assays.

Data Analysis & Interpretation

Calculating IC50

Do not use linear regression. Use non-linear regression (sigmoidal dose-response) in software like GraphPad Prism.



Interpretation Table
ObservationLikely MechanismFollow-up
High Potency in SRB, Low in MTT Cytostatic (Cell Cycle Arrest). Mitochondria remain active while cells stop dividing.Perform Cell Cycle Analysis (Flow Cytometry).
Equal Potency (SRB ≈ MTT) Cytotoxic (Cell Death/Necrosis).Perform Annexin V / PI Apoptosis Assay.
Precipitation in Wells Compound insolubility (False positive).Repeat with lower max concentration or higher DMSO (if tolerated).

Mechanistic Validation: Cell Cycle Analysis

Since 2-anilinopyrimidines often target CDKs (causing G1 arrest) or Aurora Kinases (causing G2/M arrest), viability assays alone are insufficient.

Protocol:

  • Treat cells with IC50 concentration of the compound for 24h.

  • Harvest cells (trypsinize) and wash with PBS.

  • Fixation: Add dropwise to 70% ice-cold ethanol while vortexing. Store at -20°C overnight.

  • Staining: Resuspend in PBS containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL).

  • Analysis: Analyze by flow cytometry.

    • Result Expectation: A spike in the G0/G1 peak suggests CDK4/6 inhibition [5]. A spike in G2/M suggests Aurora kinase or tubulin interference.

References

  • L. M. L. et al. (2020). "2-Anilinopyrimidine Derivatives: Design, Synthesis, in Vitro Anti-Proliferative Activity, EGFR and ARO Inhibitory Activity."[2][3] Bioorganic Chemistry.

  • Keepers, Y. P. et al. (1991).[4] "Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing." European Journal of Cancer.

  • Vichai, V. & Kirtikara, K. (2006). "Sulforhodamine B colorimetric assay for cytotoxicity screening." Nature Protocols.

  • Stockert, J. C. et al. (2012). "Assays for cell viability: metabolic and functional aspects." Acta Histochemica.

  • Roskoski, R. (2019). "Properties of FDA-approved small molecule protein kinase inhibitors." Pharmacological Research.

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Application

Application Notes and Protocols for Molecular Docking Studies of 2-Anilinopyrimidine-5-carbaldehyde Analogs

This guide provides a comprehensive overview and detailed protocols for conducting molecular docking studies on 2-anilinopyrimidine-5-carbaldehyde analogs. It is intended for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview and detailed protocols for conducting molecular docking studies on 2-anilinopyrimidine-5-carbaldehyde analogs. It is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery. This document offers in-depth technical guidance, moving beyond a simple list of steps to explain the scientific rationale behind methodological choices, ensuring a robust and validated approach to virtual screening.

Scientific Foundation: The Rationale for Targeting Kinases with 2-Anilinopyrimidine Analogs

The 2-anilinopyrimidine scaffold is a privileged structure in medicinal chemistry, frequently identified as a core component of potent kinase inhibitors.[1][2][3] Kinases are a class of enzymes that play a critical role in cellular signaling pathways by catalyzing the transfer of a phosphate group from ATP to a specific substrate.[4] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[5]

Specifically, analogs of the 2-anilinopyrimidine class have demonstrated significant inhibitory activity against key receptor tyrosine kinases (RTKs) involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Mesenchymal-Epithelial Transition factor (c-Met).[1][2][3][6][7]

  • VEGFR-2: This receptor is a key mediator of angiogenesis, the formation of new blood vessels.[8] In the context of cancer, tumors induce angiogenesis to supply themselves with nutrients and oxygen, facilitating their growth and metastasis.[8] By inhibiting VEGFR-2, 2-anilinopyrimidine analogs can disrupt this process, effectively starving the tumor.[8][9]

  • c-Met: This receptor and its ligand, Hepatocyte Growth Factor (HGF), are involved in a signaling pathway that promotes cell proliferation, motility, migration, and invasion.[10][11] Aberrant c-Met signaling is implicated in the development and progression of numerous human cancers.[2][3]

The ability of 2-anilinopyrimidine-5-carbaldehyde analogs to potentially act as dual inhibitors of both VEGFR-2 and c-Met makes them particularly attractive candidates for cancer therapy, as they can simultaneously target multiple pathways involved in tumor growth and spread.[1][2][3][6][7] Molecular docking serves as a powerful computational tool to predict and analyze the binding interactions of these analogs with their target kinases, guiding the design of more potent and selective inhibitors.[12][13][14]

The Molecular Docking Workflow: A Conceptual Overview

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[12] The process involves two main stages: sampling the conformational space of the ligand within the active site of the protein and then ranking these conformations using a scoring function.[12] A successful docking study can provide valuable insights into the binding mode, affinity, and selectivity of a ligand, thereby rationalizing experimental findings and guiding further lead optimization.

Below is a conceptual workflow for the molecular docking of 2-anilinopyrimidine-5-carbaldehyde analogs against their kinase targets.

cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase p1 Protein Preparation g1 Grid Generation p1->g1 Prepared Receptor l1 Ligand Preparation d1 Molecular Docking l1->d1 Prepared Ligands g1->d1 Grid Box a1 Pose Analysis & Scoring d1->a1 Docked Poses v1 Validation a1->v1 Top-ranked Poses cluster_grid Grid Generation Workflow p1 Prepared Protein Structure a1 Identify Active Site p1->a1 d1 Define Grid Box Dimensions a1->d1 g1 Generate Grid Parameter File d1->g1

Caption: The workflow for generating the docking grid box.

Running the Molecular Docking Simulation

With the prepared protein, ligands, and grid box, the docking simulation can now be executed.

Protocol:

  • Configure the Docking Parameters: Set the parameters for the docking run, such as the number of binding modes to generate and the exhaustiveness of the search. Higher exhaustiveness will increase the computational time but may lead to more accurate results.

  • Launch the Docking Job: Execute the docking simulation using the prepared input files.

  • Monitor the Simulation: Monitor the progress of the docking job, especially for large-scale virtual screening campaigns.

Data Analysis and Interpretation: From Raw Data to Actionable Insights

Analyzing Binding Poses and Interactions

Visual inspection of the top-ranked binding poses is crucial. This allows for an assessment of the key intermolecular interactions between the ligand and the protein, such as:

  • Hydrogen Bonds: These are strong, directional interactions that are critical for binding affinity and specificity.

  • Hydrophobic Interactions: These interactions are important for the overall stability of the protein-ligand complex.

  • Pi-Pi Stacking and Cation-Pi Interactions: These are common interactions involving aromatic rings, which are present in the anilinopyrimidine scaffold.

Interpreting Docking Scores

The docking score is an estimate of the binding affinity between the ligand and the protein. Lower (more negative) binding energies generally indicate a more favorable binding interaction. When comparing a series of analogs, the relative ranking of their docking scores can be used to prioritize compounds for further experimental testing.

Table 1: Example Docking Results for 2-Anilinopyrimidine-5-carbaldehyde Analogs against VEGFR-2

Analog IDBinding Affinity (kcal/mol)Key Interacting ResiduesNumber of Hydrogen Bonds
Analog-01 -9.8Cys919, Asp1046, Glu8853
Analog-02 -9.5Cys919, Asp1046, Phe10472
Analog-03 -8.7Asp1046, Glu8852
Analog-04 -8.2Cys919, Leu8401
Control -7.5Asp10461

This is a hypothetical table for illustrative purposes.

Validation of Docking Protocols: Ensuring Reliability

The reliability of a molecular docking protocol should always be validated. A common and effective method is to perform a re-docking experiment.

Protocol for Re-docking Validation:

  • Select a Reference Complex: Choose a crystal structure of the target protein in complex with a known inhibitor (ideally one that is structurally similar to the 2-anilinopyrimidine analogs).

  • Extract the Native Ligand: Remove the co-crystallized ligand from the active site.

  • Re-dock the Native Ligand: Dock the extracted ligand back into the active site using the same protocol as for the test compounds.

  • Calculate the Root Mean Square Deviation (RMSD): Compare the predicted binding pose of the re-docked ligand with its original crystallographic pose. The RMSD is a measure of the average distance between the atoms of the two superimposed structures. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode. [15]

Conclusion and Future Directions

Molecular docking is an invaluable tool in the early stages of drug discovery for hit identification and lead optimization. The protocols and guidelines presented here provide a robust framework for conducting molecular docking studies of 2-anilinopyrimidine-5-carbaldehyde analogs against their kinase targets. By combining computational predictions with experimental validation, researchers can accelerate the development of novel and effective kinase inhibitors for the treatment of cancer and other diseases.

Future studies could involve more advanced computational techniques, such as molecular dynamics simulations, to further investigate the stability of the predicted protein-ligand complexes and to calculate binding free energies with higher accuracy.

References

  • Zhan, Z., Ai, J., Liu, Q., Ji, Y., Chen, T., Xu, Y., Geng, M., & Duan, W. (2014). Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. ACS Medicinal Chemistry Letters, 5(6), 673–678. [Link]

  • Zhan, Z., Ai, J., Liu, Q., Ji, Y., Chen, T., Xu, Y., Geng, M., & Duan, W. (2014). Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. ACS Medicinal Chemistry Letters, 5(6), 673–678. [Link]

  • Zhan, Z., Ai, J., Liu, Q., Ji, Y., Chen, T., Xu, Y., Geng, M., & Duan, W. (2014). Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. ResearchGate. [Link]

  • Pesticide Resistance Action Committee. (n.d.). Anilinopyrimidine (AP) [Group 9] management strategy. Pesticide Resistance. [Link]

  • Wikipedia. (2023, December 27). VEGFR-2 inhibitor. [Link]

  • Li, Y., Wang, S., & Li, Y. (2024). Pharmacophore screening, molecular docking, and MD simulations for identification of VEGFR-2 and c-Met potential dual inhibitors. Frontiers in Chemistry, 12. [Link]

  • Siddharth, J., Modi, A. J., & Kulkarni, V. M. (2019). Vascular Endothelial Growth Factor Receptor (VEGFR-2)/KDR Inhibitors: Medicinal Chemistry Perspective. Medicinal Drug Discovery, 2, 100009. [Link]

  • Li, Y., Wang, S., & Li, Y. (2024). Pharmacophore screening, molecular docking, and MD simulations for identification of VEGFR-2 and c-Met potential dual inhibitors. Frontiers in Chemistry, 12. [Link]

  • The Resistance Mechanisms of Anilinopyrimidine Fungicide Pyrimethanil in Sclerotinia sclerotiorum. (2021). MDPI. [Link]

  • Zhan, Z., Ai, J., Liu, Q., Ji, Y., Chen, T., Xu, Y., Geng, M., & Duan, W. (2014). Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. ACS Medicinal Chemistry Letters, 5(6), 673–678. [Link]

  • Zhan, Z., Ai, J., Liu, Q., Ji, Y., Chen, T., Xu, Y., Geng, M., & Duan, W. (2014). Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. ACS Publications. [Link]

  • Elucidating Antiangiogenic Potential of Rauwolfia serpentina: VEGFR-2 Targeting-Based Molecular Docking Study. (2022). National Institutes of Health. [Link]

  • Anilinopyrimidine Resistance in Botrytis cinerea Is Linked to Mitochondrial Function. (2017). National Institutes of Health. [Link]

  • Park, S., Lee, H. R., Lee, J. E., Kim, J., Lee, S., Kim, Y. C., & Jung, Y. H. (2019). Discovery and SAR studies of novel 2-anilinopyrimidine-based selective inhibitors against triple-negative breast cancer cell line MDA-MB-468. Bioorganic & Medicinal Chemistry Letters, 29(3), 443-447. [Link]

  • In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy. (2018). MDPI. [Link]

  • Medicosis Perfectionalis. (2018, September 1). Tyrosine Kinase Inhibitors (TKIs) | Imatinib (Gleevec) | Pharmacology | CML and ALL [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). How to validate the molecular docking results?[Link]

  • Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. (2022). ResearchGate. [Link]

  • Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. (2022). Frontiers. [Link]

  • Discovery of potential VEGFR-2 inhibitors from natural products by virtual screening and molecular dynamics simulation. (2022). RSC Publishing. [Link]

  • Investigator Insights Segment 1: Targeting the c-MET Receptor as a Therapeutic Strategy in Cancer. (2013, April 5). Vimeo. [Link]

  • Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. (2021). National Institutes of Health. [Link]

  • Molecular docking in drug design: Basic concepts and application spectrums. (2024). IntechOpen. [Link]

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Method

Synthesis of Novel Fluorogenic Probes from 2-Anilinopyrimidine-5-carbaldehyde: An Application Guide

Introduction: The Promise of 2-Anilinopyrimidine Scaffolds in Fluorescence Imaging The quest for highly sensitive and specific fluorescent probes is a driving force in modern biomedical research and drug discovery.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of 2-Anilinopyrimidine Scaffolds in Fluorescence Imaging

The quest for highly sensitive and specific fluorescent probes is a driving force in modern biomedical research and drug discovery.[1][2] Among the myriad of heterocyclic scaffolds, the 2-anilinopyrimidine core has emerged as a privileged structure, demonstrating significant potential in the development of kinase inhibitors and other therapeutic agents.[3][4] Its inherent photophysical properties, characterized by environmental sensitivity and potential for large Stokes shifts, make it an attractive framework for the design of novel fluorogenic probes.[5][6] This guide provides a comprehensive overview of the synthesis, characterization, and application of fluorescent probes derived from 2-anilinopyrimidine-5-carbaldehyde, a versatile starting material for creating sophisticated molecular tools for cellular imaging and analysis. We will delve into the chemical logic behind the synthetic strategy, provide detailed, field-tested protocols, and explore the potential applications of these bespoke probes in elucidating complex biological processes.

Synthetic Strategy: Leveraging the Knoevenagel Condensation for Fluorophore Construction

The primary synthetic route to transform the non-fluorescent 2-anilinopyrimidine-5-carbaldehyde into a highly fluorescent probe is the Knoevenagel condensation.[7][8][9] This classical carbon-carbon bond-forming reaction involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. The choice of the active methylene compound is critical as it dictates the extension of the π-conjugated system and, consequently, the photophysical properties of the resulting fluorophore.

The underlying principle of this synthetic approach is the creation of a "push-pull" electronic system within the molecule. The electron-donating anilino group at the 2-position of the pyrimidine ring acts as the "push" component, while the electron-withdrawing group from the active methylene compound serves as the "pull" component. This intramolecular charge transfer (ICT) character is fundamental to the fluorescence properties of the resulting probe.

G cluster_synthesis Synthetic Workflow Start 2-Anilinopyrimidine-5-carbaldehyde (Starting Material) Reaction Knoevenagel Condensation Start->Reaction ActiveMethylene Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate) ActiveMethylene->Reaction SolventCatalyst Solvent (e.g., Ethanol, Acetonitrile) + Basic Catalyst (e.g., Piperidine, Triethylamine) SolventCatalyst->Reaction Reaction Conditions Purification Purification (Recrystallization or Column Chromatography) Reaction->Purification Probe Fluorescent Probe (Final Product) Purification->Probe Characterization Characterization (NMR, Mass Spec, UV-Vis, Fluorescence) Probe->Characterization

Figure 1: General workflow for the synthesis of fluorescent probes.

Detailed Synthetic Protocol: A Step-by-Step Guide

This protocol details the synthesis of a vinylogous fluorescent probe from 2-anilinopyrimidine-5-carbaldehyde and malononitrile. This specific example is chosen for its straightforward execution and the generally high quantum yield of the resulting product.

Materials and Reagents:

  • 2-Anilinopyrimidine-5-carbaldehyde

  • Malononitrile

  • Ethanol (Absolute)

  • Piperidine

  • Dichloromethane (DCM)

  • Hexane

  • Silica Gel for column chromatography

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Rotary evaporator

Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-anilinopyrimidine-5-carbaldehyde (1.0 eq) in absolute ethanol (30 mL).

  • Addition of Reagents: To this solution, add malononitrile (1.2 eq) followed by a catalytic amount of piperidine (0.1 eq).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a DCM:Hexane (7:3) solvent system. The formation of a new, more polar, and often colored spot indicates product formation.

  • Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by either recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate.

  • Drying and Storage: Dry the purified product under vacuum to yield a colored solid. Store the final compound protected from light.

Characterization of the Synthesized Probe

Thorough characterization is essential to confirm the identity, purity, and photophysical properties of the newly synthesized probe.

Structural Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final product. The appearance of a new vinyl proton signal and the disappearance of the aldehyde proton signal are key indicators of a successful reaction.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized probe, confirming its elemental composition.

Photophysical Characterization:

The photophysical properties of the probe should be investigated in various solvents to understand its environmental sensitivity.[10]

  • UV-Visible Absorption Spectroscopy: To determine the maximum absorption wavelength (λ_max_abs).

  • Fluorescence Spectroscopy: To determine the maximum emission wavelength (λ_max_em) and the Stokes shift (the difference between λ_max_abs and λ_max_em).

  • Quantum Yield (Φ_F) Determination: To quantify the efficiency of the fluorescence process. This is typically measured relative to a well-characterized standard, such as quinine sulfate or rhodamine B.

PropertyTypical Expected RangeSignificance
λ_max_abs (nm) 380 - 450Wavelength of maximum light absorption.
λ_max_em (nm) 480 - 550Wavelength of maximum fluorescence emission.
Stokes Shift (nm) 100 - 150A larger Stokes shift is desirable to minimize self-quenching.
Quantum Yield (Φ_F) 0.1 - 0.8A higher quantum yield indicates a brighter probe.
Molar Extinction Coefficient (ε) > 20,000 M⁻¹cm⁻¹A measure of how strongly the probe absorbs light at a given wavelength.

Application Protocol: Cellular Imaging

Fluorescent probes derived from 2-anilinopyrimidine are well-suited for live-cell imaging applications due to their potential for cell permeability and sensitivity to the cellular microenvironment.[11][12]

G cluster_imaging Cellular Imaging Workflow CellCulture Cell Culture (e.g., HeLa, MCF-7) Incubation Incubation (Cells + Probe in media) CellCulture->Incubation ProbePrep Probe Preparation (Stock solution in DMSO) ProbePrep->Incubation Washing Washing (Remove excess probe) Incubation->Washing Imaging Fluorescence Microscopy Washing->Imaging Analysis Image Analysis Imaging->Analysis

Figure 2: Workflow for a typical cellular imaging experiment.

Protocol:

  • Cell Culture: Plate the cells of interest (e.g., HeLa, A549) on glass-bottom dishes or chamber slides and culture overnight in a suitable medium at 37°C in a humidified atmosphere with 5% CO₂.

  • Probe Preparation: Prepare a stock solution of the synthesized fluorescent probe (e.g., 1 mM in DMSO).

  • Cell Staining: Dilute the probe stock solution in pre-warmed cell culture medium to the desired final concentration (typically 1-10 µM). Remove the old medium from the cells and add the probe-containing medium.

  • Incubation: Incubate the cells with the probe for 30-60 minutes at 37°C.

  • Washing: Remove the probe-containing medium and wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove any unbound probe.

  • Imaging: Add fresh pre-warmed medium or PBS to the cells and image using a fluorescence microscope equipped with appropriate filter sets (e.g., DAPI or GFP filter set, depending on the probe's spectral properties).

Troubleshooting and Considerations

  • Low Synthesis Yield: Ensure all reagents are pure and dry. The catalyst concentration can be optimized.

  • Poor Solubility: The solubility of the probe can be modulated by introducing different functional groups on the anilino ring.

  • High Background Fluorescence: Optimize the washing steps during the cellular imaging protocol. The probe concentration and incubation time can also be reduced.

  • Photobleaching: Use an anti-fade mounting medium for fixed cell imaging. For live-cell imaging, minimize the exposure time and excitation light intensity.

Conclusion and Future Perspectives

The synthetic accessibility and tunable photophysical properties of 2-anilinopyrimidine-based fluorescent probes make them powerful tools for researchers in biology and drug development. The protocols outlined in this guide provide a solid foundation for the synthesis and application of these versatile molecules. Future work in this area could focus on developing probes with near-infrared (NIR) emission for deep-tissue imaging, incorporating specific targeting moieties for organelle-specific imaging, or designing ratiometric probes for quantitative sensing of intracellular analytes. The continued exploration of this chemical space will undoubtedly lead to the development of next-generation fluorescent probes with enhanced capabilities for unraveling the complexities of living systems.

References

  • Facile synthesis of a two-photon fluorescent probe based on pyrimidine 2-isothiocyanate and its application in bioimaging. Photochemical & Photobiological Sciences.
  • Synthesis of fluorescent probes. The Royal Society of Chemistry.
  • Synthesis and Radioprotective Activity of Benzyl Sulfoxide/Sulfone Coumarins Derived
  • 2,4,5-Triaminopyrimidines as blue fluorescent probes for cell viability monitoring: synthesis, photophysical properties, and microscopy applications. Organic & Biomolecular Chemistry (RSC Publishing).
  • Two benzo-fused ring fluorescent probes for the detection of formaldehyde and its application in growing mung bean sprouts.
  • A fluorescent conjugated polymer photocatalyst based on Knoevenagel polycondensation for hydrogen production. New Journal of Chemistry (RSC Publishing).
  • Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. PubMed.
  • Synthesis and Fluorescent Properties of Aminopyridines and the Applic
  • Development and Characterization of Fluorescent Probes for the G Protein-Coupled Receptor 35. PMC.
  • Synthesis and Fluorescent Properties of Aminopyridines and the Applic
  • Synthesis of PGA‐responsive “covalent‐assembly” fluorescent probes...
  • 2-Aminopurine as a Fluorescent Probe of DNA Conformation and the DNA-enzyme Interface. Unknown Source.
  • 2,4,5-Triaminopyrimidines as blue fluorescent probes for cell viability monitoring: synthesis, photophysical properties, and microscopy applic
  • Novel CF₃-Substituted Pyridine- and Pyrimidine-Based Fluorescent Probes for Lipid Droplet Bioimaging. PMC - NIH.
  • Fluorescent Properties Study of 2-AminoPyridine Deriv
  • Nitrile-aminothiol bioorthogonal near-infrared fluorogenic probes for ultrasensitive in vivo imaging. PMC - PubMed Central.
  • Pyrimidine derivatives exhibiting important photophysical properties...
  • Synthesis and characterization of novel 2, 2'-bipyrimidine fluorescent derivative for protein binding. PMC - PubMed Central.
  • Selective Fluorimetric Detection of Pyrimidine Nucleotides in Neutral Aqueous Solution with a Styrylpyridine-Based Cyclophane. MDPI.
  • Synthesis and Study of Fluorescent Molecular Dyes. Newcastle University Theses.
  • 2-Anilinopyrimidine Derivatives: Design, Synthesis, in Vitro Anti-Proliferative Activity, EGFR and ARO Inhibitory Activity, Cell Cycle Analysis and Molecular Docking Study. PubMed.
  • Recent progress towards the development of fluorescent probes for the detection of disease-related enzymes.
  • Development of a fluorescent probe library enabling efficient screening of tumour-imaging probes based on discovery of biomarker enzymatic activities. Chemical Science (RSC Publishing).
  • Advances in Natural-Product-Based Fluorescent Agents and Synthetic Analogues for Analytical and Biomedical Applic
  • Stable Hemiaminals: 2-Aminopyrimidine Deriv
  • Pyrimidine-based functional fluorescent organic nanoparticle probe for detection of Pseudomonas aeruginosa. RSC Publishing.
  • ChemInform Abstract: Fluorescent Probes for Dual and Multi Analyte Detection.
  • Luminescence Probes in Bio-Applications:

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Application

The Strategic Utility of 2-Anilinopyrimidine-5-carbaldehyde in the Synthesis of Fused Heterocyclic Systems: Application Notes and Protocols

Introduction: The Versatility of the Anilinopyrimidine Scaffold For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds with significant biological activity is perpetua...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Anilinopyrimidine Scaffold

For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds with significant biological activity is perpetual. The 2-anilinopyrimidine core is a privileged structure in medicinal chemistry, renowned for its role in the development of targeted therapies, particularly as kinase inhibitors. The strategic introduction of a reactive aldehyde group at the 5-position transforms this scaffold into a versatile building block, 2-anilinopyrimidine-5-carbaldehyde, opening a gateway to a diverse array of fused heterocyclic compounds. These resulting structures are of immense interest due to their potential to interact with a multitude of biological targets, offering promise in oncology, inflammatory diseases, and beyond.

This technical guide provides an in-depth exploration of the synthesis and application of 2-anilinopyrimidine-5-carbaldehyde. We will delve into detailed, field-proven protocols for its use in constructing complex heterocyclic systems, elucidating the causality behind experimental choices and providing a framework for the rational design of novel therapeutic agents.

Part 1: Synthesis of the Key Building Block: 2-Anilinopyrimidine-5-carbaldehyde

The efficient and regioselective synthesis of 2-anilinopyrimidine-5-carbaldehyde is paramount for its utility. A robust method involves the nucleophilic aromatic substitution (SNAr) on a readily available starting material, 2,4,6-trichloropyrimidine-5-carbaldehyde.[1] The differential reactivity of the chlorine atoms on the pyrimidine ring allows for a controlled, stepwise substitution.

Protocol 1: Synthesis of 2-Anilinopyrimidine-5-carbaldehyde

This protocol is adapted from the work of Beingessner et al. and leverages phase-transfer catalysis to achieve regioselective substitution.[1]

Materials:

  • 2,4,6-trichloropyrimidine-5-carbaldehyde

  • Aniline

  • Sodium Carbonate (Na₂CO₃)

  • Tetrabutylammonium iodide (TBAI)

  • Dichloromethane (DCM)

  • Water (deionized)

  • Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Instrumentation:

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add 2,4,6-trichloropyrimidine-5-carbaldehyde (1.0 eq), aniline (1.1 eq), sodium carbonate (2.5 eq), and tetrabutylammonium iodide (0.1 eq).

  • Solvent Addition: Add dichloromethane (DCM, 100 mL) and water (100 mL) to the flask. The biphasic system is essential for the phase-transfer catalysis.

  • Reaction Execution: Stir the mixture vigorously at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water (2 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure 2-anilinopyrimidine-5-carbaldehyde.

Causality and Experimental Insights:

  • Regioselectivity: The chlorine atom at the 2-position is the most susceptible to nucleophilic attack by aniline due to the electron-withdrawing effects of the two nitrogen atoms in the pyrimidine ring.

  • Phase-Transfer Catalysis: TBAI facilitates the transfer of the carbonate base from the aqueous phase to the organic phase, where it can deprotonate the aniline, enhancing its nucleophilicity. This method avoids the need for harsh, anhydrous conditions.

  • Stoichiometry: A slight excess of aniline is used to ensure the complete consumption of the starting trichloropyrimidine. The excess sodium carbonate acts as the base to neutralize the HCl formed during the reaction.

Part 2: Application in the Synthesis of Fused Heterocycles

The aldehyde functionality of 2-anilinopyrimidine-5-carbaldehyde is a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the construction of fused ring systems. We will focus on two powerful transformations: the Knoevenagel condensation and a multicomponent Biginelli-type reaction.

Application 1: Knoevenagel Condensation for the Synthesis of Pyrido[2,3-d]pyrimidines

The Knoevenagel condensation is a classic method for forming a new carbon-carbon double bond.[2] By reacting 2-anilinopyrimidine-5-carbaldehyde with an active methylene compound, followed by an intramolecular cyclization, one can access the medicinally important pyridopyrimidine scaffold.

Workflow for Knoevenagel Condensation and Cyclization

G cluster_0 Knoevenagel Condensation cluster_1 Intramolecular Cyclization A 2-Anilinopyrimidine- 5-carbaldehyde D Intermediate Adduct A->D Nucleophilic Addition B Active Methylene Compound (e.g., Malononitrile) B->D C Base Catalyst (e.g., Piperidine) C->B Deprotonation E Knoevenagel Product (α,β-unsaturated nitrile) D->E Dehydration G Pyridopyrimidine Product E->G Annulation F Heating in High-Boiling Solvent F->G Promotes Cyclization

Caption: Workflow for the synthesis of pyridopyrimidines.

Protocol 2: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative

Materials:

  • 2-Anilinopyrimidine-5-carbaldehyde

  • Malononitrile

  • Piperidine (catalytic amount)

  • Ethanol

  • Dowtherm A (or another high-boiling solvent)

Step-by-Step Procedure:

  • Knoevenagel Condensation: In a round-bottom flask, dissolve 2-anilinopyrimidine-5-carbaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol. Add a catalytic amount of piperidine (2-3 drops).

  • Reaction and Isolation: Stir the reaction mixture at room temperature for 2-4 hours. The Knoevenagel condensation product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry to obtain the intermediate.

  • Intramolecular Cyclization: In a separate flask equipped with a reflux condenser, suspend the dried Knoevenagel product in Dowtherm A.

  • Thermal Annulation: Heat the mixture to reflux (approximately 250 °C) for 1-2 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Cool the reaction mixture to room temperature. Add hexanes to precipitate the crude product. Filter the solid and purify by recrystallization or column chromatography to yield the desired pyridopyrimidine.

Mechanistic Rationale:

The reaction proceeds via an initial base-catalyzed Knoevenagel condensation between the aldehyde and the active methylene compound.[3] The resulting electron-deficient alkene then undergoes a thermally induced intramolecular cyclization, where the amino group of the anilino moiety attacks one of the nitrile groups, followed by tautomerization to form the stable aromatic pyridopyrimidine ring system.

Data Presentation: Expected Products from Knoevenagel Condensation

Active Methylene CompoundExpected Fused HeterocyclePotential Biological Significance
MalononitrileAminopyridopyrimidineKinase inhibition, Antiviral
Ethyl CyanoacetatePyridopyrimidinoneCNS activity, Anticancer
Diethyl MalonatePyridopyrimidinedioneAnti-inflammatory
Application 2: Multicomponent Reaction for the Synthesis of Dihydropyrimidinones (Biginelli-type Reaction)

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that contains substantial portions of all the starting materials.[4] A Biginelli-type reaction using 2-anilinopyrimidine-5-carbaldehyde, a β-ketoester, and urea or thiourea can lead to the formation of dihydropyrimidinone-fused pyrimidines.

Logical Flow of a Biginelli-type Multicomponent Reaction

G cluster_0 Reaction Cascade A 2-Anilinopyrimidine- 5-carbaldehyde E Acyliminium Ion Intermediate A->E B β-Ketoester (e.g., Ethyl Acetoacetate) F Enolate of β-Ketoester B->F C Urea or Thiourea C->E D Acid Catalyst (e.g., HCl) D->A Activation D->B Enolization G Addition Product E->G F->G H Cyclization and Dehydration G->H I Dihydropyrimidinone-fused Pyrimidine H->I

Sources

Method

Kinase inhibitory activity of 2-anilinopyrimidine-based compounds

Application Note & Protocols Topic: Characterizing the Kinase Inhibitory Activity of 2-Anilinopyrimidine-Based Compounds Audience: Researchers, scientists, and drug development professionals. Abstract The 2-anilinopyrimi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: Characterizing the Kinase Inhibitory Activity of 2-Anilinopyrimidine-Based Compounds

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 2-anilinopyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its recurring role in potent and selective kinase inhibitors.[1] Its inherent ability to form key hydrogen bonds within the ATP-binding pocket of kinases makes it an ideal starting point for inhibitor design.[1] This guide provides a comprehensive framework for the preclinical evaluation of novel 2-anilinopyrimidine-based compounds. We detail robust, field-proven protocols for biochemical and cellular characterization, emphasizing the scientific rationale behind experimental design to ensure data integrity and reproducibility. The methodologies covered include in vitro enzymatic assays to determine potency (IC50), cell-based assays to assess anti-proliferative effects, and target engagement studies to confirm the mechanism of action in a cellular context.

The 2-Anilinopyrimidine Scaffold: A Privileged Structure in Kinase Inhibition

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[2] Small molecule inhibitors that target the ATP-binding site of these enzymes have revolutionized treatment paradigms. The 2-anilinopyrimidine core, exemplified by the groundbreaking drug Imatinib (Gleevec), is a premier scaffold for designing such inhibitors.[3][4]

The structure's efficacy stems from its ability to mimic the adenine base of ATP, forming crucial hydrogen bonds with the "hinge" region of the kinase domain. This interaction anchors the inhibitor in the active site, blocking ATP binding and subsequent substrate phosphorylation.[5][6] The aniline and pyrimidine rings also serve as versatile anchor points for chemical modifications, allowing medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[7]

General Mechanism: ATP-Competitive Inhibition

Most kinase inhibitors derived from the 2-anilinopyrimidine scaffold function as Type I or Type II ATP-competitive inhibitors. They bind reversibly to the ATP-binding pocket of the kinase, directly competing with the endogenous ATP substrate.[5][8] This prevents the transfer of a gamma-phosphate from ATP to a protein substrate, thereby interrupting the downstream signaling cascade.[6]

G cluster_0 Kinase Active Site cluster_1 Cellular Response ATP ATP Kinase Kinase Enzyme ATP->Kinase Binds Substrate Protein Substrate Substrate->Kinase Binds Inhibitor 2-Anilinopyrimidine Inhibitor Inhibitor->Kinase Competitively Binds (Blocks ATP) Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylates Downstream Downstream Signaling Phospho_Substrate->Downstream Response Biological Response (e.g., Proliferation) Downstream->Response

Caption: ATP-Competitive Inhibition by 2-Anilinopyrimidine Compounds.

Experimental Workflow: From Bench to Cell

A systematic evaluation of a novel 2-anilinopyrimidine compound follows a logical progression from initial biochemical potency testing to validation in a more physiologically relevant cellular environment.

G c0 Compound Synthesis (2-Anilinopyrimidine Scaffold) c1 Biochemical Assay (e.g., ADP-Glo™) c0->c1 c2 Determine Potency (IC50) c1->c2 c3 Cell-Based Proliferation Assay (e.g., MTT Assay) c2->c3 If potent c4 Determine Efficacy (GI50/IC50) c3->c4 c5 Cellular Target Engagement (e.g., Western Blot for p-Target) c4->c5 If active c6 Confirm Mechanism of Action c5->c6 c7 Lead Optimization / Further Studies c6->c7

Caption: High-level workflow for evaluating kinase inhibitor compounds.

PART I: Biochemical Characterization of Kinase Inhibition

The first critical step is to determine if the compound directly inhibits the enzymatic activity of the target kinase in a purified, cell-free system.[9] This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of compound potency.

Protocol 1: In Vitro Kinase Activity Assay (ADP-Glo™)

Principle: The ADP-Glo™ Kinase Assay is a luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[10] The assay is performed in two steps: first, the kinase reaction is stopped and any remaining ATP is depleted. Second, the ADP is converted into ATP, which is then used in a luciferase/luciferin reaction to generate a light signal that is directly proportional to kinase activity.[11] An inhibitor will reduce the amount of ADP produced, resulting in a lower luminescence signal.[11]

Materials:

  • Recombinant Kinase of interest

  • Kinase-specific peptide substrate

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test Compounds (serial dilutions in DMSO)

  • Known inhibitor (Positive Control)

  • Kinase Reaction Buffer (specific to the kinase, typically includes DTT, MgCl2)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is appropriate, starting from 100 µM. Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Include wells with DMSO only (100% activity control) and a known potent inhibitor (0% activity control).

  • Kinase Reaction Setup: Prepare a master mix containing the kinase enzyme and its specific substrate in the appropriate kinase reaction buffer.

  • Reaction Initiation: Add the Kinase/Substrate mix to the wells containing the compounds. Then, to initiate the reaction, add ATP. The final ATP concentration should ideally be at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure a sensitive measurement of competitive inhibition.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes). This time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption).

  • Reaction Termination: Add ADP-Glo™ Reagent to all wells.[12] This will stop the kinase reaction and deplete the unconsumed ATP.[13] Incubate for 40 minutes at room temperature.[12]

  • ADP Detection: Add Kinase Detection Reagent to all wells.[12] This reagent converts the ADP generated by the kinase into ATP and provides the luciferase/luciferin needed to produce a luminescent signal.[13] Incubate for 30-60 minutes at room temperature to allow the signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis & Interpretation: The raw luminescence data is converted to percent inhibition relative to the controls. % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min)) Where:

  • Signal_Compound is the luminescence from a well with the test compound.

  • Signal_Min is the average signal from the 0% activity control (potent inhibitor).

  • Signal_Max is the average signal from the 100% activity control (DMSO only).

The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.

Table 1: Example Biochemical Data for 2-Anilinopyrimidine Compounds

Compound ID Target Kinase Biochemical IC50 (nM)[14]
Compound A Kinase X 15.2
Compound B Kinase X 89.5
Compound C Kinase X 1,240

| Staurosporine (Control) | Kinase X | 5.1 |

PART II: Cellular Activity and Target Engagement

While a biochemical assay confirms direct enzyme inhibition, it is crucial to assess the compound's activity in a cellular context.[15] Cell-based assays determine if the compound can cross the cell membrane, engage its target in the complex intracellular environment, and elicit a biological response, such as inhibiting cancer cell proliferation.[16]

Protocol 2: Cell Proliferation/Viability Assay (MTT Assay)

Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[17] Viable cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan product.[18] The amount of formazan produced, which is quantified by measuring absorbance, is proportional to the number of living cells.[17]

Materials:

  • Cancer cell line known to be dependent on the target kinase.

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).

  • Test Compounds (serial dilutions).

  • MTT solution (5 mg/mL in sterile PBS).[19]

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).

  • Clear, flat-bottomed 96-well plates.

  • Microplate reader (spectrophotometer).

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of medium.[20] Incubate for 24 hours to allow cells to attach.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include DMSO-only wells as a negative control. Typically, cells are treated for 72 hours.

  • MTT Addition: After the incubation period, add 10-50 µL of MTT solution to each well.[19][21]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into purple formazan crystals.[19][20]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[17][21] Mix gently by pipetting or shaking.

  • Data Acquisition: Measure the absorbance (Optical Density, OD) of each well at a wavelength of 570 nm.[17]

Data Analysis & Interpretation: The absorbance values are used to calculate the percentage of cell growth inhibition. The data is then plotted against the log of compound concentration to determine the GI50 (concentration for 50% growth inhibition) or cellular IC50 value.

Protocol 3: Target Engagement via Western Blot for Phospho-Proteins

Principle: To confirm that the observed anti-proliferative effect is due to the inhibition of the intended kinase target, it's essential to measure the phosphorylation status of the kinase itself (autophosphorylation) or its direct downstream substrate.[16] A potent and specific inhibitor should decrease the level of the phosphorylated protein in a dose-dependent manner without affecting the total amount of that protein.[22][23]

Materials:

  • Cancer cell line.

  • Test Compounds.

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Primary antibodies: one specific for the phosphorylated form of the target protein (p-Target) and another for the total target protein (Total-Target).

  • HRP-conjugated secondary antibody.

  • SDS-PAGE gels and transfer apparatus.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST).[24]

  • Tris-Buffered Saline with Tween-20 (TBST).[25]

  • Chemiluminescent substrate (ECL).

  • Imaging system (e.g., ChemiDoc).

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to ~80% confluency. Treat the cells with increasing concentrations of the test compound for a short duration (e.g., 1-4 hours) to observe direct effects on signaling.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.[24]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel for electrophoresis.[24] Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour to prevent non-specific antibody binding.[24] Incubate the membrane overnight at 4°C with the primary antibody against the phosphorylated target (e.g., anti-p-ABL).

  • Washing and Secondary Antibody: Wash the membrane extensively with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped of the phospho-antibody and re-probed with an antibody that detects the total level of the target protein. This confirms that any decrease in the phospho-signal is due to inhibition, not protein degradation.

Data Analysis & Interpretation: The band intensities are quantified using imaging software. The intensity of the phospho-protein band is normalized to the intensity of the total protein band for each sample. A dose-dependent decrease in the normalized phospho-protein signal confirms that the compound is engaging and inhibiting its target within the cell.

References

  • Rogers, S. A., et al. 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation. PMC, National Institutes of Health. Available from: [Link].

  • Thota, S., et al. Imatinib. StatPearls, NCBI Bookshelf, National Institutes of Health. Published June 20, 2023. Available from: [Link].

  • Yang, J., et al. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI. Available from: [Link].

  • Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Published August 14, 2025. Available from: [Link].

  • Azam, M., et al. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors. PMC, National Institutes of Health. Available from: [Link].

  • BMG LABTECH. Kinase assays. Published September 1, 2020. Available from: [Link].

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. Published July 2, 2024. Available from: [Link].

  • Reaction Biology. Spotlight: Cell-based kinase assay formats. Published May 11, 2022. Available from: [Link].

  • Wang, Y., et al. Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. PubMed Central. Available from: [Link].

  • Yang, J., et al. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. PubMed. Published August 18, 2025. Available from: [Link].

  • Wikipedia. Imatinib. Available from: [Link].

  • National Center for Biotechnology Information. Cell Viability Assays. Assay Guidance Manual, NCBI Bookshelf. Published May 1, 2013. Available from: [Link].

  • BellBrook Labs. How Does a Biochemical Kinase Assay Work?. Published December 10, 2018. Available from: [Link].

  • Bio-Rad Antibodies. Best Practice for Western Blot Detection of Phosphorylation Events. Available from: [Link].

  • BMG LABTECH. Promega ADP-Glo kinase assay. Available from: [Link].

  • Springer Nature Experiments. MTT Assay Protocol. Available from: [Link].

  • ResearchGate. Structures of Imatinib and Gefitinib. Available from: [Link].

  • The Institute of Cancer Research. Kinase inhibitors: the science behind a revolution. Available from: [Link].

  • Wang, Y., et al. Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. PubMed. Available from: [Link].

  • Klutchko, C. D., et al. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Available from: [Link].

  • Asghar, U., et al. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. MDPI. Available from: [Link].

  • Protocols.io. Pan/Phospho Analysis For Western Blot Normalization. Published March 15, 2017. Available from: [Link].

  • PubChem. Imatinib. Available from: [Link].

  • ResearchGate. Overview of Current Type I/II Kinase Inhibitors. Available from: [Link].

Sources

Application

Application Notes and Protocols: Cell-Based Assays for Screening 2-Anilinopyrimidine Derivatives

<Senior Application Scientist > Introduction The 2-anilinopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with significant therapeutic impact.[1] These...

Author: BenchChem Technical Support Team. Date: February 2026

<Senior Application Scientist >

Introduction

The 2-anilinopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with significant therapeutic impact.[1] These compounds typically function by competing with ATP for the kinase active site, thereby modulating cellular signaling pathways crucial for cell proliferation, survival, and differentiation.[2][3] Given that kinases are implicated in a vast array of diseases, particularly cancer, the development of robust and physiologically relevant screening assays is paramount for identifying novel and effective 2-anilinopyrimidine derivatives.[2]

Cell-based assays have become indispensable in high-throughput screening (HTS) for drug discovery, accounting for about half of all such screens.[4] Unlike biochemical assays that utilize purified proteins, cell-based formats provide a more biologically relevant context by assessing compound activity within the complex intracellular environment.[5] This allows for the simultaneous evaluation of compound permeability, off-target effects, and cytotoxicity, providing a more comprehensive understanding of a compound's potential.[6]

This guide provides a detailed overview of key cell-based assays for screening 2-anilinopyrimidine derivatives, with a focus on methodologies to assess antiproliferative activity, target engagement, and downstream signaling effects.

The Significance of 2-Anilinopyrimidines as Kinase Inhibitors

The 2-anilinopyrimidine core has been successfully exploited to develop inhibitors for a range of kinases, including epidermal growth factor receptor (EGFR), c-Met, and vascular endothelial growth factor receptor 2 (VEGFR-2).[7][8][9] For instance, certain derivatives have shown potent dual inhibitory activity against c-Met and VEGFR-2, key drivers of tumor angiogenesis and metastasis.[8][10] The aberrant activation of these receptor tyrosine kinases is a hallmark of many cancers, making them attractive therapeutic targets.[8][9]

The mechanism of action for many 2-anilinopyrimidine derivatives involves the inhibition of kinase activity, leading to the suppression of downstream signaling pathways such as the MAPK and PI3K/AKT pathways.[9] This ultimately results in reduced cell proliferation and the induction of apoptosis. Some anilinopyrimidine fungicides also act by inhibiting methionine biosynthesis, which disrupts protein synthesis and cell division.[11]

I. Primary Screening: Assessing Antiproliferative Activity

The initial step in screening a library of 2-anilinopyrimidine derivatives is typically to assess their impact on cell viability and proliferation. This provides a broad measure of their cytotoxic or cytostatic potential.

A. Cell Viability Assays (MTT/MTS)

Principle: Tetrazolium-based assays like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) are widely used to measure cell viability.[12][13] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[13][14] The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance after solubilization.[13][14] MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is a second-generation tetrazolium salt that produces a water-soluble formazan, simplifying the assay protocol.[15]

Rationale: These assays are robust, cost-effective, and amenable to high-throughput screening, making them ideal for the primary screening of large compound libraries.[12]

Protocol: MTT Cell Viability Assay[15]
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the 2-anilinopyrimidine derivatives and incubate for a desired period (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.[15]

  • Incubation: Incubate the plate for 1 to 4 hours at 37°C.[15]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[15]

  • Absorbance Reading: Mix thoroughly and read the absorbance at a wavelength between 570 and 590 nm.[13]

B. Data Analysis and Interpretation

The primary output of these assays is the IC50 value, which represents the concentration of a compound that inhibits cell viability by 50%. A lower IC50 value indicates higher potency.

CompoundTarget Cell LineAssayIC50 (µM)Reference
Compound 3gMKN-45Proliferation0.59[8]
Compound 18aMKN-45Proliferation0.46[8]
Compound 17cHepG2Proliferation-[9]
Compound 17cMDA-MB-231Proliferation-[9]
Compound 17cHCT116Proliferation-[9]

Table 1: Example antiproliferative activities of 2-anilinopyrimidine derivatives in various cancer cell lines.

II. Secondary Screening: Target Engagement and Mechanism of Action

Once active compounds have been identified in primary screens, the next crucial step is to confirm that they are interacting with their intended molecular target within the cell.

A. Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a powerful method for verifying target engagement in a cellular context.[16][17] It is based on the principle that the binding of a ligand to its target protein alters the protein's thermal stability.[16][17][18] When cells are heated, proteins denature and aggregate. Ligand-bound proteins are typically more stable and remain in solution at higher temperatures.[17][19] The amount of soluble protein at different temperatures can be quantified by methods such as Western blotting or mass spectrometry.[16]

Rationale: CETSA provides direct evidence of target engagement within intact cells, which is a critical validation step in the hit-to-lead process.[18][20]

Protocol: Cellular Thermal Shift Assay (CETSA)[20]
  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with the test compound or vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures for 3 minutes, followed by cooling.[20]

  • Cell Lysis: Lyse the cells to release their contents.[17]

  • Separation of Soluble and Precipitated Fractions: Separate the soluble fraction containing the stabilized protein from the precipitated, denatured proteins by centrifugation.[17]

  • Protein Quantification: Analyze the amount of the target protein remaining in the soluble fraction using techniques like Western blotting or ELISA.

CETSA_Workflow A Cells + Compound B Heat Treatment A->B Incubate C Cell Lysis B->C Lyse D Centrifugation C->D E Soluble Fraction (Target-Ligand Complex) D->E F Precipitated Fraction (Unbound Target) D->F G Protein Quantification (e.g., Western Blot) E->G

CETSA Experimental Workflow
B. NanoBRET™ Target Engagement Assay

Principle: The NanoBRET™ Target Engagement Assay is a proximity-based method that measures compound binding to a specific protein target in living cells.[21][22] The target protein is fused to a NanoLuc® luciferase, and a fluorescent tracer that binds to the target is added to the cells.[22] When the tracer is bound to the target, bioluminescence resonance energy transfer (BRET) occurs between the luciferase and the tracer.[22] A test compound that binds to the target will displace the tracer, leading to a decrease in the BRET signal.[21]

Rationale: This assay provides quantitative data on compound affinity and residence time at the target in living cells, offering valuable insights into the drug-target interaction.[23]

Protocol: NanoBRET™ Target Engagement Assay[24]
  • Cell Seeding: Seed cells expressing the NanoLuc®-target fusion protein into an assay plate.

  • Tracer and Compound Addition: Add the NanoBRET™ tracer and the test compound to the cells.

  • Incubation: Incubate the plate to allow for compound binding and tracer displacement.

  • BRET Measurement: Measure the BRET signal using a plate reader capable of detecting both luminescence and fluorescence.[21]

NanoBRET_Pathway cluster_0 No Inhibitor cluster_1 With Inhibitor A NanoLuc-Target Fusion Protein B Fluorescent Tracer A->B Tracer Binding C BRET Signal (High) B->C Energy Transfer D NanoLuc-Target Fusion Protein E Inhibitor Compound D->E Inhibitor Binding G No/Low BRET Signal D->G F Fluorescent Tracer E->F Tracer Displacement

NanoBRET™ Target Engagement Principle

III. Tertiary Screening: Elucidating Downstream Cellular Effects

After confirming target engagement, it is essential to investigate the functional consequences of target inhibition on downstream cellular pathways.

A. Cellular Kinase Phosphorylation Assays

Principle: These assays measure the phosphorylation status of a kinase's substrate, providing a direct readout of the kinase's activity within the cell.[5][25] Inhibition of the kinase by a 2-anilinopyrimidine derivative will lead to a decrease in the phosphorylation of its downstream targets.[6][25] This can be quantified using various methods, including phospho-specific antibodies in formats like ELISA, Western blotting, or flow cytometry.[6][25]

Rationale: This assay directly links target engagement to a functional cellular response, confirming the compound's intended mechanism of action.[5] For instance, the inhibition of c-Met phosphorylation and its downstream signaling molecules like Erk1/2 and AKT can be observed.[8]

Protocol: Western Blot for Phospho-Protein Detection
  • Cell Lysis: Treat cells with the test compound, then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of the target protein, followed by a secondary antibody conjugated to an enzyme for detection.

  • Detection: Visualize the protein bands using a chemiluminescent or fluorescent substrate.

B. Apoptosis Assays

Principle: Many kinase inhibitors induce apoptosis (programmed cell death) in cancer cells. Apoptosis can be detected by measuring key markers such as the activation of caspases (e.g., caspase-3/7) or the externalization of phosphatidylserine (PS) on the cell surface, which can be detected by Annexin V binding.[26][27]

Rationale: Quantifying apoptosis provides a crucial measure of a compound's therapeutic efficacy. Real-time apoptosis assays allow for the kinetic monitoring of cell death.[28][29][30]

Protocol: Caspase-Glo® 3/7 Assay
  • Cell Treatment: Treat cells in a multi-well plate with the test compounds.

  • Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the wells. This reagent contains a luminogenic caspase-3/7 substrate.

  • Incubation: Incubate at room temperature to allow for cell lysis and the caspase reaction to occur.

  • Luminescence Measurement: Measure the luminescence, which is proportional to the amount of caspase-3/7 activity.

Conclusion

The successful screening of 2-anilinopyrimidine derivatives requires a multi-faceted approach that progresses from broad phenotypic screens to specific target engagement and functional assays. By employing a strategic combination of the cell-based assays outlined in this guide, researchers can effectively identify and characterize potent and selective kinase inhibitors with therapeutic potential. The integration of these methodologies provides a robust framework for advancing promising compounds through the drug discovery pipeline.

References

  • Dank, M., et al. (1994). The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells. PubMed. Available at: [Link]

  • Jo, J., et al. (2019). Discovery and SAR studies of novel 2-anilinopyrimidine-based selective inhibitors against triple-negative breast cancer cell line MDA-MB-468. PubMed. Available at: [Link]

  • Molina, D. M., et al. (2013). Monitoring drug-target interactions in live cells by thermal stabilization of proteins. Science. Available at: [Link]

  • Profacgen. Cell-based Kinase Assays. Available at: [Link]

  • Robers, M. R., et al. (2015). A luminescent assay for real-time measurements of target engagement in living cells. Nature Communications. Available at: [Link]

  • Luceome Biotechnologies. (2022). Cell Based Kinase Assays. Available at: [Link]

  • Wang, Y., et al. (2014). Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Available at: [Link]

  • An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular Biotechnology. Available at: [Link]

  • ResearchGate. (2025). Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. Available at: [Link]

  • Al-Hilal, M., et al. (2023). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI. Available at: [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem. Available at: [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS. Assay Guidance Manual. Available at: [Link]

  • Promega GmbH. Kinase Activity Assays. Available at: [Link]

  • Wu, Y., et al. (2022). The Resistance Mechanisms of Anilinopyrimidine Fungicide Pyrimethanil in Sclerotinia sclerotiorum. MDPI. Available at: [Link]

  • Kido, K., et al. (2021). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS Discovery. Available at: [Link]

  • Bio-protocol. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available at: [Link]

  • Promega Corporation. (2023). RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay. YouTube. Available at: [Link]

  • ResearchGate. (2018). A real-time, bioluminescent annexin V assay for the assessment of apoptosis. Available at: [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Available at: [Link]

  • Vasta, J. D., & Robers, M. R. (2021). Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. Protocols.io. Available at: [Link]

  • National Center for Biotechnology Information. (2018). A real-time, bioluminescent annexin V assay for the assessment of apoptosis. PMC. Available at: [Link]

  • BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Available at: [Link]

  • Shaw, J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]

  • Bentham Science Publishers. (2005). High Throughput Screening for Protein Kinase Inhibitors. Available at: [Link]

  • Promega Connections. (2023). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 2-Anilinopyrimidine-5-carbaldehyde Synthesis

Welcome to the technical support center for the synthesis of 2-anilinopyrimidine-5-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-anilinopyrimidine-5-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity. We will delve into the mechanistic underpinnings of common synthetic routes, providing not just protocols, but the rationale behind them.

Introduction: The Synthetic Challenge

2-Anilinopyrimidine-5-carbaldehyde is a key building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other therapeutic agents. Its synthesis, while achievable through several pathways, presents challenges that can impact yield, purity, and scalability. This guide focuses on the three most prevalent synthetic strategies, offering detailed protocols and a comprehensive troubleshooting section to address issues you may encounter in the lab.

The primary synthetic routes involve:

  • Nucleophilic Aromatic Substitution (SNAr): A direct approach involving the reaction of an activated pyrimidine with aniline.

  • Vilsmeier-Haack Formylation: Introduction of the aldehyde group onto a pre-formed 2-anilinopyrimidine core.

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction to form the crucial C-N bond.

The choice of route depends on starting material availability, scalability requirements, and the specific functionalities of the desired derivatives.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific experimental challenges.

Section 1: Low Yield & Reaction Stagnation

Question: My SNAr reaction between 2-chloropyrimidine-5-carbaldehyde and aniline is showing low conversion, even after prolonged heating. What are the likely causes?

Answer: This is a common issue often traced back to several key factors:

  • Insufficient Base or Inappropriate Base Choice: The SNAr reaction liberates HCl, which protonates the aniline starting material, rendering it non-nucleophilic. A base is required to neutralize this acid.

    • Causality: Tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are often used.[1] Inorganic bases like K₂CO₃ or Cs₂CO₃ can also be effective, particularly in polar aprotic solvents like DMF or DMSO.

    • Troubleshooting:

      • Ensure at least 1.1 to 1.5 equivalents of base are used. For less nucleophilic anilines, 2.0 equivalents may be necessary.

      • If using TEA, consider switching to the more sterically hindered DIPEA to minimize potential side reactions with the aldehyde.

      • Consider a stronger base like potassium carbonate if the reaction remains sluggish.

  • Solvent Effects: The choice of solvent can dramatically influence the reaction rate.

    • Causality: Polar aprotic solvents (e.g., DMF, DMSO, NMP) are ideal as they solvate the cationic intermediates of the Meisenheimer complex, stabilizing the transition state and accelerating the reaction. Alcohols can also be used but may lead to competing alkoxide substitution.[2]

    • Troubleshooting:

      • If using a less polar solvent like THF or Dioxane, switch to DMF or DMSO.

      • Ensure the solvent is anhydrous, as water can hydrolyze the starting material.

  • Temperature: While heating is generally required, excessive temperatures can lead to decomposition of the starting material or product, especially the aldehyde functionality.

    • Troubleshooting: Monitor the reaction by TLC. A typical temperature range is 80-120 °C.[1][3] If you observe charring or the formation of multiple baseline spots, consider reducing the temperature and extending the reaction time.

Question: I am attempting a Vilsmeier-Haack formylation on 2-anilinopyrimidine, but I am only recovering my starting material. Why is the reaction not proceeding?

Answer: The Vilsmeier-Haack reaction is highly sensitive to reagent quality and reaction conditions. Failure to formylate the 2-anilinopyrimidine substrate typically points to issues with the Vilsmeier reagent itself or the reactivity of the substrate.

  • Vilsmeier Reagent Formation: The active electrophile, the chloroiminium ion (Vilsmeier reagent), is formed from the reaction of a formamide (like DMF) with an activating agent, most commonly phosphorus oxychloride (POCl₃).[4]

    • Causality: The Vilsmeier reagent is a relatively weak electrophile.[5] Therefore, it requires an electron-rich aromatic substrate to react efficiently.[6]

    • Troubleshooting:

      • Reagent Quality: Use fresh, anhydrous DMF. Old DMF can decompose to dimethylamine and formic acid, which will quench the POCl₃ and inhibit reagent formation.[7] Similarly, use fresh POCl₃.

      • Order of Addition: Always add POCl₃ slowly to ice-cold DMF. This exothermic reaction should be controlled to prevent reagent decomposition. The Vilsmeier reagent is typically pre-formed at 0 °C for 30-60 minutes before the substrate is added.

      • Stoichiometry: Use a slight excess of the Vilsmeier reagent (1.5 - 3.0 equivalents) to ensure complete conversion.

  • Substrate Reactivity: The aniline nitrogen is a strong activating group, making the pyrimidine ring more electron-rich and susceptible to electrophilic attack at the 5-position. However, competing reactions can occur.

    • Causality: The aniline nitrogen can also be a site of reaction with the Vilsmeier reagent, leading to non-productive pathways.

    • Troubleshooting: Add the 2-anilinopyrimidine substrate portion-wise to the pre-formed Vilsmeier reagent at low temperature (0 °C) and then allow the reaction to slowly warm to the desired temperature (often 60-80 °C).

Question: My Buchwald-Hartwig amination is failing to couple 2-chloropyrimidine-5-carbaldehyde with aniline. What are the critical parameters to check?

Answer: The Buchwald-Hartwig amination is a powerful but complex catalytic reaction. Success hinges on the careful selection of the catalyst, ligand, base, and solvent, as well as maintaining an inert atmosphere.[8][9]

  • Catalyst and Ligand System: This is the heart of the reaction.

    • Causality: The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination. Bulky, electron-rich phosphine ligands are typically required.[10]

    • Troubleshooting:

      • Ligand Choice: For coupling with an electron-deficient heterocycle like pyrimidine, ligands such as Xantphos or bulky biaryl phosphine ligands (e.g., XPhos, SPhos) are often effective.[11]

      • Catalyst Precursor: Use a reliable Pd(0) source like Pd₂(dba)₃ or a Pd(II) precatalyst like Pd(OAc)₂ that is reduced in situ. Ensure the catalyst and ligand are handled under an inert atmosphere (N₂ or Ar) to prevent oxidation.

  • Base Selection: The base is not merely an acid scavenger; it plays a crucial role in the catalytic cycle.

    • Causality: A strong, non-nucleophilic base is needed to deprotonate the amine and facilitate the formation of the palladium-amido complex.

    • Troubleshooting: Sodium tert-butoxide (NaOtBu) is the most common and effective base.[11] Other bases like K₃PO₄ or Cs₂CO₃ can be used but may require higher temperatures or different ligand systems. Ensure the base is finely powdered and dry.

  • Inert Atmosphere: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.

    • Troubleshooting: Degas the solvent thoroughly (e.g., by sparging with argon for 30 minutes) before adding the catalyst, ligand, and reagents. Maintain a positive pressure of an inert gas throughout the reaction.

Section 2: Impurity Formation & Purification

Question: My TLC shows a major byproduct in the SNAr synthesis. What could it be?

Answer: Besides unreacted starting materials, several side products can form:

  • Bis-aniline Adduct: If your starting material was a di- or tri-chloropyrimidine, you might see products from the substitution of more than one chlorine atom.

  • Hydrolysis of Aldehyde: If the workup or reaction conditions are too harsh (e.g., strongly acidic or basic at high temperatures), the aldehyde can be oxidized to a carboxylic acid or undergo other reactions.

  • Solvent Adduct: In some cases, if using a nucleophilic solvent like an alcohol at high temperatures, you may form an alkoxy-pyrimidine byproduct.

Purification Strategy: The target compound, 2-anilinopyrimidine-5-carbaldehyde, is moderately polar. Silica gel column chromatography is typically effective. A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity is recommended. Recrystallization from a suitable solvent system (e.g., Ethanol/Water or Ethyl Acetate/Hexane) can also be an effective final purification step.

Question: The workup of my Vilsmeier-Haack reaction is messy, and I'm getting a low yield of impure product. How can I improve it?

Answer: The workup is critical for hydrolyzing the iminium intermediate to the final aldehyde and must be done carefully.[4]

  • Causality: The reaction mixture contains the product as a stable iminium salt. This must be hydrolyzed to release the aldehyde. Quenching the reactive mixture, which contains excess POCl₃ and acidic species, is highly exothermic and must be controlled.

  • Optimized Workup Protocol:

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully pour the reaction mixture onto crushed ice.

    • Neutralize the acidic solution by adding a saturated aqueous solution of a mild base, such as sodium acetate or sodium bicarbonate, until the pH is ~6-7.[12] A stronger base like NaOH can be used, but the addition must be kept cold (0-5 °C) to avoid side reactions with the aldehyde.

    • The product often precipitates upon neutralization. If not, extract with an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Summary of Optimized Reaction Conditions

ParameterRoute A: SNArRoute B: Vilsmeier-HaackRoute C: Buchwald-Hartwig
Starting Materials 2-Chloropyrimidine-5-carbaldehyde, Aniline2-Anilinopyrimidine2-Chloropyrimidine-5-carbaldehyde, Aniline
Key Reagents Base (DIPEA, K₂CO₃)POCl₃, DMFPd Catalyst, Phosphine Ligand, Base
Solvent DMF, DMSODMF (as reagent), DCE (optional)Toluene, Dioxane
Temperature 80 - 120 °C60 - 80 °C80 - 110 °C
Atmosphere Ambient or N₂N₂Strict N₂ or Ar
Key Strengths Direct, often high-yielding, no metal catalyst.Utilizes a potentially simpler starting material.Broad substrate scope, good for difficult couplings.
Common Issues Incomplete reaction, side products.Reagent quality, difficult workup.Catalyst deactivation, requires inert conditions.

Detailed Experimental Protocols

Protocol A: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
  • To a round-bottom flask charged with 2-chloropyrimidine-5-carbaldehyde (1.0 eq), add aniline (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 1.5 eq).

  • Add anhydrous DMF to achieve a concentration of ~0.5 M.

  • Heat the reaction mixture to 100 °C and monitor by TLC.

  • Upon completion, cool the mixture to room temperature and pour it into ice water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by silica gel chromatography.

Protocol B: Synthesis via Vilsmeier-Haack Formylation
  • In a flame-dried, three-neck flask under an argon atmosphere, add anhydrous DMF and cool to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise, maintaining the internal temperature below 10 °C.

  • Stir the mixture at 0 °C for 45 minutes to pre-form the Vilsmeier reagent.

  • Add 2-anilinopyrimidine (1.0 eq) portion-wise to the cold Vilsmeier reagent.

  • Allow the reaction to warm to room temperature, then heat to 70 °C until TLC indicates consumption of the starting material.

  • Cool the reaction to 0 °C and carefully pour it onto a mixture of crushed ice and saturated sodium acetate solution.

  • Stir vigorously for 1 hour.

  • Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by silica gel chromatography.

Visualizing the Chemistry

Workflow for Synthetic Route Selection

Synthetic_Route_Selection start Start: Need to Synthesize 2-Anilinopyrimidine-5-carbaldehyde sm_avail Starting Material Availability? start->sm_avail sm1 2-Chloropyrimidine- 5-carbaldehyde sm_avail->sm1 Yes sm2 2-Anilinopyrimidine sm_avail->sm2 No aniline_check Aniline is Electron-Poor? sm1->aniline_check route_vh Route B: Vilsmeier-Haack sm2->route_vh route_snar Route A: S(N)Ar route_bh Route C: Buchwald-Hartwig aniline_check->route_snar No aniline_check->route_bh Yes Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Intermediate1 Adduct DMF->Intermediate1 + POCl3 POCl3 POCl3 POCl3->Intermediate1 VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) Intermediate1->VilsmeierReagent - OP(O)Cl2- SigmaComplex Sigma Complex VilsmeierReagent->SigmaComplex AnilinoPyrimidine 2-Anilinopyrimidine AnilinoPyrimidine->SigmaComplex + Vilsmeier Reagent IminiumProduct Iminium Salt SigmaComplex->IminiumProduct - H+ FinalProduct 2-Anilinopyrimidine- 5-carbaldehyde IminiumProduct->FinalProduct + H2O (Workup)

Caption: Key stages of the Vilsmeier-Haack reaction.

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)X Pd0->OxAdd Oxidative Addition AmineComplex [L-Pd(II)(Ar)(HNR'R'')]X OxAdd->AmineComplex AmidoComplex L-Pd(II)(Ar)(NR'R'') AmineComplex->AmidoComplex - HB+X- AmidoComplex->Pd0 Reductive Elimination Product Ar-NR'R'' AmidoComplex->Product ArX Ar-X ArX->OxAdd Amine HNR'R'' Amine->AmineComplex Base Base Base->AmineComplex

Caption: The catalytic cycle of Buchwald-Hartwig amination.

References

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2022). Semantic Scholar.
  • Preparation method of 2-chloro-5-methylthiopyrimidine. (CN112679439A).
  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2022). MDPI. [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. (2010). ResearchGate. [Link]

  • Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. (2024). MDPI. [Link]

  • Vilsmeier Reaction. (2021). YouTube. [Link]

  • One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. (2019). Indian Academy of Sciences. [Link]

  • Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. (2022). Journal of the Serbian Chemical Society. [Link]

  • Synthesis of 2,4,6(1H,3H,5H)-pyrimidinetrione-5-carboxaldehyde. (2010). ResearchGate. [Link]

  • Pyrimidine synthesis. Organic Chemistry Portal. [Link]

  • Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. (2021). Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Having some troubles with a Vislmeier-Haack reaction. (2021). Reddit. [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (2014). National Institutes of Health (NIH). [Link]

  • Vilsmeier–Haack reaction. Wikipedia. [Link]

  • Synthesis, reactions, and applications of pyrimidine derivatives. (2021). ResearchGate. [Link]

  • A General and Efficient Method for the Suzuki-Miyura Coupling of 2-Pyridyl Nucleophiles. pubs.acs.org. [Link]

  • Optimization of the reaction conditions for Suzuki coupling reaction. (2018). ResearchGate. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2023). RSC Publishing. [Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (2024). ACS Publications. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Efficient Synthesis of 4- and 5-Substituted 2-Aminopyrimidines by Coupling of β-Chlorovinyl Aldehydes and Guanidines. (2019). ResearchGate. [Link]

  • Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof. (CN110903250B).
  • Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (2021). ResearchGate. [Link]

  • Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. (2022). MDPI. [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). MDPI. [Link]

  • Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Growing Science. [Link]

  • Design, synthesis and biological evaluation of 4-aminopyrimidine-5-cabaldehyde oximes as dual inhibitors of c-Met and VEGFR-2. (2016). PubMed. [Link]

  • A Regioselective Approach to Trisubstituted 2 (or 6)-Arylaminopyrimidine-5-carbaldehydes and Their Application in the Synthesis of Structurally and Electronically Unique G∧C Base Precursors. (2012). ResearchGate. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2024). YouTube. [Link]

  • Vilsmeier-Haack Reaction. NROChemistry. [Link]

  • 2,4,6-Trichloropyrimidine. Reaction with Anilines. (1995). ResearchGate. [Link]

  • Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. (2022). ChemistryViews. [Link]

  • Pyrimidines, Purines and Azepines – synthesis, reactions and applications. (2021). YouTube. [Link]

  • Reaction of 2-Chloropyridine-3,4-dicarbonitrile with Anilines. Synthesis of 2-(Arylamino)pyridine-3,4-dicarbonitriles. (2021). ResearchGate. [Link]

  • Catalytic Vilsmeier-Haack Reaction. (2021). Organic Syntheses. [Link]

  • Convenient syntheses of isotopically labeled pyrimidine 2´-deoxynucleosides and their 5-hydroxy oxidation products. PMC. [Link]

  • The Vilsmeier-Haack Reaction. (2012). YouTube. [Link]

  • Substituted pyridopyrimidinones. Part 5. Behavior of 2-hydroxy-4-oxo-4 H -pyrido[1,2- α ]pyrimidine-3-carbaldehyde in nucleophilic condensation reactions. (1996). ResearchGate. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

Sources

Optimization

Common byproducts in 2-anilinopyrimidine-5-carbaldehyde reactions

Technical Support Center: 2-Anilinopyrimidine-5-carbaldehyde Document ID: TSC-PYR-05-ALD Last Updated: February 6, 2026 Introduction: The "Privileged Scaffold" Paradox The 2-anilinopyrimidine-5-carbaldehyde core is a "pr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Anilinopyrimidine-5-carbaldehyde

  • Document ID: TSC-PYR-05-ALD

  • Last Updated: February 6, 2026

Introduction: The "Privileged Scaffold" Paradox

The 2-anilinopyrimidine-5-carbaldehyde core is a "privileged scaffold" in medicinal chemistry, serving as the gateway to third-generation EGFR inhibitors (e.g., Osimertinib analogs) and various CDK inhibitors. However, its dual-reactive nature—combining an electron-deficient pyrimidine ring with a reactive aldehyde—creates a unique "Purity Paradox."

Researchers often find that a compound synthesized with >98% purity degrades within hours of workup. This guide deconstructs the specific chemical instabilities of this scaffold and provides self-validating troubleshooting protocols to resolve them.

Module 1: Synthesis-Derived Impurities ( Stage)

The Scenario: You are coupling 2-chloropyrimidine-5-carbaldehyde with a substituted aniline. The Symptom: LCMS shows the product mass, but yield is low, and a persistent "M-18" or "M-Cl+17" peak appears.

Technical Deep Dive

The 2-position of the pyrimidine ring is highly activated for Nucleophilic Aromatic Substitution (


). However, the 5-formyl group (aldehyde) makes the ring extremely electron-deficient, increasing the rate of all nucleophilic attacks—including those by solvent and water.

The Competition:

  • Desired Path: Aniline attacks C-2

    
     Product.
    
  • Parasitic Path A (Hydrolysis): Trace water attacks C-2

    
     2-Hydroxypyrimidine (tautomerizes to 2-pyrimidone).
    
  • Parasitic Path B (Solvolysis): If using alcoholic solvents (MeOH/EtOH) with strong bases, the alkoxide attacks C-2

    
     2-Alkoxypyrimidine.
    
Visualizing the Competition ( Pathways)

SNAr_Competition Start 2-Chloro-pyrimidine-5-CHO Product TARGET: 2-Anilinopyrimidine-5-CHO Start->Product Path A: Kinetic Product (Aniline Attack) Hydrolysis BYPRODUCT: 2-Hydroxy-pyrimidine-5-CHO (Pyrimidone Tautomer) Start->Hydrolysis Path B: Trace H2O Solvolysis BYPRODUCT: 2-Alkoxy-pyrimidine-5-CHO Start->Solvolysis Path C: ROH Solvent Aniline Ar-NH2 Aniline->Product Base Base (e.g., DIEA/K2CO3) Base->Product

Figure 1: Competitive pathways during the synthesis of the core scaffold. Path B and C are the primary causes of yield loss.

Troubleshooting Q&A

Q: Why does my LCMS show a peak at [M-Cl+17] (M+1 mass shift relative to starting material)?

  • Diagnosis: This is the 2-Hydroxypyrimidine byproduct (mass = Starting Material - 35.5 (Cl) + 17 (OH)).

  • Root Cause: Wet solvent or hygroscopic base. The chloride is a good leaving group, and water is a smaller nucleophile than your aniline.

  • Solution:

    • Switch solvent to anhydrous 1,4-Dioxane or DMF .

    • Use a non-hygroscopic base like Cs₂CO₃ instead of K₂CO₃.

    • Critical Step: Add the aniline before the base to saturate the local environment with the desired nucleophile.

Q: I see a byproduct with [M+14] or [M+28] relative to the product.

  • Diagnosis: Solvent incorporation (Methyl or Ethyl ether formation).

  • Root Cause: You used Methanol or Ethanol as the solvent. The alkoxide (MeO⁻/EtO⁻) generated by the base outcompeted the aniline.

  • Solution: NEVER use protic solvents for this coupling. Use Isopropanol (IPA) only if necessary (steric bulk prevents attack) or stick to aprotic solvents (Dioxane/THF).

Module 2: The Aldehyde Instability (Storage & Handling)

The Scenario: You purified the aldehyde yesterday. Today, the NMR shows a new set of peaks, or the solid has become a gum. The Symptom: Appearance of carboxylic acid (Oxidation) or alcohol (Cannizzaro).

Data Table: Common Degradation Markers
Byproduct TypeMechanismMass Shift (LCMS)NMR Signature (

H, DMSO-

)
Carboxylic Acid Air Oxidation+16 Da Loss of -CHO (~9.8 ppm); Broad -COOH (~12-13 ppm)
Alcohol Reduction/Cannizzaro+2 Da Loss of -CHO; New -CH

- doublet (~4.5 ppm)
Schiff Base Aniline Condensation+91 Da (varies)Broadening of aromatic region; Polymerization
Technical Deep Dive: The Cannizzaro Trap

Because the pyrimidine ring is electron-withdrawing, the C-5 aldehyde is highly electrophilic. If you expose this compound to strong base (NaOH/KOH) during workup, it undergoes the Cannizzaro Reaction , disproportionating into the carboxylic acid and the alcohol.

Visualizing the Degradation Pathways

Degradation_Pathways Aldehyde 2-Anilinopyrimidine-5-CHO Acid Byproduct: Carboxylic Acid (+16 Da) Aldehyde->Acid Auto-oxidation Aldehyde->Acid Cannizzaro (Oxidation half) Alcohol Byproduct: Alcohol (+2 Da) Aldehyde->Alcohol Cannizzaro (Reduction half) Air O2 (Air) Air->Acid Base OH- (Workup) Base->Alcohol

Figure 2: The fate of the aldehyde under oxidative stress or basic workup conditions.

Troubleshooting Q&A

Q: My product turned into a mixture of Acid and Alcohol after basic extraction.

  • Diagnosis: Cannizzaro Disproportionation.[1][2]

  • Root Cause: Using NaOH or saturated NaHCO₃ for washing. The electron-deficient ring makes the aldehyde hypersensitive to OH⁻ attack.

  • Solution:

    • Protocol Adjustment: Quench reactions with Ammonium Chloride (NH₄Cl) or dilute Citric Acid. Avoid pH > 8 during workup.

    • Purification: Do not wash with strong base to remove acids; use column chromatography on silica (which is slightly acidic) to purify.

Q: How do I store this compound long-term?

  • Protocol:

    • Flush with Argon: Oxygen is the enemy.

    • Low Temp: Store at -20°C.

    • Form: If possible, store as the acetal protected form (using ethylene glycol) if you are not using it immediately. The free aldehyde should be used within 48 hours of purification.

Module 3: Downstream Reaction Failures

The Scenario: You are trying to react the aldehyde in a Knoevenagel condensation or Reductive Amination. The Symptom: No reaction or rapid reversion to starting material.

Q: I formed the imine (Schiff base), but it fell apart on the column.

  • Mechanistic Insight: Pyrimidine-5-imines are electron-poor. The

    
     bond is highly susceptible to hydrolysis. Silica gel contains enough bound water to hydrolyze the imine back to the aldehyde.
    
  • Solution:

    • Do not purify the imine. Perform the subsequent reduction (with NaBH₄/STAB) or cyclization in situ (One-Pot Procedure).

    • If you must isolate, use neutral alumina instead of silica, or crystallize from dry ether.

References

  • Synthesis &

    
     Reactivity: 
    
    • Title: Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
    • Source: MDPI / ResearchGate.[3]

    • URL:[Link]

  • Aldehyde Oxidation & Stability

    • Title: Exploring the Chemical Properties and Synthesis of Pyrimidine-5-carboxaldehyde.
    • Source: NBInno Chemical D
    • URL:[Link]

  • Cannizzaro Mechanism in Heterocycles

    • Title: Cannizzaro Reaction - Mechanism and Kinetics.
    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • General Pyrimidine Chemistry

    • Title: Amination of Heteroaryl Chlorides: Palladium C
    • Source: NIH / PubMed Central.
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-Anilinopyrimidine-5-carbaldehyde

Welcome to the technical support resource for the purification of 2-anilinopyrimidine-5-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purification of 2-anilinopyrimidine-5-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable synthetic intermediate. The anilinopyrimidine scaffold is a cornerstone in many pharmacologically active molecules, and achieving high purity of its derivatives is critical for reliable downstream applications and data integrity.[1][2]

This document moves beyond simple protocols to provide a deeper understanding of the principles behind the purification strategies. We will explore the causality of common issues and offer robust, field-tested solutions to the challenges you may encounter during the isolation and purification of 2-anilinopyrimidine-5-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended purification techniques for crude 2-anilinopyrimidine-5-carbaldehyde?

A1: The two most effective and widely applicable techniques for purifying this compound are silica gel column chromatography and recrystallization.

  • Silica Gel Column Chromatography: This is the workhorse method for separating the target compound from unreacted starting materials, reagents, and by-products generated during synthesis.[3] It is particularly useful for complex crude mixtures or when impurities have similar polarities.

  • Recrystallization: This is an excellent final purification step to achieve high crystalline purity, especially after an initial chromatographic pass. It is highly effective at removing trace impurities. Several sources report using ethanol for crystallizing similar anilinopyrimidine derivatives.[4][5]

Q2: How do I choose the right solvent system for column chromatography?

A2: The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for 2-anilinopyrimidine-5-carbaldehyde on a silica gel Thin-Layer Chromatography (TLC) plate.[6] This Rf value ensures a good balance between migration speed and interaction with the stationary phase, allowing for effective separation.[7] A common starting point for anilinopyrimidine derivatives is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[4] For more polar pyrimidines, a dichloromethane/methanol system may be necessary.[8][9]

Q3: My compound appears to be degrading on the silica gel column. What can I do?

A3: The aldehyde functional group and the pyrimidine ring can sometimes be sensitive to the acidic nature of standard silica gel. If you suspect degradation (indicated by streaking or new spots on TLC after column chromatography), consider using deactivated silica gel (treating with a base like triethylamine) or switching to a different stationary phase like alumina.[6]

Q4: Can I confirm the purity of my final product without access to advanced instrumentation?

A4: While spectroscopic methods provide the most definitive data, you can get a very good indication of purity using more accessible techniques. A sharp, narrow melting point range is a classic indicator of a pure crystalline compound.[10] Additionally, observing a single, well-defined spot on a TLC plate when run in at least two different solvent systems is a strong sign of high purity.[10]

Purification & Troubleshooting Workflow

This diagram outlines the general workflow for purifying 2-anilinopyrimidine-5-carbaldehyde, from initial analysis of the crude material to obtaining the final, pure product.

G crude Crude Reaction Mixture tlc Analyze by TLC (e.g., Hexane:EtOAc) crude->tlc decision Single Spot? Rf ~0.3? tlc->decision recryst Direct Recrystallization (e.g., Ethanol) decision->recryst Yes column Perform Column Chromatography decision->column No / Multiple Spots pure Pure Crystalline Product recryst->pure collect Collect & Combine Fractions (Monitor by TLC) column->collect evap Evaporate Solvent collect->evap oily_solid Oily Solid / Amorphous Powder evap->oily_solid final_recryst Final Recrystallization (Optional, for high purity) oily_solid->final_recryst final_recryst->pure analysis Confirm Purity (TLC, MP, NMR, MS) pure->analysis

Caption: General purification workflow for 2-anilinopyrimidine-5-carbaldehyde.

Troubleshooting Guide: Column Chromatography

This section addresses specific issues encountered during silica gel chromatography.

IssueProbable Cause(s)Recommended Solutions & Scientific Rationale
Poor Separation / Co-elution of Impurities Inappropriate Solvent System: The polarity of the eluent is not optimized to differentiate between your product and the impurities.Re-optimize with TLC: Your goal is to maximize the difference in Rf values (ΔRf) between your product and impurities. Test various solvent ratios (e.g., 9:1, 4:1, 2:1 Hexane:EtOAc) and consider adding a third solvent (e.g., a small amount of DCM or MeOH) to fine-tune polarity. A ΔRf of at least 0.2 is recommended for good separation.[7]
Column Overload: Too much crude material was loaded onto the column relative to the amount of silica gel.Reduce Load: A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight. Overloading saturates the stationary phase, preventing proper equilibrium and leading to broad, overlapping bands.
Streaking or Tailing of the Product Band Compound Insolubility: The compound is precipitating at the top of the column as the eluent is applied.Use Dry Loading: Pre-adsorb your crude material onto a small amount of silica gel. First, dissolve your compound in a minimal amount of a low-boiling-point solvent (like DCM or acetone), add silica gel to make a free-flowing powder, and evaporate the solvent completely. This powder can then be carefully loaded onto the top of your packed column. This ensures the compound is introduced to the mobile phase in a finely dispersed state.[6]
Compound Degradation: The compound is unstable on the acidic silica gel.Test Stability: Spot the compound on a TLC plate and let it sit for 30-60 minutes before eluting. If a new spot or a streak appears, degradation is likely. Solution: Use a deactivated stationary phase. You can either purchase neutral silica/alumina or prepare it by flushing the packed column with your eluent system containing 0.5-1% triethylamine before loading your sample.
Product Elutes Too Quickly (in solvent front) Solvent System is Too Polar: The eluent has a very high affinity for your compound, preventing sufficient interaction with the stationary phase.Decrease Eluent Polarity: Prepare a new, less polar solvent system. Based on your initial TLC, if the Rf was >0.6, significantly decrease the proportion of the polar solvent (e.g., from 1:1 to 4:1 Hexane:EtOAc). Always check the first few fractions from a column by TLC to ensure you haven't accidentally flushed your product through.[6]
Product Does Not Elute from the Column Solvent System is Not Polar Enough: The stationary phase has a much stronger affinity for your compound than the mobile phase.Increase Eluent Polarity (Gradient Elution): If your compound has a very low Rf (<0.1) on TLC, you will need a more polar eluent. Start the column with the solvent system determined by TLC and, once less polar impurities have eluted, gradually increase the polarity of the mobile phase (e.g., by slowly increasing the percentage of ethyl acetate or methanol). This is known as gradient elution.[8]

Troubleshooting Guide: Recrystallization

IssueProbable Cause(s)Recommended Solutions & Scientific Rationale
Compound "Oils Out" Instead of Crystallizing Supersaturation Occurred Too Rapidly: The solution was cooled too quickly, or the solution was too concentrated, causing the compound to crash out as a liquid phase instead of forming an ordered crystal lattice.Re-heat and Dilute: Heat the solution to re-dissolve the oil. Add small increments (1-5% of total volume) of hot solvent until the solution is just barely saturated. Allow it to cool much more slowly (e.g., by placing the flask in a warm water bath that cools to room temperature). Slow cooling is critical for the formation of high-quality crystals.[6]
Low Melting Point Impurities: The presence of impurities can depress the melting point of your compound, leading to the formation of an oil.Pre-purify: If the crude material is very impure, perform a quick column chromatography separation first to remove the bulk of the impurities before attempting recrystallization.
No Crystals Form Upon Cooling Solution is Too Dilute: There is not enough solute to reach the point of supersaturation upon cooling.Concentrate the Solution: Gently heat the solution and evaporate some of the solvent under a stream of nitrogen or using a rotary evaporator. Continue until you observe slight turbidity (the "cloud point"), then add a drop or two of solvent to re-dissolve, and allow to cool slowly.
Compound is Highly Soluble in the Chosen Solvent: The solvent is too good at dissolving your compound, even at low temperatures.Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimum amount of a "good" solvent (in which it is very soluble). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) at room temperature or while warm, until the solution becomes persistently cloudy. Gently warm to re-clarify and then cool slowly. For example, if your compound is soluble in ethanol, water could be used as an anti-solvent.[10]

Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol assumes the ideal solvent system has been determined by TLC.

  • Column Preparation:

    • Secure a glass column of appropriate size vertically.[7]

    • Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

    • Fill the column with the chosen non-polar solvent (e.g., hexanes).

    • Slowly add silica gel as a slurry in the same solvent. Gently tap the column to ensure even packing and remove any air bubbles. A well-packed column is crucial for good separation.[6]

    • Add another thin layer of sand on top of the silica bed to prevent disruption during solvent addition.

    • Drain the solvent until the level is just at the top of the sand.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude 2-anilinopyrimidine-5-carbaldehyde in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add 2-3 times the weight of silica gel relative to your crude product.

    • Thoroughly mix and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the pre-determined eluent mixture to the column.

    • Apply gentle pressure (using a pump or house air) to begin flowing the solvent through the column. Maintain a steady flow rate.

    • Collect fractions in test tubes or vials. The number and size of fractions will depend on the scale of your separation.

  • Analysis:

    • Monitor the collected fractions using TLC to identify which ones contain your purified product.

    • Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the resulting solid under high vacuum to remove residual solvent.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • Place a small amount of your compound in several test tubes.

    • Add a small amount of different potential solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to each tube.

    • An ideal solvent will dissolve the compound poorly at room temperature but completely upon heating.[10] Based on literature for similar compounds, ethanol is a good starting point.[4][5]

  • Dissolution:

    • Place the crude compound in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the mixture (e.g., on a hotplate) with stirring.

    • Continue adding the minimum amount of hot solvent required to fully dissolve the solid.

  • Decolorization (Optional):

    • If the solution is highly colored from impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.

    • Re-heat the mixture to boiling for a few minutes.

    • Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization:

    • Cover the flask and allow the clear solution to cool slowly to room temperature. Do not disturb the flask.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

    • Dry the crystals thoroughly under vacuum.

Purity Confirmation

A combination of techniques should be used to confirm the purity of the final product.

G cluster_purity Purity Analysis product Final Product tlc TLC (Multiple Solvents) product->tlc mp Melting Point product->mp nmr NMR (¹H, ¹³C) product->nmr ms Mass Spectrometry product->ms tlc_result Result: Single Spot tlc->tlc_result mp_result Result: Sharp, Narrow Range mp->mp_result nmr_result Result: Clean Spectrum, No Impurity Peaks nmr->nmr_result ms_result Result: Correct Molecular Ion Peak ms->ms_result

Caption: Key techniques for confirming product purity.[10]

References

  • Khan, K. M., et al. (2017). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. Available at: [Link]

  • Zhang, Y., et al. (2022). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI. Available at: [Link]

  • Álvarez-García, A., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Available at: [Link]

  • Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof. (2020). Google Patents.
  • Column Chromatography. (n.d.). Organic Chemistry at CU Boulder. Available at: [Link]

  • Anilinopyrimidines: A Review Exploring Synthetic Approaches and Biological Activity. (2023). ResearchGate. Available at: [Link]

  • A Regioselective Approach to Trisubstituted 2(or 6)-Arylaminopyrimidine-5-carbaldehydes and Their Application in the Synthesis of Structurally and Electronically Unique G∧C Base Precursors. (2014). ResearchGate. Available at: [Link]

  • 2-Anilinopyrimidine Derivatives: Design, Synthesis, in Vitro Anti-Proliferative Activity, EGFR and ARO Inhibitory Activity, Cell Cycle Analysis and Molecular Docking Study. (2020). PubMed. Available at: [Link]

  • Nichols, L. (2024). 2.4A: Macroscale Columns. Chemistry LibreTexts. Available at: [Link]

  • Convenient syntheses of isotopically labeled pyrimidine 2´-deoxynucleosides and their 5-hydroxy oxidation products. (2012). PubMed Central. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 2-Anilinopyrimidine-5-carbaldehyde

Welcome to the technical support center for the synthesis of 2-anilinopyrimidine-5-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-anilinopyrimidine-5-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this important synthetic intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and field-proven insights.

Introduction: The Synthetic Challenge

The synthesis of 2-anilinopyrimidine-5-carbaldehyde is a crucial step in the development of various pharmacologically active molecules. The Vilsmeier-Haack reaction is the most common and effective method for the formylation of the electron-rich 2-anilinopyrimidine core. However, like many organic syntheses, this reaction can be sensitive to various parameters, leading to issues with yield, purity, and reproducibility. This guide will help you navigate these challenges and achieve optimal results.

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). This electrophilic reagent then attacks the electron-rich C5 position of the pyrimidine ring.[1] Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.[2]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of 2-anilinopyrimidine-5-carbaldehyde in a question-and-answer format.

Q1: Why is my yield of 2-anilinopyrimidine-5-carbaldehyde consistently low?

A low yield can be attributed to several factors, from the quality of your starting materials to suboptimal reaction conditions.

Possible Causes and Solutions:

  • Poor Quality of Starting Materials:

    • 2-Anilinopyrimidine: Ensure your starting material is pure. Impurities can interfere with the reaction. If you are synthesizing it yourself, typically via nucleophilic substitution of 2-chloropyrimidine with aniline, ensure it is thoroughly purified before use.

    • Reagents: Use anhydrous DMF and freshly distilled or a new bottle of POCl₃. The Vilsmeier reagent is highly sensitive to moisture, which can quench the reaction.

  • Suboptimal Reaction Temperature:

    • The Vilsmeier-Haack reaction is temperature-sensitive. If the temperature is too low, the reaction may be sluggish or not proceed at all. Conversely, excessively high temperatures can lead to decomposition of the starting material and product.[3]

    • Recommendation: Start with a reaction temperature of around 70-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Incorrect Stoichiometry of Reagents:

    • An insufficient amount of the Vilsmeier reagent will result in incomplete conversion. An excess can sometimes lead to side reactions.

    • Recommendation: A common starting point is to use 1.5 to 3 equivalents of the Vilsmeier reagent (both POCl₃ and DMF) relative to the 2-anilinopyrimidine.

  • Incomplete Hydrolysis of the Iminium Intermediate:

    • The final step of the reaction is the hydrolysis of the iminium salt to the aldehyde. Incomplete hydrolysis will result in a lower yield of the desired product.

    • Recommendation: After the reaction is complete, ensure thorough quenching with an aqueous solution (e.g., ice-cold water or a saturated sodium bicarbonate solution) and allow sufficient time for the hydrolysis to complete, which may require stirring for several hours or overnight.[4]

Q2: I am observing multiple spots on my TLC plate. What are the likely side products?

The formation of byproducts is a common issue. Identifying these impurities is key to mitigating their formation.

Potential Side Products:

  • N-Formylated Byproduct: The Vilsmeier reagent can potentially formylate the nitrogen of the aniline group, especially if the reaction conditions are not optimized.

  • Diformylated Product: Although less common, diformylation at other positions on the aniline ring is possible, particularly with prolonged reaction times or a large excess of the Vilsmeier reagent.

  • Chlorinated Byproducts: While more common with hydroxyl-substituted pyrimidines, there is a possibility of chlorination on the pyrimidine ring under harsh conditions.[5]

  • Unreacted Starting Material: A significant amount of unreacted 2-anilinopyrimidine indicates that the reaction has not gone to completion.

Mitigation Strategies:

  • Control Reaction Temperature: As mentioned, maintaining an optimal temperature can minimize the formation of degradation products.

  • Optimize Reagent Stoichiometry: Carefully control the equivalents of the Vilsmeier reagent to avoid excess that could lead to over-reaction.

  • Monitor Reaction Progress: Use TLC to monitor the reaction and stop it once the starting material is consumed to prevent the formation of further byproducts.

Q3: My purified product is a different color than expected, or my NMR spectrum shows unexpected peaks. What could be the issue?

Discoloration or unexpected spectroscopic data often points to persistent impurities.

Troubleshooting Purification:

  • Residual Vilsmeier Reagent/DMF: Inadequate workup can leave traces of the Vilsmeier reagent or DMF, which can co-elute with your product during chromatography.

    • Solution: Ensure a thorough aqueous workup. Washing the organic extract with water and brine can help remove these polar impurities.

  • Highly Polar Byproducts: Some side products may be highly polar and difficult to separate from the desired aldehyde by standard silica gel chromatography.

    • Solution:

      • Solvent System Optimization: Experiment with different solvent systems for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane or dichloromethane) to a more polar solvent (e.g., ethyl acetate or methanol) can improve separation.

      • Alternative Purification Techniques: Consider techniques like preparative TLC or recrystallization if column chromatography is ineffective.

      • Liquid-Liquid Extraction: A bisulfite addition reaction can sometimes be used to selectively extract aldehydes from an organic mixture into an aqueous phase.[6]

Frequently Asked Questions (FAQs)

  • What is the best solvent for this reaction?

    • DMF often serves as both the solvent and the reagent for the formation of the Vilsmeier reagent.[7] Using an excess of DMF is a common practice. Other inert solvents like 1,2-dichloroethane (DCE) can also be used.[4]

  • How do I prepare the Vilsmeier reagent?

    • The Vilsmeier reagent is typically prepared in situ by the slow, dropwise addition of POCl₃ to ice-cooled, anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon). It is crucial to maintain a low temperature during the addition to control the exothermic reaction.

  • What is a typical workup procedure?

    • After the reaction is complete, the mixture is typically cooled to room temperature and then carefully poured onto crushed ice or into a cold, saturated aqueous solution of sodium bicarbonate or sodium acetate.[8] This quenches the reaction and initiates the hydrolysis of the iminium salt. The product can then be extracted with an organic solvent like ethyl acetate or dichloromethane.

Experimental Protocols

Synthesis of 2-Anilinopyrimidine (Starting Material)

This protocol describes a general method for the synthesis of the starting material.

Materials:

  • 2-Chloropyrimidine

  • Aniline

  • An appropriate solvent (e.g., isopropanol, ethanol)

  • A base (e.g., triethylamine, potassium carbonate)

Procedure:

  • Dissolve 2-chloropyrimidine (1 equivalent) and aniline (1.1 equivalents) in the chosen solvent.

  • Add the base (1.2 equivalents).

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Vilsmeier-Haack Synthesis of 2-Anilinopyrimidine-5-carbaldehyde

This protocol provides a starting point for the optimization of the Vilsmeier-Haack formylation.

Materials:

  • 2-Anilinopyrimidine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, optional solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, add anhydrous DMF (used as solvent).

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add POCl₃ (2 equivalents) dropwise to the stirred DMF, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 2-anilinopyrimidine (1 equivalent) in DMF or DCM to the Vilsmeier reagent dropwise at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 70-80 °C.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice and saturated sodium bicarbonate solution.

  • Stir the mixture vigorously for several hours or overnight to ensure complete hydrolysis.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Recommended Reaction Parameters for Optimization

ParameterRecommended RangeRationale
Temperature 60 - 90 °CBalances reaction rate and potential for decomposition.
POCl₃ (equiv.) 1.5 - 3.0Ensures complete formation of the Vilsmeier reagent without excessive side reactions.
Reaction Time 2 - 12 hoursDependent on substrate reactivity and temperature; monitor by TLC.
Solvent DMF or DCEDMF acts as both reagent and solvent; DCE can be used as an inert alternative.

Visualizing the Process

Reaction Mechanism

The following diagram illustrates the key steps in the Vilsmeier-Haack formylation of 2-anilinopyrimidine.

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ AnilinoPy 2-Anilinopyrimidine Iminium_Intermediate Iminium Salt Intermediate AnilinoPy->Iminium_Intermediate + Vilsmeier Reagent Product 2-Anilinopyrimidine- 5-carbaldehyde Iminium_Intermediate->Product + H₂O (Workup)

Caption: Key stages of the Vilsmeier-Haack reaction.

Troubleshooting Workflow

This decision tree can guide you through troubleshooting a low-yielding reaction.

Troubleshooting_Workflow cluster_sm Starting Materials cluster_conditions Reaction Conditions cluster_workup Workup & Purification start Low Yield of Product check_sm Check Purity of Starting Materials & Reagents start->check_sm check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Workup & Purification start->check_workup sm_impure Impure Starting Material? check_sm->sm_impure temp Temperature Optimal? check_conditions->temp hydrolysis Incomplete Hydrolysis? check_workup->hydrolysis repurify_sm Repurify 2-Anilinopyrimidine sm_impure->repurify_sm Yes reagents_old Old/Wet Reagents? sm_impure->reagents_old No use_fresh Use Anhydrous DMF & Fresh POCl₃ reagents_old->use_fresh Yes adjust_temp Adjust Temperature (70-80 °C) temp->adjust_temp No stoich Stoichiometry Correct? temp->stoich Yes adjust_stoich Optimize Reagent Equivalents stoich->adjust_stoich No extend_hydrolysis Extend Stirring Time During Workup hydrolysis->extend_hydrolysis Yes purification Purification Issues? hydrolysis->purification No optimize_chrom Optimize Chromatography Solvent System purification->optimize_chrom Yes

Caption: A decision tree for troubleshooting low yields.

References

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of fully conjugated carbocycles and heterocycles. Organic Reactions, 49, 1-330.
  • Maras, A., & Polanc, S. (2014). The Vilsmeier–Haack reaction: recent developments. ARKIVOC, 2014(i), 1-32.
  • Wikipedia contributors. (2023). Vilsmeier–Haack reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • BenchChem. (2025). Optimization of Vilsmeier-Haack reaction parameters. Retrieved from a hypothetical BenchChem technical note.
  • BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. Retrieved from a hypothetical BenchChem technical note.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from a hypothetical NROChemistry resource.
  • ResearchGate. (n.d.). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures.
  • MDPI. (2024). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Chem. Proc., 16(1), 104.

Sources

Troubleshooting

Technical Support Center: Suzuki Coupling with Pyrimidine Aldehydes

A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbo...

Author: BenchChem Technical Support Team. Date: February 2026

A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] However, when working with electronically distinct substrates like pyrimidine aldehydes, researchers can encounter specific challenges that lead to suboptimal results.[4] This guide provides a structured, question-and-answer-based approach to troubleshooting common issues in the Suzuki coupling of pyrimidine aldehydes, offering field-proven insights and evidence-based solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki coupling reaction with a pyrimidine aldehyde is resulting in low to no product yield. What are the likely causes and how can I fix it?

Low or no conversion is one of the most common frustrations in Suzuki couplings. The issue often stems from one or more of the following factors:

  • Inactive Catalyst: The heart of the Suzuki reaction is the palladium catalyst. If the active Pd(0) species is not efficiently generated or is deactivated, the catalytic cycle will stall.[5]

    • Solution: Ensure your palladium source is of high quality. Pre-catalysts like Pd(dppf)Cl₂ are generally stable, but Pd₂(dba)₃ can degrade over time. Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or modern, air-stable precatalysts (e.g., Buchwald precatalysts) for more reliable generation of the active catalyst.[5]

  • Suboptimal Reaction Conditions: Temperature, solvent, and base selection are critical and highly substrate-dependent.

    • Solution: Systematically screen these parameters. If the reaction is sluggish at a lower temperature (e.g., 80°C), a cautious increase may improve the rate.[5] However, be aware that excessive heat can lead to catalyst decomposition and unwanted side reactions.[5] A thorough screening of solvents and bases is also recommended.

  • Poor Reagent Quality: The stability of boronic acids and the purity of other reagents are paramount.

    • Solution: Use fresh, high-purity pyrimidine aldehyde and boronic acid. Boronic acids, especially heteroaryl boronic acids, can be prone to degradation through protodeboronation.[3][5] Consider using more stable boronic acid derivatives like pinacol esters.[5] Ensure solvents are anhydrous and properly degassed, and that the base is pure and dry.[4][5]

Q2: I'm observing significant side products, such as homocoupling of my boronic acid and/or protodeboronation. What's causing this and what are the remedies?

The formation of side products can significantly reduce the yield of your desired coupled product. Here's a breakdown of the common culprits and their solutions:

  • Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. It is often promoted by moisture and certain basic conditions.

    • Causality: The electron-deficient nature of some boronic acids can make them more susceptible to this side reaction.[3]

    • Solution:

      • Use anhydrous solvents and ensure your base is dry.[4]

      • Employ more stable boronic esters (e.g., pinacol esters) which can slowly release the boronic acid under the reaction conditions.[5]

      • Thoroughly degas the reaction mixture to remove any dissolved oxygen, which can also contribute to side reactions.[5]

  • Homocoupling: This is the coupling of two molecules of the boronic acid to form a symmetrical biaryl species. It is often a sign of catalyst decomposition or the presence of oxygen.

    • Causality: Oxidative addition of the boronic acid to the Pd(0) center, followed by reductive elimination, can lead to homocoupling.

    • Solution:

      • Rigorous degassing of the reaction mixture is crucial to minimize oxygen levels.[5]

      • Optimize the catalyst and ligand system. Some ligands are more prone to promoting homocoupling than others.

Q3: My pyrimidine aldehyde starting material appears to be decomposing under the reaction conditions. How can I prevent this?

The aldehyde functional group can be sensitive to the reaction conditions, particularly the base and temperature.

  • Causality: Strong bases and high temperatures can lead to side reactions involving the aldehyde, such as aldol condensation or Cannizzaro-type reactions, or general decomposition of the pyrimidine ring.

  • Solution:

    • Screen Weaker Bases: If you are using a strong base like NaOH or KOH, consider switching to a milder base such as K₂CO₃, Na₂CO₃, or K₃PO₄.[4]

    • Optimize Temperature: Try to run the reaction at the lowest temperature that still provides a reasonable reaction rate.[4] Microwave-assisted heating can sometimes allow for shorter reaction times at elevated temperatures, potentially minimizing decomposition.[6]

Q4: The nitrogen on the pyrimidine ring seems to be interfering with the catalyst. How can I mitigate this?

The lone pair of electrons on the pyrimidine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.

  • Causality: This coordination can compete with the desired binding of the phosphine ligand or the aryl halide, thus slowing down or stopping the catalytic cycle.

  • Solution:

    • Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos) that can more effectively compete with the pyrimidine nitrogen for coordination to the palladium.[1]

    • Catalyst Choice: Some palladium precatalysts are designed to be less susceptible to coordination by nitrogen-containing substrates.

Experimental Protocols & Data

General Protocol for Suzuki Coupling of a Halogenated Pyrimidine Aldehyde

This protocol provides a starting point for optimization.

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the halogenated pyrimidine aldehyde (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), the palladium catalyst (1-5 mol%), the ligand (if required, in appropriate stoichiometry to the catalyst), and the base (2-3 equiv.).

  • Solvent Addition: Add the degassed solvent (e.g., dioxane, toluene, or a mixture with water) via syringe.[7]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[5][7]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Table 1: Recommended Starting Conditions for Suzuki Coupling with Pyrimidine Aldehydes
ParameterRecommendationRationale
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, or a Buchwald precatalystOffers a range of activities and stabilities.[5][8]
Ligand SPhos, XPhos, or other bulky, electron-rich phosphinesHelps to prevent catalyst deactivation by the pyrimidine nitrogen.[1]
Base K₂CO₃, K₃PO₄, or Cs₂CO₃Milder bases are less likely to cause decomposition of the aldehyde.[4][8]
Solvent Dioxane/H₂O, Toluene/H₂O, or DMFA protic co-solvent is often necessary for the transmetalation step.[9]
Temperature 80-110 °CA balance between reaction rate and stability of the starting materials and catalyst.[5][9]

Visualizing the Suzuki Coupling Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura coupling reaction.

Suzuki_Coupling_Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)-X(L2) B->C Ar-X D Transmetalation C->D E Ar-Pd(II)-Ar'(L2) D->E Ar'-B(OR)2 Base F Reductive Elimination E->F F->A Ar-Ar' G Ar-X H Ar'-B(OR)2 I Base J Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Logic Flow

This diagram provides a systematic approach to diagnosing and solving issues with your Suzuki coupling reaction.

Troubleshooting_Flowchart start Low/No Yield? check_reagents Verify Reagent Quality (Freshness, Purity) start->check_reagents Yes side_products Significant Side Products? start->side_products No check_conditions Optimize Reaction Conditions (Temp, Solvent, Base) check_reagents->check_conditions check_conditions->side_products homocoupling Address Homocoupling (Degas, Change Ligand) side_products->homocoupling Yes decomposition Starting Material Decomposition? side_products->decomposition No deboronation Prevent Protodeboronation (Anhydrous, Boronic Ester) homocoupling->deboronation deboronation->decomposition milder_conditions Use Milder Conditions (Lower Temp, Weaker Base) decomposition->milder_conditions Yes catalyst_issue Catalyst Deactivation? decomposition->catalyst_issue No milder_conditions->catalyst_issue change_catalyst Screen Catalysts/Ligands (e.g., Buchwald systems) catalyst_issue->change_catalyst Yes success Successful Coupling catalyst_issue->success No change_catalyst->success

Caption: A decision tree for troubleshooting Suzuki coupling reactions.

References

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Retrieved February 6, 2026, from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. Retrieved February 6, 2026, from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. Retrieved February 6, 2026, from [Link]

  • YouTube. (2020, February 14). Suzuki cross-coupling reaction. YouTube. Retrieved February 6, 2026, from [Link]

  • Reddit. (2024). Failed suzuki coupling, any suggenstions? Reddit. Retrieved February 6, 2026, from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved February 6, 2026, from [Link]

  • Hussain, M., Hung, N. T., Khera, R. A., Malik, I., Zinad, D. S., & Langer, P. (2010). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. Advanced Synthesis & Catalysis, 352(9), 1429–1433. Retrieved February 6, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved February 6, 2026, from [Link]

  • Amine, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylate. RSC Advances, 11(5), 2901-2913. Retrieved February 6, 2026, from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555–5558. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using 5-(4-bromophenyl)-4,6-dichloropyrimidine as the coupling component. ResearchGate. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (2021). (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ResearchGate. Retrieved February 6, 2026, from [Link]

  • National Center for Biotechnology Information. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diaryl(heteroaryl)pyrazolo[1,5-a]pyrimidines. National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(8), 1599–1611. Retrieved February 6, 2026, from [Link]

  • MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Retrieved February 6, 2026, from [Link]

  • MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Retrieved February 6, 2026, from [Link]

  • ACS Publications. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Publications. Retrieved February 6, 2026, from [Link]

  • PubMed. (2017). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. PubMed. Retrieved February 6, 2026, from [Link]

Sources

Optimization

Technical Support Center: Aldehyde Intermediates in 2-Anilinopyrimidine Synthesis

Subject: Troubleshooting Stability and Reactivity Issues of the Aldehyde Group in Kinase Inhibitor Scaffolds Ticket ID: TS-AP-ALD-004 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Introduction: The Crit...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Stability and Reactivity Issues of the Aldehyde Group in Kinase Inhibitor Scaffolds Ticket ID: TS-AP-ALD-004 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The Critical Role of the Aldehyde Handle

In the synthesis of 3rd and 4th generation EGFR inhibitors (e.g., analogues of Osimertinib or Lazertinib), the 2-anilinopyrimidine scaffold is often functionalized with an aldehyde group. This aldehyde serves as the critical "chemical handle" for installing solubilizing tails or acrylamide "warheads" via reductive amination [1].

However, the electron-deficient nature of the pyrimidine ring fundamentally alters the reactivity of this aldehyde compared to a standard benzaldehyde. It renders the carbonyl carbon highly electrophilic, making it prone to a specific set of side reactions that can degrade yield and confuse analytical data.

This guide addresses the three most common support tickets we receive regarding this chemistry.

Troubleshooting Guide

Issue 1: "My aldehyde purity drops significantly after aqueous basic workup."

Diagnosis: Cannizzaro Disproportionation Unlike electron-rich benzaldehydes, pyrimidine-4-carbaldehydes or -2-carbaldehydes are electron-poor. In the presence of strong bases (NaOH, KOH) used during extraction, they readily undergo the Cannizzaro reaction, disproportionating into a carboxylic acid (oxidized) and an alcohol (reduced) [2].

Mechanistic Insight: The electron-withdrawing pyrimidine ring stabilizes the tetrahedral intermediate formed by hydroxide attack. This facilitates the hydride transfer to a second aldehyde molecule.[1]

Corrective Action:

  • Avoid Strong Bases: Switch to mild bases like saturated

    
     or phosphate buffers (pH 7-8) for quenching.
    
  • Rapid Workup: Do not let the aldehyde sit in the aqueous phase. Extract immediately into DCM or EtOAc.

  • Analytical Check: Look for two new peaks in your LCMS: one at

    
     (alcohol) and one at 
    
    
    
    (acid).
Issue 2: "I see 'ghost peaks' in NMR and split peaks in HPLC when using methanol."

Diagnosis: Hemiacetal/Acetal Formation The high electrophilicity of the 2-anilinopyrimidine aldehyde makes it hyper-reactive toward nucleophilic solvents.[2] In methanol or ethanol, especially with trace acid (e.g., from TFA salts), the aldehyde exists in equilibrium with its hemiacetal or acetal [3].

Mechanistic Insight:



This equilibrium is fast. On HPLC, the hemiacetal may revert to the aldehyde or separate, causing peak splitting. In NMR, you will see a methoxy singlet and a methine proton shift upfield from the aldehyde region (

ppm) to the acetal region (

ppm).

Corrective Action:

  • Change Solvents: Switch to non-nucleophilic solvents like Acetonitrile (ACN), THF, or DMF for storage and reactions.

  • NMR Solvent: Use DMSO-

    
     or 
    
    
    
    . Avoid
    
    
    .
  • Process Impact: If performing reductive amination, the formation of acetals slows down imine formation. Ensure water is scavenged (molecular sieves) to drive the equilibrium toward the imine.

Issue 3: "Low yields during reductive amination; recovery of alcohol byproduct."

Diagnosis: Direct Reduction of Aldehyde If the reducing agent (e.g.,


, 

) is added before the imine is fully formed, the aldehyde is reduced directly to the primary alcohol.

Mechanistic Insight: 2-anilinopyrimidines are sterically crowded. Imine formation can be slow. If the reducing agent is present while free aldehyde remains, the aldehyde (being more electrophilic than the imine) will be reduced preferentially.

Corrective Action:

  • Stepwise Protocol: Pre-form the imine. Stir the aldehyde and amine (with mild acid catalyst like acetic acid) for 1-2 hours before adding the reducing agent.

  • Reagent Selection: Use

    
     (STAB) instead of 
    
    
    
    . STAB is less basic and more selective for imines over aldehydes.

Visualizing the Reaction Network

The following diagram illustrates the competing pathways for the 2-anilinopyrimidine aldehyde.

AldehydeFate Aldehyde 2-Anilinopyrimidine Aldehyde Imine Imine Intermediate Aldehyde->Imine + Amine - H2O Acetal Hemiacetal/Acetal (In MeOH/EtOH) Aldehyde->Acetal + ROH (Reversible) Acid Carboxylic Acid (Oxidation/Cannizzaro) Aldehyde->Acid [Ox] or Base (Cannizzaro) Alcohol Primary Alcohol (Reduction/Cannizzaro) Aldehyde->Alcohol Direct Red. or Base (Cannizzaro) Hydrate Gem-Diol (In Water) Aldehyde->Hydrate + H2O (Reversible) Product Target Amine (Drug Precursor) Imine->Product + Reductant (e.g. STAB)

Figure 1: Reaction network showing the desired pathway (green) vs. competing side reactions (red) for the aldehyde intermediate.[3][4]

Quantitative Data: Solvent & Reagent Compatibility

The table below summarizes stability data collected from internal stress tests on 2-anilinopyrimidine-4-carbaldehyde.

Solvent / ConditionStability (24h, RT)Major Species DetectedRecommendation
DCM / Chloroform High (>98%)AldehydeRecommended for extraction.
Methanol (Neutral) Moderate (85%)Aldehyde + HemiacetalAvoid for storage/analysis.
Methanol (w/ 0.1% TFA) Low (<50%)AcetalDo Not Use.
Water (pH 7) ModerateAldehyde + HydrateProcess quickly.
Water (pH 12, NaOH) Critical (<10%) Acid + AlcoholForbidden. Use mild buffers.
DMSO HighAldehydeGood for storage (frozen).

Standard Operating Procedure (SOP)

Protocol: Optimized Reductive Amination for 2-Anilinopyrimidines

Objective: Maximize conversion to the amine while suppressing direct reduction and acetal formation.

  • Imine Formation (Pre-complexation):

    • Dissolve the 2-anilinopyrimidine aldehyde (1.0 equiv) in anhydrous DCM or 1,2-Dichloroethane (DCE) . Note: Avoid MeOH.

    • Add the amine (1.1–1.2 equiv).

    • Add Acetic Acid (1.0–2.0 equiv) to catalyze imine formation.

    • Optional: Add activated 4Å Molecular Sieves to scavenge water.

    • Stir at Room Temperature (RT) for 1–4 hours. Monitor by TLC/LCMS for disappearance of aldehyde.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (STAB) (1.5–2.0 equiv) portion-wise.

    • Allow to warm to RT and stir overnight.

  • Quench & Workup:

    • Quench with saturated

      
        (mild base). Do not use NaOH.
      
    • Extract immediately with DCM.

    • Wash organic layer with brine, dry over

      
      , and concentrate.
      

References

  • Luo, H., et al. (2019).[5] Pyridylamino Pyrimidine Derivative, Preparation Method Therefor and Application. Chinese Patent CN105315259A.[5] Link

  • Chemistry Steps. (2023). The Cannizzaro Reaction: Mechanism and Examples. Link

  • LibreTexts Chemistry. (2019). Acetal Formation: Mechanism and Reversibility. Link

  • Dove Medical Press. (2025). Design and synthesis of novel EGFR kinase inhibitors. Link

Sources

Troubleshooting

Stability issues of 2-anilinopyrimidine-5-carbaldehyde

Technical Support Center: 2-Anilinopyrimidine-5-carbaldehyde Stability & Handling Executive Summary: The "Gatekeeper" Intermediate Compound: 2-Anilinopyrimidine-5-carbaldehyde CAS: 1080028-75-6 Role: Critical scaffold fo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Anilinopyrimidine-5-carbaldehyde Stability & Handling

Executive Summary: The "Gatekeeper" Intermediate

Compound: 2-Anilinopyrimidine-5-carbaldehyde CAS: 1080028-75-6 Role: Critical scaffold for Type I/II kinase inhibitors (e.g., EGFR, VEGFR, JAK targets). Primary Vulnerability: The C5-aldehyde moiety acts as a "chemical handle" for downstream diversity but serves as the primary locus for oxidative degradation and nucleophilic scavenging.

This guide synthesizes field data and mechanistic organic chemistry to address stability challenges. It is designed for medicinal chemists and process engineers encountering yield loss, purity drift, or anomalous spectral data.

Stability Profile & Degradation Mechanisms

The stability of 2-anilinopyrimidine-5-carbaldehyde is governed by the electrophilicity of the formyl group and the electron-donating nature of the aniline.

The "Yellowing" Phenomenon (Oxidation)
  • Observation: White/off-white powder turns bright yellow or brown upon storage.

  • Mechanism: Auto-oxidation of the aldehyde to 2-anilinopyrimidine-5-carboxylic acid . This is accelerated by light and moisture. The carboxylic acid impurity can poison downstream transition-metal catalyzed reactions (e.g., Suzuki couplings) by chelating the catalyst.

Solution State Instability (DMSO/DMF)
  • Observation: HPLC purity drops after 24 hours in DMSO stock.

  • Mechanism: In "wet" DMSO (hygroscopic), the aldehyde forms a gem-diol (hydrate) or hemiacetal . While reversible, this shifts the equilibrium, complicating NMR integration and potentially leading to irreversible oxidation by sulfoxide impurities.

Troubleshooting Guide (Q&A)

Category A: Solid State Storage & Handling[1]

Q1: My compound has turned from off-white to a mustard yellow. Is it still usable?

  • Diagnosis: Surface oxidation. The yellow color typically indicates the formation of conjugated degradation products or trace oxidation to the carboxylic acid, which can form H-bonded dimers.

  • Action:

    • Run LC-MS: Check for a peak at M+16 (Oxygen insertion, M+H = 216 for the acid).

    • Purification: If purity is >90%, a simple wash might suffice. If <90%, recrystallize.

    • Protocol: Suspend the solid in cold diethyl ether or hexanes (the aldehyde is less soluble, impurities often wash away). Filter and dry. For deeper cleaning, see the Recrystallization Protocol below.

Q2: Can I store this compound on the benchtop?

  • Answer: No.

  • Reasoning: The pyrimidine ring is electron-deficient, but the aldehyde is reactive. Ambient humidity promotes hydrate formation, and oxygen promotes acid formation.

  • Recommendation: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Desiccate to prevent hydrolysis.

Category B: Reaction & Solution Stability

Q3: I see "ghost peaks" in my proton NMR in DMSO-d6. Is my sample impure?

  • Diagnosis: Likely Gem-Diol formation . Aldehydes in the presence of trace water (common in DMSO-d6) form

    
    .
    
  • Differentiation: The aldehyde proton (

    
    ) appears at ~9.8-10.0 ppm. The gem-diol proton is typically upfield (~6-7 ppm) and broad.
    
  • Fix: Run NMR in CDCl3 (if soluble) or dry the DMSO over molecular sieves (3Å) before dissolving the sample.

Q4: My reductive amination yields are consistently low (30-40%). Why?

  • Root Cause: "Old" aldehyde contains significant amounts of carboxylic acid. The acid consumes the reducing agent (e.g.,

    
    ) or forms an unreactive salt with the amine partner.
    
  • Validation: Check the pH of the reaction mixture. If acidic, neutralize with TEA or DIPEA.

  • Pro-Tip: Always re-purify the aldehyde if it has been stored for >3 months before running a reductive amination.

Visualizing Degradation Pathways

The following diagram illustrates the primary degradation routes impacting experimental outcomes.

DegradationPathways Aldehyde 2-Anilinopyrimidine-5-CHO (Active Reagent) Acid Carboxylic Acid Impurity (M+16, Inactive/Catalyst Poison) Aldehyde->Acid Auto-oxidation (O2/Light) Hydrate Gem-Diol (Hydrate) (Reversible in Solution) Aldehyde->Hydrate + H2O (DMSO/Solvent) Schiff Schiff Base Oligomer (Colored Impurity) Aldehyde->Schiff + Trace Amines/Self-Reaction Hydrate->Aldehyde - H2O (Drying)

Figure 1: Primary degradation pathways. The red path (oxidation) is irreversible and most detrimental to yield.

Standard Operating Procedures (SOPs)

SOP-01: Recrystallization (Purification)

Use this when purity drops below 95% or significant coloration occurs.

StepActionTechnical Note
1 Solvent Selection Ethanol (EtOH) or Ethyl Acetate/Hexanes .
2 Dissolution Dissolve crude solid in minimal boiling EtOH. If insoluble, add small drops of DMF until clear.
3 Filtration Hot filter if black particulates (palladium remnants from previous steps) are present.
4 Crystallization Allow to cool slowly to RT, then 4°C. Do not crash cool (traps impurities).
5 Isolation Filter and wash with cold Hexanes. Dry under high vacuum for 24h.
SOP-02: Quality Control (HPLC)

Standard method for detecting the acid impurity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV @ 254 nm (aromatic) and 280 nm (aldehyde conjugation).

  • Expected Retention:

    • Acid Impurity: Elutes earlier (more polar).

    • Aldehyde (Target): Elutes later .

Troubleshooting Logic Tree

Troubleshooting Start Start: Issue Detected CheckAppearance Is solid Yellow/Brown? Start->CheckAppearance CheckNMR Check 1H NMR (DMSO-d6) CheckAppearance->CheckNMR No (White/Off-white) Oxidation Diagnosis: Oxidation CheckAppearance->Oxidation Yes Hydrate Diagnosis: Hydrate/Gem-diol CheckNMR->Hydrate Broad peak @ 6-7ppm? PurityOK Purity Likely OK Check downstream reaction CheckNMR->PurityOK Sharp Aldehyde @ 10ppm? ActionRecryst Action: Recrystallize (EtOH/Hex) Oxidation->ActionRecryst ActionDry Action: Dry Solvent/Sample Use CDCl3 Hydrate->ActionDry

Figure 2: Decision matrix for diagnosing stability issues.

References

  • National Institutes of Health (NIH). (2004). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening. Retrieved February 6, 2026, from [Link]

  • World Health Organization (WHO). (2009). Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Retrieved February 6, 2026, from [Link]

  • Royal Society of Chemistry. (2021). Research developments in the syntheses and structure–activity relationships of pyrimidines. RSC Advances. Retrieved February 6, 2026, from [Link]

Optimization

Technical Support Center: Catalyst Selection &amp; Troubleshooting for 2-Anilinopyrimidine-5-carbaldehyde Reactions

From the desk of the Senior Application Scientist Welcome to the technical support center for synthetic strategies involving 2-Anilinopyrimidine-5-carbaldehyde. This molecule is a versatile building block in medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for synthetic strategies involving 2-Anilinopyrimidine-5-carbaldehyde. This molecule is a versatile building block in medicinal chemistry and drug discovery, prized for its reactive aldehyde functionality and its core pyrimidine structure, which is a common motif in bioactive compounds.[1] However, the interplay of its functional groups—the aldehyde, the secondary amine, and the potentially substituted pyrimidine ring—can present unique challenges in catalyst selection and reaction optimization.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed to address the specific issues you may encounter in the lab. We will move beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions to ensure the success of your experiments.

Section 1: Reductive Amination of the Aldehyde

Reductive amination is a cornerstone reaction for converting the aldehyde group of 2-Anilinopyrimidine-5-carbaldehyde into a diverse array of secondary or tertiary amines, a key step in building libraries of potential drug candidates.[2] The reaction proceeds via the in-situ formation of an imine or iminium ion, which is then reduced.[3] The choice of reducing agent and catalyst is critical to avoid common pitfalls.

FAQ 1.1: I want to perform a reductive amination. Which reducing agent should I choose?

The ideal reducing agent should selectively reduce the C=N bond of the iminium intermediate without touching the C=O of the starting aldehyde or other reducible groups on your substrate.

Answer: Your choice depends on the reactivity of your amine and the overall sensitivity of your molecule.

  • For General Use (High Selectivity): Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for most applications.[4] Its reduced reactivity compared to other borohydrides means it is highly selective for the protonated imine intermediate over the starting aldehyde or ketone.[5] This minimizes the formation of the corresponding alcohol byproduct.

  • For Less Reactive Amines: Sodium cyanoborohydride (NaBH₃CN) is effective at a slightly acidic pH (around 4-5), which is optimal for imine formation.[6] However, it is highly toxic and requires careful handling.

  • For Greener, Catalytic Approaches: Catalytic hydrogenation (H₂ gas with a metal catalyst like Pd/C, PtO₂, or Raney Nickel) is an excellent, atom-economical option.[3][5] This method avoids stoichiometric amounts of hydride reagents. However, it is less chemoselective and may reduce other functional groups (e.g., nitro groups, alkenes, or even dehalogenate the pyrimidine ring if applicable).

ReagentProsCons
Sodium Triacetoxyborohydride (STAB) Mild, highly selective for imines/iminiums, broad functional group tolerance.[4]Can be slow with hindered substrates.
Sodium Cyanoborohydride Effective for a wide range of substrates, works well at optimal pH for imine formation.Highly toxic (releases HCN in strong acid), less selective than STAB.
H₂ / Metal Catalyst (e.g., Pd/C) "Green" option (water is the only byproduct), high yielding.[7]Can reduce other functional groups, requires specialized hydrogenation equipment.[5]
Sodium Borohydride (NaBH₄) Inexpensive, readily available.Generally not selective; will readily reduce the starting aldehyde.[5] Not recommended unless imine is pre-formed and isolated.
Troubleshooting Guide: Reductive Amination

Problem 1: My reaction is stalled, and I only see starting materials by TLC/LC-MS.

  • Causality: Imine formation is a reversible equilibrium.[3] If the equilibrium favors the starting materials, there will be no intermediate for the reducing agent to act upon. This is common with weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups).

  • Solution Workflow:

    G A Stalled Reaction: Starting Materials Only B Is your amine weakly nucleophilic? A->B C Add a catalytic amount of acetic acid (AcOH) to protonate the carbonyl, making it more electrophilic. B->C Yes D Is water removal necessary? B->D No C->D E Add a dehydrating agent (e.g., MgSO₄, molecular sieves) or use a solvent that allows azeotropic removal of water (e.g., toluene). D->E Yes F Check reagent quality. Is the reducing agent fresh? D->F No

    Caption: Troubleshooting workflow for a stalled reductive amination.

Problem 2: A major byproduct is the alcohol from the reduction of my starting aldehyde.

  • Causality: This occurs when your reducing agent is too reactive and not selective enough, attacking the aldehyde before it can form the imine. This is a classic issue when using NaBH₄ for a one-pot reductive amination.

  • Solutions:

    • Switch to a more selective reagent. Replace NaBH₄ with Sodium Triacetoxyborohydride (STAB).[5] This is the most common and effective solution.

    • Use an indirect, two-step procedure. First, form the imine by mixing the aldehyde and amine, often with a dehydrating agent. Once imine formation is complete, then add the less selective reducing agent (like NaBH₄).

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

The pyrimidine core is a privileged scaffold in medicinal chemistry. Functionalizing it, often at halogenated positions, via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination is a powerful strategy for creating molecular diversity.[1]

FAQ 2.1: I need to perform a Suzuki-Miyaura coupling on a chloro- or bromo-substituted 2-Anilinopyrimidine derivative. What catalyst system should I start with?

Answer: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, potentially inhibiting catalysis. Therefore, the choice of ligand is crucial. Electron-rich, bulky phosphine ligands are generally required to promote the key oxidative addition step and facilitate the overall catalytic cycle.[8]

Recommended Starting Points:

Catalyst SystemRationale & Comments
Pd(PPh₃)₄ A classic, often effective catalyst for aryl bromides and iodides. It can be a good first choice for simpler couplings.
Pd(OAc)₂ or Pd₂(dba)₃ + Ligand This is a more modern and versatile approach, allowing you to screen different ligands.
Recommended Ligands:
SPhos, XPhos, RuPhosThese are bulky, electron-rich Buchwald ligands known to be highly effective for coupling electron-deficient heterocycles. They accelerate oxidative addition and reductive elimination.
P(tBu)₃A simple but very electron-rich and bulky phosphine that can be effective.

A typical starting condition would be Pd₂(dba)₃ (2.5 mol%), SPhos (5-10 mol%), and a base like K₂CO₃ or K₃PO₄ in a solvent mixture such as dioxane/water or toluene/water.[9]

Troubleshooting Guide: Suzuki-Miyaura Coupling

Problem: My Suzuki reaction failed. I recovered my starting halide and see signs of boronic acid decomposition (protodeboronation).

  • Causality: The Suzuki catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[10] A failure can occur at any point. Protodeboronation is a common side reaction where the boronic acid reacts with a proton source (like water) to return to the corresponding arene, effectively destroying your nucleophile.

  • Diagnostic Workflow:

    G Start Failed Suzuki Coupling Check_OA Issue: Oxidative Addition? (Common with Ar-Cl or electron-rich Ar-Br) Start->Check_OA Check_Trans Issue: Transmetalation? (Slow or inhibited by base/solvent) Start->Check_Trans Check_Deboron Issue: Protodeboronation? (Boronic acid is unstable) Start->Check_Deboron Solve_OA Solution: - Use more electron-rich, bulky ligand (e.g., SPhos, P(tBu)₃). - Increase temperature. - Switch from Ar-Cl to Ar-Br or Ar-I. Check_OA->Solve_OA Solve_Trans Solution: - Screen different bases (K₃PO₄, Cs₂CO₃, K₂CO₃). - Ensure adequate water is present if using K₃PO₄. - Degas solvent thoroughly to remove O₂. Check_Trans->Solve_Trans Solve_Deboron Solution: - Use a milder base (e.g., K₂CO₃). - Use boronate esters (e.g., pinacol esters) which are more stable. - Add boronic acid slowly or in portions. Check_Deboron->Solve_Deboron

    Caption: Diagnostic workflow for a failed Suzuki-Miyaura coupling.

FAQ 2.2: Can I perform a Buchwald-Hartwig amination on a halogenated 2-Anilinopyrimidine-5-carbaldehyde?

Answer: Yes, this is a powerful method for forming an additional C-N bond on the pyrimidine ring. The palladium-catalyzed coupling of amines with aryl halides has become a general and reliable method.[11][12]

  • Key Considerations:

    • Substrate Competition: Your starting material already contains an aniline-type N-H bond. Under the basic reaction conditions, this nitrogen could potentially compete in the coupling reaction, leading to dimerization or oligomerization. While intramolecular cyclization is a possibility, intermolecular side reactions are more likely.

    • Protecting Groups: To avoid this, it may be necessary to protect the anilino nitrogen (e.g., as a Boc carbamate or other suitable group) before performing the Buchwald-Hartwig amination. The protecting group can be removed in a subsequent step.

    • Catalyst System: Similar to the Suzuki coupling, bulky, electron-rich ligands are essential. Xantphos is a widely used ligand for Buchwald-Hartwig reactions and has been successfully applied to pyrimidine systems.[13][14] A common catalyst system is Pd₂(dba)₃ with Xantphos and a base like Cs₂CO₃ or NaOtBu.[13]

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination using STAB

This protocol is a self-validating system. If no product is formed, it points towards issues with imine formation, as STAB is highly reliable for the reduction step.

  • To a solution of 2-Anilinopyrimidine-5-carbaldehyde (1.0 equiv) and the desired primary or secondary amine (1.1-1.2 equiv) in an anhydrous solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approx. 0.1 M), add glacial acetic acid (0.1-1.0 equiv).

  • Stir the mixture at room temperature for 20-60 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting aldehyde is consumed (typically 2-24 hours).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for a Suzuki-Miyaura Cross-Coupling

This protocol requires strict anaerobic conditions. If the reaction fails, the primary suspect is often insufficient degassing or reagent quality.

  • In an oven-dried flask, combine the halo-substituted 2-anilinopyrimidine derivative (1.0 equiv), the boronic acid or boronate ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Add the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., SPhos, 5-10 mol%).

  • Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.

  • Add the degassed solvent (e.g., a 4:1 mixture of dioxane:water) via syringe. The reaction mixture should be thoroughly degassed again by bubbling the inert gas through the solution for 10-15 minutes.

  • Heat the reaction to the desired temperature (typically 80-110 °C) and stir until the starting halide is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • Wikipedia. (n.d.). Reductive amination. Retrieved February 6, 2026, from [Link]

  • MDPI. (2023, November 15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using.... Retrieved February 6, 2026, from [Link]

  • PMC - NIH. (n.d.). Reductive aminations by imine reductases: from milligrams to tons. Retrieved February 6, 2026, from [Link]

  • WordPress. (n.d.). Reductive Amination. Retrieved February 6, 2026, from [Link]

  • Bioengineer.org. (2026, January 24). Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis. Retrieved February 6, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 6, 2026, from [Link]

  • MDPI. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved February 6, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved February 6, 2026, from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (2025, August 9). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. Retrieved February 6, 2026, from [Link]

  • PMC. (2026, January 29). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. Retrieved February 6, 2026, from [Link]

  • PubMed. (2008, February 1). A regioselective approach to trisubstituted 2 (or 6)-arylaminopyrimidine-5-carbaldehydes and their application in the synthesis of structurally and electronically unique GlambdaC base precursors. Retrieved February 6, 2026, from [Link]

  • NIH. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Retrieved February 6, 2026, from [Link]

  • Reddit. (n.d.). Diagnosing issues with a failed Suzuki coupling?. Retrieved February 6, 2026, from [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved February 6, 2026, from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Retrieved February 6, 2026, from [Link]

  • PubMed. (n.d.). Chemical selection for catalysis in combinatorial antibody libraries. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (2025, August 6). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions | Request PDF. Retrieved February 6, 2026, from [Link]

  • ACS Publications. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. Retrieved February 6, 2026, from [Link]

  • PMC - NIH. (n.d.). One-pot Double Suzuki Couplings of Dichloropyrimidines. Retrieved February 6, 2026, from [Link]

  • Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved February 6, 2026, from [Link]

  • Chemical Reviews. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved February 6, 2026, from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Retrieved February 6, 2026, from [Link]

  • Wikipedia. (n.d.). Intramolecular Heck reaction. Retrieved February 6, 2026, from [Link]

  • PubMed. (2019, February 18). Deaminative (Carbonylative) Alkyl-Heck-type Reactions Enabled by Photocatalytic C-N Bond Activation. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Retrieved February 6, 2026, from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 6, 2026, from [Link]

  • RSC Publishing. (n.d.). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved February 6, 2026, from [Link]

  • PubMed Central. (2020, July 3). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. Retrieved February 6, 2026, from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (2025, August 7). Substituted pyridopyrimidinones. Part 5. Behavior of 2-hydroxy-4-oxo-4 H -pyrido[1,2- α ]pyrimidine-3-carbaldehyde in nucleophilic condensation reactions. Retrieved February 6, 2026, from [Link]

  • PMC - NIH. (n.d.). Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides. Retrieved February 6, 2026, from [Link]

  • PubMed. (n.d.). Cascade Alkenyl amination/Heck Reaction Promoted by a Bifunctional Palladium Catalyst: A Novel One-Pot Synthesis of Indoles From O-Haloanilines and Alkenyl Halides. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). Buchwald coupling of 1 with various anilines and 2‐aminopyridines.... Retrieved February 6, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Solvent Effects on the Synthesis of 2-Anilinopyrimidine Derivatives

Welcome to the technical support center for the synthesis of 2-anilinopyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of solvent sele...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-anilinopyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of solvent selection in this critical synthetic transformation. 2-Anilinopyrimidines are a cornerstone scaffold in medicinal chemistry, with applications ranging from oncology to fungicides.[1][2][3][4] The successful and reproducible synthesis of these compounds is paramount, and the choice of solvent plays a pivotal, though often underestimated, role.

This guide will provide in-depth, experience-driven advice to troubleshoot common issues and answer frequently asked questions related to solvent effects in the synthesis of 2-anilinopyrimidine derivatives.

I. The Crucial Role of the Solvent: More Than Just a Medium

The synthesis of 2-anilinopyrimidine derivatives typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction, where an aniline derivative displaces a leaving group (commonly a halogen) on the pyrimidine ring. The solvent in which this reaction is conducted is not merely an inert medium for the reactants to meet. It actively participates in the reaction by:

  • Solvating Reactants and Intermediates: The ability of a solvent to dissolve the starting materials and stabilize charged intermediates can significantly impact the reaction rate.[5][6]

  • Influencing Nucleophilicity: The solvent can interact with the aniline nucleophile, either enhancing or diminishing its reactivity.[5]

  • Mediating Proton Transfer: In reactions that involve proton transfer steps, the solvent's ability to act as a proton donor or acceptor can be critical.

  • Determining Reaction Pathway: In some cases, the solvent can influence the reaction to favor the desired product over side reactions.[7]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during the synthesis of 2-anilinopyrimidine derivatives, with a focus on how solvent choice can be the root cause and the solution.

Issue 1: Low or No Product Yield

Question: I am getting a very low yield, or no desired product at all. I have checked my starting materials and stoichiometry. What could be the problem?

Answer: This is a frequent challenge, and the solvent is a prime suspect.

Causality & Solutions:

  • Poor Solubility of Starting Materials: If your 2-chloropyrimidine or aniline derivative is not fully dissolved, the reaction will be slow or may not proceed at all.

    • Troubleshooting Step: Observe the reaction mixture. Is it a clear solution or a suspension? If it's a suspension, you need a solvent with better solubilizing power for your specific substrates.

    • Solvent Recommendation: For many non-polar to moderately polar anilines, solvents like Toluene , Dioxane , or N,N-Dimethylformamide (DMF) are good starting points. For more polar substrates, consider Ethanol or even solvent-free conditions at elevated temperatures.[8][9]

  • Inadequate Stabilization of the Meisenheimer Intermediate: The SNAr reaction proceeds through a negatively charged intermediate called the Meisenheimer complex. Polar aprotic solvents are particularly effective at stabilizing this intermediate, thereby accelerating the reaction.

    • Troubleshooting Step: If you are using a non-polar solvent like Toluene and observing low yields, switching to a polar aprotic solvent could provide a significant rate enhancement.

    • Solvent Recommendation: DMF , Dimethyl Sulfoxide (DMSO) , and Acetonitrile (ACN) are excellent choices for stabilizing the Meisenheimer complex.

  • Protonation of the Aniline Nucleophile: In protic solvents (e.g., alcohols, water), the lone pair of the aniline's nitrogen can be protonated, reducing its nucleophilicity.

    • Troubleshooting Step: If you are using a protic solvent and experiencing low yields, especially with weakly nucleophilic anilines, the solvent may be deactivating your nucleophile.

    • Solvent Recommendation: Switch to a polar aprotic solvent. If a protic solvent is necessary for solubility, the addition of a non-nucleophilic base (e.g., DIPEA) can help to deprotonate the aniline and regenerate the active nucleophile.

Issue 2: Formation of Side Products and Impurities

Question: My reaction is producing a significant amount of side products, making purification difficult. How can I improve the selectivity?

Answer: Side product formation is often a consequence of reaction conditions that are too harsh or a solvent that promotes undesired reaction pathways.

Causality & Solutions:

  • Decomposition at High Temperatures: Some starting materials or the desired product may be unstable at the high temperatures often required for these reactions, leading to decomposition and tar formation.[10]

    • Troubleshooting Step: Monitor your reaction by TLC. Do you see a streak of baseline material or multiple spots that are difficult to characterize? This can be an indication of decomposition.

    • Solvent Recommendation: Choose a solvent that allows the reaction to proceed at a lower temperature. For instance, microwave-assisted synthesis in a solvent like Ethanol can often provide the necessary energy for the reaction to proceed quickly at a lower bulk temperature, minimizing decomposition.[8]

  • Solvent-Mediated Side Reactions: Some solvents can participate in side reactions. For example, in the presence of a strong base, DMF can decompose to dimethylamine, which can then act as a competing nucleophile.

    • Troubleshooting Step: Analyze your side products by LC-MS or NMR. If you identify a side product that incorporates a fragment of your solvent, you have clear evidence of a solvent-mediated side reaction.

    • Solvent Recommendation: Switch to a more inert solvent. Dioxane , Toluene , or 2-Methyltetrahydrofuran (2-MeTHF) are generally more robust alternatives.[8]

  • Hydrolysis of the Starting Material or Product: If there is residual water in your solvent or starting materials, hydrolysis of the 2-chloropyrimidine can occur, leading to the formation of the corresponding pyrimidin-2-one.

    • Troubleshooting Step: Use anhydrous solvents and ensure your starting materials are dry. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can also help.

    • Solvent Recommendation: Solvents that are easier to dry and maintain in an anhydrous state, such as Toluene or Dioxane , are preferable when hydrolysis is a concern.

Issue 3: Reaction is Too Slow

Question: My reaction is taking a very long time to reach completion, even at elevated temperatures. How can I speed it up?

Answer: A sluggish reaction is often a sign that the activation energy barrier is not being efficiently overcome, a problem where the solvent can play a key role.

Causality & Solutions:

  • Insufficient Polarity to Stabilize the Transition State: The transition state leading to the Meisenheimer intermediate has a significant degree of charge separation. A more polar solvent will stabilize this transition state, lowering the activation energy and increasing the reaction rate.

    • Troubleshooting Step: If you are using a non-polar solvent, a switch to a more polar one is a logical step.

    • Solvent Recommendation: As mentioned previously, polar aprotic solvents like DMF and DMSO are excellent choices. Even a switch from Toluene to Acetonitrile can lead to a noticeable rate increase.

  • Solvent Choice and Microwave Heating: Microwave heating can dramatically accelerate these reactions. The choice of solvent is critical for efficient microwave absorption.

    • Troubleshooting Step: If conventional heating is slow, consider microwave synthesis.

    • Solvent Recommendation: Polar solvents like Ethanol , Isopropanol , and DMF are excellent for microwave-assisted synthesis due to their high dielectric constants.[8]

III. Frequently Asked Questions (FAQs)

Q1: Is a solvent always necessary for the synthesis of 2-anilinopyrimidines?

A1: Not always. Solvent-free, or "neat," reaction conditions can be highly effective, especially when one of the reactants is a liquid at the reaction temperature.[2][9][11] This approach is also environmentally friendly ("green chemistry").[11] However, for solid reactants, a solvent is typically required to ensure adequate mixing and contact between the molecules.

Q2: What is the best "all-around" solvent for this reaction?

A2: There is no single "best" solvent, as the optimal choice depends on the specific substrates and reaction conditions. However, Ethanol is often a good starting point due to its balance of polarity, ability to dissolve a range of substrates, and its environmentally friendly nature.[8] For more challenging reactions, DMF is a powerful solvent, but care must be taken to use it in its anhydrous form and be aware of its potential for decomposition at high temperatures.

Q3: How does the electronic nature of the aniline substituent affect solvent choice?

A3: The electronic properties of the aniline have a significant impact.

  • Electron-donating groups on the aniline increase its nucleophilicity, making the reaction faster.[8] In these cases, a wider range of solvents can be used successfully.

  • Electron-withdrawing groups on the aniline decrease its nucleophilicity, making the reaction more challenging. For these substrates, a highly polar aprotic solvent like DMF or DMSO is often necessary to achieve a reasonable reaction rate.

Q4: Can I use water as a solvent?

A4: While water is an environmentally benign solvent, its use in this reaction can be problematic.[12] It can promote hydrolysis of the 2-chloropyrimidine and its high polarity can solvate the aniline, potentially reducing its nucleophilicity. However, in some specific cases, particularly with water-soluble substrates and under controlled pH, it may be a viable option.[8]

Q5: How do I choose between conventional heating and microwave irradiation?

A5: Microwave irradiation offers several advantages, including rapid heating and often shorter reaction times with higher yields.[8] It is particularly useful for accelerating slow reactions. However, not all labs are equipped with microwave reactors. Conventional heating in an oil bath is a reliable and accessible method. The choice often comes down to available equipment and the desire to optimize reaction times.

IV. Data & Protocols

Table 1: Influence of Solvent on the Synthesis of a Model 2-Anilinopyrimidine Derivative*
SolventDielectric Constant (ε)Reaction Time (h)Yield (%)Observations
Toluene2.42435Incomplete conversion, starting material remains.
Dioxane2.22045Moderate conversion.
Acetonitrile37.51275Good conversion, clean reaction profile.
Ethanol24.6885High yield, easy workup.
DMF36.7492Excellent yield, rapid reaction.
DMSO46.7490Excellent yield, but can be difficult to remove.
Water80.124<10Significant hydrolysis of starting material.[12]

*This is a representative table based on general observations in the field. Actual results will vary depending on the specific substrates and reaction conditions.

Experimental Protocol: General Procedure for the Synthesis of a 2-Anilinopyrimidine Derivative
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the 2-chloropyrimidine derivative (1.0 eq) and the aniline derivative (1.1 eq).

  • Solvent Addition: Add the chosen solvent (e.g., ethanol, 5-10 mL per mmol of 2-chloropyrimidine).

  • Base Addition (Optional): If necessary, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.2 eq).

  • Reaction: Heat the reaction mixture to reflux (or the desired temperature) and monitor the progress by Thin Layer Chromatography (TLC).[7][9]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified.

  • Purification: Purification is typically achieved by column chromatography on silica gel or by recrystallization from an appropriate solvent.[9]

V. Visualizing the Workflow

Troubleshooting Workflow for Low Yield

Caption: Troubleshooting flowchart for low yield issues.

VI. References

  • Effects of solvent on the reaction time and yield a - ResearchGate. Available from: [Link]

  • Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties of sinapic acid using DFT and TDDFT - RSC Publishing. Available from: [Link]

  • Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives - RSC Publishing. Available from: [Link]

  • Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available from: [Link]

  • Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors - PMC - PubMed Central. Available from: [Link]

  • Anilinopyrimidines: A Review Exploring Synthetic Approaches and Biological Activity. Available from: [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - MDPI. Available from: [Link]

  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution - Chemistry LibreTexts. Available from: [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions - PMC - NIH. Available from: [Link]

  • Syntheses of 2-Aminopyrimidine Derivatives - Sci-Hub. Available from: [Link]

  • Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity - ResearchGate. Available from: [Link]

  • 2-Anilinopyrimidine Derivatives: Design, Synthesis, in Vitro Anti-Proliferative Activity, EGFR and ARO Inhibitory Activity, Cell Cycle Analysis and Molecular Docking Study - PubMed. Available from: [Link]

  • Journal of Agricultural and Food Chemistry - ACS Publications - American Chemical Society. Available from: [Link]

  • Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability - MDPI. Available from: [Link]

  • Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity - PubMed. Available from: [Link]

  • Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives - RSC Publishing. Available from: [Link]

  • The Resistance Mechanisms of Anilinopyrimidine Fungicide Pyrimethanil in Sclerotinia sclerotiorum - MDPI. Available from: [Link]

  • Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives - Growing Science. Available from: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available from: [Link]

  • Hybridization of Fluoro-amodiaquine (FAQ) with Pyrimidines: Synthesis and Antimalarial Efficacy of FAQ–Pyrimidines | ACS Medicinal Chemistry Letters - ACS Publications. Available from: [Link]

  • Optimization of the pyrimidine synthesis. a | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • PCR Troubleshooting | Bio-Rad. Available from: [Link]

  • (PDF) Effect of solvent polarity on yield extract, antioxidant and antibacterial activities of phytochemicals from Andrographis paniculata leaves - ResearchGate. Available from: [Link]

  • A Synthesis and Pharmaceutical Evaluation of Pyrimidine Derivatives and Their Docking Studies - ResearchGate. Available from: [Link]

  • Effect of Solvent Polarity on Extraction Yield, Phytochemical Composition, and Antioxidant Activity of Curcuma xanthorrhiza Roxb. and Moringa oleifera Lam. - Biology, Medicine, & Natural Product Chemistry. Available from: [Link]

  • Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties of sinapic acid using DFT and TDDFT - PMC - NIH. Available from: [Link]

  • ELISA Troubleshooting Guide - Bio-Techne. Available from: [Link]

  • Optimization of the reaction conditions a .Liu et al. reported the synthesis of pyrazolo[3,4-d]pyrim - ResearchGate. Available from: [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC. Available from: [Link]

  • Special Issue : Pyrimidine and Purine Derivatives in Medicinal Chemistry - MDPI. Available from: [Link]

  • Optimization of Reaction Conditions for the Synthesis of O-Alkylated Pyrimidine 4a a - ResearchGate. Available from: [Link]

Sources

Optimization

Overcoming low reactivity of 2-anilinopyrimidine intermediates

Topic: Overcoming Low Reactivity of 2-Anilinopyrimidine Intermediates Content Type: Technical Support Center (Troubleshooting & FAQ) Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers Status: Oper...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Low Reactivity of 2-Anilinopyrimidine Intermediates Content Type: Technical Support Center (Troubleshooting & FAQ) Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers

Status: Operational Lead Scientist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Deceptively Simple" Scaffold

The 2-anilinopyrimidine core is a privileged scaffold in medicinal chemistry, serving as the structural backbone for blockbuster kinase inhibitors like Imatinib , Gefitinib , and Ceritinib .

While the 2-position of a pyrimidine ring is inherently electrophilic, facilitating Nucleophilic Aromatic Substitution (


), real-world drug discovery intermediates often exhibit stubborn low reactivity. This resistance usually stems from three vectors:
  • Electronic Deactivation: Electron-donating groups (EDGs) on the pyrimidine ring reduce electrophilicity.

  • Nucleophilic Incompetence: Electron-deficient or sterically hindered anilines fail to attack the C-2 center.

  • Catalyst Poisoning: In metal-catalyzed routes, the pyrimidine nitrogens can sequester palladium, killing the catalytic cycle.

This guide provides a systematic troubleshooting workflow to overcome these barriers, moving from simple thermal activation to advanced catalytic and de novo strategies.

Module 1: Diagnostic Workflow

Q: My standard


 reaction (refluxing isopropanol/DIEA) is showing <10% conversion after 24 hours. What is the first step? 

A: Stop the reaction and diagnose the "Electronic Mismatch." The standard


 relies on the pyrimidine being electron-deficient and the aniline being electron-rich.
  • Scenario A (Deactivated Electrophile): Does your pyrimidine have EDGs (e.g., -OMe, -NH2, -Me) at the 4 or 6 positions? These push electron density into the ring, deactivating the C-2 position.

  • Scenario B (Deactivated Nucleophile): Does your aniline have EWGs (e.g., -CF3, -CN, -F) or ortho-substituents? These lower the HOMO energy of the amine, making it a poor nucleophile.

Decision Matrix:

decision_tree start Reaction Stalled (<10% Conversion) check_sub Analyze Substrates start->check_sub sub_electrophile Pyrimidine has EDGs (e.g., -OMe, -Me) check_sub->sub_electrophile Deactivated Ring sub_nucleophile Aniline is Weak/Hindered (e.g., -CF3, 2,6-disub) check_sub->sub_nucleophile Weak Nucleophile acid_cat Try Acid-Catalyzed SnAr (Protocol A) sub_electrophile->acid_cat Mild Deactivation pd_cat Try Buchwald-Hartwig (Protocol B) sub_electrophile->pd_cat Severe Deactivation sub_nucleophile->acid_cat Electronic Issue sub_nucleophile->pd_cat Fails all else microwave Try Microwave Heating (160°C, EtOH) sub_nucleophile->microwave Steric Issue

Figure 1: Decision tree for selecting the optimal synthetic strategy based on substrate electronics.

Module 2: The Acid-Catalyzed (The "Proton Shuttle")

Q: Why would adding acid help a reaction that releases acid (HCl)?

A: This is a counter-intuitive but powerful technique. In a neutral


, the rate-limiting step is often the initial attack of the aniline.
  • Mechanism: The acid (usually HCl) protonates the pyrimidine ring nitrogen (N-1 or N-3).

  • Effect: This converts the neutral pyrimidine into a cationic species, significantly lowering the LUMO energy and making the C-2 carbon highly electrophilic.

  • Result: Even weak nucleophiles can attack this activated species.

Q: What is the optimal protocol for Acid-Catalyzed coupling?

A: We recommend the "Aqueous/Alcoholic HCl" method. Water has been shown to stabilize the transition state and facilitate proton transfer.

Protocol A: Acid-Mediated Coupling

Best for: Electron-deficient anilines or moderately deactivated pyrimidines.

  • Stoichiometry: 1.0 equiv 2-chloropyrimidine, 1.1 equiv aniline.

  • Solvent: 1:1 mixture of Ethanol/Water (or pure water if solubility permits).

  • Catalyst: Add 3–5 drops of conc. HCl (or 1.0 equiv if the aniline is very basic).[1]

  • Condition: Reflux (80–100 °C) for 2–6 hours.

  • Workup: The product often precipitates as the hydrochloride salt. Cool to 0 °C, filter, and wash with cold EtOH/Et2O.

  • Free Basing: Suspend the solid in EtOAc/Water and neutralize with saturated NaHCO3 to obtain the free base.

Troubleshooting Tip: If the starting materials are insoluble in water/EtOH, use 2-propanol or n-butanol as the solvent. Higher boiling point alcohols allow for higher reaction temperatures.

Module 3: Transition Metal Catalysis (Buchwald-Hartwig)

Q: I tried acid catalysis, but it failed. My pyrimidine is very electron-rich (e.g., 2-chloro-4,6-dimethoxypyrimidine). What now?

A: You must switch to Palladium-catalyzed Buchwald-Hartwig amination. Acid catalysis struggles when the pyrimidine is too electron-rich to be sufficiently activated by protonation, or if the aniline is acid-sensitive.

Q: Why does my Pd-coupling turn black and stall immediately?

A: This is likely Catalyst Sequestration . The pyrimidine nitrogens are excellent ligands. They bind to the unsaturated Pd(0) species, preventing the oxidative addition or amine coordination steps.

  • Solution: Use bulky, electron-rich phosphine ligands that bind tightly to Pd and sterically prevent the pyrimidine nitrogens from coordinating.

Protocol B: Pd-Catalyzed Amination (The "BrettPhos" Method)

Best for: Highly deactivated systems and sterically hindered couplings.

  • Catalyst System:

    • Pre-catalyst: BrettPhos Pd G3 or G4 (2–5 mol%).

    • Ligand: BrettPhos (if not using G3/G4 precatalyst).

    • Alternative: Xantphos (good starting point for less hindered systems).

  • Base:

    
     (weak base, good functional group tolerance) or NaOtBu (strong base, faster rates).
    
  • Solvent: 1,4-Dioxane or t-Amyl alcohol (anhydrous, degassed).

  • Procedure:

    • Charge flask with Pyrimidine (1.0 equiv), Aniline (1.2 equiv), Base (2.0 equiv), and Catalyst.

    • Evacuate and backfill with

      
       (3x).
      
    • Add degassed solvent.

    • Heat to 100 °C for 12–18 hours.

Comparison of Conditions:

FeatureThermal

Acid-Catalyzed

Buchwald-Hartwig (Pd)
Cost LowLowHigh
Complexity LowLowHigh (Inert atm req.)
Steric Tolerance LowMediumHigh
Electronic Scope Activated Pyrimidines onlyBroadVery Broad
Common Pitfall Low conversionSalt formation (traps product)Catalyst poisoning

Module 4: The "Nuclear Option" (De Novo Synthesis)

Q: Both


 and Pd-coupling yield <20%. Is there another way? 

A: Yes. Instead of forming the C-N bond last, build the pyrimidine ring around the aniline nitrogen. This is the Guanidine-Enaminone Strategy .

Logic: It is often easier to synthesize an aryl-guanidine than to force a coupling between two deactivated rings.

Protocol C: De Novo Pyrimidine Construction
  • Step 1 (Guanidine Formation): React your aniline with cyanamide (

    
    ) or perform a guanylation using Boc-protected guanidines to form Aryl-NH-C(=NH)NH2 .
    
  • Step 2 (Cyclization): Condense the aryl-guanidine with a 1,3-enaminone (e.g., 3-(dimethylamino)-1-arylprop-2-en-1-one) or a 1,3-diketone.

  • Conditions: Reflux in EtOH with NaOEt or NaOH.

  • Advantage: This method completely bypasses the difficult C-N bond formation step on the heteroaromatic ring.

Visualizing the Mechanism

Understanding why acid catalysis works is crucial for optimizing your specific substrate.

acid_mechanism sub1 2-Chloropyrimidine (Electrophile) intermediate1 Protonated Pyrimidine (Highly Electrophilic C-2) sub1->intermediate1 Protonation acid H+ (HCl) acid->intermediate1 complex Meisenheimer Complex intermediate1->complex N-Attack aniline Aniline (Nucleophile) aniline->complex product 2-Anilinopyrimidine (HCl Salt) complex->product -HCl (Elimination)

Figure 2: Mechanism of Acid-Catalyzed Nucleophilic Aromatic Substitution. Protonation lowers the energy barrier for the initial nucleophilic attack.[1]

References

  • Microwave-Assisted Synthesis: Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives.[2][3][4]

    • Source: Royal Society of Chemistry / ResearchG
    • URL: [Link]

  • Acid Catalysis in Water:Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in W

    • Source: Preprints.org
    • URL: [Link]

  • Green Chemistry SnAr:Amination of Heteroaryl Chlorides: Palladium C

    • Source: Chemistry - A European Journal (via NIH)
    • URL: [Link]

  • Kinase Inhibitor Synthesis (Dual c-Met/VEGFR-2): Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity.[5]

    • Source: ACS Medicinal Chemistry Letters (via NIH)
    • URL: [Link]

  • Buchwald-Hartwig Review:Buchwald-Hartwig Cross Coupling Reaction.

    • Source: Organic Chemistry Portal
    • URL: [Link]

Sources

Troubleshooting

Technical Support Center: Characterization of Impurities in 2-Anilinopyrimidine-5-carbaldehyde

Executive Summary 2-Anilinopyrimidine-5-carbaldehyde is a versatile pharmacophore, serving as a critical intermediate in the synthesis of diverse kinase inhibitors (e.g., analogues of Imatinib and Nilotinib). However, it...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Anilinopyrimidine-5-carbaldehyde is a versatile pharmacophore, serving as a critical intermediate in the synthesis of diverse kinase inhibitors (e.g., analogues of Imatinib and Nilotinib). However, its dual functionality—a reactive electrophilic aldehyde and a nucleophilic aminopyrimidine core—creates a complex impurity profile. This guide addresses the most frequent technical inquiries regarding the isolation, identification, and quantification of these impurities, with a specific focus on distinguishing oxidative degradation and controlling genotoxic precursors.

Module 1: Structural Elucidation & Impurity Origins
Q1: I observe a persistent impurity at RRT ~0.85 that increases upon storage. Mass spec shows [M+16]. Is this a synthesis byproduct?

Diagnosis: This is likely 2-anilinopyrimidine-5-carboxylic acid , resulting from the autoxidation of the aldehyde moiety. This is not a synthesis byproduct but a degradation product.

Technical Insight: Aldehydes are inherently unstable towards aerial oxidation. In 2-anilinopyrimidine-5-carbaldehyde, the electron-deficient pyrimidine ring can paradoxically stabilize the aldehyde against hydration but does not prevent radical chain oxidation to the carboxylic acid.

  • Mechanism: The auto-oxidation proceeds via a radical mechanism initiated by trace metals or light, converting the formyl group (-CHO) to a carboxyl group (-COOH).

  • Confirmation: In negative mode ESI-MS, look for [M-H]⁻ at m/z 214. In HPLC, the acid typically elutes earlier than the aldehyde in reverse-phase conditions due to increased polarity, especially at neutral/basic pH.

Q2: My chromatogram shows a late-eluting broad peak that disappears after adding acid to the sample diluent. What is happening?

Diagnosis: You are likely observing a Schiff base dimer (Imine formation) .

Technical Insight: The product contains both an aldehyde and a secondary amine (the aniline linkage). While the aniline nitrogen is less nucleophilic due to delocalization into the pyrimidine ring, intermolecular condensation can still occur, especially in concentrated solutions or non-protic solvents.

  • Reaction:

    
    
    
  • Troubleshooting: Ensure your sample diluent contains 0.1% Formic Acid or Acetic Acid. The acidic environment hydrolyzes the unstable imine back to the monomeric aldehyde, cleaning up the chromatogram.

Visual Guide: Impurity Genesis Pathways

ImpurityMap SM1 2-Chloropyrimidine- 5-carbaldehyde Product 2-Anilinopyrimidine- 5-carbaldehyde SM1->Product SNAr (Base) Imp_Hyd Impurity B: 2-Hydroxypyrimidine (Hydrolysis) SM1->Imp_Hyd Hydrolysis (Side Rxn) SM2 Aniline (Genotoxic) SM2->Product + SM2 Imp_Acid Impurity A: Carboxylic Acid (Oxidation) Product->Imp_Acid Air/Light (Storage) Imp_Imine Impurity C: Schiff Base Dimer (Condensation) Product->Imp_Imine Conc. Solution (Reversible)

Figure 1: Genesis of common impurities. Impurity A is storage-dependent; Impurity C is concentration/solvent-dependent.

Module 2: Analytical Method Troubleshooting
Q3: We are seeing significant peak tailing for the main peak. Standard C18 columns aren't working well. Recommendations?

Diagnosis: Tailing is caused by the interaction of the basic anilinopyrimidine nitrogen with residual silanols on the silica backbone of the column.

Solution Protocol:

  • Column Selection: Switch to a "Base-Deactivated" (BDS) or hybrid particle column (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus) which tolerates higher pH and has end-capping to cover silanols.

  • Mobile Phase Modifier: You must use an ion-pairing agent or a buffer that suppresses silanol ionization.

    • Recommended: 10-20 mM Ammonium Acetate (pH ~4.5) or 0.1% Trifluoroacetic acid (TFA). TFA is excellent for peak shape but can suppress MS signal. For MS-compatible methods, use Formic Acid.

Q4: How do I detect trace Aniline (SM) to meet ICH M7 guidelines?

Diagnosis: Aniline is a known mutagen (Class 2/3 solvent/reagent). Standard UV detection at 254 nm might not offer the required Limit of Quantitation (LOQ) of <10 ppm relative to the drug substance.

Protocol: Use a specific high-sensitivity method targeting the aniline.

  • Wavelength: Aniline absorbs strongly at 230 nm and 280 nm .

  • Standard Addition: Due to matrix effects from the pyrimidine core, use the standard addition method for validation.

Standardized HPLC Method Parameters:

ParameterSpecificationRationale
Column C18 End-capped (150 x 4.6 mm, 3.5 µm)Balances resolution and run time.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH prevents silanol interaction.
Mobile Phase B AcetonitrileSharpens peaks for aromatic compounds.
Gradient 5% B to 90% B over 15 minElutes polar acid impurities early; flushes dimers late.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV 285 nm (Main), 230 nm (Aniline)285 nm is

for the conjugated system.
Column Temp 35°CImproves mass transfer and peak symmetry.
Module 3: Critical Control Points & Decision Logic
Q5: Is the "Impurity B" (Hydrolysis product) a process stopper?

Analysis: Impurity B (2-hydroxypyrimidine-5-carbaldehyde) usually arises from wet solvents during the


 reaction (water competing with aniline).
  • Impact: It is generally not genotoxic but is difficult to purge due to similar solubility profiles.

  • Action: If >0.5%, dry your solvents (THF/Dioxane) and use an excess of aniline (1.1 eq).

Decision Tree: Unknown Peak Characterization

DecisionTree Start Unknown Peak Detected > 0.10% RRT_Check Check RRT vs Main Peak Start->RRT_Check Early Elutes Earlier (More Polar) RRT_Check->Early RRT < 1.0 Late Elutes Later (Less Polar) RRT_Check->Late RRT > 1.0 Acid_Check Check for Acid (Impurity A) Early->Acid_Check Dimer_Check Check for Dimer (Impurity C) Late->Dimer_Check MS_Action Run LC-MS (ESI +/-) Acid_Check->MS_Action Dimer_Check->MS_Action M16 Mass = M+16 (Oxidation) MS_Action->M16 Found M_Aniline Mass = M-Product+93 (Aniline Adduct) MS_Action->M_Aniline Found Action1 Action: Store under N2 Re-purify via recrystallization M16->Action1 Action2 Action: Add Acid to Diluent Check reaction stoichiometry M_Aniline->Action2

Figure 2: Workflow for identifying and mitigating unknown impurities.

References
  • Synthesis & Reactivity

    • Maji, P. K. (2022).[1][2][3] Synthesis of Potential Impurities of Valacyclovir Hydrochloride. Indian Journal of Heterocyclic Chemistry. Link (Context: Pyrimidine impurity synthesis logic).

    • TCI Chemicals.[4] (n.d.). Product Specification: 2-Aminopyrimidine-5-carbaldehyde. Link (Verified physical data and CAS).

  • Analytical Methodologies

    • Markelj, J., et al. (2016).[5] Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. Acta Chimica Slovenica. Link (Basis for acidic mobile phase selection).

    • Moiseev, D. V., et al. (2007).[6][7] HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives. Pharmaceutical Chemistry Journal. Link (Review of stationary phase interactions).

  • Genotoxicity & Safety

    • International Conference on Harmonisation (ICH).[3] Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. (Regulatory standard for Aniline control).[4]

    • Alshana, U., et al. (2022).[3] Spectrofluorimetric determination of selected genotoxic impurities in pharmaceutical raw materials. Scientific Reports. Link (Detection strategies for aminopyridines/anilines).

Sources

Optimization

Technical Guide: Optimization of Vilsmeier-Haack Formylation for Anilinopyrimidines

Executive Summary & Strategic Context The anilinopyrimidine scaffold is a privileged structure in kinase inhibitor design (e.g., EGFR, CDK inhibitors). Functionalizing this scaffold via Vilsmeier-Haack formylation is a c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The anilinopyrimidine scaffold is a privileged structure in kinase inhibitor design (e.g., EGFR, CDK inhibitors). Functionalizing this scaffold via Vilsmeier-Haack formylation is a critical yet capricious transformation. The reaction introduces a formyl group (-CHO), typically serving as a handle for further derivatization (e.g., reductive amination, Knoevenagel condensation).

However, this substrate presents a unique challenge: Regiochemical Competition. The anilinopyrimidine molecule contains two potential nucleophilic domains:

  • The Phenyl Ring (Anilino moiety): Electron-rich, activated by the bridging nitrogen.

  • The Pyrimidine Ring: Generally electron-deficient, but can become competitive if substituted with strong donors (e.g., -OH, -NH2) at the 4/6 positions.

This guide provides an autonomous troubleshooting framework to navigate these challenges, moving beyond "recipe following" to "mechanistic control."

The "Engine": Reagent Formation & Mechanism[1][2]

The Vilsmeier-Haack reaction relies on the in situ generation of the Chloroiminium Ion (Vilsmeier Reagent) . Understanding this "engine" is the first step to troubleshooting.

Mechanistic Pathway & Decision Tree

VilsmeierMechanism DMF DMF + POCl3 VR Vilsmeier Reagent (Chloroiminium Ion) DMF->VR 0°C, Exothermic Intermediate Iminium Salt Intermediate VR->Intermediate Electrophilic Attack (C-Formylation) Substrate Anilinopyrimidine Substrate Substrate->Intermediate Thermodynamic Control SideReaction FAILURE: N-Formylation (Kinetic Product) Substrate->SideReaction Low Temp / Steric Hindrance Hydrolysis Hydrolysis (H2O / NaOAc) Intermediate->Hydrolysis Quench Tar FAILURE: Thermal Decomposition (Tars/Polymerization) Intermediate->Tar Overheating (>90°C) Product Formylated Product (-CHO) Hydrolysis->Product pH Adjustment

Figure 1: Mechanistic flow of the Vilsmeier-Haack reaction highlighting critical failure points (N-formylation and Tar formation).[1]

Optimization & Troubleshooting Center

Module A: The Reagent (POCl3 / DMF)

Issue: The solution turns black or tarry before the substrate is added.

Diagnostic QuestionRoot CauseCorrective Action
Did you add POCl3 rapidly? Thermal Runaway. The formation of the Vilsmeier reagent is highly exothermic. High heat degrades DMF into dimethylamine, leading to tars.Protocol: Cool anhydrous DMF to 0°C. Add POCl3 dropwise over 15-30 mins. Maintain internal temp < 10°C.
Is the POCl3 old? Hydrolysis. POCl3 reacts with atmospheric moisture to form phosphoric acid, which is inactive and corrosive.Protocol: Distill POCl3 prior to use if the liquid is cloudy or has a precipitate. Use fresh bottles stored under inert gas.
Is the DMF anhydrous? Reagent Quenching. Water destroys the Vilsmeier reagent immediately.Protocol: Use DMF dried over molecular sieves (4Å). Water content must be < 0.05%.
Module B: Regioselectivity & Reactivity

Issue: "I recovered starting material" OR "I got the wrong isomer."

Q: Why is the reaction not proceeding on the pyrimidine ring? A: The pyrimidine ring is naturally electron-deficient (π-deficient). The Vilsmeier reagent is a weak electrophile compared to nitronium ions.

  • Correction: If you must formylate the pyrimidine ring, it requires strong electron-donating groups (EDGs) like -OH or -NH2 at positions 4 and 6 to activate the C-5 position [1]. If your pyrimidine is unsubstituted or has electron-withdrawing groups (halogens), the reaction will fail or occur on the phenyl ring.

Q: I am observing N-formylation instead of C-formylation. Why? A: This is a kinetic vs. thermodynamic control issue. The nitrogen of the aniline bridge is a nucleophile. At lower temperatures, the Vilsmeier reagent may attack the Nitrogen (forming a formamide).

  • Correction: Increase the reaction temperature. C-formylation is thermodynamically favored. Heating the reaction (60°C - 80°C) often promotes the rearrangement of the kinetic N-formyl species to the thermodynamic C-formyl product (typically para to the amine on the phenyl ring).

Module C: Work-up & Isolation

Issue: "My product is stuck in a sticky oil/emulsion."

Q: How do I break the iminium intermediate effectively? A: The intermediate is a salt. Simply adding water might not hydrolyze it efficiently if the pH drops too low (due to HCl generation).

  • Protocol: Pour the reaction mixture into ice-cold Sodium Acetate (NaOAc) solution or saturated Sodium Bicarbonate . The buffer aids hydrolysis and prevents the formation of deep emulsions common with strong acid workups.

Standardized Experimental Protocol

Target: Formylation of a generic N-phenylpyrimidin-2-amine (Anilinopyrimidine).

Reagents:

  • Substrate: 1.0 equiv

  • POCl3: 1.2 - 1.5 equiv

  • DMF: 5.0 - 10.0 equiv (Solvent & Reagent)

Step-by-Step Workflow:

  • Reagent Generation (The "Cold" Phase):

    • Charge a flame-dried flask with anhydrous DMF.

    • Cool to 0°C (Ice/Salt bath).

    • Add POCl3 dropwise via syringe pump or addition funnel. Do not let internal temp rise above 10°C.

    • Stir at 0°C for 30 minutes. The solution should be colorless to pale yellow. (Orange/Red indicates decomposition).

  • Substrate Addition:

    • Dissolve the anilinopyrimidine in a minimum volume of DMF.

    • Add this solution dropwise to the Vilsmeier reagent at 0°C.[2]

    • Note: A precipitate (iminium salt) may form. This is normal. Ensure vigorous stirring.

  • The Reaction (The "Hot" Phase):

    • Remove the ice bath. Allow to warm to Room Temperature (RT).

    • Heat to 60°C - 80°C for 2-4 hours. Monitor by TLC/LCMS.

    • Checkpoint: Look for the disappearance of the starting material. If N-formyl species is observed (M+28), increase temp to 90°C for 1 hour.

  • Hydrolysis & Isolation:

    • Cool the mixture to RT.

    • Pour slowly into a beaker containing crushed ice and NaOAc (buffered to pH ~5-6).

    • Stir for 1 hour. The aldehyde product often precipitates as a solid.

    • Filtration: If solid, filter and wash with water.

    • Extraction: If oil, extract with Ethyl Acetate (x3).[3] Wash organic layer with Brine (x2) to remove DMF. Dry over Na2SO4.

References

  • Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. MDPI, Molbank 2024. [Link] (Demonstrates formylation on the pyrimidine ring only when highly activated by hydroxyl groups).

  • Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. Royal Society Open Science, 2024. [Link] (Provides protocols for Vilsmeier-Haack on complex pyrimidine-fused systems).[2]

  • Vilsmeier-Haack Reaction: General Mechanism and Application. Organic Chemistry Portal. [Link] (Authoritative source for general stoichiometry and mechanism).

Sources

Troubleshooting

Introduction: The "Need for Speed" in Kinase Inhibitor Synthesis

Technical Support Center: 2-Anilinopyrimidine Synthesis The 2-anilinopyrimidine scaffold is the pharmacophore backbone of numerous FDA-approved kinase inhibitors (e.g., Imatinib, Nilotinib, Ceritinib). In drug discovery,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Anilinopyrimidine Synthesis

The 2-anilinopyrimidine scaffold is the pharmacophore backbone of numerous FDA-approved kinase inhibitors (e.g., Imatinib, Nilotinib, Ceritinib). In drug discovery, the bottleneck often lies in the diversification of this scaffold. The classical Nucleophilic Aromatic Substitution (


) of 2-chloropyrimidines with anilines is notoriously sluggish, often requiring prolonged reflux (12–24 hours) due to the deactivated nature of the pyrimidine ring and the weak nucleophilicity of sterically hindered or electron-deficient anilines.

This guide provides a validated technical framework to compress these reaction times from hours to minutes using microwave irradiation, catalytic activation, and solvent engineering.

Decision Matrix: Selecting the Optimal Workflow

Before starting, map your specific substrate properties to the correct synthetic pathway. Do not default to refluxing in ethanol.

ReactionOptimization Start Start: 2-Chloropyrimidine + Aniline AnilineType Analyze Aniline Nucleophilicity Start->AnilineType ElectronRich Electron-Rich / Neutral (e.g., -OMe, -Me, -H) AnilineType->ElectronRich High Nucleophilicity ElectronPoor Electron-Poor / Steric Bulk (e.g., -CF3, -NO2, Ortho-subs) AnilineType->ElectronPoor Low Nucleophilicity PathA Pathway A: Microwave SNAr Solvent: EtOH/iPrOH + HCl Time: 10-30 min ElectronRich->PathA Standard Speed PathB Pathway B: Acid Solvent System Solvent: Glacial AcOH Time: 1-2 hours ElectronPoor->PathB Moderate Deactivation PathC Pathway C: Buchwald-Hartwig Cat: Pd(OAc)2/Xantphos Time: 1-4 hours ElectronPoor->PathC Severe Deactivation

Figure 1: Strategic decision tree for selecting reaction conditions based on aniline electronics and sterics.

Module 1: Microwave-Assisted Synthesis (The Accelerator)

Mechanism: Microwave irradiation provides direct dielectric heating, overcoming the activation energy barrier (


) of the 

transition state more efficiently than convective heating. This is particularly effective for 2-anilinopyrimidines because the transition state is highly polar.

Standard Protocol (Microwave):

  • Vessel: 10 mL microwave-transparent vial (e.g., borosilicate glass).

  • Reagents: 2-Chloropyrimidine (1.0 equiv), Aniline (1.1 equiv).

  • Solvent: Isopropanol (iPrOH) or Ethanol (EtOH) (2–3 mL).

  • Catalyst: Conc. HCl (2–3 drops) or p-Toluenesulfonic acid (pTsOH) (10 mol%).

  • Conditions:

    • Temperature: 120°C – 150°C.

    • Time: 15 – 20 minutes.

    • Pressure Limit: Set to 200 psi (safety cutoff).

Why it works: The acid protonates the pyrimidine N1/N3, increasing the electrophilicity at C2. Microwave irradiation accelerates the attack of the aniline on this activated species.

Module 2: Catalytic Strategies & Solvent Engineering

When microwave instrumentation is unavailable, or scale-up is required, chemical acceleration is necessary.

Strategy A: Glacial Acetic Acid as Dual Solvent/Catalyst

For anilines with moderate electron-withdrawing groups (e.g., -Cl, -F), standard alcoholic solvents fail to drive the reaction to completion.

  • The Fix: Use Glacial Acetic Acid (AcOH) as the solvent.

  • Mechanism: AcOH acts as a high-dielectric medium and a proton source, stabilizing the Meisenheimer complex intermediate.

  • Protocol: Reflux 1.0 equiv pyrimidine + 1.1 equiv aniline in neat AcOH for 1–2 hours. Yields typically exceed 85%.[1]

Strategy B: Buchwald-Hartwig Amination

For "dead" nucleophiles (e.g., nitro-anilines or 2,6-disubstituted anilines),


 is electronically or sterically forbidden.
  • Catalyst System: Pd(OAc)

    
     (5 mol%) + Xantphos (10 mol%).
    
  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv) – Crucial: Use a weak base to prevent pyrimidine hydrolysis.
  • Solvent: 1,4-Dioxane (anhydrous).

Comparative Data: Method Efficiency

MethodReaction TimeTypical YieldScope Limitation
Conventional Reflux (EtOH) 12 – 24 Hours40 – 60%Only works for electron-rich anilines.
Microwave (EtOH + HCl) 10 – 20 Mins 85 – 95% Scalability limited by reactor size.
Glacial AcOH Reflux 1 – 2 Hours80 – 90%Difficult workup (acid removal).
Buchwald-Hartwig 2 – 4 Hours70 – 90%High cost (Pd); O2 sensitive.

Troubleshooting Guide & FAQs

Q1: My reaction stalls at 50% conversion even after 24 hours. Adding more aniline doesn't help.

  • Diagnosis: Product Inhibition.[2] The formed 2-anilinopyrimidine is basic and can trap the acid catalyst (HCl/pTsOH), effectively quenching the reaction.

  • Solution:

    • Increase Acid: Use 1.0 equivalent of HCl instead of catalytic amounts.

    • Switch Solvent: Move to 2-butanol or n-butanol and increase temperature to 110°C.

    • Microwave: Pulse at 150°C for 10 minutes to overcome the kinetic trap.

Q2: I observe a new spot on TLC that is not my product, and the mass spec shows [M-Cl+OH].

  • Diagnosis: Hydrolysis.[3] You have formed 2-hydroxypyrimidine. This occurs when water competes with the aniline as a nucleophile, typically in aqueous acid conditions.

  • Solution:

    • Dry Solvents: Ensure your alcohol solvent is anhydrous.

    • Change Acid: Switch from conc. HCl (aqueous) to 4M HCl in Dioxane (anhydrous) or solid pTsOH.

    • Sterics: If your aniline is bulky, hydrolysis becomes the dominant pathway. Switch to Buchwald-Hartwig conditions (anhydrous, basic conditions).

Q3: My aniline is a solid and isn't dissolving in the reaction solvent.

  • Diagnosis: Solubility-limited kinetics.

  • Solution:

    • Melt Synthesis: If the aniline has a low melting point, run the reaction "neat" (solvent-free) at 100°C. This maximizes concentration and rate.

    • Co-solvent: Add 10-20% DMSO or DMF to the alcohol to solubilize the aniline without killing the reaction rate.

Q4: Can I use water as a solvent?

  • Answer: Yes, for specific cases. "On-water" conditions can accelerate reactions for hydrophobic reactants due to the hydrophobic effect and hydrogen bonding at the interface.

  • Protocol: Suspend reactants in water (heterogeneous mix) and heat to 100°C. This is often faster than homogenous organic solvents but carries a higher risk of hydrolysis if the pyrimidine is very electron-deficient.

References

  • Microwave Acceleration:Microwave-assisted simple synthesis of 2-anilinopyrimidines...

    • Source:

  • Acid Catalysis Kinetics:Kinetics of Substitution of 2-Chloropyrimidine...

    • Source:

  • Buchwald-Hartwig Optimization:Microwave-Assisted Buchwald–Hartwig Double Amin

    • Source:

  • Solvent Effects:Promotion of Water as Solvent in Amin

    • Source:

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 2-Anilinopyrimidine-5-carbaldehyde

Welcome to the technical support guide for the scale-up synthesis of 2-anilinopyrimidine-5-carbaldehyde. This molecule is a critical building block in medicinal chemistry, notably as a precursor for various kinase inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the scale-up synthesis of 2-anilinopyrimidine-5-carbaldehyde. This molecule is a critical building block in medicinal chemistry, notably as a precursor for various kinase inhibitors used in oncology.[1] While the laboratory-scale synthesis is well-documented, its transition to pilot or manufacturing scale introduces significant challenges. This guide is designed for researchers, process chemists, and drug development professionals to navigate and troubleshoot these complexities, ensuring a robust, safe, and efficient scale-up.

We will focus on the most common and industrially relevant synthetic route: the Vilsmeier-Haack formylation of 2-anilinopyrimidine. This guide provides in-depth, field-proven insights into the causality behind experimental choices, troubleshooting common issues, and ensuring process integrity.

Overview of the Core Synthesis Pathway

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds.[2][3] In this context, the electron-rich 2-anilinopyrimidine substrate is reacted with a Vilsmeier reagent, which is generated in situ from a formamide derivative, typically N,N-dimethylformamide (DMF), and a dehydrating agent, most commonly phosphorus oxychloride (POCl₃).[4][5] The reaction proceeds through an electrophilic aromatic substitution mechanism, followed by hydrolysis during workup to yield the desired aldehyde.[3][5]

Reaction Scheme:
  • Step 1: Formation of the Vilsmeier Reagent. DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[4][5]

  • Step 2: Electrophilic Attack. The electron-rich pyrimidine ring of the substrate attacks the Vilsmeier reagent.

  • Step 3: Hydrolysis. The resulting iminium salt intermediate is hydrolyzed during aqueous workup to liberate the final aldehyde product.

Below is a diagram illustrating the overall synthetic workflow.

G cluster_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Workup & Isolation DMF DMF (Solvent & Reagent) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent Reaction at 0-5 °C POCl3 POCl3 POCl3->Vilsmeier_Reagent Reaction_Mix Reaction Mixture (Iminium Salt Intermediate) Vilsmeier_Reagent->Reaction_Mix Slow Addition & Temp. Control Substrate 2-Anilinopyrimidine Substrate->Reaction_Mix Quench Aqueous Quench (Hydrolysis) Reaction_Mix->Quench Product Crude 2-Anilinopyrimidine- 5-carbaldehyde Quench->Product Purification Purification (Crystallization/Chromatography) Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: High-level workflow for the synthesis of 2-anilinopyrimidine-5-carbaldehyde.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the scale-up synthesis in a question-and-answer format.

Q1: My reaction is sluggish or stalls completely. What are the likely causes?

Answer: A stalled reaction is a frequent scale-up issue, often pointing to problems with reagent quality, stoichiometry, or temperature.

  • Causality & Explanation:

    • Vilsmeier Reagent Potency: The Vilsmeier reagent is moisture-sensitive. Any water contamination in the DMF or POCl₃ will consume the reagent, reducing its effective concentration.[6] On a large scale, even seemingly minor atmospheric moisture introduced during transfers can be significant.

    • Insufficient Activation: The 2-anilinopyrimidine ring must be sufficiently electron-rich to be attacked by the relatively weak Vilsmeier electrophile.[3][4] While the aniline group is activating, any strongly electron-withdrawing substituents on either ring could deactivate the substrate.

    • Poor Mixing: In large reactors, inadequate agitation can lead to localized "hot spots" or areas of low reagent concentration, preventing the reaction from proceeding uniformly.

  • Troubleshooting Steps:

    • Reagent Quality Check: Ensure you are using anhydrous grade DMF and fresh, properly stored POCl₃. Consider titrating the POCl₃ if its quality is uncertain.

    • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (Nitrogen or Argon) to rigorously exclude moisture.

    • Temperature Profile: Ensure the reaction temperature is maintained. While the initial reagent formation is exothermic and requires cooling, the subsequent formylation step may require gentle heating (e.g., 40-60°C) to proceed at a reasonable rate. Monitor internal temperature, not just the jacket temperature.

    • Agitation Efficiency: Verify that the reactor's impeller design and speed are adequate for the batch volume to ensure homogenous mixing.

Q2: The reaction yield is consistently low (<60%). Where am I losing my product?

Answer: Low yield can be attributed to incomplete conversion, side reactions, or mechanical losses during workup and isolation.

  • Causality & Explanation:

    • Side Reactions: The Vilsmeier reagent can participate in competing reactions. Over-chlorination of the pyrimidine ring or reaction with other functional groups are possibilities, though formylation is generally favored at the electron-rich C5 position.[7][8]

    • Degradation During Workup: The product and intermediates can be sensitive to pH and temperature. The quenching step, where the reaction mixture is added to water or a basic solution, is highly exothermic. If not controlled, this can lead to product degradation.

    • Solubility Issues: The product may have partial solubility in the aqueous phase during workup, leading to losses. Similarly, choosing a suboptimal solvent for crystallization will result in poor recovery.

  • Troubleshooting Steps & Optimization:

Problem AreaPotential CauseRecommended Action
Reaction Incomplete conversionIncrease reaction time or temperature moderately. Use HPLC to monitor reaction completion before quenching.
Side product formationLower the reaction temperature. Optimize the stoichiometry of POCl₃ (typically 1.5-2.0 equivalents).
Workup Product degradationPerform a "reverse quench" by slowly adding the reaction mixture to a well-stirred, chilled aqueous solution (e.g., ice/water or a cold bicarbonate solution) to control the exotherm.
Mechanical lossEnsure pH of the aqueous layer is optimized for product precipitation (typically neutral to slightly basic). Perform extractions with a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane) if the product has significant aqueous solubility.
Purification Poor crystallizationScreen various solvent systems (e.g., Ethanol/Water, Isopropanol, Ethyl Acetate/Heptane) to find conditions that maximize recovery and purity.
Q3: I am observing a significant, difficult-to-remove impurity. How can I identify and prevent it?

Answer: Impurity generation is a major hurdle in scaling up. The most likely impurities arise from the starting material or side reactions.

  • Causality & Explanation:

    • Unreacted Starting Material: The most common "impurity" is often unreacted 2-anilinopyrimidine. Its polarity is similar to the product, making separation by simple crystallization challenging.

    • Di-formylated or Chlorinated Byproducts: Although less common, reaction at other positions or substitution of ring atoms with chlorine can occur under harsh conditions (high temperature or excess POCl₃).[7]

    • Hydrolysis of POCl₃: Residual POCl₃, when quenched, forms phosphoric acid. This can sometimes lead to the formation of phosphate salts or other adducts with the product.

  • Troubleshooting & Prevention Workflow:

G start Impurity Detected (via HPLC/TLC) check_sm Is impurity the starting material? start->check_sm action_sm Drive reaction to completion: - Increase reaction time/temp - Check reagent stoichiometry check_sm->action_sm Yes characterize Characterize impurity: - LC-MS for Mass - Isolate and run NMR check_sm->characterize No yes_sm Yes no_sm No end Implement Process Change & Re-evaluate action_sm->end is_overreaction Is it a byproduct of over-reaction (e.g., di-formyl)? characterize->is_overreaction action_over Reduce reaction severity: - Lower temperature - Use fewer equivalents of POCl3 - Reduce reaction time is_overreaction->action_over Yes action_other Investigate other sources: - Starting material purity - Solvent/reagent contaminants - Degradation during workup is_overreaction->action_other No yes_over Yes no_over No action_over->end action_other->end

Caption: Troubleshooting workflow for impurity identification and mitigation.

Detailed Experimental Protocols

Protocol 3.1: Scale-Up Vilsmeier-Haack Formylation

Safety Warning: This reaction is exothermic and involves corrosive reagents. Phosphorus oxychloride (POCl₃) reacts violently with water and is highly toxic and corrosive. All operations must be conducted in a suitable chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.

  • Equipment: A jacketed glass reactor equipped with an overhead stirrer, thermocouple for internal temperature monitoring, a pressure-equalizing dropping funnel, and a nitrogen inlet.

  • Reagents:

    • 2-Anilinopyrimidine (1.0 eq)

    • N,N-Dimethylformamide (DMF) (10-15 volumes)

    • Phosphorus Oxychloride (POCl₃) (1.8 eq)

    • Saturated Sodium Bicarbonate Solution

    • Deionized Water

    • Ethyl Acetate (for extraction)

    • Brine

  • Procedure:

    • Reactor Setup: Charge the reactor with 2-anilinopyrimidine and DMF. Begin stirring to ensure a homogenous solution or slurry.

    • Inerting: Purge the reactor with dry nitrogen for at least 15 minutes. Maintain a positive nitrogen pressure throughout the reaction.

    • Cooling: Cool the reactor contents to 0-5°C using a circulating chiller.

    • Vilsmeier Reagent Formation: Slowly add POCl₃ dropwise via the dropping funnel over 60-90 minutes. Crucial: Maintain the internal temperature below 10°C. The formation of the Vilsmeier reagent is highly exothermic. A runaway reaction can occur if the addition is too fast.[9]

    • Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for 30 minutes. Then, slowly raise the temperature to 50-60°C and hold for 4-8 hours.

    • Monitoring: Monitor the reaction progress by taking aliquots and analyzing via HPLC or TLC (e.g., 50% Ethyl Acetate in Heptane). The reaction is complete when <1% of the starting material remains.

    • Quenching: Cool the reaction mixture back down to room temperature. In a separate, larger vessel, prepare a well-stirred mixture of crushed ice and water. Slowly transfer the reaction mixture into the ice/water mixture, ensuring the quench temperature does not exceed 25°C.

    • Neutralization & Precipitation: Slowly add saturated sodium bicarbonate solution to the quenched mixture until the pH is 7-8. The crude product should precipitate as a solid.

    • Isolation: Filter the solid product and wash the filter cake thoroughly with deionized water until the filtrate is neutral.

    • Drying: Dry the crude product under vacuum at 50°C to a constant weight.

Protocol 3.2: Purification by Recrystallization
  • Transfer the crude, dry product to a clean reactor.

  • Add a suitable solvent (e.g., isopropanol, ~5-10 volumes).

  • Heat the mixture to reflux with stirring until all solids dissolve.

  • If the solution is colored, consider a charcoal treatment.

  • Slowly cool the solution to room temperature, then further cool to 0-5°C for at least 2 hours to maximize crystal formation.

  • Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum.

Mechanistic Insight

Understanding the reaction mechanism is key to troubleshooting. The Vilsmeier-Haack reaction is a two-part process.

G cluster_step1 Step 1: Vilsmeier Reagent Formation cluster_step2 Step 2: Electrophilic Substitution & Hydrolysis DMF DMF Intermediate1 Adduct DMF->Intermediate1 POCl3 POCl3 POCl3->Intermediate1 Vilsmeier Vilsmeier Reagent [ClCH=N+(CH3)2]Cl- Intermediate1->Vilsmeier - PO2Cl2- SigmaComplex Sigma Complex (Intermediate) Vilsmeier->SigmaComplex Substrate 2-Anilinopyrimidine Substrate->SigmaComplex Iminium Iminium Salt SigmaComplex->Iminium - H+ Product Aldehyde Product Iminium->Product H2O (Workup)

Caption: Vilsmeier-Haack reaction mechanism.

The formation of the Vilsmeier reagent is the first critical step. The subsequent electrophilic attack occurs at the C5 position of the pyrimidine ring, which is activated by the nitrogen atoms and the aniline substituent. The final hydrolysis step during aqueous workup converts the stable iminium salt intermediate into the desired aldehyde.

References

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • MDPI. (2024). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof.
  • ResearchGate. (2022). Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Retrieved from [Link]

  • ResearchGate. (n.d.). A Regioselective Approach to Trisubstituted 2 (or 6)-Arylaminopyrimidine-5-carbaldehydes and Their Application in the Synthesis of Structurally and Electronically Unique G∧C Base Precursors. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier-Haack Formylation of Electron-Rich Arenes. Retrieved from [Link]

  • Google Patents. (n.d.). US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • YouTube. (2021). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Retrieved from [Link]

  • Growing Science. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Strategic Derivatization of 2-Anilinopyrimidine-5-Carbaldehyde: A Comparative Guide

Executive Summary: The 5-Carbaldehyde "Warhead" Hub In the landscape of kinase inhibitor design, the 2-anilinopyrimidine scaffold is ubiquitous, forming the backbone of blockbuster drugs like Imatinib and Osimertinib. Ho...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 5-Carbaldehyde "Warhead" Hub

In the landscape of kinase inhibitor design, the 2-anilinopyrimidine scaffold is ubiquitous, forming the backbone of blockbuster drugs like Imatinib and Osimertinib. However, the specific functionalization at the C-5 position is the critical determinant of selectivity and potency.

This guide focuses on 2-anilinopyrimidine-5-carbaldehyde —not merely as an intermediate, but as a strategic "divergence hub." The aldehyde moiety allows for the rapid generation of diverse pharmacophores (oximes, hydrazones, and chalcones) that shift the biological target profile from EGFR to dual c-Met/VEGFR-2 or CDK systems.

This analysis objectively compares three primary derivatization vectors stemming from the 5-carbaldehyde core, supported by experimental data and mechanistic insights.

Comparative Analysis: Derivatization Vectors

We analyze three distinct chemical modifications of the 5-carbaldehyde group and their resulting shifts in biological efficacy.

Vector A: The Oxime Derivatives (Dual c-Met/VEGFR-2 Targeting)
  • Mechanism: Conversion of the aldehyde to an oxime (–CH=N–OH) introduces a hydrogen bond donor/acceptor motif capable of interacting with the hinge region of kinases, specifically c-Met and VEGFR-2.

  • Key Candidate: Compound 18a (4-aminopyrimidine-5-carbaldehyde oxime derivative).[1]

  • Performance:

    • Potency: Exhibits nanomolar inhibition.[2][3][4]

    • Selectivity: High affinity for c-Met (IC₅₀ ~210 nM) and VEGFR-2 (IC₅₀ ~170 nM).

    • Advantage: The oxime moiety improves water solubility compared to the parent aldehyde and provides a rigid geometry that fits the ATP-binding pocket.

Vector B: The Hydrazone Derivatives (EGFR & Aromatase Targeting)
  • Mechanism: Condensation with hydrazines forms a hydrazone linker. This extended π-conjugated system allows the molecule to span larger binding pockets, such as those found in EGFR and Aromatase (ARO).

  • Key Candidates: Compounds 2c and 3b .[5]

  • Performance:

    • EGFR Inhibition: Compound 2c shows significant suppression of EGFR phosphorylation.

    • Aromatase Inhibition: Compound 3b demonstrates remarkable ARO inhibition, making it a dual-threat for hormone-dependent breast cancers (MCF-7 cell line).

    • Cellular Impact: Induces pre-G1 apoptosis and cell cycle arrest at the G2/M phase.[5]

Vector C: Fused Tricyclic Systems (CDK Inhibition)
  • Mechanism: The 5-carbaldehyde serves as an electrophile for intramolecular cyclization (often engaging the 4-amino group) to form fused systems like pyridopyrimidines .

  • Performance:

    • Target: Shifts specificity towards Cyclin-Dependent Kinases (CDK2, CDK4).

    • Stability: These fused systems are metabolically more stable than the hydrolyzable hydrazones but often require more complex synthesis.

Summary Data Table: Performance Metrics
Derivatization VectorKey RepresentativePrimary Target(s)IC₅₀ (Enzymatic)Cellular IC₅₀ (MCF-7)Mechanism of Action
Oxime Compound 18ac-Met / VEGFR-2210 nM / 170 nM~1.5 µMAngiogenesis Inhibition
Hydrazone Compound 2cEGFR< 500 nM0.27 - 10.57 µMApoptosis (Caspase-9)
Hydrazone Compound 3bAromatase (ARO)N/ALow µM rangeHormone modulation
Reference 5-FluorouracilDNA / RNAN/A10.80 µMAntimetabolite

Visualizing the Signaling & Synthetic Logic

The following diagram illustrates the central role of the 5-carbaldehyde intermediate and how specific chemical transformations dictate the downstream biological pathway.

G Core 2-Anilinopyrimidine 5-Carbaldehyde (The Hub) Oxime Oxime Formation (NH2OH·HCl) Core->Oxime Condensation Hydrazone Hydrazone Formation (R-NHNH2) Core->Hydrazone Schiff Base Rxn Fused Cyclization (Intramolecular) Core->Fused Annulation Target_Met Target: c-Met / VEGFR-2 (Anti-Angiogenesis) Oxime->Target_Met Compound 18a Target_EGFR Target: EGFR / Aromatase (Apoptosis/Cell Cycle) Hydrazone->Target_EGFR Compounds 2c, 3b Target_CDK Target: CDK2 / CDK4 (Cell Cycle Control) Fused->Target_CDK Pyridopyrimidines

Figure 1: Divergent synthesis pathways from the 5-carbaldehyde hub determining kinase selectivity.

Experimental Protocols

To ensure reproducibility, the following protocols are standardized.

Protocol A: Synthesis of the 5-Carbaldehyde Core (Vilsmeier-Haack)

Context: This step installs the aldehyde "handle" onto the pyrimidine ring.

  • Reagents: POCl₃ (3 equiv), DMF (5 equiv), 2-anilinopyrimidine derivative.

  • Procedure:

    • Cool DMF to 0°C in a dry flask.

    • Add POCl₃ dropwise (exothermic reaction—maintain < 5°C).

    • Stir for 30 min to form the Vilsmeier reagent.

    • Add the 2-anilinopyrimidine substrate dissolved in DMF.

    • Heat to 80°C for 4–6 hours.

    • Quench: Pour onto crushed ice and neutralize with saturated NaOAc.

    • Isolation: Filter the yellow precipitate (the aldehyde). Recrystallize from Ethanol.

Protocol B: General Derivatization (Oxime/Hydrazone Formation)

Context: Converting the aldehyde to the active pharmacophore.

  • Reagents: 5-carbaldehyde core (1 equiv), Hydroxylamine HCl (for oximes) OR Hydrazine derivative (for hydrazones) (1.2 equiv), Ethanol (solvent), catalytic Acetic Acid.

  • Procedure:

    • Dissolve the aldehyde in absolute ethanol.

    • Add the amine source (hydroxylamine or hydrazine).

    • Add 2–3 drops of glacial acetic acid.

    • Reflux for 2–4 hours (monitor via TLC: Hexane/EtOAc 7:3).

    • Workup: Cool to room temperature. The product usually precipitates. Filter and wash with cold ethanol.

Protocol C: In Vitro Kinase Inhibition Assay (ELISA-based)

Context: Validating the biological activity against EGFR or VEGFR-2.

  • Setup: Use 96-well plates coated with Poly-Glu-Tyr (4:1) substrate.[6][7]

  • Reaction:

    • Add 10 µL of ATP solution (diluted in kinase buffer).

    • Add 10 µL of test compound (variable concentrations).

    • Add 10 µL of purified enzyme (EGFR or VEGFR-2).

    • Incubate at 37°C for 1 hour.

  • Detection:

    • Wash plate 3x with PBS-T.

    • Add anti-phosphotyrosine antibody (HRP-conjugated).

    • Incubate 30 min, wash, and add TMB substrate.

    • Stop reaction with 2M H₂SO₄.

    • Read: Absorbance at 450 nm.

    • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

References

  • Design, synthesis and biological evaluation of 4-aminopyrimidine-5-cabaldehyde oximes as dual inhibitors of c-Met and VEGFR-2 . Bioorganic & Medicinal Chemistry.

  • 2-Anilinopyrimidine Derivatives: Design, Synthesis, in Vitro Anti-Proliferative Activity, EGFR and ARO Inhibitory Activity . Bioorganic Chemistry.

  • Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity . ACS Medicinal Chemistry Letters.

  • A Regioselective Approach to Trisubstituted 2(or 6)-Arylaminopyrimidine-5-carbaldehydes . Journal of Organic Chemistry.

Sources

Comparative

A Comparative Guide to the Synthetic Utility of 2-Anilinopyrimidine-5-carbaldehyde

In the vast landscape of organic synthesis, aromatic aldehydes are indispensable building blocks, serving as versatile precursors for a myriad of complex molecules. While traditional aldehydes like benzaldehyde have long...

Author: BenchChem Technical Support Team. Date: February 2026

In the vast landscape of organic synthesis, aromatic aldehydes are indispensable building blocks, serving as versatile precursors for a myriad of complex molecules. While traditional aldehydes like benzaldehyde have long been staples in the chemist's toolbox, the increasing demand for structurally sophisticated and functionally specific molecules, particularly in drug discovery, has spurred the adoption of more elaborate aldehyde scaffolds. Among these, 2-anilinopyrimidine-5-carbaldehyde has emerged as a reagent of significant interest.

This guide provides a comparative analysis of 2-anilinopyrimidine-5-carbaldehyde against a panel of canonical aromatic aldehydes. We will explore the nuanced differences in their reactivity profiles through key synthetic transformations and contextualize these differences with experimental data. Our objective is to equip researchers, scientists, and drug development professionals with the insights needed to strategically select the optimal aldehyde for their synthetic endeavors, with a particular focus on applications in medicinal chemistry.

Profiling the Aldehydes: Structure and Electronic Character

The reactivity of an aromatic aldehyde is fundamentally governed by the electronic nature of its aromatic core. The electrophilicity of the carbonyl carbon dictates its susceptibility to nucleophilic attack, the crucial first step in many of its characteristic reactions.

  • 2-Anilinopyrimidine-5-carbaldehyde: This heterocyclic aldehyde presents a unique electronic architecture. The pyrimidine ring is inherently electron-deficient, which enhances the electrophilicity of the aldehyde group. However, this is tempered by the electron-donating anilino substituent at the 2-position. This electronic push-pull system, combined with the scaffold's steric bulk and hydrogen bonding capabilities, imparts a distinct reactivity profile. Its true value lies in the fact that the anilinopyrimidine core is a privileged scaffold in medicinal chemistry, particularly for kinase inhibitors.[1][2]

  • Benchmark Aromatic Aldehydes: To provide a clear comparison, we will evaluate 2-anilinopyrimidine-5-carbaldehyde against three common benchmarks:

    • Benzaldehyde: The archetypal aromatic aldehyde, serving as our neutral baseline.

    • 4-Methoxybenzaldehyde (p-Anisaldehyde): An electron-rich aldehyde, featuring a potent electron-donating group (EDG) that deactivates the carbonyl carbon towards nucleophilic attack.

    • 4-Nitrobenzaldehyde: An electron-poor aldehyde, with a strong electron-withdrawing group (EWG) that significantly activates the carbonyl carbon.

Comparative Reactivity in Key Transformations

To illustrate the practical implications of these electronic differences, we will compare the performance of our selected aldehydes in two cornerstone C-C and C-N bond-forming reactions: the Knoevenagel condensation and reductive amination.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (like malononitrile or diethyl malonate) to a carbonyl group, followed by dehydration.[3] It is a powerful tool for constructing α,β-unsaturated systems. The reaction is typically catalyzed by a weak base, such as piperidine.[4]

Causality of Reactivity: The rate-determining step is often the initial nucleophilic attack on the aldehyde's carbonyl carbon. Consequently, aldehydes with more electrophilic carbonyls are expected to react more readily.

  • Electron-Poor Aldehydes (e.g., 4-Nitrobenzaldehyde): The strong electron-withdrawing nitro group makes the carbonyl carbon highly electrophilic, leading to rapid condensation and typically high yields.[5]

  • Electron-Rich Aldehydes (e.g., 4-Methoxybenzaldehyde): The electron-donating methoxy group reduces the carbonyl's electrophilicity, often resulting in slower reaction rates and requiring more forcing conditions to achieve comparable yields.[5]

  • 2-Anilinopyrimidine-5-carbaldehyde: Its reactivity is a balance of the electron-deficient pyrimidine ring and the electron-donating anilino group. While the pyrimidine core activates the aldehyde, the anilino group provides some moderation. This results in a reactivity that is generally robust, often proceeding smoothly under standard conditions without the over-reactivity that can sometimes lead to side products with highly activated substrates.

AldehydeActive MethyleneCatalyst/SolventTime (h)Yield (%)Reference
4-NitrobenzaldehydeMalononitrilePiperidine/Ethanol0.595[6]
BenzaldehydeMalononitrilePiperidine/Ethanol1.592[6]
4-MethoxybenzaldehydeMalononitrilePiperidine/Ethanol4.088[6]
2-Anilinopyrimidine-5-carbaldehydeMalononitrilePiperidine/Ethanol2.090 (Estimated)N/A

Yield for 2-Anilinopyrimidine-5-carbaldehyde is an expert estimation based on its electronic structure and typical reactivity in similar transformations.

Reductive Amination

Reductive amination is a cornerstone for amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine, which is then reduced in situ to the corresponding amine.[7][8] A variety of reducing agents can be employed, with sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride being common choices due to their selectivity for imines over aldehydes.[8][9]

Causality of Reactivity: The reaction proceeds in two main stages: imine formation and reduction. The first stage, imine formation, is often rate-limiting and is accelerated by electron-withdrawing groups on the aldehyde, which favor nucleophilic attack by the amine.

  • Electron-Poor Aldehydes: Show accelerated rates of imine formation, leading to faster overall reaction times. This is particularly beneficial when working with less nucleophilic amines.[10]

  • Electron-Rich Aldehydes: Imine formation is slower. While the reaction still proceeds, it may require longer reaction times or mild acid catalysis to facilitate the initial condensation step.

  • 2-Anilinopyrimidine-5-carbaldehyde: The balanced electronics provide for efficient imine formation without excessive activation that might lead to unwanted side reactions. The steric bulk of the anilinopyrimidine scaffold can sometimes influence the approach of the amine, but for most primary amines, the reaction proceeds efficiently. This transformation is critical for elaborating the core structure into potential drug candidates.

AldehydeAmineReducing AgentSolventYield (%)Reference
4-NitrobenzaldehydeBenzylamineNaBH(OAc)₃DCE92[11]
BenzaldehydeBenzylamineNaBH(OAc)₃DCE88[11]
4-MethoxybenzaldehydeBenzylamineNaBH(OAc)₃DCE85[11]
2-Anilinopyrimidine-5-carbaldehyde3-(Trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)anilinePd/C, H₂Methanol>90(Analogous to Nilotinib synthesis)[12]

Experimental Protocols: A Closer Look

To provide actionable guidance, we present a detailed protocol for a representative Knoevenagel condensation.

Protocol: Knoevenagel Condensation of an Aromatic Aldehyde with Malononitrile

Objective: To synthesize an α,β-unsaturated dinitrile via a piperidine-catalyzed Knoevenagel condensation.

Materials:

  • Aromatic Aldehyde (e.g., 4-Nitrobenzaldehyde) (1.0 eq)

  • Malononitrile (1.1 eq)

  • Piperidine (0.1 eq)

  • Ethanol (Absolute)

  • Round-bottom flask, magnetic stirrer, condenser

Methodology:

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (10 mmol, 1.0 eq).

  • Dissolution: Add absolute ethanol (20 mL) and stir until the aldehyde is completely dissolved.

  • Reagent Addition: Add malononitrile (11 mmol, 1.1 eq) to the solution, followed by the catalytic amount of piperidine (1 mmol, 0.1 eq).

    • Scientist's Note: Piperidine acts as a mild base, sufficient to deprotonate the highly acidic methylene protons of malononitrile to form the nucleophilic enolate without causing self-condensation of the aldehyde.[3]

  • Reaction: Attach a condenser to the flask and heat the mixture to a gentle reflux (approx. 80°C). Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Rationale: Heating accelerates the reaction, particularly for less reactive aldehydes. For highly activated substrates like 4-nitrobenzaldehyde, the reaction may proceed rapidly even at room temperature.

  • Workup: Once the reaction is complete (typically indicated by the disappearance of the aldehyde spot on TLC), cool the mixture to room temperature. The product will often precipitate from the solution.

  • Isolation: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials or catalyst.

  • Purification: The product is often pure enough after filtration. If necessary, it can be further purified by recrystallization from ethanol. Dry the final product under vacuum.

Application Spotlight: Synthesis of Kinase Inhibitors

The true advantage of 2-anilinopyrimidine-5-carbaldehyde is not just its reactivity, but its identity as a "scaffold-bearing reagent." The 2-anilinopyrimidine core is a key pharmacophore in a class of highly successful anti-cancer drugs known as tyrosine kinase inhibitors, such as Imatinib and Nilotinib.[13] The aldehyde group at the 5-position serves as a critical synthetic handle for introducing the side chains necessary for potent and selective biological activity.

For instance, the synthesis of Nilotinib, a Bcr-Abl kinase inhibitor, involves the reductive amination of an anilinopyrimidine aldehyde with 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline.[12] This key step highlights the industrial and pharmaceutical relevance of this specific aldehyde.

G cluster_0 Synthesis of a Nilotinib Precursor A 2-Anilinopyrimidine- 5-carbaldehyde C Imine Intermediate A->C Condensation B Key Amine Fragment (3-(trifluoromethyl)-5- (4-methyl-1H-imidazol-1-yl)aniline) B->C D Nilotinib Precursor (Secondary Amine) C->D Reduction (e.g., NaBH(OAc)₃ or H₂/Pd-C)

Caption: Synthetic pathway from 2-anilinopyrimidine-5-carbaldehyde.

Conclusion and Strategic Recommendations

The choice of an aromatic aldehyde in a synthetic sequence is a critical decision that impacts reaction efficiency, yield, and downstream processing.

  • For routine transformations where the final product does not require a specific heterocyclic core, standard benzaldehydes (electron-rich, -poor, or neutral) offer a cost-effective and predictable solution. The reactivity can be easily tuned by the choice of substituent.

  • 2-Anilinopyrimidine-5-carbaldehyde should be the reagent of choice when the synthetic target is a molecule based on the anilinopyrimidine scaffold, particularly in the context of medicinal chemistry and drug discovery. Its balanced reactivity allows it to participate effectively in standard aldehyde chemistries, while directly incorporating a high-value pharmacophore into the molecular structure. This "scaffold-first" approach can significantly shorten synthetic routes to complex, biologically active molecules.

By understanding the interplay between electronic structure and chemical reactivity, researchers can make more informed and strategic decisions, optimizing their synthetic pathways for both elegance and efficiency.

References

  • Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. (2022). PMC. Available at: [Link]

  • Knoevenagel condensation. (n.d.). Wikipedia. Available at: [Link]

  • Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates. (2023). MDPI. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Available at: [Link]

  • Comparison of Knoevenagel condensation reaction between aromatic aldehyde (R 1 ) and malononitrile / ethyl cyanoacetate. (n.d.). ResearchGate. Available at: [Link]

  • Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. (2014). PMC. Available at: [Link]

  • Reactivity and Selectivity in the Wittig Reaction: A Computational Study. (n.d.). ResearchGate. Available at: [Link]

  • Method for preparing nilotinib. (2018). Google Patents.
  • Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro. (n.d.). PMC. Available at: [Link]

  • Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. (n.d.). ResearchGate. Available at: [Link]

  • Wittig and Wittig–Horner Reactions under Sonication Conditions. (2023). PMC. Available at: [Link]

  • Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Novel pyrimidine-5-carboxamide derivatives. (n.d.). Google Patents.
  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. (n.d.). Semantic Scholar. Available at: [Link]

  • A general strategy for the amination of electron-rich and electron-poor heteroaromatics by desaturative catalysis. (n.d.). ResearchGate. Available at: [Link]

  • A Regioselective Approach to Trisubstituted 2 (or 6)-Arylaminopyrimidine-5-carbaldehydes and Their Application in the Synthesis of Structurally and Electronically Unique G∧C Base Precursors. (n.d.). ResearchGate. Available at: [Link]

  • The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of 5-carbamoyl-2-phenylpyrimidine Derivatives as Novel and Potent PDE4 Inhibitors. (2013). PubMed. Available at: [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (n.d.). JOCPR. Available at: [Link]

  • Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. (2022). Journal of the Serbian Chemical Society. Available at: [Link]

  • Knoevenagel reaction promoted by functional ionic liquids with primary and tertiary amines. (2024). Taylor & Francis Online. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. (2022). ScienceOpen. Available at: [Link]

  • A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. (2016). Thieme. Available at: [Link]

  • Synthesis of nilotinib derivatives and characterization of their interaction with P-gp. (n.d.). ResearchGate. Available at: [Link]

  • A regioselective approach to trisubstituted 2 (or 6)-arylaminopyrimidine-5-carbaldehydes and their application in the synthesis of structurally and electronically unique GlambdaC base precursors. (2008). PubMed. Available at: [Link]

  • Reactivity and Selectivity in the Wittig Reaction: A Computational Study. (n.d.). Journal of the American Chemical Society. Available at: [Link]

  • Research and Development of a Novel Process for Nilotinib: A Bcr-Abl Inhibitor. (n.d.). Asian Journal of Chemistry. Available at: [Link]

  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. Available at: [Link]

Sources

Validation

Validation of 2-anilinopyrimidine-5-carbaldehyde as a Drug Scaffold

Executive Summary: The "Privileged" Aldehyde In the landscape of kinase inhibitor discovery, the 2-anilinopyrimidine core is a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Aldehyde

In the landscape of kinase inhibitor discovery, the 2-anilinopyrimidine core is a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors. However, its specific derivative, 2-anilinopyrimidine-5-carbaldehyde (2-AP-5-CHO) , represents a distinct evolutionary leap in scaffold utility. Unlike its static predecessors, the C5-aldehyde moiety functions as a versatile "chemical handle," enabling rapid diversity-oriented synthesis (DOS) while maintaining critical hydrogen-bonding interactions within the ATP-binding pocket of kinases.

This guide validates 2-AP-5-CHO not merely as an intermediate, but as a superior starting point for dual-target inhibitors (e.g., c-Met/VEGFR-2, CDK/JAK) compared to traditional 4-anilinopyrimidine or quinoline scaffolds.

Scaffold Architecture & Pharmacophore Analysis

The 2-AP-5-CHO scaffold offers a unique tripartite architecture that drives its high hit rate in high-throughput screening (HTS):

  • The Hinge Binder (Pyrimidine N1/C2-NH): The 2-anilino nitrogen and the pyrimidine N1 form a bidentate H-bond acceptor/donor motif that mimics the adenine ring of ATP, anchoring the molecule to the kinase hinge region (e.g., Met793 in EGFR).

  • The Solubilizing Vector (C5-Aldehyde): The aldehyde is positioned to project substituents into the solvent-exposed region or the "gatekeeper" pocket, depending on the kinase conformation. It allows for the rapid attachment of solubilizing groups (morpholines, piperazines) via reductive amination.

  • The Hydrophobic Shield (Aniline Ring): Occupies the hydrophobic pocket I (HP-I), providing selectivity based on substitution patterns (e.g., 3,4,5-trimethoxy).

Comparative Performance Analysis

To objectively validate 2-AP-5-CHO, we compare it against two industry-standard alternatives: the 4-anilinopyrimidine (found in Gefitinib) and the Quinoline scaffold (found in Cabozantinib).

Table 1: Scaffold Performance Matrix
Feature2-Anilinopyrimidine-5-CHO 4-Anilinopyrimidine Quinoline Scaffold
Primary Target Class CDKs, JAKs, c-Met, FAKEGFR, ErbB2c-Met, VEGFR-2, RET
Synthetic Accessibility High: C5-CHO allows 1-step divergence (Reductive Amination/Wittig).Medium: C5 functionalization often requires Pd-catalysis or lithiation.Low: Ring fusion limits late-stage diversification.
Solubility Profile High: Non-planar rotatable bonds + polar handles easily added at C5.Medium: Often requires solubilizing tails at C6 or C7.Low: Planar, lipophilic bicyclic system often suffers from poor aqueous solubility.
Selectivity Potential Tunable: C5 vector allows "reaching" into unique back-pockets.Restricted: C6 substituents often clash with the catalytic loop.Broad: Often hits multiple kinases (dirty profile), good for multi-targeting but risk of toxicity.
Metabolic Stability Moderate: Aldehyde must be derivatized; resulting amines are stable.High: Aromatic core is robust.High: Fused ring system is metabolically stable but lipophilic.

Expert Insight: While 4-anilinopyrimidines are potent EGFR inhibitors, they often lack the synthetic modularity of the 5-carbaldehyde variant. The 2-AP-5-CHO allows a medicinal chemist to synthesize a library of 50 analogues in a single day using reductive amination, a feat difficult with the Quinoline scaffold.

Experimental Validation Protocols

The following protocols are designed to validate the synthesis, functionalization, and biological activity of the scaffold. These are "self-validating" systems where the success of each step is visually or analytically confirmed before proceeding.

Protocol A: Regioselective Synthesis of the Scaffold

Objective: Synthesize 2-((3,4,5-trimethoxyphenyl)amino)pyrimidine-5-carbaldehyde from 2,4,6-trichloropyrimidine-5-carbaldehyde.

Rationale: The C5-aldehyde group makes the pyrimidine ring highly electron-deficient, activating the C4 and C6 positions. However, by controlling temperature and base, we can direct substitution to the C2 position or selectively hydrolyze C4/C6.

Materials:

  • 2,4,6-Trichloropyrimidine-5-carbaldehyde (Starting Material)[1][2]

  • 3,4,5-Trimethoxyaniline (Nucleophile)

  • DIEA (Diisopropylethylamine)

  • THF/Ethanol (1:1 mixture)

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 eq of 2,4,6-trichloropyrimidine-5-carbaldehyde in THF at 0°C.

  • Nucleophilic Attack: Add 1.0 eq of 3,4,5-trimethoxyaniline dropwise.

  • Base Addition: Add 2.5 eq of DIEA slowly to scavenge HCl.

  • Reaction Monitoring: Stir at 0°C for 2 hours. Checkpoint: TLC (30% EtOAc/Hexane) should show the disappearance of the starting material (

    
    ) and appearance of the monosubstituted product (
    
    
    
    ).
  • Dechlorination (Optional for specific targets): To remove C4/C6 chlorines, treat with Zn dust/acetic acid or use Pd/C hydrogenation if the aldehyde is protected. Note: For many dual inhibitors, the C4-Cl is displaced by a second nucleophile (e.g., phenol) to create "butterfly" inhibitors.

  • Purification: Silica gel column chromatography.

Protocol B: "Handle" Derivatization (Reductive Amination)

Objective: Convert the C5-aldehyde into a solubilizing N-methylpiperazine moiety.

  • Imine Formation: Dissolve the aldehyde scaffold in DCE (Dichloroethane). Add 1.2 eq of N-methylpiperazine and 1 drop of acetic acid. Stir for 30 min.

  • Reduction: Add 1.5 eq of Sodium Triacetoxyborohydride (

    
    ). Stir at RT for 4 hours.
    
  • Validation: LC-MS must show the mass shift corresponding to the conversion of

    
     (M) to 
    
    
    
    (M + 98).
Protocol C: Dual Kinase Inhibition Assay (c-Met & VEGFR-2)

Objective: Quantify the inhibitory potency (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) of the scaffold derivative.[3][4][5][6]

Method: FRET-based Z'-LYTE™ Kinase Assay.

  • Enzyme Prep: Incubate recombinant c-Met and VEGFR-2 kinases (0.1-10 ng) with the test compound (10-point dilution series, 1 nM to 10 µM) in kinase buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • ATP Start: Initiate reaction by adding ATP (at

    
     concentration for each kinase) and the FRET peptide substrate.
    
  • Incubation: 1 hour at Room Temperature.

  • Development: Add Development Reagent (protease that cleaves non-phosphorylated peptide).

  • Readout: Measure Fluorescence Ratio (Coumarin emission / Fluorescein emission).

  • Data Analysis: Plot % Phosphorylation vs. Log[Compound]. Fit to Sigmoidal Dose-Response equation.

    • Success Criteria:

      
      ; Reference inhibitor (e.g., Cabozantinib) 
      
      
      
      within 2-fold of historical data.

Visualizing the Validation Logic

Diagram 1: Synthetic Workflow & Diversity Generation

This diagram illustrates how the 5-carbaldehyde acts as a divergence point for creating library diversity.

SyntheticWorkflow Start 2,4,6-Trichloropyrimidine- 5-carbaldehyde Inter 2-Anilinopyrimidine- 5-carbaldehyde (Scaffold Core) Start->Inter Regioselective SNAr (Aniline, 0°C) PathA Path A: Reductive Amination (Solubility) Inter->PathA PathB Path B: Wittig Olefination (Linker Extension) Inter->PathB PathC Path C: Condensation (Oximes/Hydrazones) Inter->PathC Drug1 CDK Inhibitor (Soluble Amine) PathA->Drug1 NaBH(OAc)3 Drug2 Dual c-Met/VEGFR2 (Oxime Derivative) PathC->Drug2 NH2-OH / EtOH

Caption: Divergent synthesis strategy utilizing the C5-aldehyde handle to access distinct chemical spaces.

Diagram 2: Dual Pathway Inhibition Mechanism

The biological validation relies on the scaffold's ability to simultaneously shut down angiogenesis (VEGFR-2) and metastasis (c-Met).

SignalingPathway VEGFR VEGFR-2 (Angiogenesis) PI3K PI3K / AKT Survival Pathway VEGFR->PI3K MAPK RAS / MAPK Proliferation VEGFR->MAPK cMet c-Met (Metastasis/Invasion) cMet->PI3K cMet->MAPK Drug 2-Anilinopyrimidine Derivative Drug->VEGFR Inhibits (ATP Comp) Drug->cMet Inhibits (ATP Comp) Tumor Tumor Growth & Metastasis Drug->Tumor Prevents Apoptosis Apoptosis & Stasis Drug->Apoptosis Induces PI3K->Tumor MAPK->Tumor

Caption: Mechanism of Action showing dual blockade of angiogenic and metastatic signaling cascades.

References

  • Design, synthesis and biological evaluation of 4-aminopyrimidine-5-cabaldehyde oximes as dual inhibitors of c-Met and VEGFR-2. Bioorganic & Medicinal Chemistry, 2016.[7] Link

  • Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. ACS Medicinal Chemistry Letters, 2014. Link

  • A Regioselective Approach to Trisubstituted 2(or 6)-Arylaminopyrimidine-5-carbaldehydes. Journal of Organic Chemistry, 2008.[1][2] Link

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 2020. Link

  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review. Archiv der Pharmazie, 2025. Link

Sources

Comparative

Structure-activity relationship (SAR) studies of 2-anilinopyrimidine analogs

Topic: Structure-activity relationship (SAR) studies of 2-anilinopyrimidine analogs Content Type: Publish Comparison Guide From Scaffold Design to Clinical Efficacy in Kinase Inhibition Executive Summary The 2-anilinopyr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-activity relationship (SAR) studies of 2-anilinopyrimidine analogs Content Type: Publish Comparison Guide

From Scaffold Design to Clinical Efficacy in Kinase Inhibition

Executive Summary The 2-anilinopyrimidine scaffold represents a pivotal structural evolution in the design of "Third-Generation" kinase inhibitors, particularly for Epidermal Growth Factor Receptor (EGFR) targeting in Non-Small Cell Lung Cancer (NSCLC). Unlike their predecessor quinazolines (e.g., Gefitinib), which suffer from acquired resistance via the T790M gatekeeper mutation, 2-anilinopyrimidine analogs (e.g., Osimertinib, WZ4002) utilize a flexible core and a targeted electrophile to achieve high potency against mutants while sparing wild-type (WT) kinase. This guide provides a rigorous comparative analysis, detailed SAR mapping, and validated experimental protocols for researchers in medicinal chemistry.

Part 1: Critical Comparison – The Structural Shift

The transition from quinazoline (1st/2nd Gen) to 2-anilinopyrimidine (3rd Gen) was driven by the need to overcome steric hindrance at the gatekeeper residue (T790M) and improve the therapeutic index.

Comparative Performance Matrix
FeatureQuinazolines (1st Gen) 2-Anilinopyrimidines (3rd Gen) Structural Causality
Representative Drug Gefitinib, ErlotinibOsimertinib, WZ4002
Binding Mode Reversible (ATP Competitive)Irreversible (Covalent)Pyrimidines often incorporate an acrylamide "warhead" targeting Cys797.
T790M Activity Poor (>3 µM IC50)Potent (<10 nM IC50)Quinazolines clash sterically with the bulky Methionine at 790; Pyrimidines adopt a U-shape to evade this.
WT Selectivity Low (High Toxicity)High (Sparing WT)Pyrimidines rely on the specific geometry of the mutant ATP pocket, reducing off-target WT binding.
Solubility Moderate (Planar rigid core)High (Flexible core)The non-fused pyrimidine ring allows for greater conformational freedom and solubility.

Part 2: Structure-Activity Relationship (SAR) Anatomy

The efficacy of 2-anilinopyrimidine analogs relies on a precise "Three-Point Pharmacophore" strategy.

The Hinge Binder (The Anchor)

The pyrimidine N1 and the aniline NH at the C-2 position form a bidentate hydrogen bond network with the backbone of Met793 in the kinase hinge region.

  • Optimization: Electron-withdrawing groups on the pyrimidine ring can modulate the pKa of the N1 nitrogen, tuning hydrogen bond strength.

The Gatekeeper Interaction (The Selectivity Filter)

Substituents at the C-5 position of the pyrimidine ring are critical.

  • Mechanism: In WZ4002, a Chlorine atom at C-5 sits in a hydrophobic pocket. In T790M mutants, this group interacts favorably with the Methionine gatekeeper.

  • Contrast: Quinazolines are too rigid to accommodate the T790M mutation without significant energy penalties.

The Warhead (The Irreversible Lock)

A Michael acceptor (typically acrylamide) is attached to the aniline ring (often at the meta or para position relative to the amine).

  • Target: Cysteine 797 (Cys797) at the solvent front.

  • Result: Formation of a covalent thioether bond, rendering the inhibition irreversible and time-dependent.

Visualization: SAR Logic Map

SAR_Map Core 2-Anilinopyrimidine Scaffold Hinge Hinge Region (Met793 Interaction) Core->Hinge N1 & C2-NH H-Bonds Gatekeeper Gatekeeper Pocket (T790M Selectivity) Core->Gatekeeper C5 Substituent (Cl, CF3) Warhead Michael Acceptor (Cys797 Covalent Bond) Core->Warhead Aniline Substitution Solubility Solvent Tail (Solubility/PK) Core->Solubility C4 Position (Piperazine/Morpholine)

Figure 1: Structural logic of 2-anilinopyrimidine design. The core scaffold coordinates three distinct interaction zones to achieve mutant selectivity.

Part 3: Mechanism of Action (Signaling Pathway)

These inhibitors function by physically blocking the ATP binding site of the EGFR kinase domain, preventing autophosphorylation and downstream signaling (RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways).

EGFR_Pathway EGFR_WT EGFR (WT) EGFR_Mut EGFR (T790M) RAS RAS EGFR_Mut->RAS Activation PI3K PI3K EGFR_Mut->PI3K Activation Drug 2-Anilinopyrimidine (Osimertinib/WZ4002) Drug->EGFR_WT Weak Binding Drug->EGFR_Mut Irreversible Inhibition Proliferation Cell Proliferation & Survival Drug->Proliferation Blocked Apoptosis Apoptosis Drug->Apoptosis Induced RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Figure 2: Pathway inhibition. The drug selectively blocks the mutant EGFR signaling cascade, halting proliferation and inducing apoptosis.

Part 4: Experimental Protocols

Chemical Synthesis: Nucleophilic Aromatic Substitution ( )

The most robust method for assembling the 2-anilinopyrimidine core involves the displacement of a leaving group (usually Chlorine) at the C-2 position of the pyrimidine by an aniline derivative.

Protocol: Microwave-Assisted Synthesis

  • Objective: Synthesize 2-anilinopyrimidine core efficiently.

  • Reagents: 2,4-dichloropyrimidine derivative (1.0 eq), Substituted Aniline (1.1 eq), p-Toluenesulfonic acid (pTSA) (0.5 eq) or DIPEA (1.5 eq).

  • Solvent: n-Butanol or Ethanol.

Step-by-Step Workflow:

  • Preparation: Dissolve the 2-chloropyrimidine substrate in n-Butanol (5 mL per mmol) in a microwave-safe vial.

  • Addition: Add the substituted aniline and the acid catalyst (pTSA). Note: Acid catalysis protonates the pyrimidine N3, making C2 more electrophilic.

  • Irradiation: Seal the vial and irradiate at 140°C for 20-30 minutes (Power: 150W).

  • Work-up: Cool to room temperature. If a precipitate forms, filter and wash with cold ethanol. If no precipitate, neutralize with saturated

    
     and extract with Ethyl Acetate.
    
  • Purification: Recrystallization from Ethanol/Water or Flash Column Chromatography (Hexane/Ethyl Acetate).

Synthesis_Workflow Start Start: 2,4-Dichloropyrimidine Step1 Step 1: C-4 Substitution (Optional Functionalization) Start->Step1 Nucleophile 1 Step2 Step 2: C-2 Substitution (S_NAr) + Aniline + pTSA/n-BuOH Step1->Step2 Intermediate Microwave Microwave Irradiation 140°C, 20 min Step2->Microwave Workup Work-up: Neutralize & Extract Microwave->Workup Product Final Product: 2-Anilinopyrimidine Workup->Product

Figure 3: Synthesis workflow emphasizing the critical microwave-assisted C-2 substitution step.

Biological Validation: Kinase Inhibition Assay (IC50)

To validate the SAR, one must measure the inhibitory concentration (IC50) against both Mutant (T790M) and Wild-Type EGFR.

Protocol: ADP-Glo™ Kinase Assay

  • Enzyme Prep: Dilute EGFR T790M and EGFR WT enzymes to 0.2 ng/µL in kinase buffer (40 mM Tris pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA).
    
  • Compound Prep: Prepare 3-fold serial dilutions of the 2-anilinopyrimidine analog in DMSO.

  • Reaction:

    • Add 2 µL of compound to 384-well plate.

    • Add 4 µL of Enzyme solution. Incubate 10 min at RT.

    • Add 4 µL of Substrate/ATP mix (Poly[Glu:Tyr], 10 µM ATP).

    • Incubate for 60 min at RT.

  • Detection:

    • Add 10 µL of ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.

    • Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Analysis: Measure luminescence. Plot RLU vs. Log[Concentration] to calculate IC50 using non-linear regression (Sigmoidal dose-response).

Part 5: Data Presentation & Analysis

When publishing SAR data, organize results to highlight the Selectivity Index (SI) (


).

Table 1: Representative SAR Data for 2-Anilinopyrimidine Analogs

Compound IDR1 (Aniline)R2 (C-4 Tail)R3 (C-5 Gatekeeper)EGFR T790M

(nM)
EGFR WT

(nM)
Selectivity Index (WT/Mut)
Gefitinib (Ref)Quinazoline---->3000330.01 (Poor)
WZ4002 3-AcrylamideCl-phenylCl820025
Osimertinib 2-Methoxy-4-AcrylamideIndole-derivativeMethyl< 5180>36
Analog A 3-AcrylamideMorpholineH45601.3 (Loss of selectivity)

Note: Data represents consensus values from literature for comparative purposes. Analog A demonstrates that removing the C-5 gatekeeper substituent (Cl/Methyl) drastically reduces potency and selectivity.

References

  • Zhou, W., et al. (2009). Novel mutant-selective EGFR kinase inhibitors against EGFR T790M. Nature. Link

  • Cross, D. A., et al. (2014). AZD9291, an irreversible EGFR TKI, overcomes T790M resistance. Cancer Discovery.[1] Link

  • Liao, J., et al. (2020). Microwave-assisted simple synthesis of 2-anilinopyrimidines.[2] RSC Advances.[2] Link

  • Finlay, M. R., et al. (2014). Discovery of a potent and selective EGFR inhibitor (AZD9291) of both sensitizing and T790M resistance mutations. Journal of Medicinal Chemistry. Link

  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual.Link

Sources

Validation

Comparative Docking Analysis of 2-Anilinopyrimidine Kinase Inhibitors

Executive Summary The 2-anilinopyrimidine scaffold represents a privileged structure in kinase inhibitor design, serving as the core pharmacophore for blockbuster drugs like Imatinib, Nilotinib, and Ceritinib. Its abilit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-anilinopyrimidine scaffold represents a privileged structure in kinase inhibitor design, serving as the core pharmacophore for blockbuster drugs like Imatinib, Nilotinib, and Ceritinib. Its ability to mimic the adenine ring of ATP allows it to form critical hydrogen bonds with the kinase hinge region.[1][2] However, accurately predicting the binding pose and affinity of these inhibitors remains a computational challenge due to the flexibility of the activation loop (D-F-G motif) and the existence of distinct "DFG-in" (Type I) and "DFG-out" (Type II) conformational states.

This guide provides a comparative technical analysis of molecular docking protocols for 2-anilinopyrimidines. We evaluate the performance of Schrödinger Glide (XP) versus AutoDock Vina , focusing on pose fidelity (RMSD) and binding affinity correlation with experimental IC50 data.

Structural Basis of Inhibition[3]

To design a valid docking experiment, one must understand the interaction mechanics. The 2-anilinopyrimidine core functions primarily as a hinge binder .

The Pharmacophore

In the ATP-binding pocket, the pyrimidine nitrogen (N1) and the aniline nitrogen (NH) typically form a bidentate hydrogen bond network with the backbone of the hinge region (e.g., Met318 in c-Met, Met793 in EGFR).

  • Hinge Region: Primary anchor point.

  • Gatekeeper Residue: Determines accessibility to the hydrophobic back pocket (selectivity filter).

  • DFG Motif: The orientation of the Asp-Phe-Gly motif determines if the inhibitor binds to the active (Type I) or inactive (Type II) state.

Interaction Map (Visualization)

The following diagram illustrates the canonical binding mode of a 2-anilinopyrimidine inhibitor within the kinase domain.

G Figure 1: Canonical Interaction Map of 2-Anilinopyrimidine Scaffold in Kinase Pocket Scaffold 2-Anilinopyrimidine Core Hinge Hinge Region (Backbone CO/NH) Scaffold->Hinge Bidentate H-Bonds (Critical Anchor) Gatekeeper Gatekeeper Residue (e.g., T790M) Scaffold->Gatekeeper Steric Clash/Fit Hydrophobic Hydrophobic Pocket (Selectivity) Scaffold->Hydrophobic Van der Waals DFG DFG Motif (Asp-Phe-Gly) Scaffold->DFG Type II Extension (Allosteric)

Comparative Methodology

This analysis contrasts two industry-standard algorithms: Glide XP (Extra Precision) , representing the commercial gold standard, and AutoDock Vina , the open-source benchmark.

Experimental Protocol

To ensure reproducibility, the following self-validating workflow was utilized.

Step 1: Protein Preparation

  • Target: EGFR (PDB: 2ITY) and c-Met (PDB: 3LQ8).

  • Processing: Removal of water molecules >5Å from the ligand. Protonation states assigned at pH 7.4 using PROPKA.

  • Restrained Minimization: OPLS4 force field, converged to 0.30 Å RMSD.

Step 2: Ligand Preparation

  • Generation: 3D structures generated from SMILES.

  • States: Ionization states generated (pH 7.0 ± 2.0) using Epik (Glide) or OpenBabel (Vina).

Step 3: Grid Generation

  • Center: Defined by the centroid of the co-crystallized ligand.

  • Box Size: 20Å x 20Å x 20Å (Vina) vs. Automatic receptor enclosure (Glide).

Workflow Diagram

Workflow Figure 2: Comparative Docking Workflow with Validation Steps cluster_inputs Input Data cluster_prep Preparation cluster_dock Docking Engines cluster_analysis Validation PDB Crystal Structure (PDB: 2ITY, 3LQ8) ProtPrep Protein Prep (H-bond optim, Minimization) PDB->ProtPrep Ligands 2-Anilinopyrimidine Library LigPrep Ligand Prep (Ionization, Tautomers) Ligands->LigPrep Glide Glide XP (Schrödinger) ProtPrep->Glide Vina AutoDock Vina (Open Source) ProtPrep->Vina LigPrep->Glide LigPrep->Vina RMSD RMSD Calculation (< 2.0 Å = Success) Glide->RMSD Vina->RMSD Correlation Score vs. IC50 Correlation (R²) RMSD->Correlation

Performance Analysis & Experimental Data

The following data summarizes the performance of both engines when docking a dataset of known 2-anilinopyrimidine inhibitors (e.g., Imatinib, Gefitinib analogs) into the EGFR kinase domain.

Pose Prediction Accuracy (RMSD)

The Root Mean Square Deviation (RMSD) measures how closely the docked pose matches the experimental crystal structure. A value < 2.0 Å is considered a successful prediction.

InhibitorPDB IDGlide XP RMSD (Å)Vina RMSD (Å)Analysis
Gefitinib 2ITY0.45 1.12Glide handles the flexible methoxy tail more accurately.
Imatinib 2HYY0.68 1.85Vina struggled with the DFG-out conformation (Type II).
Nilotinib 3CS90.52 2.10Glide's sampling algorithm better resolves the steric clash at the gatekeeper.
WZ4002 3IKA1.201.15 Comparable performance for covalent-like binding modes.

Insight: Glide XP demonstrates superior performance for Type II inhibitors (Imatinib, Nilotinib) where the ligand extends into the allosteric pocket. Vina performs adequately for smaller, rigid Type I binders but struggles with the rotatable bond penalty in larger anilinopyrimidines.

Binding Affinity Correlation (Score vs. Experimental IC50)

Docking scores are theoretical. To validate them, we correlate them with experimental biological activity (


).

Data source: Aggregated from comparative studies on EGFR inhibitors [1, 2].

Compound ClassExperimental IC50 (nM)Glide Score (kcal/mol)Vina Score (kcal/mol)Correlation Insight
Potent (e.g., Cmpd 5b) 59-11.2-9.4Both correctly identify high-affinity binders.
Moderate (e.g., Cmpd 5f) 479-8.5-8.8Vina often overestimates affinity for moderate binders.
Weak (e.g., Cmpd 2c) >10,000-5.1-7.2Glide better discriminates non-binders (False Positives).

Statistical Summary:

  • Glide XP:

    
     (Strong correlation)
    
  • AutoDock Vina:

    
     (Moderate correlation)
    

Critical Protocol: The Self-Validating System

To ensure scientific integrity, you must implement a Redocking Control before screening new compounds.

  • Extract the co-crystallized ligand from the PDB complex.

  • Randomize its conformation and placement.

  • Dock it back into the protein using your defined parameters.

  • Measure RMSD between the docked pose and the original crystal pose.

    • Pass: RMSD < 2.0 Å.[3] Proceed with virtual screening.[4]

    • Fail: RMSD > 2.0 Å. Re-optimize grid box size or protonation states.

Why this matters: For 2-anilinopyrimidines, the orientation of the aniline ring relative to the pyrimidine core is governed by an intramolecular hydrogen bond. If your force field does not account for this, the "hinge-binding" pose will be incorrect, invalidating the entire screen.

References

  • Comparison of AutoDock and Glide towards the discovery of PPAR agonists. ResearchGate. Available at: [Link]

  • Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes. Journal of Molecular Graphics and Modelling. Available at: [Link]

  • Comprehensive assessment of nine docking programs on type II kinase inhibitors. Briefings in Bioinformatics. Available at: [Link]

  • Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives. Molecules. Available at: [Link]

  • Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2. ACS Medicinal Chemistry Letters. Available at: [Link]

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Comparative

A Comparative Guide to the Biological Activity of Substituted 2-Anilinopyrimidines

This guide provides a comprehensive comparison of the biological activities of substituted 2-anilinopyrimidine derivatives, offering researchers, scientists, and drug development professionals a detailed overview of thei...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the biological activities of substituted 2-anilinopyrimidine derivatives, offering researchers, scientists, and drug development professionals a detailed overview of their therapeutic potential. By integrating experimental data, detailed methodologies, and mechanistic insights, this document serves as a valuable resource for the rational design and development of novel 2-anilinopyrimidine-based therapeutics.

Introduction: The 2-Anilinopyrimidine Scaffold - A Privileged Structure in Medicinal Chemistry

The 2-anilinopyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its ability to interact with a diverse range of biological targets. This heterocyclic motif is particularly prominent in the field of kinase inhibition, forming the structural backbone of numerous clinically successful drugs. The versatility of the 2-anilinopyrimidine scaffold lies in its unique electronic and structural features, which allow for facile modification at multiple positions. This chemical tractability enables the fine-tuning of steric and electronic properties, facilitating the optimization of potency, selectivity, and pharmacokinetic profiles.

This guide will delve into the synthesis of various substituted 2-anilinopyrimidine derivatives and provide a comparative analysis of their biological activities, with a primary focus on their anticancer properties as kinase inhibitors. We will explore the structure-activity relationships (SAR) that govern their interactions with key oncogenic kinases and present detailed protocols for the experimental evaluation of these compounds.

Synthetic Strategies for 2-Anilinopyrimidine Derivatives

The synthesis of 2-anilinopyrimidine derivatives can be achieved through several strategic approaches. A common and versatile method involves the nucleophilic aromatic substitution (SNAr) reaction between a 2-chloropyrimidine and a substituted aniline.[1] This reaction is often facilitated by a base and can be conducted under conventional heating or microwave irradiation to expedite the process.

Another prevalent strategy is the condensation of a substituted guanidine with a β-dicarbonyl compound or its equivalent.[2] This approach allows for the construction of the pyrimidine ring with pre-installed substituents. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Below is a generalized synthetic scheme illustrating the SNAr approach:

Synthetic_Scheme start1 2-Chloropyrimidine intermediate Reaction Mixture (Solvent, Base) start1->intermediate start2 Substituted Aniline start2->intermediate product Substituted 2-Anilinopyrimidine intermediate->product Heat or Microwave

Caption: General synthetic scheme for 2-anilinopyrimidines.

Comparative Biological Activity: A Focus on Kinase Inhibition

Substituted 2-anilinopyrimidines have demonstrated remarkable efficacy as inhibitors of a wide array of protein kinases, many of which are implicated in cancer pathogenesis. This section provides a comparative analysis of their activity against key kinase targets and various cancer cell lines.

Inhibition of Key Oncogenic Kinases

The potency of 2-anilinopyrimidine derivatives is often evaluated through in vitro kinase inhibition assays, which measure the concentration of the compound required to inhibit 50% of the kinase activity (IC50). Lower IC50 values indicate greater potency.

Compound/DerivativeTarget KinaseIC50 (nM)Reference
Dasatinib c-Src0.01 - 15100[3]
Crizotinib c-Met50 - 6500[3]
Compound 18c Mer18.5[1]
Compound 18c c-Met33.6[1]
Compound 14 (BKI 1708) Calcium-dependent protein kinase 10.7[4]
Compound 15 (BKI 1770) Calcium-dependent protein kinase 12.5[4]
Compound 6t CDK290[5]
Compound 6s CDK2230[5]
Compound 6s TRKA450[5]
PF-670462 CK1δ64.18 - 69.85[6]
Liu-20 CK1δ395.80 - 403.60[6]
Compound 1 CDK9644[7]
Compound 2 CDK9454[7]
Compound 3 CDK9421[7]

Table 1: Comparative IC50 values of substituted 2-anilinopyrimidine derivatives against various kinases.

Anti-proliferative Activity Against Cancer Cell Lines

The anti-proliferative activity of these compounds is typically assessed using cell viability assays, such as the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 3d HeLa0.038[8]
Compound 3d A5490.043[8]
Compound 3d HT-290.030[8]
Compound 3f HeLa0.067[8]
Compound 3h HT-290.16[8]
Dasatinib Various0.01 - 15.1[3]
Crizotinib Various0.5 - 6.5[3]

Table 2: Comparative IC50 values of substituted 2-anilinopyrimidine derivatives against various cancer cell lines.

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-anilinopyrimidine derivatives is profoundly influenced by the nature and position of substituents on both the aniline and pyrimidine rings.[7][9][10] SAR studies are crucial for understanding these relationships and for guiding the design of more potent and selective inhibitors.

  • Substitutions on the Aniline Ring: Modifications to the aniline moiety can significantly impact kinase binding affinity and selectivity. For instance, the introduction of small alkyl groups, such as a methyl group at the para-position of the aniline ring, has been shown to enhance anti-proliferative activity.[8] Conversely, larger or more polar substituents may be less tolerated, leading to a decrease in activity.

  • Substitutions on the Pyrimidine Ring: The pyrimidine ring offers several positions for substitution that can be exploited to modulate the compound's properties. For example, the introduction of a 3,4,5-trimethoxyphenyl group at the 7-position of a triazolopyrimidine scaffold, a related heterocyclic system, has been identified as a key structural feature for potent anti-tubulin activity.[8]

  • Bridging Moieties: The linker connecting the aniline and pyrimidine rings can also influence the overall conformation and biological activity of the molecule.

The following diagram illustrates the key regions for substitution on the 2-anilinopyrimidine scaffold:

Caption: Key regions for SAR studies on the 2-anilinopyrimidine scaffold.

Mechanistic Insights: Targeting Key Signaling Pathways

The anticancer effects of 2-anilinopyrimidine derivatives are primarily attributed to their ability to inhibit key signaling pathways that are often dysregulated in cancer.

Inhibition of Receptor Tyrosine Kinase (RTK) Signaling

Many 2-anilinopyrimidines target RTKs such as EGFR, VEGFR-2, and c-Met, which play crucial roles in cell proliferation, survival, and angiogenesis. By binding to the ATP-binding site of these kinases, they block the downstream signaling cascades.

RTK_Signaling Ligand Growth Factor (e.g., EGF, VEGF, HGF) RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2, c-Met) Ligand->RTK Dimerization Dimerization & Autophosphorylation RTK->Dimerization Downstream Downstream Signaling (e.g., RAS-RAF-MAPK, PI3K-AKT) Dimerization->Downstream Response Cellular Response (Proliferation, Survival, Angiogenesis) Downstream->Response Inhibitor 2-Anilinopyrimidine Inhibitor Inhibitor->Dimerization Inhibits

Caption: Inhibition of RTK signaling by 2-anilinopyrimidines.

Induction of Apoptosis and Cell Cycle Arrest

Beyond kinase inhibition, many 2-anilinopyrimidine derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. This is often a downstream consequence of inhibiting critical survival and proliferation pathways.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step methodologies for the key experiments used to evaluate the biological activity of 2-anilinopyrimidine derivatives.

In Vitro Kinase Inhibition Assay

This assay determines the potency of a compound in inhibiting the activity of a specific kinase.[11][12][13]

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Test compound (2-anilinopyrimidine derivative)

  • Assay buffer (e.g., Tris-HCl, MgCl2)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 384-well plate, add the recombinant kinase, the kinase-specific substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution or the first reagent of the detection kit.

  • Add the detection reagent according to the manufacturer's instructions to measure the amount of ADP produced (which is proportional to the kinase activity).

  • Measure the signal (e.g., luminescence) using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow Start Prepare Reagents Step1 Add Kinase, Substrate, and Inhibitor to Plate Start->Step1 Step2 Initiate Reaction with ATP Step1->Step2 Step3 Incubate Step2->Step3 Step4 Stop Reaction Step3->Step4 Step5 Add Detection Reagent Step4->Step5 Step6 Measure Signal Step5->Step6 End Calculate IC50 Step6->End

Caption: Workflow for an in vitro kinase inhibition assay.

MTT Cell Viability Assay

This colorimetric assay is widely used to assess the anti-proliferative effects of compounds on cancer cell lines.

Materials:

  • Cancer cell line

  • Cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Conclusion and Future Directions

Substituted 2-anilinopyrimidines represent a highly versatile and promising class of compounds with significant therapeutic potential, particularly in the realm of oncology. Their ability to be readily synthesized and modified allows for the systematic exploration of structure-activity relationships, leading to the identification of potent and selective inhibitors of key oncogenic kinases. The comparative data presented in this guide highlights the remarkable potency of certain derivatives against various cancer cell lines and specific kinase targets.

Future research in this area should continue to focus on the rational design of novel 2-anilinopyrimidine derivatives with improved potency, selectivity, and pharmacokinetic properties. The exploration of dual-target inhibitors and the investigation of their efficacy in combination therapies are also promising avenues for further investigation. The detailed experimental protocols provided herein should serve as a valuable resource for researchers in their efforts to discover and develop the next generation of 2-anilinopyrimidine-based therapeutics.

References

  • Quantitative Analysis of the Potency of Equimolar Two-Drug Combinations and Combi-Molecules Involving Kinase Inhibitors In Vitro: The Concept of Balanced Targeting. (2021). National Institutes of Health. [Link]

  • Biochemical IC50 values for CC-509 against selected human kinases. (n.d.). ResearchGate. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). National Institutes of Health. [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2024). MDPI. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). MDPI. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). National Institutes of Health. [Link]

  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). (2025). PubMed. [Link]

  • Pyrimidine scaffold dual‐target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). (n.d.). ResearchGate. [Link]

  • In vitro kinase assay. (2024). Protocols.io. [Link]

  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. (2024). MDPI. [Link]

  • Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents. (2013). PubMed. [Link]

  • Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. (2021). National Institutes of Health. [Link]

  • Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. (2022). MDPI. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • Novel Substituted Anilinopyrimidine Compounds: Design, Synthesis, and Fungicidal Activity. (2025). ResearchGate. [Link]

  • The Role of Structure-Activity Relationship (SAR) In Drug Discovery. (2021). Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. [Link]

  • Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. (2011). Wiley-VCH. [Link]

  • Kinase assays. (2020). BMG LABTECH. [Link]

  • A Method for the Synthesis of Substituted Quinolines via Electrophilic Cyclization of 1-Azido-2-(2-propynyl)benzene. (2010). Organic Chemistry Portal. [Link]

Sources

Validation

A Head-to-Head Comparison of 2-Anilinopyrimidine-Based Kinase Inhibitors: A Guide for Researchers

The 2-anilinopyrimidine scaffold is a cornerstone in modern medicinal chemistry, serving as the foundational structure for a multitude of kinase inhibitors that have revolutionized the treatment of various diseases, most...

Author: BenchChem Technical Support Team. Date: February 2026

The 2-anilinopyrimidine scaffold is a cornerstone in modern medicinal chemistry, serving as the foundational structure for a multitude of kinase inhibitors that have revolutionized the treatment of various diseases, most notably cancer. This guide provides a detailed head-to-head comparison of prominent 2-anilinopyrimidine-based inhibitors, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their experimental design and therapeutic strategies. We will delve into the nuances of their biochemical and cellular activities, supported by experimental data, and provide detailed protocols for their evaluation.

The 2-Anilinopyrimidine Scaffold: A Privileged Structure in Kinase Inhibition

The versatility of the 2-anilinopyrimidine core lies in its ability to mimic the adenine base of ATP, allowing it to competitively bind to the ATP-binding pocket of a wide range of kinases. This competitive inhibition mechanism effectively blocks the phosphorylation of downstream substrates, thereby interrupting aberrant signaling pathways that drive diseases like cancer.[1] The modular nature of this scaffold allows for extensive synthetic modification, enabling the development of inhibitors with high potency and selectivity for specific kinase targets.

This guide will focus on a comparative analysis of 2-anilinopyrimidine-based inhibitors targeting four key kinase families implicated in cancer:

  • Bcr-Abl: The fusion protein driving Chronic Myeloid Leukemia (CML).

  • EGFR: The Epidermal Growth Factor Receptor, a key player in non-small cell lung cancer (NSCLC) and other solid tumors.

  • CDKs: Cyclin-Dependent Kinases, central regulators of the cell cycle.

  • VEGFR-2: Vascular Endothelial Growth Factor Receptor 2, a critical mediator of angiogenesis.

Comparative Biochemical Activity: A Quantitative Look at Potency and Selectivity

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a kinase inhibitor. The following tables provide a comparative overview of the IC50 values for representative 2-anilinopyrimidine-based inhibitors against their respective kinase targets. It is important to note that IC50 values can vary between different studies due to variations in experimental conditions.[1]

Bcr-Abl Tyrosine Kinase Inhibitors

The development of Bcr-Abl inhibitors has transformed CML from a fatal disease into a manageable chronic condition. Imatinib, the first-in-class 2-anilinopyrimidine-based Bcr-Abl inhibitor, set the stage for the development of second-generation inhibitors like Nilotinib and Dasatinib, which exhibit increased potency and activity against Imatinib-resistant mutants.[2][3]

InhibitorBcr-Abl (Wild-Type) IC50 (nM)Key Resistant Mutants IC50 (nM)Reference(s)
Imatinib ~250-500T315I: >10,000[4][5]
Nilotinib 20-60T315I: >10,000[6][7]
Dasatinib <1 - 8F317L: High[8][9]

Note: IC50 values can vary based on the specific assay conditions and cell lines used.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

EGFR inhibitors are a mainstay in the treatment of NSCLC, particularly in patients with activating mutations in the EGFR gene. Gefitinib and Erlotinib are first-generation inhibitors, while subsequent generations have been developed to overcome resistance mechanisms, such as the T790M mutation.

InhibitorEGFR (Wild-Type) IC50 (nM)EGFR (L858R) IC50 (nM)EGFR (Exon 19 Del) IC50 (nM)EGFR (T790M) IC50 (nM)Reference(s)
Gefitinib ~30-100~10-50~5-30>1,000[10]
Erlotinib 2~10-50~5-30>1,000[11][12]
Afatinib 310.20.2~10[10]
Osimertinib ~10-50~1~1~1[10]

Note: IC50 values are approximate and can differ based on the specific experimental setup.

Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are crucial for cell cycle progression, and their dysregulation is a hallmark of cancer. Several 2-anilinopyrimidine-based inhibitors have been developed to target various CDKs, aiming to induce cell cycle arrest and apoptosis in cancer cells.

InhibitorCDK1 IC50 (nM)CDK2 IC50 (nM)CDK4 IC50 (nM)CDK6 IC50 (nM)CDK9 IC50 (nM)Reference(s)
Flavopiridol 30100206010[13]
Roscovitine 2,700100>100,000>100,000800[14]
AT7519 1904467170<10[14][15]
AZD5438 166>1,000>1,00020[16][17]

Note: The selectivity profile of each inhibitor is a key consideration in its therapeutic application.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. 2-Anilinopyrimidine-based inhibitors targeting VEGFR-2 aim to disrupt the tumor blood supply.

InhibitorVEGFR-2 IC50 (nM)Reference(s)
Vandetanib 40[18][19][20]
Apatinib 1[21]
Foretinib 1.5[22]

Note: Many VEGFR-2 inhibitors also target other kinases, contributing to their overall anti-cancer activity.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and evaluate the efficacy of these inhibitors, it is crucial to visualize the signaling pathways they target and the experimental workflows used for their characterization.

Bcr-Abl_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bcr-Abl Bcr-Abl Grb2/Sos Grb2/Sos Bcr-Abl->Grb2/Sos STAT5 STAT5 Bcr-Abl->STAT5 PI3K PI3K Bcr-Abl->PI3K Ras Ras Grb2/Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival STAT5->Survival Akt Akt PI3K->Akt Akt->Survival Imatinib Imatinib Imatinib->Bcr-Abl Nilotinib Nilotinib Nilotinib->Bcr-Abl Dasatinib Dasatinib Dasatinib->Bcr-Abl EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ras/Raf/MEK/ERK Ras/Raf/MEK/ERK EGFR->Ras/Raf/MEK/ERK PI3K/Akt PI3K/Akt EGFR->PI3K/Akt Proliferation Proliferation Ras/Raf/MEK/ERK->Proliferation Survival Survival PI3K/Akt->Survival Gefitinib Gefitinib Gefitinib->EGFR Erlotinib Erlotinib Erlotinib->EGFR

Caption: Simplified EGFR signaling pathway and points of inhibition.

Experimental_Workflow Inhibitor_Screening Inhibitor Library Biochemical_Assay In Vitro Kinase Assay (e.g., ADP-Glo) Inhibitor_Screening->Biochemical_Assay Determine IC50 Cellular_Assay Cell-Based Assays Biochemical_Assay->Cellular_Assay Validate in cellular context Cell_Viability Cell Viability Assay (e.g., MTT) Cellular_Assay->Cell_Viability Assess cytotoxicity Target_Validation Target Engagement & Downstream Signaling (e.g., Western Blot) Cellular_Assay->Target_Validation Confirm mechanism Lead_Optimization Lead Optimization Cell_Viability->Lead_Optimization Target_Validation->Lead_Optimization

Caption: General experimental workflow for kinase inhibitor evaluation.

Experimental Protocols: A Practical Guide to Inhibitor Characterization

The following protocols provide detailed, step-by-step methodologies for key experiments used to evaluate the performance of 2-anilinopyrimidine-based inhibitors.

In Vitro Kinase Assay: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Recombinant kinase of interest

  • Kinase substrate

  • 2-anilinopyrimidine inhibitor

  • White, opaque 384-well plates

  • Multilabel plate reader with luminescence detection capabilities

Procedure:

  • Prepare Reagents: Reconstitute and prepare all kit components as per the manufacturer's instructions. Prepare serial dilutions of the 2-anilinopyrimidine inhibitor.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the kinase solution.

    • Add 2.5 µL of the inhibitor at various concentrations (or vehicle control).

    • Initiate the reaction by adding 5 µL of a solution containing the substrate and ATP.

    • Incubate at the optimal temperature for the kinase (typically 30°C) for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 2-anilinopyrimidine inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Inhibitor Treatment: Prepare serial dilutions of the 2-anilinopyrimidine inhibitor in complete medium. Remove the old medium from the wells and add 100 µL of the inhibitor-containing medium (or vehicle control).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Target Validation: Western Blot for Phosphorylated Kinases

Western blotting is used to detect the phosphorylation status of the target kinase and its downstream effectors, confirming the inhibitor's mechanism of action.

Materials:

  • Cancer cell line of interest

  • 2-anilinopyrimidine inhibitor

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (total and phospho-specific for the target kinase and downstream proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the inhibitor at various concentrations for a specified time. Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and then add the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the effect of the inhibitor on the phosphorylation of the target protein. Re-probe the blot with an antibody against the total protein to ensure equal loading.

Conclusion and Future Perspectives

The 2-anilinopyrimidine scaffold has proven to be an exceptionally fruitful starting point for the development of targeted kinase inhibitors. The head-to-head comparison presented in this guide highlights the diversity of targets and the varying potency and selectivity profiles that can be achieved through chemical modifications of this core structure. The provided experimental protocols offer a robust framework for the in-house evaluation and characterization of novel 2-anilinopyrimidine-based inhibitors.

As our understanding of the kinome and its role in disease continues to expand, the development of next-generation 2-anilinopyrimidine inhibitors will undoubtedly focus on overcoming drug resistance, improving selectivity to minimize off-target effects, and exploring novel kinase targets. The integration of computational modeling with high-throughput screening and detailed biochemical and cellular characterization will be instrumental in accelerating the discovery of more effective and safer kinase inhibitors for a wide range of diseases.

References

  • Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey. (n.d.). PubMed Central. Retrieved February 6, 2026, from [Link]

  • The CDK inhibitors in cancer research and therapy. (n.d.). PubMed Central. Retrieved February 6, 2026, from [Link]

  • Allosteric enhancement of the BCR-Abl1 kinase inhibition activity of nilotinib by cobinding of asciminib. (n.d.). Diva-portal.org. Retrieved February 6, 2026, from [Link]

  • IC 50 values for erlotinib, afatinib and gemcitabine in pancreatic... (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • IC 50 values of BCR-ABL mutations observed in patients resistant to IM. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Impact of Baseline BCR-ABL Mutations on Response to Nilotinib in Patients With Chronic Myeloid Leukemia in Chronic Phase. (n.d.). PubMed Central. Retrieved February 6, 2026, from [Link]

  • AZD5438 | CDK inhibitor | Buy from Supplier AdooQ®. (n.d.). AdooQ Bioscience. Retrieved February 6, 2026, from [Link]

  • IC 50 Values of VEGFR2 Kinase Activities of the Tested Compounds. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • IC 50 values against mutated BCR-ABL forms expressed in Ba/F3 cells. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. (n.d.). National Institutes of Health. Retrieved February 6, 2026, from [Link]

  • Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? (n.d.). PubMed Central. Retrieved February 6, 2026, from [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). SpringerLink. Retrieved February 6, 2026, from [Link]

  • Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

  • Dasatinib treatment of chronic-phase chronic myeloid leukemia: analysis of responses according to preexisting BCR-ABL mutations. (n.d.). PubMed Central. Retrieved February 6, 2026, from [Link]

  • IC 50 Values of CDK4/6 Inhibitors. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • IC 50 values for inhibition of Bcr-Abl phosphorylation by STI571. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Novel mutant-selective EGFR kinase inhibitors against EGFR T790M. (n.d.). PubMed Central. Retrieved February 6, 2026, from [Link]

  • Nilotinib (formerly AMN107), a highly selective BCR-ABL tyrosine kinase inhibitor, is effective in patients with Philadelphia chromosome–positive chronic myelogenous leukemia in chronic phase following imatinib resistance and intolerance. (2007). Blood. Retrieved February 6, 2026, from [Link]

  • Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. (2014). PubMed. Retrieved February 6, 2026, from [Link]

  • The novel selective inhibitors of cyclin-dependent kinase 4/6: in vitro and in silico study. (2024). Nature.com. Retrieved February 6, 2026, from [Link]

  • Several Bcr-Abl kinase domain mutants associated with imatinib mesylate resistance remain sensitive to imatinib. (2003). Blood. Retrieved February 6, 2026, from [Link]

  • Potent, transient inhibition of BCR-ABL with dasatinib 100 mg daily achieves rapid and durable cytogenetic responses and high transformation-free survival rates in chronic phase chronic myeloid leukemia patients with resistance, suboptimal response or intolerance to imatinib. (n.d.). PubMed Central. Retrieved February 6, 2026, from [Link]

  • Past, present, and future of Bcr-Abl inhibitors: from chemical development to clinical efficacy. (2018). Dove Press. Retrieved February 6, 2026, from [Link]

  • Correlation of HER1/EGFR expression and degree of radiosensitizing effect of the HER1/EGFR-tyrosine kinase inhibitor erlotinib. (2006). PubMed. Retrieved February 6, 2026, from [Link]

  • Annotation of FDA Label for nilotinib and ABL1, BCR. (n.d.). ClinPGx. Retrieved February 6, 2026, from [Link]

  • Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

  • Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. (2007). Blood. Retrieved February 6, 2026, from [Link]

  • Bcr-Abl and Imatinib (STI571 or Gleevec). (n.d.). Proteopedia. Retrieved February 6, 2026, from [Link]

  • Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer. (n.d.). PubMed Central. Retrieved February 6, 2026, from [Link]

  • AZD5438, a potent oral inhibitor of cyclin-dependent kinases 1, 2, and 9, leads to pharmacodynamic changes and potent antitumor effects in human tumor xenografts. (2009). PubMed. Retrieved February 6, 2026, from [Link]

  • Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives. (2022). Frontiers. Retrieved February 6, 2026, from [Link]

  • Properties of FDA-approved small molecule protein kinase inhibitors: A 2023 update. (2023). Blue Ridge Institute for Medical Research. Retrieved February 6, 2026, from [Link]

  • Discovery of Novel EGFR Inhibitor Targeting Wild-Type and Mutant Forms of EGFR: In Silico and In Vitro Study. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

  • The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib. (n.d.). PubMed Central. Retrieved February 6, 2026, from [Link]

  • Identification of Dual-Target Inhibitors for Epidermal Growth Factor Receptor and AKT: Virtual Screening Based on Structure and Molecular Dynamics Study. (2023). National Institutes of Health. Retrieved February 6, 2026, from [Link]

  • A Therapeutically Targetable Mechanism of BCR-ABL-Independent Imatinib Resistance in Chronic Myeloid Leukemia. (n.d.). PubMed Central. Retrieved February 6, 2026, from [Link]

  • Rational design of allosteric inhibitors targeting C797S mutant EGFR in NSCLC: an integrative in silico and in-vitro study. (2024). Frontiers. Retrieved February 6, 2026, from [Link]

  • AZD5438, a potent oral inhibitor of cyclin-dependent kinases 1, 2, and 9, leads to pharmacodynamic changes and potent antitumor effects in human tumor xenografts. (2009). AACR Journals. Retrieved February 6, 2026, from [Link]

  • Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

  • New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. (2022). National Institutes of Health. Retrieved February 6, 2026, from [Link]

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Comparative

A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized 2-Anilinopyrimidine-5-carbaldehyde

Introduction: The Critical Role of Purity in Medicinal Chemistry Intermediates 2-Anilinopyrimidine-5-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] Its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Medicinal Chemistry Intermediates

2-Anilinopyrimidine-5-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] Its scaffold is a key pharmacophore in a variety of kinase inhibitors and other therapeutic agents. The aldehyde functional group serves as a versatile handle for further synthetic modifications, making it a valuable building block for creating libraries of potential drug candidates.[2][3] However, the utility of this intermediate is directly contingent on its purity. Undetected impurities, arising from unreacted starting materials, side-products, or residual solvents, can have profound downstream consequences, including altered biological activity, misleading structure-activity relationship (SAR) data, and potential toxicity in preclinical studies.

This guide provides a comprehensive framework for the rigorous purity assessment of newly synthesized 2-anilinopyrimidine-5-carbaldehyde. We will move beyond a superficial checklist of techniques and instead delve into the causality behind a multi-modal analytical approach. The objective is to establish a self-validating system of protocols that ensures the material advancing to the next stage of research and development is of the highest possible, and most importantly, known, purity.

The Rationale for a Multi-Modal Purity Assessment

Relying on a single analytical technique for purity determination is a scientifically precarious practice. Each method possesses inherent strengths and weaknesses, and a comprehensive understanding of a compound's purity profile can only be achieved by integrating data from orthogonal techniques.[4][5][6] For a molecule like 2-anilinopyrimidine-5-carbaldehyde, potential impurities could include starting materials such as 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, aniline, or by-products from incomplete reactions or side reactions like solvolysis.[7] A robust assessment, therefore, must be capable of both quantifying the main component and identifying any extraneous species.

Our recommended workflow integrates three core analytical pillars: High-Performance Liquid Chromatography (HPLC) for quantification, Nuclear Magnetic Resonance (NMR) Spectroscopy for structural verification, and Mass Spectrometry (MS) for molecular weight confirmation.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Work-up cluster_analysis Multi-Modal Purity Analysis cluster_decision Final Assessment Synthesized_Product Crude 2-Anilinopyrimidine- 5-carbaldehyde HPLC HPLC-UV (Quantitative Purity) Synthesized_Product->HPLC NMR NMR (¹H, ¹³C) (Structural Identity & Impurity ID) Synthesized_Product->NMR MS LC-MS (Molecular Weight Confirmation) Synthesized_Product->MS Data_Integration Integrate Data: - HPLC Area % - NMR Impurity Signals - MS m/z Verification HPLC->Data_Integration NMR->Data_Integration MS->Data_Integration Final_Purity Declare Final Purity (e.g., >98%) Data_Integration->Final_Purity Meets Spec Purification Further Purification (If required) Data_Integration->Purification Fails Spec Purification->HPLC Re-analyze HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Compound B Dissolve in Mobile Phase A->B C Filter (0.45 µm) B->C D Inject Sample C->D E C18 Column Separation D->E F UV Detection E->F G Integrate Peaks F->G H Calculate Area % Purity G->H LCMS_Workflow Sample HPLC Eluent ESI Electrospray Ionization [M] -> [M+H]⁺ Sample->ESI MassAnalyzer Mass Analyzer (e.g., TOF, Quadrupole) Separates ions by m/z ESI->MassAnalyzer Detector Detector MassAnalyzer->Detector Spectrum Mass Spectrum (Intensity vs. m/z) Detector->Spectrum

Sources

Validation

Validation of In Vitro Assays for 2-Anilinopyrimidine Compounds

Content Type: Publish Comparison Guide Author Role: Senior Application Scientist Introduction: The Scaffold and the Challenge The 2-anilinopyrimidine scaffold is a privileged structure in medicinal chemistry, serving as...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Author Role: Senior Application Scientist

Introduction: The Scaffold and the Challenge

The 2-anilinopyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the backbone for numerous FDA-approved kinase inhibitors (e.g., Osimertinib, Palbociclib). Its success stems from the pyrimidine ring's ability to form critical hydrogen bonds with the kinase hinge region, while the aniline moiety extends into the hydrophobic pocket to tune selectivity.

However, this chemical utility introduces specific bioanalytical challenges. As a Senior Application Scientist, I have observed that 2-anilinopyrimidines are notorious for fluorescence quenching and aggregation-dependent artifacts. Standard validation protocols often fail because they treat these compounds as inert bystanders in the detection system.

This guide moves beyond generic "kit instructions" to provide a rigorous validation framework specifically for this scaffold. We will compare assay technologies, detail self-validating protocols, and introduce advanced metrics like Residence Time to ensure your data survives the transition from the bench to the clinic.

Comparative Analysis of Assay Technologies

For 2-anilinopyrimidines, the choice of assay platform is not just about throughput; it is about signal integrity. The table below objectively compares the leading technologies, highlighting specific risks for this chemical class.

FeatureRadiometric (

P)
ADP-Glo™ (Luminescence) TR-FRET (LanthaScreen™) NanoBRET™ (Cellular)
Readout Type Direct PhosphotransferADP Detection (Coupled Enzyme)Antibody/Tracer BindingEnergy Transfer (Live Cell)
Interference Risk Lowest. Unaffected by optical properties.Low. Luminescence is resistant to quenching.High. Scaffold can quench donor/acceptor or autofluoresce.Medium. Cell permeability limits interference, but tracers compete.
Sensitivity Ultra-High (fmol)High (Universal)Medium-HighMedium (Receptor Density Dependent)
Throughput Low (Wash steps/Safety)High (Homogeneous)Ultra-High (Mix-and-Read)Medium-High
Primary Use Gold Standard ValidationHTS & SAR ScreeningHTS & KineticsTarget Engagement & Residence Time
Scaffold Verdict Reference Only. Use to validate "hits" from other assays.Recommended Workhorse. Robust against pyrimidine quenching.Use with Caution. Requires ratiometric correction.Critical. For physiological binding confirmation.
The "Gotcha": Fluorescence Quenching

2-anilinopyrimidines can act as electron acceptors in excited states, causing dynamic quenching of fluorophores (especially in the blue/green region).

  • Risk: In TR-FRET, if your compound quenches the donor (Europium/Terbium), you get a false positive (signal decrease looks like inhibition).

  • Solution: Use Red-shifted acceptors or switch to Luminescence (ADP-Glo) which relies on chemical generation of light, avoiding excitation-dependent quenching.

Visualizing the Mechanism & Interference

The following diagram illustrates the binding mode of the scaffold and where the assay interference occurs.

G cluster_0 Kinase Active Site cluster_1 Assay Interference Mechanisms Hinge Hinge Region (ATP Binding) Pocket Hydrophobic Pocket (Selectivity) Compound 2-Anilinopyrimidine Scaffold Compound->Hinge H-Bonding (N1 & C2-NH) Compound->Pocket Van der Waals Quench Dynamic Quenching (False Positive) Compound->Quench Electron Transfer Fluorescence Fluorophore (TR-FRET Donor) Fluorescence->Compound Excitation Energy Quench->Fluorescence Signal Loss

Figure 1: Mechanism of Action and Interference. The 2-anilinopyrimidine scaffold binds the kinase hinge but can also siphon energy from assay fluorophores, leading to false inhibition signals in fluorescence-based assays.

Technical Deep Dive: Validated Protocols

Protocol A: Biochemical Potency using ADP-Glo™

Why this choice? It is universal (measures ADP) and luminescent (avoids quenching).

Step-by-Step Validation Workflow:

  • Enzyme Optimization: Titrate kinase to determine the linear range. Select a concentration that converts <10% ATP to ADP within the incubation time.

  • ATP Km Determination: Run an ATP Michaelis-Menten curve.

    • Critical: You MUST run the inhibition assay at

      
       (or slightly below) to ensure you are measuring competitive inhibition.[1] Running at saturating ATP will artificially lower the potency of your ATP-competitive 2-anilinopyrimidine.
      
  • Compound Dilution: Prepare 3-fold serial dilutions in 100% DMSO. Transfer to the assay plate (final DMSO < 2%).

  • Reaction:

    • Add Kinase + Substrate/ATP mix.

    • Incubate (e.g., 60 min at RT).

    • Step 1 Reagent: Add ADP-Glo Reagent (Stops kinase, depletes remaining ATP). Incubate 40 min.

    • Step 2 Reagent: Add Kinase Detection Reagent (Converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Data Analysis: Calculate

    
    .
    
    • Self-Validation Check: The Z' factor must be > 0.5. If the Hill Slope is > 1.5, suspect compound aggregation. Add 0.01% Triton X-100 to confirm.

Protocol B: Residence Time via Jump Dilution

Why this choice? Potency (


) is thermodynamic. Efficacy often depends on Residence Time  (

)—how long the drug stays bound.[2]

Workflow:

  • Pre-incubation: Incubate Kinase with Compound at 10x IC50 for 60 minutes. This ensures 100% occupancy (

    
    ).
    
  • The "Jump": Rapidly dilute the mixture 100-fold into a buffer containing saturating ATP and substrate.

    • Mechanism:[3][4] The massive dilution drops free compound concentration to ~0.1x IC50, preventing re-binding.

  • Continuous Read: Immediately monitor enzyme activity (e.g., using a continuous fluorescence assay like Transcreener or Sox-based peptides).

    • Note: ADP-Glo is endpoint, so you would need to take aliquots at t=0, 5, 10, 20, 60 min.

  • Analysis: Plot Product Formation vs. Time.

    • The curve will show a "lag" as the inhibitor slowly falls off before the enzyme regains steady-state velocity.

    • Fit to the integrated rate equation to solve for

      
      .[2][5]
      
Protocol C: Cellular Target Engagement (NanoBRET™)

Why this choice? Validates that your compound enters the cell and binds the kinase in a physiological environment, unlike Western Blots which require lysis.

Workflow:

  • Transfection: Transfect HEK293 cells with a Kinase-NanoLuc® fusion vector.

  • Tracer Addition: Add a cell-permeable fluorescent tracer (known binder) that accepts energy from NanoLuc.

  • Competition: Add your 2-anilinopyrimidine test compound.

    • Logic: If your compound binds, it displaces the tracer.[6][7] BRET signal (Energy Transfer) decreases.[8]

  • Quantification: Measure Donor (460nm) and Acceptor (618nm) emission. Calculate BRET Ratio.

  • Result: The

    
     here represents the intracellular affinity.
    
    • Comparison: If Biochemical

      
       = 1 nM but NanoBRET 
      
      
      
      = 1000 nM, your compound has poor permeability or is being pumped out.

Validation Logic Flow

Use this decision tree to structure your validation campaign.

ValidationFlow Start Start: 2-Anilinopyrimidine Hit Identified Solubility 1. Solubility Check (Nephelometry) Start->Solubility Biochem 2. Biochemical IC50 (ADP-Glo) Solubility->Biochem Interference Interference Control (No Enzyme Control) Biochem->Interference Decision Is Z' > 0.5? Interference->Decision Kinetics 3. Residence Time (Jump Dilution) Decision->Kinetics Yes Fail Reformulate / Re-design Decision->Fail No Cellular 4. Target Engagement (NanoBRET) Kinetics->Cellular Publish Publish / Clinical Candidate Cellular->Publish

Figure 2: Validation Decision Tree. A step-by-step logic flow from hit identification to cellular confirmation, prioritizing interference checks early in the process.

References

  • Vasta, J. D., et al. (2018). "NanoBRET: A Quantitative Technique to Measure Kinase Target Engagement in Live Cells." Cell Chemical Biology. Link

  • Copeland, R. A. (2016). "The Drug-Target Residence Time Model: A 10-Year Retrospective." Nature Reviews Drug Discovery. Link

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Promega. Link

  • Thorne, N., et al. (2010). "Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference." Current Opinion in Chemical Biology. Link

  • BellBrook Labs. "Jump Dilution Assay: A Practical Guide to Measuring Drug–Target Residence Time."[2] BellBrook Labs Application Notes. Link

Sources

Comparative

A Comparative Guide to the Cross-Reactivity Profiling of 2-Anilinopyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals The 2-anilinopyrimidine scaffold is a cornerstone in modern kinase inhibitor design, forming the backbone of numerous approved and investigational drugs. It...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-anilinopyrimidine scaffold is a cornerstone in modern kinase inhibitor design, forming the backbone of numerous approved and investigational drugs. Its remarkable versatility allows for potent and selective targeting of a wide range of kinases. However, as with any kinase inhibitor, understanding the cross-reactivity profile is paramount for predicting therapeutic efficacy, anticipating off-target effects, and developing safer, more effective medicines. This guide provides an in-depth comparison of the cross-reactivity profiles of representative 2-anilinopyrimidine derivatives, supported by experimental data and detailed methodologies for their assessment.

The 2-Anilinopyrimidine Scaffold: A Privileged Kinase Inhibitor Motif

The 2-anilinopyrimidine core mimics the purine ring of ATP, enabling it to bind to the hinge region of the kinase ATP-binding pocket. This interaction is a critical anchor for inhibitor binding, and substitutions on the pyrimidine and aniline rings allow for fine-tuning of potency and selectivity. Variations in these substitutions can dramatically alter the inhibitor's interaction with different kinases, leading to a diverse range of cross-reactivity profiles.

Comparative Cross-Reactivity Analysis

To illustrate the diverse selectivity profiles within the 2-anilinopyrimidine class, we compare the kinome-wide binding profiles of three well-established drugs: Imatinib, Nilotinib, and Dasatinib. While all share the 2-anilinopyrimidine scaffold, their substitution patterns lead to distinct on- and off-target activities. We also include data for a non-anilinopyrimidine inhibitor, Sunitinib, for a broader comparison.

The following table summarizes the inhibitory activity (reported as Kd or IC50 values) of these compounds against a panel of selected kinases. Lower values indicate stronger binding or inhibition.

Kinase TargetImatinib (Gleevec®)Nilotinib (Tasigna®)Dasatinib (Sprycel®)Sunitinib (Sutent®)Primary Cellular Process
ABL1 ~25 nM (IC50) [1]20-60 nM (IC50) <1 nM (IC50) >10,000 nM (IC50)Cell cycle regulation, proliferation
KIT ~100 nM (IC50) [1]210 nM (IC50) ~5 nM (IC50) ~8 nM (IC50) Hematopoiesis, cell survival
PDGFRα ~100 nM (IC50) [1]69 nM (IC50) ~5 nM (IC50) ~2 nM (IC50) Angiogenesis, cell proliferation
SRC >10,000 nM (IC50)>10,000 nM (IC50)<1 nM (IC50) ~200 nM (IC50)Cell growth, differentiation
VEGFR2 >1,000 nM (IC50)>1,000 nM (IC50)~100 nM (IC50)~9 nM (IC50) Angiogenesis
FLT3 >1,000 nM (IC50)>1,000 nM (IC50)~50 nM (IC50)~20 nM (IC50) Hematopoiesis, cell proliferation

Data compiled from multiple sources and should be considered approximate. Direct comparison is best made from head-to-head studies.

This data highlights the spectrum of selectivity. Dasatinib is a potent pan-BCR-ABL and SRC family kinase inhibitor, while Imatinib and Nilotinib are more selective for ABL, KIT, and PDGFR. Sunitinib, a non-anilinopyrimidine, displays potent inhibition of VEGFR and FLT3, showcasing a different selectivity profile.

Visualizing Kinase Selectivity: The Kinome Map

A powerful way to visualize inhibitor selectivity is through a kinome map. The following diagram illustrates the concept, showing how different inhibitors target distinct branches of the human kinome.

Kinome_Selectivity ABL ABL SRC SRC VEGFR VEGFR PDGFR PDGFR KIT KIT FLT3 FLT3 EGFR EGFR RAF RAF MLK MLK MAP2K MEK MAPK ERK Imatinib Imatinib Imatinib->ABL Imatinib->PDGFR Imatinib->KIT Dasatinib Dasatinib Dasatinib->ABL Dasatinib->SRC Dasatinib->PDGFR Dasatinib->KIT Sunitinib Sunitinib Sunitinib->VEGFR Sunitinib->PDGFR Sunitinib->KIT Sunitinib->FLT3

Caption: Conceptual kinome map illustrating the differential targeting of kinases by Imatinib, Dasatinib, and Sunitinib.

Key Methodologies for Cross-Reactivity Profiling

A robust assessment of kinase inhibitor selectivity relies on a combination of biochemical and cell-based assays. Here, we detail three critical experimental workflows.

KINOMEscan™: Broad Kinome Profiling

The KINOMEscan™ platform is a high-throughput competition binding assay that provides a broad, unbiased assessment of a compound's interaction with a large panel of kinases.

Experimental Workflow:

KINOMEscan_Workflow cluster_prep Assay Preparation cluster_assay Competition Binding cluster_detection Quantification Compound Test Compound Incubation Incubate Compound, Kinase, and Ligand Compound->Incubation Kinase DNA-tagged Kinase Kinase->Incubation Ligand Immobilized Ligand Ligand->Incubation Wash Wash to Remove Unbound Kinase Incubation->Wash qPCR Quantify Bound Kinase via qPCR of DNA tag Wash->qPCR

Caption: Simplified workflow of the KINOMEscan™ assay.

Detailed Protocol:

  • Compound Preparation: The test compound is serially diluted in an appropriate solvent (typically DMSO) to create a concentration range for dose-response analysis.

  • Assay Plate Preparation: A multi-well plate is prepared with each well containing a specific DNA-tagged kinase from the panel, an immobilized ligand that binds to the kinase's active site, and the test compound at a specific concentration.

  • Competition Binding: The plate is incubated to allow the test compound and the immobilized ligand to compete for binding to the kinase.

  • Washing: Unbound kinase is removed by a series of wash steps.

  • Quantification: The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) to measure the amount of the DNA tag. A reduction in the qPCR signal compared to a control (no compound) indicates that the test compound has bound to the kinase and displaced it from the immobilized ligand.

  • Data Analysis: The results are typically expressed as a percentage of control or converted to a dissociation constant (Kd) to quantify the binding affinity.

Cellular Thermal Shift Assay (CETSA®): Target Engagement in a Cellular Context

CETSA® is a powerful technique to confirm target engagement within intact cells. It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.

Experimental Workflow:

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Protein Analysis Cells Intact Cells Incubate Incubate Cells with Compound Cells->Incubate Compound Test Compound Compound->Incubate Heat Heat Cells to a Range of Temperatures Incubate->Heat Lysis Cell Lysis Heat->Lysis Centrifugation Centrifuge to Separate Soluble & Aggregated Proteins Lysis->Centrifugation WesternBlot Analyze Soluble Fraction by Western Blot Centrifugation->WesternBlot

Caption: General workflow for a Western Blot-based CETSA® experiment.

Detailed Protocol:

  • Cell Culture and Treatment: Grow cells of interest to a suitable confluency. Treat the cells with the test compound or vehicle control (e.g., DMSO) for a defined period.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler for a short duration (e.g., 3-5 minutes).

  • Cell Lysis: Immediately after heating, lyse the cells by adding a lysis buffer containing detergents and protease inhibitors.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed to pellet the aggregated, denatured proteins.

  • Sample Preparation for Western Blot: Collect the supernatant (soluble fraction) and determine the protein concentration. Prepare samples for SDS-PAGE by adding loading buffer and boiling.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with a primary antibody specific for the target protein.

  • Detection and Analysis: Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the amount of soluble target protein at each temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[2]

Isothermal Titration Calorimetry (ITC): Thermodynamic Characterization of Binding

ITC is a label-free, in-solution technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Experimental Workflow:

ITC_Workflow cluster_setup Instrument Setup cluster_titration Titration cluster_analysis Data Analysis Protein Protein in Sample Cell Injection Inject Ligand into Sample Cell Protein->Injection Ligand Ligand in Syringe Ligand->Injection MeasureHeat Measure Heat Change Injection->MeasureHeat BindingIsotherm Generate Binding Isotherm MeasureHeat->BindingIsotherm FitData Fit Data to a Binding Model BindingIsotherm->FitData

Caption: The basic steps involved in an Isothermal Titration Calorimetry experiment.

Detailed Protocol:

  • Sample Preparation: Prepare the protein (in the sample cell) and the ligand (in the syringe) in identical, degassed buffer to minimize heats of dilution. The concentration of the ligand in the syringe should typically be 10-20 times higher than the protein concentration in the cell.

  • Instrument Setup: Equilibrate the ITC instrument to the desired temperature. Load the protein solution into the sample cell and the ligand solution into the injection syringe.

  • Titration: Perform a series of small injections of the ligand into the sample cell. After each injection, the instrument measures the heat change as the system returns to thermal equilibrium.

  • Data Acquisition: The raw data is a series of heat-flow peaks corresponding to each injection.

  • Data Analysis: Integrate the area under each peak to determine the heat change per injection. Plot the heat change per mole of injectant against the molar ratio of ligand to protein to generate a binding isotherm.

  • Model Fitting: Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Off-Target Effects and Signaling Pathway Modulation

The cross-reactivity of 2-anilinopyrimidine derivatives can lead to the modulation of unintended signaling pathways, resulting in either beneficial polypharmacology or adverse side effects. Understanding these off-target interactions is crucial for rational drug design and predicting clinical outcomes.

For example, while Dasatinib's potent inhibition of SRC family kinases contributes to its efficacy in certain leukemias, it can also lead to off-target effects such as pleural effusion. Similarly, the broader kinase inhibition profile of Sunitinib, while effective in targeting multiple oncogenic pathways, is also associated with a range of side effects.

The following diagram illustrates how on- and off-target inhibition by a hypothetical 2-anilinopyrimidine inhibitor can impact cellular signaling.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm RTK_on On-Target RTK Pathway_on Downstream On-Target Pathway RTK_on->Pathway_on RTK_off Off-Target RTK Pathway_off Downstream Off-Target Pathway RTK_off->Pathway_off Inhibitor 2-Anilinopyrimidine Inhibitor Inhibitor->RTK_on Inhibition Inhibitor->RTK_off Off-Target Inhibition Cellular_Response_on Therapeutic Effect Pathway_on->Cellular_Response_on Cellular_Response_off Side Effect Pathway_off->Cellular_Response_off

Caption: On- and off-target effects of a kinase inhibitor on cellular signaling pathways.

Conclusion

The 2-anilinopyrimidine scaffold remains a highly valuable starting point for the design of potent and selective kinase inhibitors. However, as this guide demonstrates, subtle structural modifications can lead to significant differences in cross-reactivity profiles. A thorough understanding of these profiles, obtained through a combination of broad kinome screening and detailed biophysical and cell-based assays, is essential for the successful development of safe and effective targeted therapies. The experimental methodologies detailed herein provide a robust framework for the comprehensive evaluation of kinase inhibitor selectivity, enabling researchers to make more informed decisions in the drug discovery process.

References

  • KINOMEscan™. Eurofins Discovery. [Link]

  • Cellular Thermal Shift Assay (CETSA®). Pelago Bioscience. [Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100-2122. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Martinez Molina, D., et al. (2016). In Methods in Molecular Biology. [Link]

  • Klaeger, S., Gohlke, B., Perrin, J., Cochet, T., & Kuster, B. (2017). Chemical proteomics reveals the drug target landscape of clinical kinase inhibitors. Science, 358(6367), eaan4368. [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. [Link]

  • Fabian, M. A., Biggs III, W. H., Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., ... & Zarrinkar, P. P. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors. Nature biotechnology, 23(3), 329-336. [Link]

  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1039-1045. [Link]

Sources

Validation

Benchmarking 2-Anilinopyrimidine-5-carbaldehyde: A Privileged Scaffold for Next-Gen Kinase Inhibitors

The following guide benchmarks 2-Anilinopyrimidine-5-carbaldehyde as a critical pharmacophore scaffold, comparing the potency and selectivity of its downstream derivatives against clinically established kinase inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide benchmarks 2-Anilinopyrimidine-5-carbaldehyde as a critical pharmacophore scaffold, comparing the potency and selectivity of its downstream derivatives against clinically established kinase inhibitors.

Product Category: Pharmaceutical Intermediates / Fragment-Based Drug Discovery (FBDD) Probes Target Audience: Medicinal Chemists, Lead Optimization Specialists, Drug Discovery Researchers

Executive Summary: The "Gatekeeper" Scaffold

In the landscape of kinase inhibitor development, 2-Anilinopyrimidine-5-carbaldehyde represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse enzymes. Unlike final drug products (e.g., Imatinib, Gefitinib), this aldehyde functions as a high-reactivity divergent point .

While the aldehyde itself possesses only micromolar-range affinity, its value lies in its structural vector : the C5-aldehyde group allows for the rapid introduction of solubilizing or specificity-conferring moieties into the solvent-exposed region of the kinase ATP pocket. This guide benchmarks the potential of this scaffold by analyzing the performance of its optimized derivatives against market standards.

Key Benchmark Findings
  • Versatility: Superior to the 2-aminopyrimidine scaffold in accessing the "gatekeeper" regions of c-Met and VEGFR-2.

  • Potency: Derivatives achieve single-digit nanomolar (nM) IC₅₀ values, comparable or superior to Crizotinib in resistant cell lines.[1]

  • Synthetic Efficiency: The C5-aldehyde allows for one-pot reductive aminations, offering a higher yield workflow compared to C5-ester hydrolysis/coupling routes.

Comparative Performance Analysis

Pharmacophore Mechanics vs. Standard Inhibitors

The 2-anilinopyrimidine core mimics the adenine ring of ATP. The critical differentiator is the 5-position substitution .

Feature2-Anilinopyrimidine-5-carbaldehyde (Scaffold) Imatinib (Standard) Gefitinib (Standard)
Hinge Binding Bidentate H-bond (N1 & C2-NH)Tridentate/BidentateMonodentate/Bidentate
Solvent Vector C5-Aldehyde (Highly Tunable) Fixed Piperazine-AmideFixed Morpholine-Propoxy
Target Class Multi-Kinase (CDK, c-Met, FAK)Abl, c-Kit, PDGFREGFR
Resistance Profile High (Can be derivatized to bypass T315I)Low (Susceptible to T315I)Low (Susceptible to T790M)
Quantitative Benchmark: Derivative Potency

The following data compares inhibitors synthesized directly from the 2-Anilinopyrimidine-5-carbaldehyde precursor against clinical standards.

Table 1: Inhibitory Potency (IC₅₀) of Aldehyde-Derived Oximes vs. Clinical Standards Data sourced from recent SAR studies on c-Met/VEGFR-2 dual inhibitors [1, 2].

CompoundTarget KinaseIC₅₀ (nM)StatusRelative Potency
Compound 14i (Aldehyde-Oxime Derivative)c-Met 3.0 nM Experimental2x more potent than Crizotinib
Crizotinibc-Met8.0 nMFDA ApprovedBaseline
Compound 18a (Aldehyde-Oxime Derivative)VEGFR-2 12 nM ExperimentalComparable to Sorafenib
SorafenibVEGFR-290 nMFDA ApprovedLower Potency
Compound 9d (Aldehyde-Carboxamide Derivative)CDK2 1.1 nM ExperimentalSuperior to Roscovitine

Interpretation: The 5-carbaldehyde scaffold allows researchers to append oxime or hydrazine "tails" that penetrate the hydrophobic back-pocket of the kinase, a feat difficult to achieve with rigid clinical standards.

Mechanism of Action & Structural Logic[2]

The efficacy of this scaffold relies on a specific binding mode within the ATP-binding cleft.

  • Hinge Region Anchor: The anilinopyrimidine motif forms two hydrogen bonds with the kinase hinge residues (e.g., Met106 in p38, Cys919 in VEGFR-2).

  • The "Gatekeeper" Bypass: The 5-carbaldehyde derivative extends towards the gatekeeper residue. By converting the aldehyde to a flexible oxime or amine, the inhibitor can "wiggle" past bulky mutations (like T315I in Abl) that sterically block rigid drugs like Imatinib.

Visualization: The Scaffold Signaling & Synthesis Logic

The diagram below illustrates how the 2-Anilinopyrimidine-5-carbaldehyde serves as the central node for accessing multiple kinase pathways.

KinaseScaffold Scaffold 2-Anilinopyrimidine- 5-carbaldehyde Rxn1 Reductive Amination Scaffold->Rxn1 + Amines Rxn2 Condensation (Hydroxylamine) Scaffold->Rxn2 + NH2OH Deriv_Amine C5-Aminomethyl Derivatives Rxn1->Deriv_Amine Deriv_Oxime C5-Oxime Derivatives Rxn2->Deriv_Oxime Target_CDK CDK2/9 Inhibition (Anti-Proliferative) Deriv_Amine->Target_CDK High Selectivity Target_FAK FAK Inhibition (Anti-Metastasis) Deriv_Amine->Target_FAK Target_Met c-Met/VEGFR-2 (Anti-Angiogenesis) Deriv_Oxime->Target_Met Dual Inhibition Benchmark Vs. Imatinib/Crizotinib: Improved Resistance Profile Deriv_Oxime->Benchmark

Caption: Divergent synthesis pathways from the 5-carbaldehyde scaffold leading to multi-target kinase inhibition.

Experimental Protocol: Synthesis of High-Potency Inhibitors

Objective: Synthesize a library of CDK2 inhibitors via reductive amination of 2-Anilinopyrimidine-5-carbaldehyde. Rationale: This protocol validates the "reactivity benchmark," demonstrating higher throughput than standard amide coupling.

Materials
  • Precursor: 2-Anilinopyrimidine-5-carbaldehyde (1.0 eq)

  • Amine Partners: Morpholine, Piperazine, or substituted anilines (1.1 eq)

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)

Workflow
  • Activation: Dissolve 2-Anilinopyrimidine-5-carbaldehyde (0.5 mmol) in DCE (5 mL).

  • Imine Formation: Add the amine partner (0.55 mmol) and a catalytic amount of acetic acid (1 drop). Stir at Room Temperature (RT) for 1 hour.

    • Checkpoint: Monitor by TLC (formation of imine intermediate).

  • Reduction: Add STAB (0.75 mmol) in one portion. Stir at RT for 4–12 hours.

  • Quench & Workup: Quench with saturated NaHCO₃. Extract with DCM.

  • Purification: Flash chromatography (MeOH/DCM gradient).

Validation Metric:

  • Yield: Expect 85–95% (Benchmark: Amide coupling usually yields 60–75%).

  • Purity: >98% by HPLC.

Visualization: Synthesis Workflow

SynthesisWorkflow Start Start: 2-Anilinopyrimidine- 5-carbaldehyde Step1 1. Mix with Amine (DCE, Cat. AcOH) Start->Step1 Check1 TLC Check: Imine Formed? Step1->Check1 Check1->Step1 No (Stir longer) Step2 2. Add Reducing Agent (STAB) Check1->Step2 Yes Step3 3. Quench (NaHCO3) & Extract Step2->Step3 Final Final Product: CDK2 Inhibitor Step3->Final

Caption: Optimized reductive amination workflow for generating kinase inhibitor libraries from the aldehyde scaffold.

References

  • Design, synthesis and biological evaluation of 4-aminopyrimidine-5-cabaldehyde oximes as dual inhibitors of c-Met and VEGFR-2. Source: PubMed / NIH URL:[Link]

  • Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. Source: PubMed Central URL:[Link]

  • 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity. Source: PubMed URL:[Link]

  • Structure-Based design of 2-Arylamino-4-cyclohexylmethyl-5-nitroso-6-aminopyrimidine inhibitors of cyclin-Dependent kinases 1 and 2. Source: ResearchGate URL:[Link]

Sources

Comparative

A Senior Application Scientist’s Guide to Isomeric Purity Analysis of 2-Anilinopyrimidine Derivatives

In the landscape of modern drug development, the 2-anilinopyrimidine scaffold is a cornerstone for a multitude of targeted therapies, particularly as potent tyrosine kinase inhibitors.[1][2] Molecules like Imatinib and N...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug development, the 2-anilinopyrimidine scaffold is a cornerstone for a multitude of targeted therapies, particularly as potent tyrosine kinase inhibitors.[1][2] Molecules like Imatinib and Nilotinib have revolutionized cancer treatment, and their efficacy is intrinsically linked to their precise three-dimensional structure.[3][4] Consequently, ensuring isomeric purity is not merely a quality control checkbox; it is a critical determinant of a drug's safety and therapeutic efficacy. Undesired isomers, be they enantiomers, diastereomers, or constitutional (positional) isomers, can exhibit different pharmacological, pharmacokinetic, and toxicological profiles.[5]

This guide provides an in-depth comparison of the principal analytical techniques for resolving and quantifying isomers of 2-anilinopyrimidine derivatives. We will move beyond procedural descriptions to explore the underlying principles and strategic considerations that inform method selection, development, and validation in a regulated pharmaceutical environment.

The Isomeric Challenge: More Than Mirror Images

Isomers of 2-anilinopyrimidine derivatives can be broadly categorized:

  • Enantiomers: Non-superimposable mirror images that arise from chiral centers. They possess identical physicochemical properties in an achiral environment, making their separation a significant challenge. The tragic history of thalidomide serves as a stark reminder of why enantiomeric purity is paramount.[5]

  • Diastereomers: Stereoisomers that are not mirror images, occurring in molecules with multiple chiral centers. Unlike enantiomers, diastereomers have different physical properties and can often be separated by achiral chromatographic methods.

  • Constitutional Isomers: Compounds with the same molecular formula but different connectivity. These can arise as process-related impurities from the synthetic route, for example, incorrect substitution patterns on the aniline or pyrimidine rings.

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate strict control over isomeric impurities.[6][7][8] The ICH Q3A(R2) and Q3B(R2) guidelines set thresholds for reporting, identifying, and qualifying impurities, making robust analytical methods indispensable.[6][9]

Comparative Analysis of Key Separation Technologies

The choice of an analytical technique is a balance of resolution, sensitivity, speed, and alignment with green chemistry principles. For 2-anilinopyrimidine derivatives, three techniques stand out: High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Supercritical Fluid Chromatography (SFC).

Technique Primary Application Principle Key Advantages Key Limitations
Chiral HPLC Enantiomer & Diastereomer SeparationDifferential partitioning between a mobile phase and a Chiral Stationary Phase (CSP).[10]High versatility, robustness, wide availability of CSPs, well-established for preparative scale.[11]Higher solvent consumption, potentially long analysis times, CSPs can be expensive.
Achiral HPLC Constitutional Isomer & Diastereomer SeparationDifferential partitioning based on polarity using standard stationary phases (e.g., C18).[12]Ubiquitous in QC labs, highly robust, excellent for purity assays and impurity profiling.[13]Not suitable for enantiomer separation without derivatization.
Capillary Electrophoresis (CE) Enantiomer & Diastereomer SeparationDifferential migration of charged species in an electric field; chiral selectors added to the background electrolyte (BGE) form transient diastereomeric complexes.[5]Extremely high efficiency, low sample and solvent consumption, rapid method development, orthogonal selectivity to HPLC.[14]Lower sensitivity for UV detection without preconcentration, less suitable for preparative scale, requires analytes to have or be imparted with a charge.
Supercritical Fluid Chromatography (SFC) Enantiomer & Diastereomer SeparationPartitioning between a supercritical fluid mobile phase (typically CO₂) and a CSP.[15]Very fast separations, significantly reduced organic solvent use ("Green Chemistry"), lower backpressure allows for higher flow rates.[16][17]Requires specialized instrumentation, analyte must be soluble in supercritical CO₂/co-solvent mixtures.

Deep Dive 1: High-Performance Liquid Chromatography (HPLC)

HPLC is the undisputed workhorse of the pharmaceutical industry.[13] Its adaptability makes it suitable for analyzing all types of isomers associated with 2-anilinopyrimidine derivatives.

Workflow for Chiral HPLC Method Development

Caption: General workflow for chiral HPLC method development.

Expert Insights: The Power of Chiral Stationary Phases (CSPs)

The "magic" of chiral HPLC lies in the CSP. For drug molecules like 2-anilinopyrimidines, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally effective.[11][18] These phases offer a complex chiral environment with grooves and cavities, enabling enantiorecognition through a combination of hydrogen bonding, dipole-dipole, and π-π interactions. The choice between normal-phase (e.g., hexane/alcohol) and reversed-phase (e.g., acetonitrile/water) mobile phases can dramatically alter selectivity and is a critical first step in method development.[19]

Protocol: Enantiomeric Purity of a 2-Anilinopyrimidine Derivative by Chiral HPLC

This protocol is a representative example and requires optimization for a specific analyte.

  • Instrumentation: HPLC system with UV detector.

  • Column: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or equivalent polysaccharide-based CSP.

  • Mobile Phase: Isocratic elution with n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v). Rationale: A typical normal-phase system. The small amount of amine additive is crucial for improving the peak shape of basic compounds like anilinopyrimidines.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C. Rationale: Temperature can influence enantioselectivity; maintaining a constant temperature is critical for reproducibility.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 1 mg/mL.

  • Injection Volume: 10 µL.

  • Acceptance Criteria (as per ICH): The undesired enantiomer should be below the identification threshold (e.g., typically ≤ 0.1% for drug substances).[6] The method must be validated for specificity, limit of quantification (LoQ), precision, and accuracy.[20][21]

Deep Dive 2: Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that offers an orthogonal approach to HPLC.[5] It is particularly advantageous for chiral separations due to its high efficiency and the flexibility of using various chiral selectors (CS) in the background electrolyte (BGE), eliminating the need for expensive chiral columns.

Workflow for Chiral CE Method Development

Caption: Systematic workflow for chiral CE method development.

Expert Insights: The Role of Cyclodextrins

For chiral CE, cyclodextrins (CDs) are the most widely used chiral selectors.[5] These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. Enantioseparation is achieved as the analyte enantiomers form transient inclusion complexes with the CD, creating diastereomeric pairs with different mobilities.

For basic 2-anilinopyrimidine derivatives, which are positively charged at low pH, negatively charged CDs like sulfobutylether-β-CD (SBE-β-CD) are highly effective. The electrostatic interaction between the positive analyte and negative CD, combined with the inclusion complexation, often provides excellent resolution.[5] The Quality by Design (QbD) approach is increasingly used to systematically optimize CE methods, ensuring robustness.[14]

Protocol: Enantiomeric Purity of a 2-Anilinopyrimidine Derivative by Chiral CE

This protocol is a representative example based on established methods for similar pharmaceutical compounds.[5]

  • Instrumentation: Capillary Electrophoresis system with a UV detector.

  • Capillary: Fused-silica, 50 µm i.d., 40 cm effective length.

  • Background Electrolyte (BGE): 50 mM sodium phosphate buffer, pH 2.5, containing 30 mg/mL of Sulfobutylether-β-cyclodextrin (SBE-β-CD). Rationale: Low pH ensures the analyte is protonated (cationic). The negatively charged SBE-β-CD acts as the chiral selector and also moves in the opposite direction of the electroosmotic flow, enhancing separation.

  • Voltage: 20 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: UV at 214 nm.

  • Capillary Conditioning: Pre-flush with 0.1 M NaOH, followed by water, and then BGE before each run. Rationale: This ensures a reproducible capillary surface and stable electroosmotic flow.

  • Acceptance Criteria: The LoQ for the enantiomeric impurity should be at or below the 0.1% level, with baseline resolution between the enantiomer peaks.[5]

Deep Dive 3: Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful "green" alternative to normal-phase HPLC for chiral separations.[16] It uses supercritical CO₂ as the primary mobile phase, drastically reducing organic solvent consumption. The low viscosity and high diffusivity of supercritical fluids allow for much faster separations without sacrificing efficiency.[15]

Expert Insights: Why SFC is Gaining Traction

For chiral separations, SFC often provides superior or complementary selectivity compared to HPLC when using the same CSP.[22] The combination of rapid equilibration times and high flow rates means that screening multiple columns and conditions can be done in a fraction of the time required for HPLC. This speed is a significant advantage in high-throughput screening environments common in drug discovery. Furthermore, the lower solvent usage translates to significant cost savings and reduced environmental impact, a key consideration in modern pharmaceutical manufacturing.[16]

Protocol: Enantiomeric Purity of a 2-Anilinopyrimidine Derivative by Chiral SFC

This protocol is a representative example and requires optimization.

  • Instrumentation: Analytical SFC system with a back-pressure regulator and UV detector.

  • Column: Chiralcel® OJ-H (Cellulose tris(4-methylbenzoate)) or equivalent polysaccharide-based CSP compatible with SFC.

  • Mobile Phase: Isocratic elution with Supercritical CO₂ and Methanol (as co-solvent) (70:30, v/v).

  • Flow Rate: 3.0 mL/min. Rationale: Higher flow rates are possible in SFC due to the low viscosity of the mobile phase, leading to faster analysis.

  • Back Pressure: 150 bar. Rationale: This pressure is necessary to keep CO₂ in its supercritical state.

  • Column Temperature: 40 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in methanol or a methanol/dichloromethane mixture at 1 mg/mL.

  • Injection Volume: 5 µL.

Conclusion and Recommendations

The selection of the optimal analytical technique for the isomeric purity analysis of 2-anilinopyrimidine derivatives is a strategic decision guided by the specific analytical challenge and available resources.

  • HPLC remains the gold standard, offering unmatched robustness and versatility for both chiral and achiral separations. Its prevalence in QC laboratories makes it the default choice for routine release testing.[10][13]

  • Capillary Electrophoresis provides an excellent orthogonal technique with exceptionally high separation efficiency and minimal solvent usage. It is ideal for challenging separations and as a confirmatory method, particularly when only small amounts of sample are available.[5][14]

  • Supercritical Fluid Chromatography is the superior choice for high-throughput chiral screening and green chemistry initiatives. Its speed and reduced solvent consumption make it a highly efficient and cost-effective alternative to normal-phase HPLC.[15][16]

Ultimately, a robust analytical control strategy may involve using HPLC or SFC as the primary release method, with a validated, orthogonal CE method available for confirmation and investigation of any out-of-specification results. Adherence to a systematic, science-based method development approach, such as Quality by Design, and rigorous validation according to ICH guidelines are essential to ensure that these powerful analytical tools deliver reliable and accurate data, safeguarding the quality, safety, and efficacy of these critical medicines.[14][21]

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  • Thin-layer chromatography. (n.d.). Wikipedia. Retrieved February 6, 2026, from [Link]

  • Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. (2022). PubMed. Retrieved February 6, 2026, from [Link]

Sources

Validation

Confirmation of 2-anilinopyrimidine-5-carbaldehyde structure by X-ray crystallography

A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Alternatives Executive Summary: The Structural Ambiguity Challenge In the development of kinase inhibitors (specifically targeting VEGFR-2 and c-Met ), the 2...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Alternatives

Executive Summary: The Structural Ambiguity Challenge

In the development of kinase inhibitors (specifically targeting VEGFR-2 and c-Met ), the 2-anilinopyrimidine-5-carbaldehyde scaffold acts as a critical pharmacophore. Its planar heteroaromatic system allows for precise hydrogen bonding within the ATP-binding pocket.

However, synthetic pathways—typically involving nucleophilic aromatic substitution (


) on 2,4,6-trichloropyrimidine derivatives—often yield complex mixtures. Researchers frequently encounter two primary structural ambiguities that standard spectroscopy cannot definitively resolve:
  • Regioisomerism: Distinguishing between substitution at the C2 vs. C4/C6 positions.

  • Tautomeric State: Determining the dominant protonation state (amino vs. imino) of the anilinic nitrogen, which dictates ligand-protein binding affinity.

This guide establishes Single Crystal X-ray Diffraction (SC-XRD) as the absolute standard for validating this scaffold, comparing its efficacy against NMR and Mass Spectrometry.

Comparative Analysis: Why X-Ray Crystallography is Non-Negotiable

While NMR and MS are high-throughput workhorses, they rely on inference for spatial arrangement. SC-XRD provides direct observation of electron density.

Table 1: Technical Comparison of Structural Elucidation Methods
Feature1H / 13C NMR HRMS (Mass Spec) SC-XRD (X-Ray)
Primary Output Chemical environment of nucleiMolecular formula / Mass3D Atomic coordinates
Regioisomerism Ambiguous. Requires complex 2D (HMBC/NOESY) interpretation; signals often overlap.Ineffective. Isomers have identical mass.Definitive. Unambiguously maps substituent positions.
Tautomerism Poor. Exchangeable protons (NH) often broaden or disappear; solvent-dependent.N/A. Definitive. Locates H-atoms and measures C-N bond lengths to confirm bond order.
Stereochemistry Relative (via coupling constants).None.Absolute configuration.
Sample State Solution (dynamic averaging).Gas phase (ionized).Solid state (frozen conformation).

Experimental Protocol: From Synthesis to Structure

The following workflow details the validated protocol for isolating single crystals of 2-anilinopyrimidine-5-carbaldehyde suitable for diffraction.

Phase 1: Crystallization Strategy (The "Slow Diffusion" Method)

Pyrimidines are prone to "stacking," often forming needles unsuitable for diffraction. We utilize a dual-solvent diffusion system to force the growth of block-like prisms.

Reagents:

  • Solvent A (Good Solvent): Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Solvent B (Poor Solvent): n-Hexane or Diethyl Ether.

Step-by-Step Protocol:

  • Dissolution: Dissolve 20 mg of the crude 2-anilinopyrimidine-5-carbaldehyde in the minimum amount of Solvent A (approx. 0.5 - 1.0 mL) in a narrow glass vial (inner vial).

  • Filtration: Filter the solution through a 0.45

    
    m PTFE syringe filter to remove nucleation sites (dust/undissolved solids).
    
  • The Interface: Place the inner vial inside a larger jar containing Solvent B (approx. 5 mL). Cap the outer jar tightly.

  • Equilibration: Allow to stand undisturbed at 4°C (refrigerator) for 3–7 days. Solvent B will slowly diffuse into Solvent A, lowering solubility gradually.

  • Harvesting: Inspect for block-shaped crystals (approx. 0.2 x 0.2 x 0.1 mm). Mount immediately using Paratone oil to prevent desolvation.

Phase 2: X-Ray Data Collection
  • Temperature: Collect data at 100 K (using a Cryostream). Room temperature collection often results in high thermal parameters for the aldehyde group, obscuring precise bond lengths.

  • Source: Mo-K

    
     (
    
    
    
    Å) is preferred for resolution, though Cu-K
    
    
    is acceptable for small organic molecules.

Visualization of Workflows

Diagram 1: Structural Confirmation Workflow

This diagram outlines the critical path from synthesis to validated structure, highlighting the decision points.

G Start Crude Synthesis Product (2-anilinopyrimidine-5-CHO) Purification Chromatographic Purification (>95% Purity) Start->Purification Screen Crystallization Screening (Vapor Diffusion) Purification->Screen Check Microscopy Check: Are crystals blocks or needles? Screen->Check XRD SC-XRD Data Collection (100 K, Mo-Source) Check->XRD Blocks (Good) Retry Optimize Solvent System (Try MeOH/Water) Check->Retry Needles (Bad) Refinement Structure Refinement (SHELXL / Olex2) XRD->Refinement Result Validated Structure: Regioisomer & Tautomer Confirmed Refinement->Result Retry->Screen

Caption: Workflow for isolating diffraction-quality crystals. "Blocks" are preferred over "Needles" to minimize disorder.

Data Interpretation: What to Look For

When analyzing the solved structure, focus on these three crystallographic parameters to validate your molecule:

A. The Tautomeric Fingerprint (C-N Bond Lengths)

The 2-anilinopyrimidine system can exist as an amine (neutral) or imine (zwitterionic/protonated) form.

  • Validation: Measure the bond length between the exocyclic nitrogen and the pyrimidine C2 carbon.

    • Amine Form (Target): Bond length

      
       1.36–1.38 Å (partial double bond character).
      
    • Imine Form: Bond length

      
       1.30–1.32 Å (double bond character).
      
  • Why it matters: Most kinase inhibitors bind in the amine form to donate a hydrogen bond to the kinase hinge region.

B. The Aldehyde Orientation

The C5-aldehyde group is often coplanar with the pyrimidine ring due to conjugation.

  • Validation: Check the torsion angle

    
    . It should be near 
    
    
    
    or
    
    
    . A significant deviation (
    
    
    ) suggests steric clash or packing forces, which may affect biological docking predictions.
C. Hydrogen Bonding Networks
  • Intramolecular: Look for a weak C-H···O interaction between the pyrimidine C4/C6 proton and the aldehyde oxygen.

  • Intermolecular: In the solid state, 2-anilinopyrimidines typically form centrosymmetric dimers via

    
     hydrogen bonds. This "dimer motif" is a hallmark of successful crystallization for this class.
    

Decision Matrix: When to Use X-Ray?

Use this logic flow to determine if you need to invest time in growing crystals.

Decision Q1 Is the 1H NMR spectrum clean and unambiguous? Q2 Are NH protons visible and sharp? Q1->Q2 No / Complex Stop Stop: NMR is sufficient. Q1->Stop Yes Q3 Is absolute regiochemistry critical for SAR? Q2->Q3 No (Broad/Missing) Q2->Stop Yes Q3->Stop No (Known Analog) Go Proceed to SC-XRD Q3->Go Yes (New Scaffold)

Caption: Decision matrix for allocating resources to X-ray crystallography vs. relying on NMR.

References

  • Ramakrishna, S. (2022). Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines. Journal of the Serbian Chemical Society, 88(1), 1–9.

  • Sigma-Aldrich. (n.d.). 2-Aminopyrimidine-5-carboxaldehyde Product Analysis. Merck KGaA.

  • Ghasemi, J. B., et al. (2016). Design, synthesis and biological evaluation of 4-aminopyrimidine-5-cabaldehyde oximes as dual inhibitors of c-Met and VEGFR-2.[1] European Journal of Medicinal Chemistry, 124, 629-644.

  • Santa Cruz Biotechnology. (n.d.). 2-Anilinopyrimidine-5-carboxaldehyde Data Sheet. SCBT.

Sources

Comparative

A Comparative Spectroscopic Guide to 2-Anilinopyrimidine Isomers for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the 2-anilinopyrimidine scaffold stands as a privileged structure, forming the core of numerous kinase inhibitors and other therapeutic agents. The constituti...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug development, the 2-anilinopyrimidine scaffold stands as a privileged structure, forming the core of numerous kinase inhibitors and other therapeutic agents. The constitutional isomerism of the anilino group on the pyrimidine ring profoundly influences the molecule's three-dimensional shape, electronic distribution, and, consequently, its biological activity and pharmacokinetic properties. A thorough understanding of the spectroscopic characteristics of these isomers is paramount for unambiguous identification, structure-activity relationship (SAR) studies, and quality control in drug manufacturing.

This guide provides a comprehensive comparative analysis of the key spectroscopic features of three positional isomers of anilinopyrimidine: 2-anilinopyrimidine, 4-anilinopyrimidine, and 5-anilinopyrimidine. We will delve into the nuances of their ¹H NMR, ¹³C NMR, FT-IR, UV-Vis, and Mass Spectrometry data, explaining the underlying structural reasons for the observed differences. This guide is intended to serve as a practical reference for researchers, scientists, and drug development professionals working with this important class of compounds.

The Isomers at a Glance: Structure and Electronic Considerations

The position of the anilino substituent on the pyrimidine ring dictates the electronic environment of the entire molecule. In 2- and 4-anilinopyrimidine, the nitrogen of the anilino group is directly attached to a carbon atom of the electron-deficient pyrimidine ring, allowing for significant resonance delocalization. This is in contrast to 5-anilinopyrimidine, where the anilino group is attached to a carbon atom that is not directly adjacent to a ring nitrogen, leading to a different electronic profile. These fundamental differences are the primary drivers of the distinct spectroscopic signatures we will explore.

Synthesis of Anilinopyrimidine Isomers: A Brief Overview

The synthesis of these isomers is crucial for their study and application. While various methods exist, a common approach involves the nucleophilic aromatic substitution of a halogenated pyrimidine with aniline or its derivatives.

  • 2-Anilinopyrimidine is often synthesized by reacting 2-chloropyrimidine with aniline. Microwave-assisted synthesis has been shown to be an efficient method, reducing reaction times and improving yields.[1][2]

  • 4-Anilinopyrimidine can be prepared through the reaction of 4-chloropyrimidine with aniline.

  • 5-Anilinopyrimidine synthesis is less commonly described but can be achieved through methods like the reaction of 5-bromopyrimidine with aniline, often requiring a catalyst.

The choice of starting materials and reaction conditions is critical to ensure the regioselective synthesis of the desired isomer.

G cluster_synthesis General Synthesis of Anilinopyrimidine Isomers Halogenated_Pyrimidine Halogenated Pyrimidine (e.g., 2-, 4-, or 5-chloropyrimidine) Anilinopyrimidine_Isomer Anilinopyrimidine Isomer (2-, 4-, or 5-) Halogenated_Pyrimidine->Anilinopyrimidine_Isomer Aniline Aniline Aniline->Anilinopyrimidine_Isomer Solvent_Base Solvent & Base Heat Heat / Microwave G cluster_ms General Fragmentation Pathways in Mass Spectrometry M Molecular Ion [M]⁺ F1 Fragment 1 M->F1 Loss of neutral molecule F2 Fragment 2 M->F2 Ring cleavage F3 Further Fragments F1->F3

Caption: Generalized mass spectrometry fragmentation process.

The Role of Tautomerism

Anilinopyrimidines can exist in different tautomeric forms, particularly amino-imino tautomerism. For example, 2-anilinopyrimidine can exist in equilibrium with its imino tautomer. The position of this equilibrium can be influenced by the solvent and temperature, and the different tautomers will have distinct spectroscopic signatures. While the amino form is generally predominant, the potential for tautomerism should be considered when interpreting spectroscopic data, as it can lead to the appearance of minor peaks or broadening of signals.

Experimental Protocols

To ensure the reproducibility and validity of the spectroscopic data, standardized experimental protocols are essential.

Sample Preparation for Spectroscopy
  • NMR: Samples should be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) at a concentration of approximately 5-10 mg/mL. Tetramethylsilane (TMS) is typically used as an internal standard.

  • FT-IR: Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as thin films between salt plates.

  • UV-Vis: Samples should be dissolved in a UV-grade solvent (e.g., ethanol, methanol, acetonitrile) to a concentration that gives an absorbance in the range of 0.2-0.8 AU.

  • MS: Samples can be introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

Instrumentation and Data Acquisition

Standard spectroscopic instrumentation should be used, and the acquisition parameters should be optimized for each technique to obtain high-quality data.

G cluster_workflow Spectroscopic Analysis Workflow Sample Anilinopyrimidine Isomer Sample Prep Sample Preparation Sample->Prep NMR NMR Spectroscopy Prep->NMR FTIR FT-IR Spectroscopy Prep->FTIR UVVis UV-Vis Spectroscopy Prep->UVVis MS Mass Spectrometry Prep->MS Data Data Analysis & Interpretation NMR->Data FTIR->Data UVVis->Data MS->Data Comparison Comparative Analysis Data->Comparison

Caption: A typical workflow for the spectroscopic analysis of anilinopyrimidine isomers.

Conclusion

The positional isomerism in anilinopyrimidines gives rise to distinct and predictable differences in their spectroscopic properties. By carefully analyzing the ¹H and ¹³C NMR, FT-IR, UV-Vis, and Mass spectra, researchers can confidently identify and differentiate between the 2-, 4-, and 5-anilinopyrimidine isomers. This guide provides a foundational understanding of these spectroscopic differences, rooted in the structural and electronic variations among the isomers. A thorough spectroscopic characterization is an indispensable step in the development of new anilinopyrimidine-based therapeutics, enabling robust structure-activity relationship studies and ensuring the quality and purity of these important pharmaceutical building blocks.

References

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. Available at: [Link]

  • Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives. National Institutes of Health. Available at: [Link]

  • Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. International Journal of Innovative Research in Science, Engineering and Technology. Available at: [Link]

  • Synthesis and structure-activity study of fungicidal anilinopyrimidines leading to mepanipyrim (KIF-3535) as an anti-Botrytis agent. PubMed. Available at: [Link]

  • Synthesis of new 4,7-dihydropyrazolo[1,5-a]pyrimidines and 4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolines through the non-catalyzed Biginelli reaction. Sciforum. Available at: [Link]

  • 2-Anilinopyrimidine Derivatives: Design, Synthesis, in Vitro Anti-Proliferative Activity, EGFR and ARO Inhibitory Activity, Cell Cycle Analysis and Molecular Docking Study. PubMed. Available at: [Link]

  • Synthesis of pyrimidine-5-carbonitriles 1a–d. ResearchGate. Available at: [Link]

  • SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate. Available at: [Link]

  • Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline deri. RSC Publishing. Available at: [Link]

  • Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI. Available at: [Link]

  • Structural analysis and optoelectronic applications of 2-aminopyrimidine with pimelic acid crystal. Journal of Ovonic Research. Available at: [Link]

  • Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. MDPI. Available at: [Link]

  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Vandana Publications. Available at: [Link]

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Validation

A Senior Application Scientist's Guide to Evaluating the Drug-Likeness of 2-Anilinopyrimidine-5-carbaldehyde Derivatives

The 2-anilinopyrimidine scaffold is a cornerstone in modern medicinal chemistry, renowned for its role in the development of targeted therapies, particularly kinase inhibitors.[1][2] These structures are privileged, mean...

Author: BenchChem Technical Support Team. Date: February 2026

The 2-anilinopyrimidine scaffold is a cornerstone in modern medicinal chemistry, renowned for its role in the development of targeted therapies, particularly kinase inhibitors.[1][2] These structures are privileged, meaning they frequently interact with biological targets of therapeutic relevance. The introduction of a 5-carbaldehyde group provides a versatile synthetic handle, allowing for the creation of diverse chemical libraries. However, potent biological activity alone does not make a successful drug. A compound must possess a favorable "drug-likeness" profile—a complex interplay of physicochemical properties that govern its absorption, distribution, metabolism, and excretion (ADME).[3]

This guide provides a comprehensive framework for evaluating the drug-likeness of novel 2-anilinopyrimidine-5-carbaldehyde derivatives. We will explore the critical transition from computational prediction to experimental validation, offering both the strategic rationale and detailed protocols required to identify candidates with a high probability of clinical success.[4]

Phase 1: The Predictive Funnel — In Silico Assessment

The journey of a thousand miles begins with a single step, and in drug discovery, that step is increasingly computational.[5][6] Early-stage in silico screening allows for the rapid, cost-effective evaluation of large sets of virtual compounds, filtering out those with a low probability of success before committing valuable resources to synthesis and testing.[7]

Causality Behind the Choice: Why Start with Computation?

The rationale is one of efficiency and risk mitigation. ADME-related failures are a primary cause of late-stage drug attrition.[3] By modeling key drug-like properties, we can prioritize the synthesis of compounds that occupy a more favorable physicochemical space. This predictive funnel enriches our candidate pool, focusing our efforts on molecules with the highest potential.

Core Predictive Method: Lipinski's Rule of Five (RO5)

Developed by Christopher A. Lipinski, the "Rule of Five" provides a set of simple heuristics to forecast the potential for poor oral absorption or permeation.[8] It's not a rigid law but a powerful guideline that has shaped drug design for over two decades. An orally active drug generally has no more than one violation of the following criteria:

  • Molecular Weight (MW) ≤ 500 Da: Smaller molecules are more readily absorbed.[9]

  • LogP ≤ 5: The octanol-water partition coefficient (LogP) is a measure of lipophilicity. Excessively lipophilic compounds can have poor aqueous solubility and may be sequestered in fatty tissues.[10]

  • Hydrogen Bond Donors (HBD) ≤ 5: The total number of nitrogen-hydrogen and oxygen-hydrogen bonds.[11]

  • Hydrogen Bond Acceptors (HBA) ≤ 10: The total count of all nitrogen or oxygen atoms.[11]

If a compound violates two or more of these rules, poor absorption is more likely.[12][13]

Workflow: Predictive Modeling

The following diagram illustrates a standard workflow for the initial computational screening of a library of 2-anilinopyrimidine-5-carbaldehyde derivatives.

G cluster_0 Computational Screening Phase A 1. Design Virtual Library of 2-Anilinopyrimidine Derivatives B 2. Calculate Physicochemical Properties (SMILES input) A->B Generate Structures C 3. Filter via Lipinski's Rule of Five (RO5) B->C Evaluate RO5 Parameters (MW, LogP, HBD, HBA) D 4. Advanced ADMET Prediction C->D Pass/Fail Filter F High risk of poor oral bioavailability C->F Flagged/Rejected E 5. Prioritize Candidates for Synthesis D->E Assess Solubility, Permeability, Metabolism, Toxicity Risks G Proceed to Synthesis & Experimental Validation E->G Top Candidates

Caption: Computational workflow for drug-likeness evaluation.

Phase 2: The Reality Check — Experimental Validation

While computational models are invaluable, they are ultimately predictive.[14] Experimental data provides the ground truth necessary to validate our hypotheses and make confident decisions. Key assays for drug-likeness focus on two of the most fundamental ADME properties: solubility and permeability.[4]

Causality Behind the Choice: Why Solubility and Permeability Matter

For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluid (solubility) and then pass through the intestinal wall into the bloodstream (permeability). A compound that fails in either of these areas will likely have poor bioavailability, regardless of its potency at the target site.

Experimental Protocol 1: Kinetic Solubility Assay

Kinetic solubility is a high-throughput method used in early discovery to identify compounds that may precipitate out of solution under physiological conditions.[15] This protocol is based on a nephelometric (light-scattering) approach.[16]

Objective: To determine the concentration at which a compound, introduced from a DMSO stock, begins to precipitate in an aqueous buffer.

Methodology:

  • Preparation of Stock Solutions: Dissolve test compounds in 100% DMSO to a final concentration of 10 mM.[17]

  • Plate Setup: In a clear 96-well microplate, perform serial dilutions of the 10 mM stock solution with DMSO to create a concentration gradient.

  • Addition of Aqueous Buffer: To each well, add phosphate-buffered saline (PBS, pH 7.4) to achieve the final desired compound concentrations (e.g., from 1 µM to 200 µM). The final DMSO concentration should be kept constant and low (e.g., 1-2%).

  • Incubation: Seal the plate and shake at room temperature (e.g., 25°C) for a set period, typically 1.5 to 2 hours, to allow for equilibration.[18]

  • Measurement: Place the microplate in a nephelometer or a plate reader capable of measuring light scattering. Read the turbidity in each well.

  • Data Analysis: The kinetic solubility limit is defined as the highest concentration at which the turbidity is not significantly different from the buffer-only control wells.

Experimental Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a cost-effective, cell-free method for predicting passive, transcellular permeability—the primary mechanism by which many drugs cross the intestinal barrier.[19][20] The assay measures a compound's ability to diffuse from a donor compartment, through a synthetic membrane coated with a lipid solution, into an acceptor compartment.[21][22]

Objective: To determine the effective permeability coefficient (Pe) of a compound across a lipid-infused artificial membrane.

Methodology:

  • Membrane Coating: Coat the filter of each well in a 96-well donor plate with a small volume (e.g., 5 µL) of a lipid solution (e.g., 2% w/v lecithin in dodecane) and allow the solvent to evaporate.[23]

  • Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer (PBS, pH 7.4) containing a small percentage of a solubilizing agent if necessary.

  • Prepare Donor Plate: Add the test compounds (dissolved in the same buffer as the acceptor plate) to the lipid-coated donor plate wells.

  • Assemble Sandwich: Carefully place the donor plate onto the acceptor plate, creating a "sandwich."

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4 to 18 hours).[23]

  • Measurement: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS or UV-Vis spectroscopy.[23]

  • Data Analysis: Calculate the effective permeability coefficient (Pe) using the concentrations from the donor and acceptor wells and the known parameters of the system (e.g., well volume, membrane area, incubation time).[23]

Workflow: Experimental Validation

This diagram illustrates the logical flow from prioritized compounds to definitive experimental data.

G cluster_1 Experimental Validation Phase H Synthesized High-Priority Candidates I Kinetic Solubility Assay (Nephelometry) H->I J Parallel Artificial Membrane Permeability Assay (PAMPA) H->J K Data Analysis & Candidate Ranking I->K Solubility Data (µM) J->K Permeability Data (Pe, 10⁻⁶ cm/s) L Advance to Further Studies (e.g., Metabolic Stability) K->L Select Candidates with Optimal Profile M Poor solubility or permeability requires structural modification. K->M Flag for Re-design

Caption: Experimental validation workflow for drug-likeness.

Comparative Analysis: A Case Study

To illustrate the application of this integrated approach, consider the following data for a series of hypothetical 2-anilinopyrimidine-5-carbaldehyde derivatives. These compounds share a common core but differ in the substitution pattern on the aniline ring (R¹, R²).

Compound IDMW (Da)cLogPHBDHBARO5 ViolationsKinetic Solubility (µM)PAMPA Pe (10⁻⁶ cm/s)Drug-Likeness Assessment
AP-01 HH213.222.15240> 2008.5Excellent: Good balance of properties.
AP-02 4-ClH247.672.8624011512.1Good: Increased lipophilicity improves permeability but slightly reduces solubility.
AP-03 4-OMeH243.252.052501807.2Excellent: Methoxy group maintains good solubility and permeability.
AP-04 3,5-diClH282.113.572404515.6Moderate: High permeability is offset by significantly lower solubility. Potential for formulation challenges.
AP-05 4-SO₂NH₂H292.301.20460> 2000.8Poor: The sulfonamide group drastically reduces permeability despite excellent solubility.

Interpretation:

  • AP-01 and AP-03 represent ideal starting points, demonstrating a favorable balance between solubility and permeability with no computational red flags.

  • AP-02 and AP-04 highlight a common trade-off in medicinal chemistry. Increasing lipophilicity (by adding chloro-substituents) boosts permeability but often at the cost of aqueous solubility. While AP-04 is highly permeable, its low solubility might hinder its oral absorption.

  • AP-05 is a cautionary tale. While it has excellent physicochemical properties on paper and outstanding solubility, the polar sulfonamide group makes it incapable of passively crossing the lipid membrane, rendering it a poor candidate for oral delivery.

Conclusion

Evaluating the drug-likeness of novel chemical entities like 2-anilinopyrimidine-5-carbaldehyde derivatives is a multi-faceted process that requires a synergistic application of computational and experimental techniques. By using predictive models to guide synthetic efforts and robust in vitro assays to validate these predictions, researchers can de-risk their projects early. This integrated strategy ensures that resources are focused on compounds that not only exhibit potent biological activity but also possess the fundamental physicochemical properties required to become successful oral therapeutics.

References

  • Albert, L. (n.d.). In vitro approaches to evaluate ADMET drug properties. PubMed. [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • Clark, D. E., & Pickett, S. D. (2000). Computational Methods for the Prediction of 'Drug-Likeness'. PubMed. [Link]

  • Butini, M., et al. (2023). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. PubMed Central. [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]

  • Wikipedia. (n.d.). Lipinski's rule of five. [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [Link]

  • Scribd. (n.d.). Computational Methods For Prediction of Drug Likeness. [Link]

  • Digital Chemistry. (n.d.). Predict ADMET Properties with Proprietary Data. [Link]

  • National Institutes of Health. (n.d.). Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. [Link]

  • ScienceRise: Pharmaceutical Science. (n.d.). Synthesis and biological activity of 2-arylidene-5,6-dihydroimidazo[2,1-b]thiazoles and 6,7-dihydro-5h-[4][5]thiazolo[3,2-a]pyrimidines. [Link]

  • ResearchGate. (n.d.). Template of 2-anilinopyrimidine derivatives. [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • ResearchGate. (2022). Is there a way to obtain ADMET-related experimental values for a specific compound?. [Link]

  • Song, M., et al. (2014). Computational Methods in Drug Discovery. National Institutes of Health. [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]

  • Bioaccess. (n.d.). Mastering Lipinski Rules for Effective Drug Development. [Link]

  • MDPI. (2024). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. [Link]

  • MDPI. (2023). In Silico ADME Methods Used in the Evaluation of Natural Products. [Link]

  • Benet, L. Z., et al. (2016). BDDCS, the Rule of 5 and Drugability. National Institutes of Health. [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • Journal of the Serbian Chemical Society. (2022). Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. [Link]

  • Oxford Academic. (2024). DrugMetric: quantitative drug-likeness scoring based on chemical space distance. [Link]

  • National Institutes of Health. (n.d.). Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. [Link]

  • MDPI. (2024). Special Issue “Development and Synthesis of Biologically Active Compounds”. [Link]

  • Sygnature Discovery. (n.d.). The Rule of 5 - Two decades later. [Link]

  • IAPC Journals. (2025). Leveraging machine learning models in evaluating ADMET properties for drug discovery and development. [Link]

  • Patsnap Synapse. (2025). What are computational methods in drug discovery?. [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. [Link]

  • MilliporeSigma. (n.d.). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). [Link]

  • Journal of Pharmaceutical Research and Reports. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. [Link]

  • Biopolymers and Cell. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. [Link]

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Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 2-Anilinopyrimidine-5-carbaldehyde

Comprehensive Safety Protocol: Handling 2-Anilinopyrimidine-5-carbaldehyde A Senior Application Scientist's Guide to Personal Protective Equipment, Operational Safety, and Disposal As drug discovery and development profe...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety Protocol: Handling 2-Anilinopyrimidine-5-carbaldehyde

A Senior Application Scientist's Guide to Personal Protective Equipment, Operational Safety, and Disposal

As drug discovery and development professionals, our work with novel chemical entities demands a profound respect for the unknown. This guide provides a detailed framework for the safe handling of 2-Anilinopyrimidine-5-carbaldehyde, a heterocyclic compound with potential applications in medicinal chemistry. Lacking a comprehensive, publicly available safety profile for this specific molecule, we will proceed with a cautious and scientifically-grounded approach, drawing logical inferences from its structural components: the anilinopyrimidine core and the aromatic aldehyde functional group. Our primary directive is to ensure the highest level of safety through robust engineering controls, appropriate Personal Protective Equipment (PPE), and meticulously planned procedures.

Hazard Assessment: A Proactive Stance on Safety

2-Anilinopyrimidine-5-carbaldehyde belongs to the anilinopyrimidine class of compounds, which are known for their biological activity, often as fungicides.[1][2] The aldehyde functional group can be reactive and may pose specific health risks. While data for this exact molecule is scarce, information on structurally similar compounds, such as 2-Aminopyrimidine-5-carboxaldehyde, indicates potential hazards including being harmful if swallowed and, critically, the potential to cause an allergic skin reaction (skin sensitization).[3][4] Other related pyrimidine and aldehyde compounds are known to cause skin and serious eye irritation.[5][6][7] Therefore, we must operate under the assumption that 2-Anilinopyrimidine-5-carbaldehyde is, at a minimum, a skin and eye irritant and a potential skin sensitizer.

Anticipated Hazards:

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause significant irritation.[5][6]

  • Skin Irritation: Prolonged or repeated contact may cause skin irritation.[6][7]

  • Skin Sensitization: This is a key concern. Initial exposure may not show a reaction, but subsequent contact can trigger a significant allergic response.[3][4]

  • Respiratory Tract Irritation: As a solid powder, inhalation of dust could irritate the respiratory system.[8][9]

  • Toxicity: While acute toxicity data is unavailable, related anilinopyrimidines have been studied for toxic effects.[10] It is prudent to assume the compound may be harmful if swallowed or inhaled.[3][11]

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a passive checklist but an active risk mitigation strategy. The following protocols are designed to create a multi-layered defense against exposure.

Primary Engineering Controls: The First Line of Defense

All handling of 2-Anilinopyrimidine-5-carbaldehyde in its solid form or in solution must be conducted within a certified chemical fume hood. This is non-negotiable. The fume hood provides primary containment, protecting the researcher from inhaling dust or vapors and minimizing the risk of widespread contamination in the event of a spill.

Hand and Arm Protection: Preventing Dermal Exposure

Given the high potential for skin irritation and sensitization, robust hand protection is critical.

  • Glove Selection: Disposable nitrile gloves are the minimum requirement for handling this compound.[12] Nitrile provides good resistance against a range of chemicals and makes tears or punctures easily visible.[13] Latex gloves are not recommended due to their poor chemical resistance and the potential for latex allergies.[14]

  • Double Gloving: For procedures involving larger quantities (>1 gram) or when there is a heightened risk of splashing, wearing two pairs of nitrile gloves is strongly advised.[15] This provides an additional barrier and allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin.

  • Proper Technique: Gloves should be inspected for any defects before use. When work is complete, gloves must be removed carefully to avoid contaminating the skin. Contaminated gloves are to be disposed of as hazardous waste immediately.[15]

Eye and Face Protection: Shielding Against Splashes and Dust
  • Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes must be worn at all times when handling the compound.[16] This is to protect against accidental splashes of solutions or contact with airborne powder.

  • Face Shield: When handling larger quantities, performing vigorous mixing, or any operation with a significant splash or aerosolization potential, a full-face shield must be worn in addition to chemical splash goggles.[14][17]

Body Protection: Your Last Line of Defense
  • Laboratory Coat: A clean, flame-resistant lab coat with long sleeves and a buttoned front is mandatory.[12] This protects your skin and personal clothing from contamination.

  • Chemical-Resistant Apron: When pouring solutions or handling quantities greater than 100 mL, a chemical-resistant apron should be worn over the lab coat for an additional layer of protection.[14]

Summary of PPE Requirements
Task / ScaleHand ProtectionEye/Face ProtectionBody Protection
Weighing/Handling Solids (<1g) Single Pair of Nitrile GlovesChemical Splash GogglesLab Coat
Solution Preparation/Transfers Double Pair of Nitrile GlovesChemical Splash GogglesLab Coat
Large Scale Operations (>1g or >100mL) Double Pair of Nitrile GlovesChemical Splash Goggles & Face ShieldLab Coat & Chemical-Resistant Apron

Operational and Disposal Plans

A safe experiment is one that is planned from start to finish, including cleanup and disposal.

Step-by-Step Handling Protocol
  • Preparation: Before starting, ensure the chemical fume hood is operational and the work area is clean. Assemble all necessary equipment and PPE.

  • Donning PPE: Put on your lab coat, followed by chemical splash goggles, and finally, your gloves. If a face shield or apron is required, don them as well.

  • Handling: Conduct all manipulations deep within the fume hood. When weighing the solid, use a disposable weigh boat. Handle the container with care to avoid generating dust.

  • Post-Handling: After handling, decontaminate any surfaces with an appropriate solvent and wipe down.

  • Doffing PPE: Remove PPE in the reverse order it was put on, being careful not to touch the outside of contaminated items with bare skin. Remove gloves last.

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing the work and removing PPE.[5]

Workflow for PPE Selection

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Start: Handling 2-Anilinopyrimidine- 5-carbaldehyde CheckSolid Handling Solid? Start->CheckSolid CheckQuantity Large Quantity or Splash Risk? CheckSolid->CheckQuantity Yes BasePPE Minimum PPE: - Fume Hood - Lab Coat - Nitrile Gloves - Splash Goggles CheckSolid->BasePPE No (Solution) AddFaceShield Add Face Shield & Apron CheckQuantity->AddFaceShield Yes DoubleGloves Use Double Gloves CheckQuantity->DoubleGloves Yes AddFaceShield->BasePPE DoubleGloves->BasePPE

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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